molecular formula Br3H8IrO4 B8022156 Iridium (III) bromide tetrahydrate

Iridium (III) bromide tetrahydrate

Cat. No.: B8022156
M. Wt: 503.99 g/mol
InChI Key: SAKXIULONBGRQW-UHFFFAOYSA-K
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Description

Iridium (III) bromide tetrahydrate is a useful research compound. Its molecular formula is Br3H8IrO4 and its molecular weight is 503.99 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

iridium(3+);tribromide;tetrahydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3BrH.Ir.4H2O/h3*1H;;4*1H2/q;;;+3;;;;/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKXIULONBGRQW-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.[Br-].[Br-].[Br-].[Ir+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Br3H8IrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Iridium (III) Bromide Tetrahydrate: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 13464-83-0

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Iridium (III) bromide tetrahydrate, a versatile coordination compound with significant applications in catalysis and as a precursor for advanced pharmaceutical intermediates. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties, synthesis protocols, and its burgeoning role in modern medicinal chemistry, particularly in the development of novel anticancer agents.

Compound Profile: this compound

This compound, with the chemical formula IrBr₃·4H₂O, is a key inorganic iridium salt. The central iridium atom is in the +3 oxidation state, coordinated by three bromide ions and four molecules of water of hydration. This crystalline solid typically appears as a green-brown or black crystalline solid.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and synthesis.

PropertyValueSource(s)
CAS Number 13464-83-0[1][2][3]
Molecular Formula IrBr₃·4H₂O[1][3]
Molecular Weight 503.99 g/mol
Appearance Green-brown to black crystalline solid[1]
Solubility Slightly soluble in water; Insoluble in ethanol and ether.[2]
Stability Hygroscopic. Decomposes upon heating, losing water at around 100°C to form the anhydrous, dark reddish-brown solid. At higher temperatures, it decomposes to iridium metal and bromine.[2][4]

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be approached through several routes, each with its own advantages depending on the available starting materials and desired purity.

Protocol 1: From Iridium Dioxide Dihydrate

This method involves the reaction of iridium dioxide dihydrate with hydrobromic acid.[2] It is a common laboratory-scale synthesis.

Reaction: IrO₂·2H₂O + 4HBr → IrBr₃·4H₂O + Br₂ + 2H₂O

Step-by-Step Methodology:

  • To a stirred suspension of iridium dioxide dihydrate (IrO₂·2H₂O) in deionized water, add a stoichiometric excess of concentrated hydrobromic acid (48%).

  • Gently heat the mixture under reflux with continuous stirring in a well-ventilated fume hood. The reaction progress can be monitored by the dissolution of the solid and a color change in the solution.

  • After the reaction is complete (typically several hours), cool the solution to room temperature.

  • Slowly evaporate the solvent under reduced pressure. This will lead to the crystallization of this compound.

  • Isolate the crystals by filtration, wash with a small amount of cold deionized water, followed by a cold ethanol wash to remove any residual acid and water.

  • Dry the product under vacuum to obtain the final this compound.

Protocol 2: From Anhydrous Iridium (III) Bromide

Anhydrous Iridium (III) bromide can be hydrated to form the tetrahydrate. The anhydrous form can be synthesized by the direct reaction of iridium metal with bromine at elevated temperatures and pressures (e.g., 570 °C and 8 atm).[2]

Reaction: IrBr₃ (anhydrous) + 4H₂O → IrBr₃·4H₂O

Step-by-Step Methodology:

  • Place the anhydrous Iridium (III) bromide in a humid atmosphere or dissolve it in a minimal amount of warm deionized water.

  • Allow the solution to cool slowly to room temperature to facilitate crystallization.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with a small volume of ice-cold water and then with a suitable organic solvent like diethyl ether to aid in drying.

  • Dry the product in a desiccator over a suitable drying agent.

Synthesis_Workflow cluster_protocol1 Protocol 1: From Iridium Dioxide Dihydrate cluster_protocol2 Protocol 2: From Anhydrous Iridium (III) Bromide IrO2_2H2O Iridium Dioxide Dihydrate Reaction1 Reflux IrO2_2H2O->Reaction1 HBr Hydrobromic Acid HBr->Reaction1 Evaporation Reduced Pressure Evaporation Reaction1->Evaporation Crystallization1 Crystallization Evaporation->Crystallization1 Filtration1 Filtration & Washing Crystallization1->Filtration1 Drying1 Vacuum Drying Filtration1->Drying1 Final_Product1 IrBr3·4H2O Drying1->Final_Product1 Anhydrous_IrBr3 Anhydrous IrBr3 Hydration Hydration (Moist Air/Water) Anhydrous_IrBr3->Hydration Crystallization2 Crystallization Hydration->Crystallization2 Filtration2 Filtration & Washing Crystallization2->Filtration2 Drying2 Desiccator Drying Filtration2->Drying2 Final_Product2 IrBr3·4H2O Drying2->Final_Product2

Caption: Synthesis workflows for this compound.

Applications in Drug Development and Catalysis

This compound serves as a crucial starting material for the synthesis of a wide array of organometallic iridium complexes. These complexes have garnered significant interest in drug development, particularly in oncology, due to their unique mechanisms of action that often differ from traditional platinum-based drugs.[5][6]

Precursor for Anticancer Iridium (III) Complexes

Iridium (III) complexes exhibit promising anticancer properties, with some demonstrating higher efficacy and reduced toxicity compared to cisplatin.[6] The mechanisms of action are diverse and can include the induction of apoptosis through the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and cell cycle arrest.[5][7] this compound is an excellent precursor for synthesizing these therapeutically active complexes. The bromide ligands can be readily substituted by various organic ligands to tune the electronic and steric properties of the final compound, thereby influencing its biological activity.

General Synthesis of an Iridium (III) Anticancer Complex:

The synthesis of a representative cyclometalated iridium (III) complex from an iridium precursor often involves the initial formation of a chloro-bridged dimer, followed by the introduction of the desired ancillary ligands. While many literature procedures start from iridium (III) chloride, similar reactivity is expected with iridium (III) bromide, with the bromide ligands being displaced.

Anticancer_Synthesis IrBr3_4H2O Iridium (III) Bromide Tetrahydrate Dimer_Formation Formation of Bromo-Bridged Dimer IrBr3_4H2O->Dimer_Formation Ligand1 Cyclometalating Ligand (e.g., 2-phenylpyridine) Ligand1->Dimer_Formation Bromo_Dimer [Ir(C^N)2Br]2 Dimer_Formation->Bromo_Dimer Final_Complex Active Anticancer Iridium (III) Complex Bromo_Dimer->Final_Complex Ligand2 Ancillary Ligand (e.g., bipyridine) Ligand2->Final_Complex

Caption: General pathway for synthesizing anticancer iridium (III) complexes.

Mechanism of Action of Iridium-Based Anticancer Drugs:

Unlike platinum-based drugs that primarily target nuclear DNA, many iridium complexes exert their cytotoxic effects through multi-pronged mechanisms. A common pathway involves the accumulation of the complex within mitochondria, the powerhouses of the cell. This leads to an increase in intracellular ROS, which in turn triggers oxidative stress and initiates the apoptotic cascade, leading to programmed cell death.[5][7] Furthermore, some iridium complexes can inhibit key signaling pathways, such as the PI3K/AKT pathway, which is often dysregulated in cancer.[5]

Catalyst in C-H Activation for Drug Synthesis

The development of efficient methods for the functionalization of carbon-hydrogen (C-H) bonds is a major goal in modern organic synthesis, as it allows for the direct modification of complex molecules. Iridium-based catalysts have emerged as powerful tools for C-H activation, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high selectivity.[8][9] Iridium (III) bromide can serve as a precursor for the generation of catalytically active iridium species for these transformations.

Exemplary Catalytic Cycle: Iridium-Catalyzed C-H Borylation:

Iridium-catalyzed C-H borylation is a powerful reaction for the synthesis of aryl and heteroaryl boronic esters, which are versatile building blocks in Suzuki-Miyaura cross-coupling reactions for the synthesis of many pharmaceutical compounds.

The catalytic cycle typically involves:

  • Oxidative Addition: The active Ir(III) catalyst undergoes oxidative addition to a C-H bond of the substrate.

  • Reductive Elimination: The resulting iridium hydride intermediate reacts with a boron-containing reagent (e.g., pinacolborane), leading to the reductive elimination of the borylated product and regeneration of the active iridium catalyst.

The site-selectivity of the C-H activation is often directed by functional groups present in the substrate, which coordinate to the iridium center and position it for reaction at a specific C-H bond.[10]

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: this compound is irritating to the skin, eyes, and respiratory tract.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[11] If there is a risk of dust formation, a respirator should be worn.[11]

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood.[11] Avoid inhalation of dust and direct contact with skin and eyes.[11]

  • Storage: Store this compound in a tightly sealed container in a cool, dry place.[11] Due to its hygroscopic nature, it should be protected from moisture.[4]

  • Disposal: Dispose of the compound and its container in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is a valuable and versatile compound for researchers in both academic and industrial settings. Its utility as a precursor for the synthesis of innovative anticancer agents with novel mechanisms of action highlights its importance in the future of medicinal chemistry. Furthermore, its role in the development of powerful iridium-based catalysts for C-H activation opens up new avenues for the efficient synthesis of complex drug molecules. A thorough understanding of its properties, synthesis, and safe handling is paramount to harnessing its full potential in the advancement of science and medicine.

References

  • Iridium(III) bromide. In: Wikipedia. [Link]

  • This compound | CAS#:13464-83-0 | Chemsrc. [Link]

  • Synthesis, Characterization and Anticancer Efficacy Studies of Iridium (III) Polypyridyl Complexes against Colon Cancer HCT116 Cells. PMC. [Link]

  • Rhodium(III) and iridium(III) complexes as anticancer agents. ResearchGate. [Link]

  • Anticancer Activity of Iridium(III) Complexes Based on a Pyrazole-Appended Quinoline-Based BODIPY. Inorganic Chemistry. [Link]

  • Mechanistic basis for the Iridium-Catalyzed Enantioselective Allylation of Alkenyl Boronates. ChemRxiv. [Link]

  • A Process For The Preparation Of Iridium Bromide For Plating Iridium. Quick Company. [Link]

  • Mechanistic investigation of the iridium-catalysed alkylation of amines with alcohols. Lund University. [Link]

  • Iridium(III) Complexes Targeting Apoptotic Cell Death in Cancer Cells. PubMed Central. [Link]

  • v95p0029-1 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Cytotoxic Organometallic Iridium(III) Complexes. MDPI. [Link]

  • Mechanistic investigation of the iridium-catalysed alkylation of amines with alcohols. Organic & Biomolecular Chemistry. [Link]

  • Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution. PubMed Central. [Link]

  • Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals. DiVA portal. [Link]

  • WebElements Periodic Table » Iridium » iridium tribromide tetrahydrate. Mark Winter. [Link]

  • Mechanistic basis for the Iridium-Catalyzed Enantioselective Allylation of Alkenyl Boronates. ChemRxiv. [Link]

  • Iridium-mediated C-H functionalisation under mild conditions. The University of Liverpool Repository. [Link]

  • Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Organometallics. [Link]

  • (PDF) Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. ResearchGate. [Link]

  • Iridium(III) Bromide Tetrahydrate. AMERICAN ELEMENTS. [Link]

  • Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. Journal of the American Chemical Society. [Link]

Sources

An In-Depth Technical Guide to Iridium(III) Bromide Tetrahydrate: Properties, Applications, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Iridium(III) Bromide Tetrahydrate (IrBr₃·4H₂O), a significant coordination compound in research and development. The document moves beyond a simple data sheet to explore the foundational importance of its molecular weight in experimental science. It details the compound's physicochemical properties, structural characteristics, synthesis routes, and critical safety protocols. Furthermore, this guide offers field-proven insights into its application as a precursor in catalysis, materials science, and electrochemistry, providing researchers, scientists, and drug development professionals with the technical accuracy and practical context required for its effective utilization.

Core Molecular Identity and the Primacy of Molecular Weight

The precise characterization of a chemical compound begins with its molecular formula and weight. These are not mere data points but the cornerstone of quantitative chemical science, governing stoichiometry, reaction kinetics, and material purity.

Definitive Molecular Weight and Formula

Iridium(III) Bromide Tetrahydrate is formally represented by the chemical formula IrBr₃·4H₂O.[1][2][3] Based on the standard atomic weights, its molecular weight is calculated to be 503.99 g/mol .[1][2][4] This value is fundamental for any quantitative work involving this compound. The anhydrous form, IrBr₃, has a molar mass of 431.929 g/mol .[5]

The elemental composition of the tetrahydrate form is broken down as follows:

  • Iridium (Ir): 38.14%

  • Bromine (Br): 47.56%

  • Hydrogen (H): 1.60%

  • Oxygen (O): 12.70%

The Causality Behind Molecular Weight in Experimental Design

Understanding the molecular weight of 503.99 g/mol is critical for several reasons:

  • Stoichiometric Precision: In drug development and catalysis, reactions are designed on a molar basis. The molecular weight is the direct conversion factor between the mass of the compound measured on a laboratory balance and the number of moles required by a reaction mechanism. Inaccurate molecular weight values lead to incorrect molar ratios, resulting in failed syntheses, impure products, and non-reproducible results.

  • Solution Preparation: The preparation of standard solutions for analytical or catalytic testing requires the precise massing of the solute to achieve a target molarity (moles per liter). All subsequent experimental outcomes and analytical characterizations depend on the accuracy of this initial step.

  • Gravimetric and Elemental Analysis: The theoretical molecular weight serves as the benchmark against which experimental results from techniques like thermogravimetric analysis (TGA) or elemental analysis (CHN analysis) are validated. For instance, heating the compound to 100°C causes a loss of water molecules, which can be quantitatively verified against the expected mass loss based on the four hydrate molecules.[1]

Key Chemical Identifiers

For unambiguous identification in databases, procurement, and regulatory documentation, a standardized set of identifiers is used.

IdentifierValueSource
CAS Number 13464-83-0[2][3][4][6][7]
Molecular Formula IrBr₃·4H₂O (or Br₃H₈IrO₄)[1][4][6]
Molecular Weight 503.99 g/mol [1][4]
PubChem CID 18534467[8]
MDL Number MFCD00149519[3][4]
InChI Key SAKXIULONBGRQW-UHFFFAOYSA-K[1]
Synonyms Iridium tribromide tetrahydrate, Tribromoiridium hydrate[4]

Physicochemical and Structural Characteristics

The performance of IrBr₃·4H₂O in various applications is a direct consequence of its physical properties and three-dimensional structure.

Physical Properties

The compound is typically a crystalline solid.[4] However, its appearance is reported with some variability, ranging from gray to black crystals or powder to a light olive-green solid, which may depend on purity and specific crystalline form.[1][2][4][5]

PropertyValue / DescriptionSource(s)
Appearance Gray to black or light olive-green crystalline solid[1][4][5]
Solubility Sparingly soluble in water; insoluble in ethanol and ether.[1][5]
Thermal Stability At 100°C, loses water molecules and turns dark brown.[1][5]
Above 300°C, decomposes into iridium metal and bromine gas.[1]
Molecular Structure and Coordination Geometry

In its tetrahydrate form, the iridium center adopts an octahedral coordination geometry. This arrangement is stabilized by hydrogen bonding between the water molecules and the bromide ions.[1] The structure is crucial as it defines the accessibility of the iridium center for subsequent reactions, a key consideration for its use as a catalytic precursor.

G Fig. 1: Simplified coordination geometry of Ir(III) center. Ir Ir³⁺ Br1 Br⁻ Ir->Br1 Br2 Br⁻ Ir->Br2 Br3 Br⁻ Ir->Br3 H2O1 H₂O Ir->H2O1 H2O2 H₂O Ir->H2O2 H2O3 H₂O Ir->H2O3 H2O4 H₂O Ir->H2O4

Caption: Fig. 1: Simplified coordination geometry of Ir(III) center.

Synthesis, Handling, and Experimental Protocols

The utility of a research chemical is contingent upon its reliable synthesis, safe handling, and reproducible application in experimental workflows.

Synthetic Methodologies

Iridium(III) bromide tetrahydrate can be prepared via several established routes:

  • Direct Bromination: The reaction of metallic iridium with bromine gas at elevated temperatures (570°C) and pressures (8 atm) yields the anhydrous form, which is subsequently hydrated.[1][5]

  • Acid-Base Reaction: A more common laboratory-scale synthesis involves reacting iridium dioxide dihydrate (IrO₂·2H₂O) with concentrated hydrobromic acid (HBr).[1][5]

Experimental Protocol: Preparation of a 10 mM Standard Solution

This protocol demonstrates the direct application of the molecular weight for preparing a solution essential for catalytic screening or materials synthesis.

Objective: To prepare 50 mL of a 10 mM solution of Iridium(III) Bromide Tetrahydrate.

Materials:

  • Iridium(III) Bromide Tetrahydrate (MW = 503.99 g/mol )

  • Deionized water

  • 50 mL volumetric flask (Class A)

  • Analytical balance (readable to 0.1 mg)

  • Spatula and weighing paper

Methodology:

  • Calculate Required Mass:

    • Moles = Concentration (M) × Volume (L)

    • Moles = 0.010 mol/L × 0.050 L = 0.0005 moles

    • Mass = Moles × Molecular Weight ( g/mol )

    • Mass = 0.0005 mol × 503.99 g/mol = 0.2520 g (252.0 mg)

  • Weigh the Compound:

    • Place weighing paper on the analytical balance and tare.

    • Carefully weigh out approximately 252.0 mg of IrBr₃·4H₂O. Record the exact mass.

  • Dissolution:

    • Transfer the weighed powder into the 50 mL volumetric flask.

    • Add approximately 30-40 mL of deionized water.

    • Swirl the flask gently to dissolve the compound. Note that due to its sparing solubility, this may require sonication or gentle warming.

  • Final Dilution:

    • Once fully dissolved, allow the solution to return to room temperature.

    • Carefully add deionized water until the bottom of the meniscus reaches the calibration mark on the neck of the flask.

    • Cap the flask and invert it 15-20 times to ensure homogeneity.

  • Recalculate Final Concentration:

    • Use the actual mass recorded in Step 2 to calculate the precise molarity of the final solution for accurate record-keeping.

G cluster_prep Preparation cluster_sol Dissolution cluster_final Finalization calc 1. Calculate Mass (Target: 252.0 mg for 50 mL @ 10 mM) weigh 2. Weigh Compound (Use analytical balance) calc->weigh record 3. Record Exact Mass weigh->record transfer 4. Transfer to 50 mL Volumetric Flask record->transfer add_h2o 5. Add ~35 mL DI Water transfer->add_h2o dissolve 6. Dissolve Solid (Swirl, may need sonication) add_h2o->dissolve dilute 7. Dilute to Volume (50 mL) dissolve->dilute mix 8. Cap and Invert to Mix dilute->mix label_store 9. Label and Store Solution mix->label_store

Caption: Fig. 2: Workflow for preparing a standard aqueous solution.

Safety and Handling Protocols

Iridium(III) bromide tetrahydrate is classified as an irritant. Adherence to safety protocols is mandatory to minimize risk.[7][9]

Hazard CategoryDescription & Precautionary StatementsSource(s)
GHS Classification Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (STOT SE 3, H335)[4][7]
Signal Word Warning[4]
Personal Protective Equipment (PPE) Wear protective gloves, chemical safety goggles (eyeshields), and a lab coat. Use a dust mask or handle in a fume hood to avoid inhalation.[7][10]
Handling Avoid contact with skin, eyes, and clothing. Avoid generating dust. Keep containers tightly closed in a dry, well-ventilated place.[10]
First Aid Eyes: Rinse cautiously with water for several minutes. Skin: Wash off immediately with plenty of water. Inhalation: Remove person to fresh air. Seek medical attention if irritation persists.[7][10]

Applications in Research and Development

Iridium(III) bromide hydrate is a versatile precursor, primarily valued for its role in synthesizing more complex iridium-containing molecules for various high-technology applications.[11]

  • Catalysis: It serves as a precursor for synthesizing homogenous and heterogeneous iridium catalysts.[11] Iridium complexes exhibit high catalytic activity for a range of organic transformations, including C-H activation and hydrogenation reactions, which are fundamental in pharmaceutical synthesis.[1][11][12]

  • Materials Science: Researchers use the compound in the fabrication of advanced materials.[11] Its unique electronic properties make it a building block for phosphorescent materials used in Organic Light Emitting Diodes (OLEDs), contributing to enhanced energy efficiency and light emission.[11]

  • Electrochemistry: The compound is employed in the development of sensors and energy storage devices due to the good conductivity and electrochemical stability of iridium-based materials.[11]

  • Drug Development: While not a therapeutic agent itself, it is a starting material for creating organometallic iridium complexes. These complexes are under investigation for applications in targeted drug delivery and as potential anti-cancer agents, leveraging the unique chemical properties of the iridium center.

Conclusion

Iridium(III) Bromide Tetrahydrate is more than a catalog chemical; it is an enabling tool for innovation in chemistry, materials science, and medicine. Its molecular weight of 503.99 g/mol is the foundational parameter that ensures the precision, reproducibility, and validity of experimental research. A thorough understanding of its properties, structure, and safe handling is paramount for any scientist aiming to harness its potential. From designing next-generation catalysts to fabricating novel electronic materials, the principles of quantitative chemistry, anchored by the molecular weight, guide the path from concept to discovery.

References

  • Iridium(III) Bromide Tetrahydrate | AMERICAN ELEMENTS ®. (n.d.). American Elements. [Link]

  • Iridium(III) bromide - Wikipedia. (n.d.). Wikipedia. [Link]

  • Iridium(3+);bromide;tetrahydrate | BrH8IrO4+2 | CID 18534467 - PubChem. (n.d.). PubChem. [Link]

  • IRIDIUM (III) BROMIDE TETRAHYDRATE | CAS#:13464-83-0 | Chemsrc. (n.d.). Chemsrc. [Link]

  • iridium tribromide tetrahydrate - WebElements. (n.d.). WebElements. [Link]

  • IRIDIUM CHEMISTRY AND ITS CATALYTIC APPLICATIONS: A BRIEF REVIEW. (n.d.). International Journal of Current Research in Chemistry and Pharmaceutical Sciences. [Link]

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An In-Depth Technical Guide to the Physical Properties of Iridium (III) Bromide Tetrahydrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the core physical properties of Iridium (III) bromide tetrahydrate (IrBr₃·4H₂O). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes technical data with practical insights to facilitate a deeper understanding and application of this inorganic compound.

Introduction: The Significance of this compound

This compound is an inorganic compound that has garnered interest in various scientific fields, including catalysis and materials science.[1][2] Its utility as a precursor in the synthesis of other iridium compounds and its potential catalytic activity make a thorough understanding of its physical properties essential for its effective application.[1] This guide aims to provide a detailed examination of these properties, grounded in established experimental techniques and theoretical principles.

Core Physical Characteristics

A summary of the fundamental physical properties of this compound is presented below. It is important to note that some properties, such as solubility, have conflicting reports in the literature, which will be addressed in subsequent sections.

PropertyValue/DescriptionSource(s)
Molecular Formula IrBr₃·4H₂O[3]
Molecular Weight 503.99 g/mol [3][4]
Appearance Gray to black or green-brown crystalline solid.[1][2][5]
Solubility in Water Conflicting reports: "highly soluble" to "sparingly soluble".[2][5][6][7][8][9][10]See Section 3.1
Solubility in Other Solvents Insoluble in ethanol and ether.[10][10]
Melting Point Decomposes upon heating, starting around 100°C.[5][10]See Section 4
Boiling Point Not applicable; decomposes.
Density Not experimentally determined for the tetrahydrate.See Section 3.3

Elucidation of Key Physical Properties

A thorough understanding of the physical properties of a compound is paramount for its successful application. This section delves into the experimental methodologies and underlying principles for determining the solubility, crystal structure, and density of this compound.

Solubility Profile: Addressing the Ambiguity

The solubility of this compound in water is a critical parameter for its use in aqueous systems. However, the available literature presents a spectrum of conflicting information, ranging from "highly soluble" to "sparingly soluble" and even "insoluble".[2][5][6][7][8][9][10] This discrepancy highlights the necessity for a standardized and rigorous experimental approach to definitively quantify its solubility.

To resolve the ambiguity in the solubility of this compound, a gravimetric method is recommended. This classical and robust technique provides a direct measurement of the solute's mass in a saturated solution, minimizing the potential for misinterpretation that can arise from indirect methods. The choice of a gravimetric approach is based on its high accuracy and precision, which are crucial for establishing a definitive solubility value.

This protocol outlines a self-validating system for the precise measurement of the solubility of this compound in water at a controlled temperature.

Materials:

  • This compound

  • Deionized water

  • Constant temperature water bath

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Drying oven

  • Filtration apparatus (e.g., syringe filter with a 0.22 µm pore size)

  • Pre-weighed weighing bottles

Procedure:

  • Equilibration: Prepare a supersaturated solution of this compound in a sealed container with deionized water. Place the container in a constant temperature water bath set to the desired temperature (e.g., 25°C) and allow it to equilibrate for at least 24 hours with continuous stirring. This ensures that the solution reaches equilibrium with the solid phase.

  • Sampling: After equilibration, cease stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-heated pipette to prevent premature crystallization.

  • Filtration: Immediately filter the withdrawn sample through a syringe filter to remove any suspended microcrystals.

  • Weighing: Transfer the filtered, saturated solution to a pre-weighed, dry weighing bottle and accurately determine the mass of the solution.

  • Evaporation: Place the weighing bottle with the solution in a drying oven at a temperature sufficient to evaporate the water without decomposing the salt (e.g., 80-90°C).

  • Drying to Constant Mass: Dry the residue in the oven until a constant mass is achieved. This is confirmed by repeated weighing until the mass no longer changes between measurements.

  • Calculation: The solubility is calculated as the mass of the dried Iridium (III) bromide per 100 g of water.

G cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Supersaturated Solution prep2 Equilibration (24h) prep1->prep2 Stirring meas1 Sample Withdrawal prep2->meas1 Settling meas2 Filtration meas1->meas2 meas3 Weighing meas2->meas3 meas4 Evaporation meas3->meas4 meas5 Drying to Constant Mass meas4->meas5 calc Calculate Solubility meas5->calc

Caption: Workflow for gravimetric solubility determination.

Crystal Structure: The Unresolved Tetrahydrate

While the anhydrous form of Iridium (III) bromide (IrBr₃) is known to crystallize in a monoclinic system with a disordered layered structure, a definitive crystal structure for the tetrahydrate form has yet to be reported in the literature.[8] Spectroscopic and crystallographic studies suggest an octahedral coordination geometry around the central iridium atom in the tetrahydrate, with three bromide ligands and water molecules occupying the coordination sites.[8] The stability of this arrangement is attributed to hydrogen bonding between the water molecules and bromide ions.[8]

Single-crystal X-ray diffraction (XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and the overall crystal packing, which are essential for a complete understanding of the compound's properties. The selection of single-crystal XRD is based on its ability to provide a definitive and high-resolution structural model.

Crystal Growth:

  • Slow evaporation of a saturated aqueous solution of this compound at room temperature is a primary method for growing single crystals suitable for XRD analysis.

  • Alternative methods include slow cooling of a saturated solution or vapor diffusion techniques.

Data Collection and Structure Refinement:

  • A suitable single crystal is mounted on a goniometer.

  • The crystal is then placed in a stream of X-rays, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • The collected data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

G start Crystal Growth mount Mount Single Crystal start->mount xray X-ray Diffraction mount->xray data Data Collection xray->data solve Structure Solution data->solve refine Structure Refinement solve->refine end Final Crystal Structure refine->end

Caption: Workflow for single-crystal XRD analysis.

Density: An Undetermined Parameter

Gas pycnometry is the preferred method for the accurate determination of the true density of a solid powder. This technique measures the volume of the solid by displacing an inert gas, typically helium, which can penetrate small pores and surface irregularities, providing a more accurate volume measurement compared to methods that rely on liquid displacement. The choice of gas pycnometry is justified by its high precision and its ability to measure the density of fine powders, which is the typical form of this compound.

Equipment:

  • Gas pycnometer

  • Analytical balance

  • Sample cell of appropriate volume

Procedure:

  • Calibration: Calibrate the gas pycnometer according to the manufacturer's instructions using a standard sphere of known volume.

  • Sample Preparation: Accurately weigh a suitable amount of this compound powder and place it in the sample cell.

  • Measurement: Place the sample cell in the gas pycnometer and follow the instrument's automated procedure for volume measurement. This typically involves a series of purges with the analysis gas (helium) followed by pressurization and expansion cycles to determine the sample volume.

  • Calculation: The density is calculated by the instrument's software by dividing the sample mass by the measured volume.

Thermal Stability and Decomposition

This compound exhibits limited thermal stability. Upon heating, it undergoes a sequential decomposition process, beginning with the loss of its water of hydration.

  • Dehydration: At approximately 100°C, the compound loses its four water molecules, resulting in a color change to dark brown.[8][10]

  • Anhydrous Decomposition: Above 300°C, the anhydrous Iridium (III) bromide decomposes into metallic iridium and bromine gas.[8]

Causality Behind Experimental Choices for Thermal Analysis

Thermogravimetric Analysis (TGA) coupled with Differential Thermal Analysis (DTA) is a powerful technique for studying the thermal decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about the loss of volatile components like water. DTA measures the temperature difference between the sample and a reference material, indicating whether a thermal event is endothermic (e.g., dehydration, melting) or exothermic (e.g., oxidation). The combination of these techniques provides a comprehensive thermal profile of the compound.

Experimental Protocol: TGA-DTA Analysis

Instrumentation:

  • Simultaneous TGA-DTA instrument

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into the TGA sample pan.

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the system with an inert gas at a constant flow rate to provide a controlled atmosphere.

  • Heating Program: Heat the sample from ambient temperature to a final temperature above the expected decomposition range (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: The resulting TGA curve will show the percentage mass loss as a function of temperature, from which the stoichiometry of the dehydration and decomposition steps can be determined. The DTA curve will show endothermic or exothermic peaks corresponding to the thermal events.

G start Sample Preparation setup Instrument Setup start->setup heat Heating Program setup->heat data Data Collection (TGA & DTA) heat->data analysis Data Analysis data->analysis end Thermal Profile analysis->end

Caption: Workflow for TGA-DTA analysis.

Safety and Handling

This compound is classified as an irritant.[11] It is important to handle this compound with appropriate safety precautions to minimize the risk of exposure.

  • Hazards: Causes skin, eye, and respiratory tract irritation.[11]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[11]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.[11]

Conclusion

This technical guide has provided a detailed examination of the physical properties of this compound. While key parameters such as molecular formula, weight, and appearance are well-established, this guide has also highlighted areas where further research is needed, particularly in the definitive determination of its aqueous solubility, the experimental measurement of its density, and the elucidation of its crystal structure. The provided experimental protocols offer a framework for researchers to obtain this missing data, thereby contributing to a more complete understanding of this important iridium compound.

References

  • American Elements. Iridium(III) Bromide Tetrahydrate. [Link]

  • FUNCMATER. Iridium(III) Bromide Hydrate (IrBr3•xH2O)-Crystalline. [Link]

  • American Elements. Iridium(III) Bromide Tetrahydrate. [Link]

  • Wikipedia. Iridium(III) bromide. [Link]

  • Mark Winter. Iridium tribromide tetrahydrate. WebElements. [Link]

  • PubChem. Tribromoiridium--water (1/4). [Link]

  • FUNCMATER. Iridium(III) Bromide Hydrate (IrBr3•xH2O)-Crystalline. [Link]

  • ResearchGate. How can I analyse the silver halide sample for thermal treatment (TGA, DTA, DSC)? [Link]

  • ACS Omega. Experimental Study of Hydration/Dehydration Behaviors of Metal Sulfates M2(SO4)3 (M = Sc, Yb, Y, Dy, Al, Ga, Fe, In) in Search of New Low-Temperature Thermochemical Heat Storage Materials. [Link]

  • TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

  • Molar Mass Calculator. IrBr34H2O molar mass. [Link]

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An In-Depth Technical Guide to the Aqueous Solubility of Iridium(III) Bromide Tetrahydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the aqueous solubility of Iridium(III) bromide tetrahydrate (IrBr₃·4H₂O). Addressed to researchers, scientists, and professionals in drug development, this document moves beyond simple qualitative statements to explore the complex aqueous chemistry of Iridium(III), including hydrolysis and aqua complex formation, which are critical for understanding its behavior in solution. We critically evaluate the conflicting solubility information present in the public domain and provide a robust, step-by-step experimental protocol for its empirical determination. The guide discusses key factors influencing solubility, such as temperature and pH, and concludes with the implications of this property for catalysis and medicinal chemistry.

Physicochemical Characterization

Iridium(III) bromide tetrahydrate is an inorganic coordination complex of iridium in the +3 oxidation state. It serves as a precursor for the synthesis of various iridium catalysts and materials.[1] A precise understanding of its fundamental properties is the first step in its effective application. The compound is a light olive-green crystalline solid that is thermally sensitive, beginning to lose its waters of hydration at 100°C.[2][3]

PropertyValue / DescriptionSource(s)
Chemical Formula IrBr₃·4H₂O[2]
Molecular Weight 503.99 g/mol [2][4]
CAS Number 13464-83-0[3][4]
Appearance Light olive-green crystalline solid[2][3]
Anhydrous Form IrBr₃ (CAS: 10049-24-8), dark reddish-brown solid[3]
Thermal Stability Decomposes above 100°C, losing water molecules.[2][3]
Coordination Geometry The tetrahydrate features an octahedral coordination around the iridium center.[2]

The Aqueous Chemistry of Iridium(III): Beyond Simple Dissolution

The interaction of Iridium(III) bromide tetrahydrate with water is not a simple dissolution process. It involves the formation of aqua complexes and subsequent hydrolysis, which significantly alters the pH and chemical nature of the solution.

Upon dissolution, water molecules displace the bromide ligands to varying degrees, forming a mixture of aquabromoiridium(III) complexes. The predominant species in a dilute aqueous solution is the hexaaquairidium(III) ion, [Ir(H₂O)₆]³⁺. This aqua-cation is acidic and undergoes stepwise hydrolysis, donating protons to the solvent and lowering the solution's pH.[2] This behavior is a critical consideration for any experimental work, as changes in pH can dramatically affect reaction kinetics, product stability, and, indeed, the compound's own solubility.

The primary hydrolysis equilibrium is:

[Ir(H₂O)₆]³⁺ + H₂O ⇌ [Ir(H₂O)₅(OH)]²⁺ + H₃O⁺

Studies of iridium(III) hydrolysis have determined equilibrium constants for these reactions, confirming the acidic nature of the dissolved species.[5][6] This intrinsic acidity means that the solubility of IrBr₃·4H₂O is inherently linked to the pH of the medium.

Aqueous Behavior of Iridium(III) Bromide cluster_0 Dissolution in Water cluster_1 Hydrolysis Pathway Solid IrBr₃·4H₂O (s) AquaComplex [Ir(H₂O)₆]³⁺ (aq) + 3Br⁻ (aq) Solid->AquaComplex Dissolution Hydrolysis1 [Ir(H₂O)₅(OH)]²⁺ + H₃O⁺ AquaComplex->Hydrolysis1 1st Hydrolysis Hydrolysis2 [Ir(H₂O)₄(OH)₂]⁺ + H₃O⁺ Hydrolysis1->Hydrolysis2 2nd Hydrolysis

Aqueous Dissolution and Hydrolysis Pathway of Ir(III).

Critical Review of Published Solubility Data

A survey of publicly available data reveals conflicting descriptions of the solubility of Iridium(III) bromide tetrahydrate. This ambiguity necessitates a cautious approach and highlights the need for empirical verification.

Source TypeReported SolubilityInterpretationSource(s)
Chemical Suppliers "Highly water soluble", "Very soluble"These are qualitative marketing terms, likely indicating sufficient solubility for creating stock solutions for catalysis or synthesis.[7][8][9]
Encyclopedic/Database "Slightly soluble", "Sparingly soluble"These terms suggest limited solubility, which may be more accurate from a physical chemistry perspective, especially if equilibrium is slow to establish.[2][3]
Anhydrous Form "Insoluble"There is a consensus that the anhydrous form, IrBr₃, is insoluble in water. The presence of coordinated water molecules in the tetrahydrate is crucial for its aqueous solubility.[3]

Expert Analysis of Discrepancy: The conflict likely arises from two factors:

  • Kinetics vs. Thermodynamics: The rate of dissolution may be slow. A solution prepared quickly might appear to have low solubility, while prolonged stirring or heating could dissolve more material.

  • Hydrate vs. Anhydrous Form: Incomplete hydration of the starting material or partial dehydration during storage could lead to lower observed solubility, as the anhydrous form is insoluble.[3]

Crucially, no peer-reviewed, quantitative solubility data (e.g., in g/100 mL at a specified temperature) was identified. This underscores the importance of the experimental protocol provided in the next section.

Experimental Protocol for Determining Aqueous Solubility

This protocol describes a robust method for determining the solubility of Iridium(III) bromide tetrahydrate as a function of temperature, allowing for the construction of a solubility curve.[10]

Principle: A saturated solution is prepared at a specific temperature, ensuring equilibrium between the dissolved and undissolved solute. A known volume of the clear supernatant is then carefully isolated, its solvent evaporated, and the mass of the remaining solute is measured.

Materials & Equipment:

  • Iridium(III) bromide tetrahydrate

  • Deionized water

  • Temperature-controlled water bath/shaker

  • Calibrated digital thermometer

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.22 µm, PTFE or similar inert material)

  • Pre-weighed glass vials

  • Drying oven

  • Analytical balance

Step-by-Step Methodology:

  • Preparation of Slurries: For each desired temperature point (e.g., 25°C, 40°C, 60°C), add an excess of IrBr₃·4H₂O to a known volume of deionized water in a sealed flask. "Excess" means enough solid remains undissolved to be clearly visible.

    • Causality: Using an excess of solid is essential to ensure the solution reaches saturation, a state of dynamic equilibrium.

  • Equilibration: Place the sealed flasks in the temperature-controlled shaker bath. Allow the slurries to equilibrate for a minimum of 24-48 hours.

    • Causality: Long equilibration times are critical for slowly dissolving salts to reach true thermodynamic equilibrium. Constant agitation prevents thermal stratification and ensures uniform saturation.

  • Temperature Verification: Before sampling, measure the temperature of the slurry directly with a calibrated thermometer to ensure it matches the setpoint.

  • Sample Extraction: Stop agitation and allow the solid to settle. Carefully draw a known volume (e.g., 5.00 mL) of the clear supernatant using a volumetric pipette pre-heated to the experimental temperature. Immediately pass the solution through a syringe filter into a pre-weighed, labeled vial.

    • Causality: Pre-heating the pipette prevents premature crystallization of the solute due to cooling. Filtering is crucial to remove any undissolved microcrystals, which would artificially inflate the measured solubility.

  • Mass Determination (Solute): Weigh the vial containing the filtered solution to determine the mass of the solution withdrawn.

  • Solvent Evaporation: Place the vials in a drying oven at a temperature sufficient to evaporate the water but below the decomposition temperature of the hydrate (e.g., 70-80°C). Dry to a constant weight.

    • Causality: Drying to a constant weight ensures all solvent has been removed, leaving only the dissolved IrBr₃·4H₂O.

  • Mass Determination (Residue): After cooling to room temperature in a desiccator, weigh the vial containing the dry solute. The difference between this mass and the initial vial mass is the mass of the dissolved salt.

  • Calculation: Calculate the solubility in grams per 100 mL of solvent. Repeat for each temperature point.

Workflow for Solubility Determination cluster_workflow Experimental Workflow A 1. Prepare Slurry (Excess IrBr₃·4H₂O in H₂O) B 2. Equilibrate (24-48h at constant T°) A->B C 3. Sample Supernatant (Pre-heated pipette) B->C D 4. Filter Sample (0.22 µm Syringe Filter) C->D E 5. Weigh Sampled Solution D->E F 6. Evaporate Solvent (Drying Oven, <100°C) D->F H 8. Calculate Solubility (g / 100 mL) E->H G 7. Weigh Dry Solute F->G G->H

Experimental Workflow for Solubility Determination.

Factors Influencing Aqueous Solubility

  • Temperature: For most salts, solubility increases with temperature. The protocol above allows for quantifying this relationship by creating a solubility curve.[10]

  • pH: Due to the hydrolysis of the [Ir(H₂O)₆]³⁺ ion, solubility is expected to be pH-dependent.[2] In more acidic solutions (lower pH), the hydrolysis equilibrium will shift to the left, favoring the more soluble [Ir(H₂O)₆]³⁺ species. Conversely, at higher pH, insoluble iridium(III) hydroxide or oxide-hydrates may precipitate, reducing the overall solubility.

  • Common Ion Effect: The presence of a common ion, such as Br⁻ from another salt (e.g., NaBr), would be expected to decrease the solubility of IrBr₃·4H₂O according to Le Châtelier's principle, although this effect may be complex due to the potential formation of various bromido-aqua complexes.

Implications for Research and Drug Development

A precise understanding of the aqueous solubility of Iridium(III) bromide tetrahydrate is not merely an academic exercise; it has significant practical consequences.

  • In Catalysis: As a catalyst precursor, its solubility dictates the achievable concentration in a given solvent system, impacting reaction rates and efficiency.[1] For homogeneous catalysis in aqueous media, knowing the solubility limit is critical for reaction design and preventing catalyst precipitation.

  • In Materials Science: When used to synthesize advanced materials like phosphorescent emitters or thin films, solubility determines the choice of deposition techniques (e.g., solution-based vs. vapor deposition) and the uniformity of the resulting material.

  • In Drug Development: Iridium complexes are being actively investigated as anti-cancer agents.[11] For a drug candidate, aqueous solubility is a paramount parameter, directly influencing its formulation, bioavailability, and route of administration. Poor solubility can be a major hurdle in translating a promising compound from the lab to the clinic.

Conclusion

The aqueous solubility of Iridium(III) bromide tetrahydrate is a nuanced topic, complicated by conflicting qualitative reports and a notable lack of quantitative data in the literature. Its behavior in water is governed by the formation of aqua complexes and subsequent hydrolysis, rendering the solution acidic and making solubility dependent on factors like pH and temperature. The provided experimental protocol offers a reliable pathway for researchers to empirically determine the solubility curve, providing the foundational data needed for robust experimental design in catalysis, materials science, and medicinal chemistry.

References

  • Vulcanchem. (n.d.). Iridium (III) bromide tetrahydrate () for sale.
  • Fountainhead Press. (n.d.). Determining Solubility of an Unknown Salt at Various Temperatures.
  • Wikipedia. (2023). Iridium(III) bromide.
  • FUNCMATER. (n.d.). Iridium(III) Bromide Hydrate (IrBr3•xH2O)-Crystalline.
  • Chemsrc. (n.d.). This compound | CAS#:13464-83-0.
  • American Elements. (n.d.). Iridium(III) Bromide Tetrahydrate.
  • Gamsjäger, H., & Beutler, P. (1979). The hydrolysis of iridium(III). Journal of the Chemical Society, Dalton Transactions, (9), 1415-1420.
  • MDPI. (n.d.). Cytotoxic Organometallic Iridium(III) Complexes.
  • Brown, P. L., & Ekberg, C. (2016). Hydrolysis of Metal Ions.
  • PubChem. (n.d.). Tribromoiridium--water (1/4).
  • Chem-Impex. (n.d.). Iridium(III) bromide hydrate.

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Unveiling the Elusive Structure: A Technical Guide to the Crystallography of Iridium (III) Bromide Tetrahydrate

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide delves into the structural complexities of iridium (III) bromide tetrahydrate, a compound of significant interest in catalysis and materials science. While a definitive, publicly accessible single-crystal X-ray structure remains elusive, this document provides a comprehensive framework for its determination, grounded in established methodologies and expert insights. We will explore the known physicochemical properties, outline robust synthesis and crystallization protocols, and detail the analytical workflow required to elucidate its three-dimensional atomic arrangement.

The Significance of Iridium Complexes and the Quest for Structural Precision

Iridium complexes have emerged as powerful tools in diverse fields, from highly efficient catalysts in organic synthesis to promising candidates in photodynamic therapy and bioimaging.[1][2] The precise three-dimensional arrangement of atoms within these complexes dictates their reactivity, stability, and electronic properties. A thorough understanding of the crystal structure is, therefore, not merely an academic exercise but a critical prerequisite for rational drug design and the development of next-generation materials.[1][2]

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physical and chemical characteristics is the bedrock of successful crystallographic analysis. The properties of this compound inform the selection of appropriate solvents for crystallization, handling procedures, and the interpretation of analytical data.

PropertyValue/DescriptionSource(s)
Molecular Formula IrBr₃·4H₂O[3]
Molecular Weight 503.99 g/mol [3]
Appearance Green-brown to gray-black crystalline solid[4][5]
Solubility Sparingly soluble in water; insoluble in ethanol and ether.[6]
Thermal Stability Loses water of hydration upon heating above 100°C.[6]
Coordination Geometry (Predicted) Octahedral[6]

Spectroscopic and analytical studies suggest an octahedral coordination environment around the central iridium ion.[6] It is hypothesized that the coordination sphere is occupied by a combination of bromide ligands and water molecules. The exact arrangement, including the distinction between coordinated and lattice water molecules, can only be definitively determined through single-crystal X-ray diffraction.

Synthesis and Single-Crystal Growth: A Practical Workflow

The cornerstone of any crystallographic study is the generation of high-quality single crystals. For this compound, a common synthetic route involves the reaction of iridium dioxide dihydrate with hydrobromic acid.[6] The subsequent challenge lies in coaxing the resulting product into well-ordered crystals suitable for diffraction experiments.

Synthesis of this compound

This protocol describes a laboratory-scale synthesis adapted from established methods.[6]

Materials:

  • Iridium (IV) oxide dihydrate (IrO₂·2H₂O)

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Deionized water

  • Filter paper

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a well-ventilated fume hood, suspend iridium (IV) oxide dihydrate in a minimal amount of deionized water in a Schlenk flask equipped with a magnetic stir bar.

  • Slowly add a stoichiometric excess of 48% hydrobromic acid to the suspension.

  • Gently heat the mixture to 60-80°C with continuous stirring. The reaction progress is monitored by the dissolution of the black iridium oxide and the formation of a dark solution.

  • Once the reaction is complete, as indicated by the absence of solid starting material, the solution is cooled to room temperature.

  • Slowly evaporate the solvent under reduced pressure to yield the crude this compound as a crystalline solid.

  • The product can be washed with small portions of cold deionized water to remove any excess HBr and dried under vacuum.

Single-Crystal Growth Methodology

The growth of diffraction-quality single crystals is often a process of empirical optimization. The following methods are recommended starting points for this compound. The causality behind these choices lies in the principle of slowly decreasing the solubility of the compound to promote the formation of a single, well-ordered crystal lattice rather than rapid precipitation of polycrystalline material.

Method 1: Slow Evaporation

  • Prepare a saturated solution of the synthesized this compound in a suitable solvent. Given its slight solubility in water, a mixed solvent system (e.g., water-isopropanol) might be explored to fine-tune the solubility.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial.

  • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at room temperature.

Method 2: Vapor Diffusion

  • Dissolve the iridium salt in a small amount of a "good" solvent (e.g., water).

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container that contains a "poor" solvent (e.g., ethanol or isopropanol) in which the iridium salt is less soluble.

  • Over time, the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the iridium salt and promoting crystallization.

Method 3: Temperature Gradient

  • Prepare a saturated solution of the compound at a slightly elevated temperature.

  • Slowly cool the solution to room temperature or below. A programmable heating/cooling block can be used to control the cooling rate precisely. A slower cooling rate generally yields larger and higher-quality crystals.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_crystallization Single-Crystal Growth cluster_analysis Analysis s1 React IrO₂·2H₂O with HBr s2 Heating and Stirring s1->s2 s3 Cooling and Crude Product Isolation s2->s3 p1 Washing with Cold Deionized Water s3->p1 p2 Drying under Vacuum p1->p2 c1 Slow Evaporation p2->c1 Purified Product c2 Vapor Diffusion p2->c2 Purified Product c3 Temperature Gradient p2->c3 Purified Product a1 Single-Crystal X-ray Diffraction c1->a1 High-Quality Crystal c2->a1 High-Quality Crystal c3->a1 High-Quality Crystal

Figure 1: Workflow for the synthesis, purification, and single-crystal growth of this compound.

Elucidating the Structure: A Guide to Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, the following steps outline the process of determining its atomic structure. This workflow represents a self-validating system, where the quality of the data at each stage informs the success of the subsequent steps.

Crystal Mounting and Data Collection
  • Crystal Selection: Under a microscope, select a crystal with well-defined faces and no visible defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.

  • Mounting: The selected crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) in a single-crystal X-ray diffractometer. The low temperature minimizes thermal motion of the atoms, leading to a more precise structure determination. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

Structure Solution and Refinement
  • Unit Cell Determination and Space Group Assignment: The positions of the diffraction spots are used to determine the dimensions of the unit cell and the crystal system. Systematic absences in the diffraction data are then used to assign the space group.

  • Structure Solution: The phases of the diffracted X-rays are determined using direct methods or Patterson methods. This initial solution provides a rough electron density map, from which the positions of the heavy atoms (iridium and bromine) can be identified.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares algorithm. This iterative process involves adjusting the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Water molecules and hydrogen atoms are located in the difference Fourier map and added to the model.

  • Validation: The final structural model is validated using a variety of metrics, including the R-factor, goodness-of-fit, and analysis of the residual electron density.

data_analysis_workflow DataCollection X-ray Diffraction Data Collection UnitCell Unit Cell and Space Group Determination DataCollection->UnitCell StructureSolution Structure Solution (Direct/Patterson Methods) UnitCell->StructureSolution InitialModel Initial Atomic Model (Ir, Br positions) StructureSolution->InitialModel Refinement Iterative Least-Squares Refinement InitialModel->Refinement Refinement->Refinement FinalModel Final Structural Model Refinement->FinalModel Converged Validation Structure Validation (R-factor, etc.) FinalModel->Validation

Figure 2: A logical workflow for the determination of a crystal structure from single-crystal X-ray diffraction data.

Conclusion and Future Directions

While the definitive crystal structure of this compound remains to be publicly reported, this guide provides a robust and scientifically sound framework for its determination. By following the detailed methodologies for synthesis, crystallization, and X-ray diffraction analysis, researchers are well-equipped to undertake this important structural elucidation. The resulting crystal structure will be invaluable for the broader scientific community, enabling a deeper understanding of this key iridium precursor and facilitating the rational design of novel catalysts and therapeutics.

References

  • Wikipedia. Iridium(III) bromide. [Link]

  • American Elements. Iridium(III) Bromide Tetrahydrate. [Link]

  • Winter, M. Iridium tribromide tetrahydrate. WebElements. [Link]

  • PubChem. Iridium(3+);bromide;tetrahydrate. National Institutes of Health. [Link]

  • American Elements. Iridium(III) Bromide Hydrate. [Link]

  • PubChem. Tribromoiridium--water (1/4). National Institutes of Health. [Link]

  • Scientific Laboratory Supplies. Iridium(III) bromide hydrate. [Link]

  • Autech. Iridium(III) Bromide Hydrate. [Link]

  • WebQC. IrBr3(H2O)4 molar mass. [Link]

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A Comprehensive Guide to the Synthesis of Iridium (III) Bromide Tetrahydrate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed, field-proven methodology for the synthesis of Iridium (III) bromide tetrahydrate (IrBr₃·4H₂O). Departing from rigid templates, this document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the synthesis strategy, a reliable step-by-step protocol, and the causal reasoning behind key experimental choices. The focus is on a practical, laboratory-scale approach that ensures reproducibility and high purity, grounded in established chemical principles.

Strategic Overview: Overcoming the Inertness of Iridium

Iridium is a member of the platinum group metals and is renowned for its exceptional resistance to corrosion and chemical attack.[1][2] It is not attacked by common acids, including the highly corrosive aqua regia, which presents a significant challenge for its direct conversion into compounds like iridium bromide.[2]

Two primary strategies exist for the synthesis of iridium halides:

  • Direct Halogenation of Iridium Metal: This involves the reaction of metallic iridium powder with bromine gas at elevated temperatures (570°C) and pressures (8 atm).[3][4] This method yields anhydrous IrBr₃, which must then be hydrated. While viable for industrial-scale production, the requirement for specialized high-pressure reactors and the hazards associated with handling bromine gas at high temperatures make it impractical and dangerous for most research laboratory settings.

  • Conversion via a Reactive Intermediate: A more accessible and safer approach involves first converting the iridium metal into a more reactive precursor, such as hydrated iridium dioxide (IrO₂·nH₂O). This oxide is readily synthesized from common iridium salts and is susceptible to acid digestion. It can then be reacted with hydrobromic acid in a straightforward acid-base reaction to yield the desired this compound.[3][4]

This guide will focus exclusively on the second strategy, detailing a robust, two-part protocol that begins with a common iridium salt, proceeds through a hydrated oxide intermediate, and culminates in the high-purity target compound. This self-validating system ensures that each step can be monitored and confirmed before proceeding to the next.

Physicochemical Properties of this compound

A summary of the key properties of the target compound is presented below for easy reference.

PropertyValue / DescriptionSource(s)
Molecular Formula IrBr₃·4H₂O (or Br₃H₈IrO₄)[4][5]
Molecular Weight 503.99 g/mol [4][5]
Appearance Light olive-green crystalline solid[3][4]
Oxidation State of Ir +3[5]
Solubility Slightly soluble in water; Insoluble in ethanol and ether[3][4]
Thermal Stability Dehydrates at 100°C to a dark brown solid; Decomposes at higher temperatures to Ir and Br₂[3][4]

Experimental Synthesis Protocol

This protocol is presented in two distinct parts: the synthesis of the reactive hydrated iridium dioxide precursor, followed by its conversion to this compound.

The foundational step is the preparation of a reactive iridium oxide intermediate from a commercially available iridium salt. Hexachloroiridic (IV) acid (H₂IrCl₆) or its salts are common starting materials. This protocol is based on a well-established base hydrolysis method.[3]

Methodology:

  • Dissolution of Precursor: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 g of hexachloroiridic (IV) acid hydrate (H₂IrCl₆·xH₂O) in 50 mL of deionized water. The solution should be a clear, dark brown-orange color.

  • Heating: Gently heat the solution to 90°C using a heating mantle or oil bath. Continuous stirring is crucial to ensure uniform temperature.

  • Base Hydrolysis: Prepare a 0.5 M sodium hydroxide (NaOH) solution. While vigorously stirring the heated iridium salt solution, add the NaOH solution dropwise over a period of approximately 1 hour.

    • Scientific Rationale: The slow, dropwise addition of base is critical to control the precipitation. This "chimie douce" (soft chemistry) approach promotes the formation of a highly disordered, hydrated, and therefore highly reactive, oxo-hydroxide species rather than a more crystalline, inert oxide.[4] A dark blue to black precipitate of hydrated iridium dioxide will form.

  • Digestion: After the complete addition of the NaOH solution, maintain the mixture at 90°C with continued stirring for an additional 4-6 hours.

    • Scientific Rationale: This "digestion" period allows the precipitate to age, ensuring the complete hydrolysis and conversion of the iridium precursor.

  • Isolation and Purification: Allow the mixture to cool to room temperature. Collect the black precipitate by vacuum filtration using a Büchner funnel. Wash the solid extensively with deionized water until the filtrate is neutral (pH ~7). This removes residual sodium salts and other soluble impurities.

  • Drying: Transfer the purified solid to a watch glass and dry in an oven at 80°C overnight. The final product is a fine, black powder of hydrated iridium dioxide (IrO₂·nH₂O).

With the reactive precursor in hand, the final conversion is an acid-base reaction.

Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask with a magnetic stirrer and reflux condenser, place the full amount of dried hydrated iridium dioxide prepared in Part I.

  • Acid Digestion: Carefully add 20 mL of concentrated (48%) hydrobromic acid (HBr) to the flask.

    • Safety Note: Concentrated hydrobromic acid is highly corrosive and volatile. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Reaction: Gently heat the mixture to a mild reflux (approximately 80-90°C) with continuous stirring. The black suspension of iridium oxide will slowly dissolve, and the solution will turn a light olive-green color. This process may take several hours.

    • Scientific Rationale: The reaction is a classic acid-base neutralization: IrO₂·nH₂O + 4HBr → IrBr₃ + Br⁻ + (n+2)H₂O. The excess bromide and acidic conditions help stabilize the Iridium (III) state. The gentle heating provides the necessary activation energy for the digestion of the oxide without decomposing the product.

  • Evaporation and Crystallization: Once the solid has completely dissolved, remove the heat source. Reduce the volume of the solution to approximately 5-7 mL by gentle heating under a stream of nitrogen or by using a rotary evaporator. Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Product Isolation: Collect the light olive-green crystals of this compound by vacuum filtration.

  • Washing and Drying: Wash the collected crystals sparingly with a small amount of ice-cold ethanol, followed by a wash with diethyl ether.

    • Scientific Rationale: The product is insoluble in ethanol and ether, making these ideal solvents for washing away any remaining hydrobromic acid and water without dissolving the product itself.[3][4]

  • Final Drying: Dry the product under vacuum for several hours to remove all residual solvents. Store the final product in a tightly sealed container.

Synthesis Workflow Visualization

The following diagram illustrates the logical flow of the two-part synthesis protocol.

Synthesis_Workflow cluster_part1 Part I: Precursor Synthesis cluster_part2 Part II: Target Synthesis H2IrCl6 H₂IrCl₆ Solution Hydrolysis Base Hydrolysis (NaOH, 90°C) H2IrCl6->Hydrolysis Precipitate Hydrated Iridium Dioxide (IrO₂·nH₂O) Hydrolysis->Precipitate Purification Filter, Wash & Dry Precipitate->Purification FinalPrecursor Purified IrO₂·nH₂O Powder Purification->FinalPrecursor AcidDigestion Acid Digestion (Reflux, 80-90°C) FinalPrecursor->AcidDigestion Reactant HBr Conc. HBr HBr->AcidDigestion Solution Green IrBr₃ Solution AcidDigestion->Solution Crystallization Evaporate & Cool Solution->Crystallization Crystals Crude IrBr₃·4H₂O Crystals Crystallization->Crystals FinalPurification Filter, Wash & Dry Crystals->FinalPurification FinalProduct Iridium(III) Bromide Tetrahydrate (IrBr₃·4H₂O) FinalPurification->FinalProduct

Caption: Workflow for the two-part synthesis of IrBr₃·4H₂O.

References

  • Wikipedia. Iridium(III) bromide. [Link]

  • American Elements. Iridium(III) Bromide Tetrahydrate. [Link]

  • WebElements. Iridium » iridium tribromide tetrahydrate. [Link]

  • ACS Publications. Role of Hydration in Uncovering the OER Activity of Amorphous Iridium Oxide Electrocatalysts. [Link]

  • Chemistry Stack Exchange. IrO2 (iridium oxide) synthesis. [Link]

  • PubChem. Iridium(3+);bromide;tetrahydrate. [Link]

  • Wikipedia. Iridium. [Link]

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Iridium (III) bromide tetrahydrate safety data sheet

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Iridium (III) Bromide Tetrahydrate

This compound (CAS No. 13464-83-0) is an iridium coordination compound with the formula IrBr₃·4H₂O.[1] It presents as a gray to black or light olive-green crystalline solid.[2][3] Understanding its physical and chemical properties is the foundation of its safe handling. The anhydrous form has a monoclinic crystal structure, but the tetrahydrate features an octahedral geometry around the iridium center.[4]

From a practical standpoint, its solubility is a key consideration for experimental design. It is sparingly soluble in water and insoluble in ethanol and ether.[2][4] This limited solubility in common organic solvents dictates the choice of reaction media and cleaning procedures. Aqueous solutions may be mildly acidic due to hydrolysis.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 13464-83-0[5][6]
Molecular Formula IrBr₃·4H₂O[5][7]
Molecular Weight 503.99 g/mol [4][5]
Appearance Gray to black or light olive-green crystals/powder[2][3][5]
Solubility Sparingly soluble in water; Insoluble in ethanol, ether[2][4]
Melting Point Not available[5]
Boiling Point Not available[5]
Density Not available[5]

Hazard Identification and Risk Assessment

According to the Globally Harmonized System (GHS), this compound is classified as an irritant. The primary hazards are irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[5][6]

  • Hazard Statements:

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

  • Signal Word: Warning[6][8]

  • GHS Pictogram: GHS07 (Exclamation Mark)[3]

The causality behind this classification lies in the nature of iridium salts and bromides, which can provoke inflammatory responses in sensitive tissues. For researchers, this means that even seemingly minor exposure can lead to discomfort and potential complications. The primary routes of exposure are direct contact with the skin and eyes, and inhalation of the dust.[5] It is crucial to note that chronic health effects are not well-documented, and there is no information available on carcinogenic, mutagenic, or teratogenic effects.[5] This lack of data necessitates a cautious approach, treating the compound with respect and adhering strictly to exposure controls.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. The hierarchy of controls dictates that engineering controls are the first line of defense, followed by administrative controls and, finally, personal protective equipment.

Engineering Controls

The most critical engineering control is proper ventilation. All handling of this compound powder should be performed within a certified chemical fume hood.[5] This captures dust at the source, preventing inhalation and minimizing contamination of the general laboratory environment.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is not merely a checklist; it is a risk-based decision process.

  • Eye Protection: ANSI-approved safety glasses are the minimum requirement.[5] However, for any procedure with a risk of splashing or dust generation, chemical splash goggles should be worn.[9]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a flame-resistant lab coat.[5][9] Ensure gloves are inspected before use and changed frequently, especially if contact is suspected.

  • Respiratory Protection: If handling fine dust outside of a fume hood is unavoidable, a respirator is required.[5] A respiratory protection program compliant with OSHA 29 CFR 1910.134 must be in place.[5]

PPE_Selection_Workflow start Start: Handling This compound fume_hood Is the procedure performed in a certified fume hood? start->fume_hood ppe_in_hood Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat fume_hood->ppe_in_hood  Yes respirator_needed Respirator Required (Consult EHS) + Standard PPE fume_hood->respirator_needed No splash_risk Is there a risk of splashing or significant dust generation? ppe_in_hood->splash_risk respirator_needed->splash_risk goggles Upgrade to Chemical Splash Goggles splash_risk->goggles  Yes end Proceed with Experiment splash_risk->end No goggles->end

Caption: PPE Selection Workflow for this compound.

Emergency Procedures: A Self-Validating System

Emergency protocols must be clear, concise, and designed to mitigate harm effectively. The following step-by-step procedures are grounded in established first-aid principles.

First-Aid Measures

The immediate response to an exposure is critical to minimizing irritation.

First_Aid_Decision_Tree cluster_routes Route of Exposure cluster_actions Immediate Action exposure Exposure Event eye Eye Contact skin Skin Contact inhalation Inhalation ingestion Ingestion eye_action Immediately flush with copious water for at least 15 minutes, lifting eyelids. Get immediate medical attention. eye->eye_action skin_action Wash affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. skin->skin_action inhalation_action Move victim to fresh air. Monitor for respiratory distress. Seek immediate medical assistance. inhalation->inhalation_action ingestion_action Do NOT induce vomiting. Clean mouth with water. Seek immediate medical attention. ingestion->ingestion_action

Caption: First-Aid Decision Tree for Exposure Incidents.

Experimental Protocol: First-Aid Response

  • Eye Contact:

    • Do not rub the eyes.

    • Immediately proceed to an emergency eyewash station.

    • Forcibly hold the eyelids open and flush the eyes with a continuous, gentle stream of water for at least 15 minutes.[5][10]

    • Seek immediate medical attention, regardless of the apparent severity.[5]

  • Skin Contact:

    • Immediately wash the affected area with soap and plenty of water.[11]

    • Remove any contaminated clothing while continuing to rinse.

    • If skin irritation develops or persists, seek medical attention.[5]

  • Inhalation:

    • Immediately move the affected person to fresh air.[11]

    • If the person experiences difficulty breathing, coughing, or other respiratory symptoms, provide emergency aid and seek immediate medical assistance.[5]

  • Ingestion:

    • Rinse the mouth thoroughly with water. Do not induce vomiting.

    • Seek immediate medical attention.[10]

Accidental Release Measures

In the event of a spill, the primary objectives are to contain the material, prevent dust generation, and decontaminate the area safely.

Experimental Protocol: Solid Spill Cleanup

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles. If the spill is large or dust is present, a respirator may be necessary.

  • Containment:

    • Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to avoid raising dust.[5]

    • Do not use dry sweeping methods on the uncovered powder.

  • Cleanup:

    • Carefully sweep up the contained material and place it into a suitable, labeled container for hazardous waste disposal.[10]

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of the waste according to local, state, and federal regulations.[5]

Handling, Storage, and Stability

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

  • Handling: Avoid creating dust.[10] Use appropriate tools (e.g., spatulas) for transferring the solid. Wash hands thoroughly after handling.[12]

  • Storage: Store the compound in a tightly sealed container to protect it from moisture.[5] Keep it in a cool, dry, and well-ventilated place away from incompatible materials.[10]

  • Stability and Reactivity: The compound is stable under normal air and moisture conditions.[5] However, it undergoes thermal decomposition. The tetrahydrate begins to lose water at 100°C, and the anhydrous form decomposes above 300°C into iridium metal and bromine gas.[4] It is incompatible with strong oxidizing agents, chlorine, and active metals.[5][10]

Toxicological and Ecological Information

The toxicological profile of this compound is not well-established. No data is available in the Registry of Toxic Effects of Chemical Substances (RTECS), and it has not been identified as a carcinogen by NTP, IARC, or OSHA.[5] This absence of comprehensive data underscores the importance of minimizing exposure through rigorous adherence to the handling protocols outlined in this guide.

Similarly, specific ecological information is not available. As a standard practice for heavy metal compounds, it should not be released into the environment, as it could pose a hazard to aquatic life.[10] All waste must be disposed of as hazardous chemical waste.[5]

References

  • Chemsrc. (2025). This compound Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Iridium(III) bromide. Retrieved from [Link]

  • American Elements. (2022). Iridium(III) Bromide Tetrahydrate Health & Safety Information. Retrieved from [Link]

  • PubChem. (n.d.). Iridium(3+);bromide;tetrahydrate. Retrieved from [Link]

  • American Elements. (n.d.). Iridium(III) Bromide Tetrahydrate. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet - IRIDIUM(III) BROMIDE HYDRATE. Retrieved from [Link]

  • Centers for Disease Control and Prevention (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

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A Comprehensive Technical Guide to the Safe Handling and Storage of Iridium (III) Bromide Tetrahydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, scientifically grounded framework for the safe handling, storage, and disposal of Iridium (III) bromide tetrahydrate. As a Senior Application Scientist, the following protocols and recommendations are synthesized from authoritative sources and field-proven best practices to ensure both personnel safety and the integrity of this valuable chemical compound.

Understanding this compound: A Profile

This compound (IrBr₃·4H₂O) is a coordination compound with iridium in the +3 oxidation state. It typically presents as a dark-colored, crystalline solid and is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This property is a critical consideration for its long-term storage and handling.

Below is a summary of its key physicochemical properties:

PropertyValue/Description
Molecular Formula IrBr₃·4H₂O
Molecular Weight 503.99 g/mol
Appearance Dark-colored crystalline solid[1]
Solubility Sparingly soluble in water; insoluble in ethanol and ether.[2]
Thermal Stability Decomposes upon heating. At 100°C, it loses water molecules and turns dark brown. At higher temperatures, it decomposes to iridium and bromine.[2]
Hygroscopicity Hygroscopic[1]

Hazard Identification and Risk Assessment

This compound is classified as an irritant to the skin, eyes, and respiratory tract.[3] Inhalation of dust, and contact with skin and eyes are the primary routes of exposure.

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

A thorough risk assessment should be conducted before any handling of this compound, considering the quantity being used, the nature of the experimental procedures, and the laboratory environment.

Personal Protective Equipment (PPE): A Self-Validating System

The selection and proper use of PPE are paramount to mitigating the risks associated with this compound.

Hand Protection:
Eye and Face Protection:

Approved safety glasses with side shields are the minimum requirement.[3] For procedures with a higher risk of splashes or aerosol generation, chemical safety goggles and a face shield should be worn.

Respiratory Protection:

Due to its irritant nature as a dust, handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required. A complete respiratory protection program, including fit testing and training, must be in place in such scenarios.

Skin and Body Protection:

A laboratory coat should be worn at all times. For tasks with a higher potential for contamination, consider the use of chemical-resistant aprons or coveralls.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Task Handling Task Gloves Nitrile Gloves (Splash) Consult manufacturer for extended contact Task->Gloves Eyewear Safety Glasses with Side Shields (Goggles/Face Shield for splash risk) Task->Eyewear LabCoat Laboratory Coat Task->LabCoat Quantity Quantity of IrBr₃·4H₂O Quantity->Gloves Quantity->Eyewear Aerosol Potential for Aerosol Generation Respirator Fume Hood (primary) NIOSH N95 Respirator (if dust risk) Aerosol->Respirator

Figure 1: Personal Protective Equipment (PPE) selection workflow based on risk assessment.

Safe Handling Procedures: Minimizing Exposure

Adherence to meticulous handling procedures is crucial for preventing contamination and exposure.

Weighing and Dispensing:

Due to the risk of inhaling irritating dust, all weighing and dispensing of this compound should be conducted within a chemical fume hood.

Experimental Protocol for Safe Weighing:

  • Don all required PPE.

  • Place a tared weigh boat or container on the analytical balance inside the fume hood.

  • Carefully transfer the desired amount of the compound to the container using a clean spatula.

  • Minimize the creation of dust by handling the solid gently.

  • Once the desired weight is obtained, securely close the primary container.

  • Clean the spatula and any contaminated surfaces within the fume hood before removing the weighed sample.

Solution Preparation:

When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. As it is sparingly soluble in water, ensure adequate mixing.[2] The process should be carried out in a fume hood.

Storage: Ensuring Chemical Integrity and Safety

Proper storage is critical for maintaining the stability and purity of this compound, primarily due to its hygroscopic nature.

General Storage Conditions:

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] The storage area should be away from incompatible materials, such as strong oxidizing agents.[11]

Managing Hygroscopicity:

To prevent the absorption of atmospheric moisture, which can lead to degradation of the compound, consider the following:

  • Desiccators: For long-term storage or after opening the original container, store the compound in a desiccator containing a suitable desiccant (e.g., silica gel, calcium chloride).

  • Inert Atmosphere: For highly sensitive applications, storage in a glove box under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Storage_Protocol cluster_container Primary Container cluster_environment Storage Environment IrBr3 This compound TightlySealed Tightly Sealed Container IrBr3->TightlySealed CoolDry Cool, Dry, Well-Ventilated Area TightlySealed->CoolDry Desiccator Desiccator with Desiccant CoolDry->Desiccator Long-term or Opened InertAtmosphere Glove Box (Inert Atmosphere) For High Purity Requirements Desiccator->InertAtmosphere High Sensitivity Applications

Figure 2: Recommended storage protocol for this compound.

Spill and Emergency Procedures

Prompt and appropriate action is essential in the event of a spill.

Spill Cleanup:
  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a significant amount of airborne dust. Restrict access to the spill area.

  • Assess the Spill: Evaluate the extent of the spill and the associated hazards.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For larger spills or where significant dust is present, a NIOSH-approved respirator is necessary.

  • Contain the Spill: For solid spills, carefully cover the spill with an absorbent material to prevent the dust from becoming airborne.

  • Clean the Spill:

    • Gently sweep the solid material into a designated hazardous waste container. Avoid creating dust.

    • For any remaining residue, wet a cloth or paper towel with water (or an appropriate solvent) to wipe the area clean.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Waste: All cleanup materials (absorbent, gloves, etc.) must be disposed of as hazardous waste.

Waste Disposal: Regulatory Compliance

This compound and any materials contaminated with it must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

  • Waste Characterization: Due to its iridium content, this waste may be classified as heavy metal waste. While iridium is not one of the eight metals specifically listed under the Resource Conservation and Recovery Act (RCRA), it is still considered a hazardous waste due to its irritant properties.[12][13][14] The specific waste code may vary depending on the jurisdiction and the nature of the waste (e.g., solid, in solution). Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste codes and disposal procedures.

  • Waste Segregation: Keep iridium-containing waste separate from other waste streams to ensure proper disposal.

  • Labeling and Storage: All hazardous waste containers must be clearly labeled with the contents and associated hazards. Store waste containers in a designated, secure area until they are collected by a certified hazardous waste disposal company.

Conclusion

The safe handling and storage of this compound are predicated on a thorough understanding of its properties and hazards, the consistent use of appropriate personal protective equipment, and adherence to established laboratory safety protocols. By implementing the guidelines outlined in this document, researchers, scientists, and drug development professionals can minimize their risk of exposure and ensure the integrity of this important chemical compound for their research and development activities.

References

  • University of Pennsylvania Environmental Health and Radiation Safety. Nitrile Glove Chemical-Compatibility Reference. [Link]

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  • Starlab Group. Chemical Breakthrough Times – protection with StarGuard® gloves. [Link]

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  • PMC. Iridium(III)-catalyzed remote B(9)−H alkylation of o-carboranes with nitrile template. [Link]

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  • ACS Publications. Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. [Link]

  • ACS Publications. Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. [Link]

  • US EPA. Learn the Basics of Hazardous Waste. [Link]

  • Wikipedia. Iridium(III) bromide. [Link]

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  • SciSpace. Ion Segregation and Deliquescence of Alkali Halide Nanocrystals on SiO2. [Link]

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  • ResearchGate. (PDF) Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. [Link]

  • FUNCMATER. Iridium(III) Bromide Hydrate (IrBr3•xH2O)-Crystalline. [Link]

  • Scientific Laboratory Supplies. Iridium(III) bromide hydrate, | 442119-1G | SIGMA-ALDRICH. [Link]

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An In-depth Technical Guide to Iridium (III) Bromide Tetrahydrate: From Synthesis to Catalytic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Iridium (III) bromide tetrahydrate (IrBr₃·4H₂O), a significant coordination compound with diverse applications in modern chemistry. As a Senior Application Scientist, this document aims to deliver not only the fundamental chemical and physical properties of this compound but also to provide actionable insights into its synthesis, characterization, and utility as a catalyst, particularly in the burgeoning field of C-H bond activation.

Core Chemical Identity and Properties

This compound is a coordination compound where the iridium atom is in the +3 oxidation state. It is coordinated to three bromide ligands and four molecules of water. The chemical formula is formally represented as IrBr₃·4H₂O .[1]

Physicochemical Characteristics

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue/Description
Molecular Formula IrBr₃·4H₂O
Molecular Weight 503.99 g/mol [1]
Appearance Green-brown or black crystalline solid[2]
Solubility Sparingly soluble in water; insoluble in ethanol and ether[1][3]
Crystal System (Anhydrous form) Monoclinic[1]

The tetrahydrate form possesses an octahedral coordination geometry around the central iridium atom.[1] This structure is stabilized by hydrogen bonding between the water molecules and the bromide ions.[1]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be achieved through several routes, including the direct reaction of iridium metal with bromine at elevated temperatures and subsequent hydration.[1] However, a more common and accessible laboratory-scale synthesis involves the reaction of iridium dioxide dihydrate (IrO₂·2H₂O) with hydrobromic acid (HBr).[1][3] This acid-base reaction provides a reliable method to obtain the desired product.

Experimental Protocol: Synthesis from Iridium Dioxide Dihydrate

This protocol is designed to be a self-validating system, with clear steps and rationales for each experimental choice.

Objective: To synthesize this compound from iridium dioxide dihydrate.

Materials:

  • Iridium dioxide dihydrate (IrO₂·2H₂O)

  • Concentrated hydrobromic acid (48% HBr)

  • Deionized water

  • Ethanol

  • Ether

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Schlenk line or similar inert atmosphere setup (optional, but recommended for rigorous work)

  • Buchner funnel and flask for vacuum filtration

  • Glassware (beakers, graduated cylinders, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend a known quantity of iridium dioxide dihydrate in a minimal amount of deionized water. The use of a suspension ensures maximum surface area for the reaction.

  • Addition of Hydrobromic Acid: Under constant stirring, slowly add an excess of concentrated hydrobromic acid to the suspension. The excess HBr ensures the complete conversion of the iridium oxide to the bromide form and prevents the formation of undesired side products.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The elevated temperature accelerates the reaction rate. Maintain the reflux for a period of 4-6 hours, or until the solid iridium dioxide has completely dissolved, and the solution turns a distinct light olive-green color.[1]

  • Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the solution to cool to room temperature. Further cooling in an ice bath can promote the precipitation of the product. The slow cooling process is crucial for obtaining well-formed crystals.

  • Isolation of the Product: Collect the light olive-green precipitate by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the collected solid sequentially with small portions of cold deionized water, followed by ethanol, and finally ether. The water wash removes any unreacted HBr and other water-soluble impurities. The ethanol and ether washes facilitate the removal of water and any organic impurities, aiding in the drying of the final product.

  • Drying: Dry the product under vacuum to a constant weight. This ensures the complete removal of residual solvents.

Causality and Validation: The success of this synthesis is validated by the color change of the solution and the formation of the characteristic light olive-green precipitate. The choice of refluxing in excess hydrobromic acid is a critical parameter that drives the reaction to completion. The sequential washing steps are designed to systematically remove different classes of potential impurities, leading to a high-purity final product.

Characterization Techniques

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Thermogravimetric Analysis (TGA)

TGA is a crucial technique to determine the thermal stability and the number of water molecules of hydration.[4][5]

  • Expected TGA Curve: When heated, this compound is expected to exhibit a two-step weight loss.

    • Dehydration: A weight loss corresponding to the removal of four water molecules will occur at approximately 100°C, resulting in the formation of anhydrous Iridium (III) bromide (IrBr₃) and a color change to dark brown.[1][3]

    • Decomposition: At temperatures above 300°C, the anhydrous IrBr₃ will decompose into iridium metal and bromine gas, leading to a further weight loss.[1]

The following diagram illustrates the expected thermal decomposition pathway.

G IrBr3_4H2O IrBr₃·4H₂O (s) (Light Olive-Green) IrBr3 IrBr₃ (s) (Dark Brown) IrBr3_4H2O->IrBr3 ~100°C - 4H₂O Ir Ir (s) + 3/2 Br₂ (g) IrBr3->Ir > 300°C

Caption: Thermal decomposition pathway of this compound.

Spectroscopic and Diffraction Methods
  • Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the O-H stretching vibrations of the water of hydration. A peak around 1600-1630 cm⁻¹ corresponding to the H-O-H bending vibration should also be present. The low-frequency region will exhibit absorptions corresponding to the Ir-Br stretching modes.

Applications in Catalysis: C-H Bond Activation

Iridium complexes are renowned for their catalytic activity, particularly in C-H bond activation and functionalization reactions.[6][7][8] Iridium (III) bromide, often as a precursor to more complex catalysts, plays a role in these transformations. A prime example is the iridium-catalyzed ortho-C-H amination of benzoic acids.

Iridium-Catalyzed ortho-C-H Amination of Benzoic Acids

This reaction provides a direct and atom-economical method for the synthesis of valuable anthranilic acid derivatives, which are important building blocks in medicinal chemistry.[6][9]

Reaction Overview:

Benzoic acid derivatives react with sulfonyl azides in the presence of an iridium catalyst to yield ortho-aminated products. The carboxylic acid group acts as a directing group, guiding the C-H activation to the ortho position.

Catalytic Cycle:

The proposed catalytic cycle for this transformation is illustrated below.

G cluster_0 Catalytic Cycle A [Ir(III)] Catalyst B Iridacycle Intermediate A->B C-H Activation (Benzoic Acid) C Ir(V)-nitrenoid Intermediate B->C Oxidative Addition (Sulfonyl Azide, -N₂) D Ir(III)-amido Intermediate C->D Reductive Elimination E [Ir(III)] Catalyst Regeneration D->E Protonolysis Product ortho-aminated Benzoic Acid D->Product Product Release E->A

Caption: Proposed catalytic cycle for the Iridium-catalyzed ortho-C-H amination of benzoic acids.

Mechanism Explained:

  • C-H Activation: The active Ir(III) catalyst coordinates to the carboxylate group of the benzoic acid, followed by an intramolecular C-H activation at the ortho position to form a five-membered iridacycle intermediate. This directed activation is key to the high regioselectivity of the reaction.[7]

  • Oxidative Addition: The sulfonyl azide coordinates to the iridium center and undergoes oxidative addition, with the concomitant release of dinitrogen (N₂), to form a high-valent Ir(V)-nitrenoid intermediate.[6]

  • Reductive Elimination: The nitrenoid inserts into the Ir-C bond via reductive elimination, forming the C-N bond and regenerating an Ir(III) species.

  • Protonolysis and Catalyst Regeneration: The resulting Ir(III)-amido intermediate undergoes protonolysis, releasing the ortho-aminated benzoic acid product and regenerating the active Ir(III) catalyst, which can then re-enter the catalytic cycle.

This catalytic system demonstrates excellent functional group tolerance and can be applied to a wide range of substituted benzoic acids, making it a valuable tool for late-stage functionalization in drug discovery.[8][9]

Safety and Handling

This compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. As a general guideline:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a versatile and valuable compound for researchers in both academic and industrial settings. Its well-defined chemical properties, accessible synthesis, and utility as a precursor for highly active catalysts, particularly in the strategic area of C-H functionalization, underscore its importance in modern chemical science. This guide has provided a detailed overview of its key characteristics and a practical framework for its synthesis and application, empowering scientists to leverage this compound in their research endeavors.

References

  • Wikipedia. (2023, October 27). Iridium(III) bromide. In Wikipedia. Retrieved from [Link]

  • Li, F., et al. (2015). Iridium-catalyzed direct ortho-C-H amidation of benzoic acids with sulfonylazides. Chinese Chemical Letters, 26(11), 1336-1340.
  • Zell, D., et al. (2021). Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C−H Activation. Chemistry – A European Journal, 27(72), 18188-18200.
  • Zell, D., et al. (2021). Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C-H Activation. PubMed. Retrieved from [Link]

  • Zell, D., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. PMC. Retrieved from [Link]

  • Park, Y., et al. (2015). Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Chemical Reviews, 115(1), 305-344.
  • American Elements. (n.d.). Iridium(III) Bromide Tetrahydrate. Retrieved from [Link]

  • Winter, M. (n.d.). Iridium tribromide tetrahydrate. WebElements. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of Iridium Bromide For Plating Iridium. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 24). 31.1: Thermogravimetry. Retrieved from [Link]

  • Aladdin Scientific. (n.d.). Iridium(III) bromide tetrahydrate, min 99%, 2 grams. Retrieved from [Link]

  • Slideshare. (2014, October 28). Thermogravimetric analysis. Retrieved from [Link]

  • eGyanKosh. (n.d.). UNIT 10 THERMOGRAVIMETRIC ANALYSIS. Retrieved from [Link]

  • NETZSCH. (n.d.). Thermogravimetric Analysis – TGA. Retrieved from [Link]

Sources

Spectroscopic Characterization of Iridium (III) Bromide Tetrahydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of Iridium (III) bromide tetrahydrate (IrBr₃·4H₂O). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the expected spectroscopic behavior of this coordination compound. We will explore the theoretical underpinnings of its spectral features and provide actionable, field-proven protocols for its characterization using a suite of spectroscopic techniques.

Introduction: The Nature of this compound

This compound is an inorganic coordination compound with the chemical formula IrBr₃·4H₂O.[1] The iridium center is in the +3 oxidation state, a d⁶ configuration that typically leads to low-spin, diamagnetic octahedral complexes.[2][3] The tetrahydrate form is a light olive-green or green-brown crystalline solid.[4][5] While the anhydrous form, IrBr₃, possesses a monoclinic crystal structure with a disordered layered arrangement, the tetrahydrate is understood to have an octahedral coordination geometry around the iridium atom.[2][4] In this arrangement, it is proposed that three bromide ions and three water molecules occupy the coordination sites, with the fourth water molecule present as water of crystallization. This structure is stabilized by hydrogen bonding.[2]

The compound is sparingly soluble in water and insoluble in ethanol and ether.[4] Upon heating to 100°C, it loses its water of hydration and turns dark brown.[4] This thermal instability is a critical consideration for sample preparation and analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical FormulaIrBr₃·4H₂O[1]
Molecular Weight503.99 g/mol [1]
AppearanceLight olive-green to green-brown crystalline solid[4][5]
CAS Number13464-83-0[1]
Iridium Oxidation State+3 (d⁶ configuration)[5]
SolubilitySparingly soluble in water; insoluble in ethanol and ether[4]

Vibrational Spectroscopy: Probing the Molecular Bonds

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for elucidating the structural features of this compound by probing the vibrational modes of its constituent bonds.

Theoretical Framework

The IR and Raman spectra of IrBr₃·4H₂O are expected to be dominated by vibrations associated with the coordinated water molecules and the iridium-bromide bonds.

  • Coordinated Water: Water molecules coordinated to a metal ion exhibit distinct vibrational modes compared to free water. These include stretching (symmetric and asymmetric), bending, rocking, wagging, and twisting modes. The presence of coordinated water is typically confirmed by the appearance of bands in the 3500-3200 cm⁻¹ region (O-H stretching) and around 1630-1600 cm⁻¹ (H-O-H bending).[6] Rocking and wagging modes of coordinated water can sometimes be observed in the 900-600 cm⁻¹ range.[6]

  • Iridium-Bromide Bonds: The Ir-Br stretching vibrations are expected to appear in the far-infrared region of the spectrum, typically below 400 cm⁻¹.[7] The number of observed Ir-Br stretching bands will depend on the symmetry of the [IrBr₃(H₂O)₃] coordination sphere. For a facial (fac) isomer (C₃ᵥ symmetry), two stretching modes (A₁ + E) would be expected to be both IR and Raman active. For a meridional (mer) isomer (C₂ᵥ symmetry), three IR and Raman active stretching modes (2A₁ + B₂) are predicted.

Predicted Spectroscopic Data

Table 2: Predicted Vibrational Bands for this compound

Vibrational ModePredicted Wavenumber Range (cm⁻¹)TechniqueRationale & Notes
O-H Stretching (coordinated H₂O)3500 - 3200IR, RamanBroad absorption due to hydrogen bonding.
H-O-H Bending (coordinated H₂O)1630 - 1600IRA sharp to medium intensity band.
H₂O Rocking/Wagging900 - 600IROften weak and can be difficult to assign definitively.
Ir-Br Stretching< 400Far-IR, RamanThe number of bands depends on the isomeric form (fac or mer).
Experimental Protocols

A robust method for obtaining the mid-IR spectrum of solid IrBr₃·4H₂O is the Attenuated Total Reflectance (ATR) technique, as it requires minimal sample preparation and avoids potential reactions with pelleting materials like KBr. For the far-IR region, a polyethylene pellet method is often employed.

Diagram 1: FT-IR Spectroscopy Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Start Start Sample Iridium (III) bromide tetrahydrate solid Start->Sample ATR Place small amount on ATR crystal Sample->ATR Mid-IR Pellet Prepare polyethylene pellet (Far-IR) Sample->Pellet Far-IR Background Collect background spectrum ATR->Background Pellet->Background Measure Measure sample spectrum Background->Measure Process Process spectrum (e.g., baseline correction) Measure->Process Analyze Analyze peak positions and intensities Process->Analyze End End Analyze->End

Caption: Workflow for FT-IR analysis of this compound.

Step-by-Step Protocol (ATR):

  • Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are properly aligned and purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is a critical step for data accuracy.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal, ensuring complete coverage.

  • Pressure Application: Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. The number of scans can be optimized to improve the signal-to-noise ratio.

  • Data Processing: Process the resulting spectrum by performing a baseline correction and identifying peak positions.

Raman spectroscopy is complementary to IR and is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the Raman spectrometer using a standard reference material (e.g., a silicon wafer).

  • Sample Placement: Place a small amount of the solid sample on a microscope slide or in a capillary tube.

  • Laser Focusing: Focus the laser onto the sample. It is crucial to start with low laser power to avoid sample decomposition, especially for a hydrated compound.

  • Spectrum Acquisition: Acquire the Raman spectrum. The acquisition time and number of accumulations can be adjusted to optimize signal quality.

  • Data Analysis: Analyze the resulting spectrum for characteristic Raman shifts, paying close attention to the low-frequency region for Ir-Br modes.

Electronic Spectroscopy: Unveiling Electron Transitions

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by probing the transitions of electrons between different energy levels.

Theoretical Framework

As a d⁶ metal complex, the electronic spectrum of IrBr₃·4H₂O is expected to show two main types of transitions:

  • d-d Transitions: These involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital. For a low-spin d⁶ octahedral complex, the ground state is ¹A₁g. Two spin-allowed d-d transitions are expected: ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g. These transitions are Laporte-forbidden and are therefore expected to be weak.[8][9]

  • Charge-Transfer (CT) Transitions: These are typically much more intense than d-d transitions. Two types are possible:

    • Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based d-orbital. Given the presence of bromide ligands, which have filled p-orbitals, Br(p) → Ir(d) LMCT bands are expected.

    • Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based d-orbital to an empty ligand-based orbital. This is less likely in this complex as there are no obvious π-acceptor ligands.

Predicted Spectroscopic Data

The UV-Vis spectrum will likely be dominated by intense LMCT bands in the UV region, which may obscure the weaker d-d transitions in the visible region.

Table 3: Predicted Electronic Transitions for this compound

Transition TypePredicted Wavelength RegionExpected Molar Absorptivity (ε)Notes
d-d (¹A₁g → ¹T₁g, ¹A₁g → ¹T₂g)Visible (400-700 nm)< 1,000 M⁻¹cm⁻¹Weak, broad bands.
LMCT (Br → Ir)UV (< 400 nm)> 1,000 M⁻¹cm⁻¹Intense bands that determine the color.
Experimental Protocol: UV-Vis Spectroscopy

For solid samples, diffuse reflectance UV-Vis spectroscopy is the most appropriate technique.

Diagram 2: Diffuse Reflectance UV-Vis Spectroscopy Workflow

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Start Start Sample Iridium (III) bromide tetrahydrate solid Start->Sample Reference Prepare reference (e.g., BaSO₄) Start->Reference Load Load sample and reference into holder Sample->Load Reference->Load Ref_Scan Scan reference material Load->Ref_Scan Sample_Scan Scan sample Ref_Scan->Sample_Scan Kubelka_Munk Apply Kubelka-Munk function Sample_Scan->Kubelka_Munk Analyze Analyze absorption maxima Kubelka_Munk->Analyze End End Analyze->End

Sources

An In-depth Technical Guide to the Thermal Decomposition of Iridium (III) Bromide Tetrahydrate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

This technical guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize iridium compounds. The thermal decomposition of Iridium (III) bromide tetrahydrate (IrBr₃·4H₂O) is a process of significant interest for the synthesis of iridium-based materials, including catalysts and thin films. This document provides a comprehensive overview of the decomposition pathway, characterization methodologies, and critical safety protocols. By elucidating the causality behind experimental choices, this guide aims to equip the reader with the foundational knowledge to confidently and safely conduct and interpret the thermal analysis of this compound.

Physicochemical Properties of this compound

This compound is a light olive-green to greenish-brown crystalline solid.[1] It is a hydrated iridium halide, with four water molecules associated with each formula unit of iridium (III) bromide. The presence of these water molecules plays a crucial role in its thermal stability and decomposition pathway.

PropertyValue/Description
Chemical Formula IrBr₃·4H₂O
Molecular Weight 503.99 g/mol
Appearance Light olive-green to greenish-brown crystalline solid
Solubility Slightly soluble in water; insoluble in ethanol and ether.[1]
Anhydrous Form Iridium (III) bromide (IrBr₃)

The Sequential Thermal Decomposition Pathway

The thermal decomposition of this compound is a multi-step process that is highly dependent on temperature. The process begins with dehydration, followed by the decomposition of the anhydrous salt at higher temperatures.

Dehydration: The Initial Step

Upon heating, the initial mass loss is attributed to the removal of the four molecules of water of hydration. This dehydration process typically commences at temperatures around 100°C.[1] The completion of this step results in the formation of anhydrous Iridium (III) bromide (IrBr₃) and is often accompanied by a color change to dark brown.[1]

IrBr₃·4H₂O(s) → IrBr₃(s) + 4H₂O(g)

The theoretical mass loss for this dehydration step can be calculated as follows:

  • Mass of 4 H₂O: 4 * (2 * 1.008 + 15.999) = 72.06 g/mol

  • Total mass of IrBr₃·4H₂O: 503.99 g/mol

  • Theoretical % mass loss: (72.06 / 503.99) * 100% ≈ 14.3%

This dehydration is an endothermic process, which can be confirmed by Differential Scanning Calorimetry (DSC), where an endothermic peak would correspond to the mass loss observed by Thermogravimetric Analysis (TGA).

Decomposition of Anhydrous Iridium (III) Bromide

Further heating of the resulting anhydrous IrBr₃ to temperatures above 300°C leads to its decomposition.[1] The final products of this decomposition are elemental iridium and bromine gas.[1]

2IrBr₃(s) → 2Ir(s) + 3Br₂(g)

It is important to note that some sources suggest the possibility of forming Iridium (II) bromide (IrBr₂) as an intermediate or final product upon heating.[1] However, the complete decomposition to elemental iridium is the more commonly cited pathway at sufficiently high temperatures. The exact decomposition mechanism and the potential for stable intermediates may depend on factors such as the heating rate and the atmospheric conditions under which the analysis is performed.

The theoretical mass loss for the decomposition of anhydrous IrBr₃ to elemental iridium is:

  • Mass of 3 Br₂: 3 * (2 * 79.904) = 479.424 g/mol (from 2 moles of IrBr₃)

  • Initial mass of 2 IrBr₃: 2 * 431.93 g/mol = 863.86 g/mol

  • Theoretical % mass loss (from anhydrous form): (479.424 / 863.86) * 100% ≈ 55.5%

Summary of Theoretical Mass Losses
Decomposition StepTemperature Range (°C)ProductsTheoretical Mass Loss (%)
Dehydration~100IrBr₃(s) + 4H₂O(g)14.3
Decomposition>3002Ir(s) + 3Br₂(g)55.5 (of anhydrous)
Overall Ambient to >300 2Ir(s) + 3Br₂(g) + 8H₂O(g) 61.9 (of tetrahydrate)
Visualizing the Decomposition Pathway

G cluster_dehydration Dehydration cluster_decomposition Decomposition A IrBr₃·4H₂O (s) (Light Olive-Green) B IrBr₃ (s) (Dark Brown) A->B ~100°C -4H₂O D 4H₂O (g) C Ir (s) + Br₂ (g) (Silvery-White Metal + Red-Brown Gas) B->C >300°C -3/2 Br₂

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocol for Thermal Analysis

To empirically determine the decomposition pathway and quantify the associated thermal events, a simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC) coupled with Mass Spectrometry (MS) for evolved gas analysis is the recommended methodology.

Instrumentation
  • Simultaneous TGA-DSC instrument

  • Mass Spectrometer coupled to the TGA-DSC outlet

  • Alumina or platinum crucibles

  • Microbalance

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a tared TGA crucible.

    • Record the exact mass.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the TGA-DSC analyzer.

    • Purge the system with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to ensure an inert atmosphere and to carry evolved gases to the mass spectrometer.

    • Equilibrate the sample at a starting temperature of 30°C.

  • Thermal Program:

    • Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min. A slower heating rate (e.g., 5°C/min) can be used for better resolution of thermal events.

  • Data Acquisition:

    • Simultaneously record the sample mass (TGA), differential heat flow (DSC), and mass spectra of the evolved gases (MS) as a function of temperature.

    • For the MS, monitor for m/z ratios corresponding to water (e.g., 18) and bromine (e.g., 158, 160, 162).

  • Data Analysis:

    • TGA Curve: Determine the onset and end temperatures for each mass loss step. Calculate the percentage mass loss for each step and compare with the theoretical values.

    • DSC Curve: Identify endothermic and exothermic peaks. Correlate these peaks with the mass loss events from the TGA curve. The dehydration and decomposition are expected to be endothermic.

    • MS Data: Correlate the evolution of water and bromine with the observed mass loss steps in the TGA data.

Characterization of Solid Residue

To confirm the identity of the final solid product, the residue from the TGA-DSC experiment can be analyzed using X-ray Diffraction (XRD). The resulting diffraction pattern should be compared with standard diffraction patterns for elemental iridium.

Visualizing the Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_residue Residue Characterization A Weigh IrBr₃·4H₂O B TGA-DSC-MS (30-600°C, 10°C/min, N₂ flow) A->B C TGA Curve (% Mass Loss) B->C D DSC Curve (Heat Flow) B->D E MS Data (Evolved Gases) B->E F Collect Residue B->F G XRD Analysis F->G

Caption: Experimental workflow for the thermal analysis of this compound.

Safety Precautions

The thermal decomposition of this compound involves the release of bromine gas, which is toxic and corrosive. Therefore, strict safety protocols must be followed.

  • Ventilation: All experiments must be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. For handling larger quantities or in case of a leak, a full-face respirator with appropriate cartridges for acid gases and halogens is recommended.

  • Handling Bromine: Bromine is a dense, reddish-brown liquid that readily vaporizes into a toxic gas.[1] It can cause severe irritation to the respiratory system, eyes, and skin.[1] In case of exposure, immediately move to fresh air and seek medical attention.

  • Waste Disposal: Dispose of all waste materials, including the solid residue and any condensed bromine, in accordance with institutional and local regulations for hazardous waste.

Applications in Research and Development

Understanding the thermal decomposition of this compound is crucial for its application as a precursor in the synthesis of various iridium-containing materials:

  • Catalyst Preparation: The controlled decomposition of iridium salts is a common method for preparing highly dispersed iridium catalysts on various supports.

  • Thin Film Deposition: The volatile nature of the decomposition products at higher temperatures can be exploited in chemical vapor deposition (CVD) processes to create thin films of iridium metal.

  • Nanoparticle Synthesis: Thermal decomposition in solution or in the solid state can be tailored to produce iridium nanoparticles with controlled size and morphology.

Conclusion

The thermal decomposition of this compound is a predictable, sequential process involving dehydration followed by the decomposition of the anhydrous salt. A thorough understanding of this process, obtained through rigorous thermal analysis, is essential for its safe and effective use in scientific research and materials synthesis. By following the experimental protocols and safety guidelines outlined in this guide, researchers can confidently characterize this compound and harness its potential as a precursor for advanced iridium-based materials.

References

  • Iridium(III) bromide - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

Sources

A Comprehensive Technical Guide to Iridium (III) Bromide Tetrahydrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of Iridium (III) bromide tetrahydrate (IrBr₃·4H₂O), a crucial precursor and catalyst in advanced chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the practical aspects of sourcing, pricing, quality control, and application of this versatile iridium salt. Our focus is on providing actionable insights and robust protocols to empower your research and development endeavors.

Introduction to this compound: Properties and Significance

This compound is a gray to black crystalline solid that serves as a valuable source of iridium for a multitude of chemical transformations.[1] Its significance in modern chemistry, particularly in the pharmaceutical industry, stems from the unique catalytic properties of iridium complexes derived from it. These catalysts exhibit high efficiency and selectivity in a range of reactions, including asymmetric hydrogenation and C-H activation, which are pivotal in the synthesis of complex chiral molecules and the late-stage functionalization of drug candidates.[2]

The compound, with the CAS number 13464-83-0, is slightly soluble in water and insoluble in many organic solvents.[3] Upon heating, it undergoes dehydration and eventual decomposition to iridium metal and bromine.[3] Understanding these fundamental properties is crucial for its effective handling, storage, and application in experimental workflows.

Sourcing and Procurement of this compound

Identifying a reliable supplier is the foundational step for any research involving high-purity reagents. The selection of a supplier should be based on a combination of factors including product quality, consistency, available documentation (Certificate of Analysis, SDS), and technical support.

Major Suppliers

A variety of chemical suppliers offer this compound, ranging from large global distributors to more specialized companies. Key suppliers in the market include:

  • American Elements: Offers a range of purities, from 99% up to 99.999%.[1]

  • Strem Chemicals: Provides high-purity this compound, typically at 99% purity.[4]

  • Sigma-Aldrich (Merck): A major distributor of laboratory chemicals, offering various grades of iridium compounds.

  • Alfa Aesar (Thermo Fisher Scientific): Supplies Iridium (III) bromide hydrate with specified iridium content.

  • J&K Scientific: Offers 99% pure this compound.[5]

  • Nanochemazone: Provides this compound powder, with an emphasis on nanomaterials and custom specifications.[6]

  • Aladdin Scientific: Lists this compound with a minimum purity of 99%.[7]

Pricing Analysis

The price of this compound is highly dependent on purity, quantity, and the supplier. As iridium is a precious metal, its compounds are inherently expensive. The table below provides an illustrative price comparison based on currently available information for research-scale quantities. It is important to note that prices for bulk quantities are typically lower and should be negotiated directly with the suppliers.

SupplierPurityQuantityPrice (USD)Price per Gram (USD)
Strem Chemicals99%500 mg$145.00$290.00
Strem Chemicals99%2 g$433.00$216.50
Aladdin Scientificmin 99%2 g$2,077.24$1,038.62
NanochemazoneHigh Purity-Starting at $45Varies

Note: Prices are subject to change and may not reflect current market values. Researchers should always request a formal quote from the supplier.

The significant price variation highlights the importance of comparing suppliers not just on price but also on the provided quality documentation. For larger-scale applications, direct engagement with suppliers to discuss bulk pricing and potential discounts for volume purchases is highly recommended.[4]

Quality Control and Characterization: Ensuring Experimental Integrity

The purity and integrity of the starting material are paramount for the reproducibility and success of any chemical reaction. For a precursor like this compound, a thorough evaluation of the supplier's Certificate of Analysis (CoA) is the first line of quality control.

Key Quality Parameters

A comprehensive CoA should provide information on:

  • Purity: Typically determined by trace metal analysis. A purity of 99% or higher is common for research-grade material.

  • Appearance: Should conform to the expected gray to black crystalline powder.

  • Iridium Content: Gravimetric analysis can confirm the percentage of iridium in the compound. The theoretical iridium content for IrBr₃·4H₂O is approximately 38.14%.

  • Trace Metal Impurities: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the standard technique for quantifying trace metal impurities.[8] The presence of other platinum group metals (PGMs) or transition metals can significantly impact catalytic activity and should be carefully reviewed.

Analytical Techniques for Verification

For critical applications, independent verification of the material's quality may be necessary. The following analytical techniques are central to a robust quality control workflow for precious metal compounds:[9]

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the gold standard for determining the concentration of trace elemental impurities. It provides a detailed fingerprint of the material's composition and is essential for identifying contaminants that could poison a catalyst or lead to unwanted side reactions.[8]

  • X-ray Diffraction (XRD): XRD is used to confirm the crystalline structure of the material. The resulting diffraction pattern can be compared to known standards to verify the identity and phase purity of the this compound.

  • Gravimetric Analysis: A classical and highly accurate method to determine the percentage of iridium in the compound. This involves the controlled decomposition of the compound to elemental iridium, which is then weighed.[8]

QC_Workflow cluster_procurement Procurement cluster_verification In-house Verification cluster_decision Decision Supplier Select Supplier Request_CoA Request CoA Supplier->Request_CoA Initial Screening Visual_Inspection Visual Inspection Request_CoA->Visual_Inspection Material Received ICP_MS ICP-MS Analysis (Trace Metals) Visual_Inspection->ICP_MS XRD XRD Analysis (Crystal Structure) ICP_MS->XRD Gravimetric Gravimetric Analysis (Ir Content) XRD->Gravimetric Accept_Reject Accept / Reject Gravimetric->Accept_Reject Compare to Specs

A typical quality control workflow for this compound.

Applications in Drug Discovery and Development

This compound is rarely used directly in pharmaceutical applications. Instead, it serves as a versatile precursor for the synthesis of a wide array of catalytically active iridium complexes.

Iridium-Catalyzed Asymmetric Hydrogenation

The enantioselective reduction of prochiral ketones to chiral alcohols is a cornerstone of modern pharmaceutical synthesis. Iridium catalysts, often generated in situ from precursors like this compound, have demonstrated exceptional activity and enantioselectivity in these transformations.[10][11][12]

Mechanism Overview: The catalytic cycle typically involves the formation of an iridium hydride species which coordinates to the ketone. The transfer of hydride to the carbonyl carbon proceeds through a highly organized transition state, where chiral ligands attached to the iridium center dictate the stereochemical outcome.

Asymmetric_Hydrogenation Ir_precursor IrBr₃·4H₂O + Chiral Ligand Active_Ir_catalyst Active Ir(I) or Ir(III) Hydride Catalyst Ir_precursor->Active_Ir_catalyst Activation Ir_Ketone_complex Ir-Ketone Complex Active_Ir_catalyst->Ir_Ketone_complex Coordination Ketone Prochiral Ketone Ketone->Ir_Ketone_complex Hydride_transfer Diastereoselective Hydride Transfer Ir_Ketone_complex->Hydride_transfer Ir_Alkoxide_complex Ir-Alkoxide Complex Hydride_transfer->Ir_Alkoxide_complex Alcohol_release Protonolysis Ir_Alkoxide_complex->Alcohol_release Alcohol_release->Active_Ir_catalyst Regeneration Chiral_alcohol Chiral Alcohol Alcohol_release->Chiral_alcohol

Generalized catalytic cycle for iridium-catalyzed asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of Acetophenone

This protocol is a representative example and may require optimization for different substrates.

  • Catalyst Precursor Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with this compound (1 mol%) and a suitable chiral ligand (e.g., a chiral P,N,N-ligand, 1.1 mol%). Anhydrous and degassed solvent (e.g., methanol or isopropanol) is added, and the mixture is stirred at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup: To the catalyst solution, acetophenone (1 equivalent) is added.

  • Hydrogenation: The flask is sealed, removed from the glovebox, and connected to a hydrogen gas line. The reaction mixture is purged with hydrogen several times before being pressurized to the desired pressure (e.g., 10-50 atm).

  • Reaction Monitoring: The reaction is stirred vigorously at a controlled temperature (e.g., 25-60 °C) and monitored by TLC or GC-MS until completion.

  • Workup: Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the chiral 1-phenylethanol.

  • Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC.

Iridium-Catalyzed C-H Activation

C-H activation has emerged as a powerful strategy for the late-stage functionalization of complex molecules, allowing for the direct modification of drug candidates without the need for pre-installed functional groups.[2] Iridium catalysts are particularly adept at mediating directed C-H activation reactions, such as borylation and amination.[13][14]

Experimental Protocol: Directed C-H Borylation of a Substituted Arene

This protocol is a generalized example and requires optimization based on the specific substrate and directing group.

  • Reaction Setup: In a nitrogen-filled glovebox, an oven-dried vial is charged with the directing group-containing arene (1 equivalent), a boron source (e.g., bis(pinacolato)diboron, B₂pin₂, 1.5 equivalents), this compound (as a precursor to the active catalyst, e.g., 2-5 mol%), and a suitable ligand (e.g., a bipyridine-based ligand, 2-5 mol%).

  • Solvent Addition: Anhydrous and degassed solvent (e.g., THF or CPME) is added to the vial.

  • Reaction Conditions: The vial is sealed and heated to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Reaction Monitoring: The progress of the reaction is monitored by LC-MS or GC-MS.

  • Workup: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the desired aryl boronate ester.

  • Analysis: The product is characterized by NMR spectroscopy and mass spectrometry.

Handling, Storage, and Disposal

Proper handling and disposal procedures are critical when working with iridium compounds, both for personnel safety and environmental protection.

Safety and Handling
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.[15]

  • Ventilation: Handle the solid material in a well-ventilated area or a fume hood to avoid inhalation of dust.[15]

  • Incompatibilities: Avoid contact with strong oxidizing agents.

Storage

Store this compound in a tightly sealed container in a cool, dry place away from light.[6]

Waste Disposal

Iridium-containing waste should be treated as hazardous heavy metal waste.

  • Segregation: Do not dispose of iridium waste in regular trash or down the drain. Collect all solid and liquid waste containing iridium in clearly labeled, sealed, and compatible containers.[16][17][18]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including "Iridium (III) bromide."[17]

  • Disposal Procedure: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. This typically involves arranging for pickup by a certified hazardous waste disposal company.[19][20]

  • Recycling: Given the high value of iridium, recycling of iridium-containing waste, especially from larger-scale operations, is an economically and environmentally sound practice.[21][22][23][24][25] Specialized companies offer services for the recovery of precious metals from various waste streams.

Conclusion

This compound is a key enabling reagent for modern organic synthesis, particularly in the pharmaceutical industry. Its utility as a precursor to highly efficient and selective catalysts for asymmetric hydrogenation and C-H activation reactions makes it a valuable tool for drug discovery and development professionals. A thorough understanding of its properties, sourcing, quality control, and safe handling is essential for its successful application. By following the guidelines and protocols outlined in this guide, researchers can confidently and effectively leverage the power of iridium catalysis in their synthetic endeavors.

References

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  • Anonymous. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O)
  • Noyori, R. et al. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Pure and Applied Chemistry. 2005.
  • American Elements. Iridium(III) Bromide Tetrahydrate. American Elements. [Link]

  • Zhang, L. et al. Iridium-Catalyzed Asymmetric Hydrogenation of Simple Ketones with Tridentate PNN Ligands Bearing Unsymmetrical Vicinal Diamines. The Journal of Organic Chemistry. 2023.
  • Zhang, L. et al. Iridium-Catalyzed Asymmetric Hydrogenation of Simple Ketones with Tridentate PNN Ligands Bearing Unsymmetrical Vicinal Diamines. PubMed. 2023.
  • Catalytic Combustion Corporation. Precious Metal Catalyst For Air Emission Control. Catalytic Combustion Corporation. [Link]

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discovery and history of iridium compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Iridium Compounds

Introduction: The Rainbow Metal

Iridium, a member of the platinum group metals, is one of the rarest and densest elements in the Earth's crust.[1][2] Its history is not merely a chronicle of its isolation but a compelling narrative that mirrors the evolution of inorganic and organometallic chemistry. From an intractable residue in platinum ores to the heart of modern catalytic and materials science, the journey of iridium compounds is one of scientific persistence and discovery. The element was aptly named after Iris, the Greek goddess of the rainbow, a direct reference to the vibrant and varied colors of its salts.[1][3][4][5][6] This guide provides a technical overview for researchers and scientists, tracing the path from iridium's discovery to the synthesis of groundbreaking complexes that have reshaped our understanding of chemical reactivity and function.

Part 1: The Discovery and Isolation of Iridium

The story of iridium begins with platinum. Early 19th-century chemists, in their efforts to purify platinum, would dissolve the crude ore in aqua regia, a potent mixture of nitric and hydrochloric acids.[2][4] While platinum dissolved, they consistently observed a small quantity of a mysterious, dark, insoluble residue.[1][6] In 1801, the chemist Joseph-Louis Proust dismissed this residue as mere graphite.[3]

However, the English chemist Smithson Tennant was not convinced.[4] In 1803, through a series of meticulous experiments, Tennant proved the residue contained not one, but two new elements.[7][8] Working in London, he subjected the black powder to a sequence of treatments involving alkaline fusion and acidic dissolution, successfully separating osmium (named for its pungent smell) and the brilliantly colored iridium.[3][4][7] Concurrently, French chemists Hippolyte Victor Collet-Descotils, Antoine François de Fourcroy, and Nicolas Louis Vauquelin were conducting similar investigations, also identifying the new metal.[3][6]

Experimental Protocol: Tennant's Isolation of Iridium (Reconstructed)

The causality behind Tennant's experimental choices lies in the starkly different reactivities of the platinum group metals. Aqua regia dissolves platinum, but not the more inert iridium and osmium. The subsequent use of strong alkali and heat was necessary to force these resistant elements into a soluble form, allowing for their separation.

Methodology:

  • Initial Digestion: Crude platinum ore is digested with aqua regia (a 3:1 mixture of concentrated HCl and HNO₃). The majority of the platinum goes into solution as chloroplatinic acid (H₂PtCl₆).

  • Separation of Residue: The solution is decanted, leaving a dark, insoluble black powder. This powder is a mixture of iridium, osmium, and other minor platinum-group metals.

  • Alkaline Fusion: The black residue is mixed with a caustic alkali, such as sodium hydroxide (NaOH), and heated to red heat in a crucible. This process converts the inert metals into water-soluble salts (e.g., sodium iridate and sodium osmate).

  • Aqueous Dissolution: The cooled fused mass is dissolved in water. Osmium can be separated at this stage through distillation of its volatile tetroxide (OsO₄).

  • Acidification & Precipitation: The remaining solution containing the iridium salt is carefully acidified with "marine acid" (hydrochloric acid, HCl).[3] This treatment precipitates iridium salts.

  • Purification and Reduction: The resulting dark red crystals, likely a hydrated sodium hexachloroiridate(IV) (Na₂[IrCl₆]·nH₂O), are isolated.[3] These crystals are then heated strongly in a stream of hydrogen gas (H₂) to reduce the iridium salt to a fine, white metallic powder—pure iridium.[3]

Visualization: Tennant's Iridium Isolation Workflow

G A Crude Platinum Ore B Dissolve in Aqua Regia A->B C Soluble Platinum Salts (Decanted) B->C Solution D Insoluble Black Residue (Iridium & Osmium) B->D Solid E Fuse with NaOH at Red Heat D->E F Dissolve Cooled Mass in Water E->F G Distill to Remove Volatile OsO4 F->G H Remaining Iridium Solution F->H Residue I Acidify with HCl H->I J Precipitate Dark Red Iridium Salt Crystals I->J K Heat in H2 Stream (Reduction) J->K L Pure Iridium Powder K->L

Caption: A reconstructed workflow of Smithson Tennant's 1803 isolation of iridium.

Part 2: From Element to Landmark Complex

For over a century after its discovery, iridium chemistry was largely academic. The metal's extreme hardness, brittleness, and incredible resistance to corrosion and heat made it exceedingly difficult to work with.[9][10] Early compounds were typically simple inorganic salts, such as iridium halides and oxides, which served as foundational materials for later, more complex syntheses.[1][11] Iridium trichloride (IrCl₃) and ammonium hexachloroiridate ((NH₄)₂[IrCl₆]) became particularly important starting reagents.[11]

The field of iridium chemistry was fundamentally transformed in the mid-20th century with the advent of organometallic chemistry. This new era was catalyzed by the discovery of a single, iconic compound that unlocked the unique reactivity of iridium.

Vaska's Complex: A Paradigm Shift in Reactivity

In 1961, a communication was submitted to the Journal of the American Chemical Society by Lauri Vaska and John W. DiLuzio.[12][13] They reported the synthesis and characterization of a bright yellow, crystalline solid: trans-chlorocarbonylbis(triphenylphosphine)iridium(I), or IrCl(CO)(PPh₃)₂ .[12][14] This air-stable, 16-electron square planar complex, now universally known as Vaska's complex, became a cornerstone of organometallic chemistry.[14][15]

The profound importance of Vaska's complex lies in its ability to undergo oxidative addition . This is a fundamental reaction class where a molecule (e.g., H₂ or Cl₂) effectively breaks apart and adds to the metal center, increasing both the metal's oxidation state and its coordination number.[12] Vaska's complex readily reacts with a variety of small molecules, transforming from a 4-coordinate Ir(I) species to a 6-coordinate, octahedral Ir(III) species.[12][14]

Perhaps its most celebrated reaction is the reversible binding of molecular oxygen (O₂).[12] This was one of the first synthetic systems to mimic the oxygen-carrying function of biological molecules like hemoglobin, providing a tangible model for studying these vital processes.[14] The discovery and subsequent study of Vaska's complex provided the conceptual framework for much of modern homogeneous catalysis.[12][14]

Experimental Protocol: Synthesis of Vaska's Complex

The synthesis is a reductive carbonylation, where hydrated iridium(III) chloride is reduced to iridium(I) in the presence of a carbonyl source and the stabilizing triphenylphosphine ligands.

Methodology:

  • Reactant Setup: Hydrated iridium(III) chloride (IrCl₃·xH₂O) and a threefold excess of triphenylphosphine (PPh₃) are added to a suitable high-boiling solvent, such as dimethylformamide (DMF).

  • Carbon Monoxide Source: The reaction requires a source of carbon monoxide (CO). This can be supplied by bubbling CO gas through the mixture. Alternatively, the DMF solvent itself can serve as the CO source upon heating to high temperatures (e.g., >160°C), although this is a less controlled method.[15]

  • Heating and Reflux: The reaction mixture is heated under reflux for several hours. During this time, the Ir(III) is reduced to Ir(I), and the CO and PPh₃ ligands coordinate to the metal center.

  • Crystallization and Isolation: Upon cooling the reaction mixture, the product, Vaska's complex, crystallizes as a vibrant yellow solid.

  • Purification: The crystals are collected by filtration, washed with a solvent like ethanol to remove unreacted starting materials, and dried under vacuum.

Data Presentation: Spectroscopic Shift in Vaska's Complex

The oxidative addition process can be readily monitored using infrared (IR) spectroscopy by observing the stretching frequency of the carbonyl (CO) ligand. As the iridium center is oxidized from Ir(I) to Ir(III), it becomes less capable of back-bonding into the π* orbitals of the CO ligand. This strengthens the C-O bond, causing its stretching frequency (νCO) to increase.

Reactant AddedProduct FormulaIridium Oxidation StateνCO (cm⁻¹)
NoneIrCl(CO)(PPh₃)₂+1~1967
O₂IrCl(CO)(O₂)(PPh₃)₂+3~2015
HClIrHCl₂(CO)(PPh₃)₂+3~2046
CH₃IIrCl(CH₃)I(CO)(PPh₃)₂+3~2047
Data adapted from Bristol University, Molecule of the Month.
Visualization: The Mechanism of Oxidative Addition

Sources

A Computational Lens on Iridium(III) Complexes: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Allure of Iridium and the Power of Theory

Iridium(III) complexes stand as a cornerstone in modern coordination chemistry, their unique photophysical and catalytic properties driving innovations across diverse fields, from next-generation organic light-emitting diodes (OLEDs) to pioneering anticancer therapeutics and efficient catalysis.[1][2][3][4] The remarkable attributes of these complexes stem from the heavy iridium atom, which induces strong spin-orbit coupling (SOC), facilitating intersystem crossing and enabling highly efficient phosphorescence.[5][6] This intricate interplay of electronic structure and excited-state dynamics makes a purely experimental approach to their design and optimization a formidable challenge.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals navigating the theoretical landscape of iridium(III) complexes. We will move beyond a mere recitation of computational protocols, instead delving into the causality behind methodological choices. Our aim is to equip you with the foundational knowledge and practical insights necessary to leverage computational chemistry as a predictive tool, accelerating the rational design of novel iridium(III) complexes with tailored properties.

Part 1: The Theoretical Framework: Modeling Iridium(III) Complexes

The accurate theoretical description of iridium(III) complexes necessitates a careful selection of computational methods that can adequately capture the complex electronic structure arising from the heavy iridium center and the diverse ligand environments.

The Dominance of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse for theoretical studies of iridium(III) complexes due to its favorable balance of computational cost and accuracy.[7][8] DFT calculations are instrumental in determining the ground-state geometries and electronic properties of these complexes.[9] The choice of the exchange-correlation functional is paramount for obtaining reliable results. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange functional, have proven to be particularly effective.

Commonly employed functionals for iridium(III) complexes include:

  • B3LYP: A widely used hybrid functional that often provides a good starting point for many systems.[9][10]

  • PBE0: Another popular hybrid functional that has been shown to yield accurate geometries for iridium complexes.[11]

  • M06-2X: A high-nonlocality functional that can perform well for systems with significant non-covalent interactions and for excited-state calculations.[7][12]

The selection of the basis set is equally critical. For the heavy iridium atom, effective core potentials (ECPs) are typically used to replace the core electrons, reducing computational cost while implicitly accounting for scalar relativistic effects.[10] Commonly used ECPs and basis sets for iridium include LANL2DZ and the Stuttgart-Dresden (SDD) potential.[10] For lighter atoms like carbon, hydrogen, and nitrogen, Pople-style basis sets such as 6-31G(d) are frequently employed.[10]

Unraveling Excited States with Time-Dependent DFT (TD-DFT)

To understand the photophysical properties of iridium(III) complexes, we must venture into the realm of excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose, allowing for the calculation of vertical excitation energies, which correspond to the absorption spectrum.[5][10][13] By optimizing the geometry of the lowest triplet excited state (T1), the emission energy can be calculated, providing insights into the phosphorescence spectrum.[9]

The nature of the excited states is crucial for understanding the photophysical behavior of these complexes. They are often characterized as:

  • Metal-to-Ligand Charge Transfer (MLCT): Excitation from a metal-centered d-orbital to a ligand-based π* orbital.[2][8]

  • Ligand-to-Ligand Charge Transfer (LLCT): Excitation from one ligand to another.[1]

  • Ligand-Centered (LC): Excitation localized on a single ligand.[2][10]

The character of the lowest-lying triplet excited state dictates the emission color and efficiency of the complex.[1][2] Computational analysis of the molecular orbitals involved in the electronic transitions provides a powerful tool for assigning the character of the excited states.[7][9]

The Critical Role of Spin-Orbit Coupling (SOC)

The strong phosphorescence observed in iridium(III) complexes is a direct consequence of the significant spin-orbit coupling (SOC) induced by the heavy iridium atom.[5][6][14] SOC mixes the singlet and triplet excited states, facilitating both intersystem crossing from the initially populated singlet excited state to the triplet manifold and the spin-forbidden radiative decay from the triplet state back to the singlet ground state (phosphorescence).[2][5][8]

Explicitly calculating SOC is computationally demanding. However, its effects are implicitly included in many theoretical treatments. Methods like the Zeroth-Order Regular Approximation (ZORA) can be used in conjunction with TD-DFT to more accurately account for relativistic effects, including SOC.[5][14] The magnitude of SOC plays a critical role in determining the radiative decay rate and, consequently, the phosphorescence quantum yield.[15]

Part 2: A Practical Guide to Computational Workflows

This section provides a step-by-step guide to the core computational workflows used in the theoretical study of iridium(III) complexes.

Ground State Geometry Optimization and Frequency Analysis

The starting point for any theoretical study is to obtain an accurate ground-state geometry.

Protocol 1: Ground State Optimization and Frequency Calculation

  • Input Structure Generation: Build the initial 3D structure of the iridium(III) complex using a molecular modeling program.

  • Computational Setup:

    • Select a suitable DFT functional (e.g., B3LYP, PBE0).

    • Choose an appropriate basis set (e.g., LANL2DZ or SDD for Ir, 6-31G(d) for other atoms).

    • Specify the charge and multiplicity (singlet for the ground state) of the complex.

    • Include a solvent model (e.g., Polarizable Continuum Model - PCM) if calculations in solution are desired.

  • Geometry Optimization: Perform a full geometry optimization without any symmetry constraints. This will find the minimum energy structure of the complex.

  • Frequency Calculation: Following a successful optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

Simulating Electronic Spectra and Analyzing Excited States

With the optimized ground-state geometry, the absorption and emission properties can be investigated.

Protocol 2: TD-DFT Calculations for Absorption and Emission

  • Absorption Spectrum (Vertical Excitations):

    • Using the optimized ground-state geometry, perform a TD-DFT calculation to compute the vertical excitation energies and oscillator strengths for a number of singlet excited states.

    • The resulting data can be used to simulate the UV-Vis absorption spectrum.

  • Triplet State Optimization:

    • Identify the lowest triplet excited state (T1) from the TD-DFT calculation.

    • Perform a geometry optimization for the T1 state using unrestricted DFT (UDFT).

  • Emission Spectrum (Phosphorescence):

    • Using the optimized T1 geometry, perform a TD-DFT calculation to determine the energy difference between the T1 and the singlet ground state (S0). This energy corresponds to the phosphorescence emission energy.

Visualizing Key Concepts

Visual aids are indispensable for understanding the complex processes occurring in iridium(III) complexes.

Jablonski_Diagram S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption S1->S0 Fluorescence T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) (High due to SOC) T1->S0 Phosphorescence

Caption: Simplified Jablonski diagram for a phosphorescent Iridium(III) complex.

Computational_Workflow Start Initial Structure Opt Ground State (S₀) Geometry Optimization (DFT) Start->Opt Freq Frequency Calculation Opt->Freq TDDFT_Abs Absorption Spectrum (TD-DFT on S₀ geom.) Opt->TDDFT_Abs T1_Opt Triplet State (T₁) Geometry Optimization (UDFT) TDDFT_Abs->T1_Opt TDDFT_Em Emission Spectrum (TD-DFT on T₁ geom.) T1_Opt->TDDFT_Em Analysis Analysis of MOs, Excited State Character TDDFT_Em->Analysis

Caption: A typical computational workflow for studying the photophysics of Iridium(III) complexes.

Part 3: Applications in Drug Development and Materials Science

The predictive power of theoretical studies on iridium(III) complexes extends to their application in both medicine and materials science.

Anticancer Drug Design

Iridium(III) complexes have emerged as promising anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[3][16][17][18] Theoretical studies play a crucial role in understanding their mechanism of action and in the design of more potent and selective drugs.[19] Computational methods can be used to:

  • Model Interactions with Biological Targets: Docking and molecular dynamics simulations can predict how iridium(III) complexes bind to DNA or specific proteins.

  • Predict Reactivity: DFT calculations can elucidate the mechanism of ligand substitution, which is often a key step in the activation of these complexes as anticancer agents.

  • Rationalize Structure-Activity Relationships: By correlating calculated electronic properties with experimental cytotoxicity data, theoretical models can guide the design of new complexes with improved therapeutic indices.[20]

Engineering Advanced Materials for OLEDs

The commercial success of OLED technology is heavily reliant on the development of highly efficient phosphorescent emitters, with iridium(III) complexes being the dominant class of materials.[1][12][21][22] Theoretical calculations are indispensable for the in silico design of new emitters with desired properties, such as:

  • Color Tuning: TD-DFT calculations can accurately predict the emission color of a complex, allowing for the rational design of blue, green, and red emitters by modifying the ligand structure.[7][23][24]

  • High Quantum Efficiency: Theoretical analysis of radiative and non-radiative decay pathways can guide the design of complexes with high phosphorescence quantum yields.[25] This involves maximizing SOC and minimizing non-radiative decay channels.[26]

  • Improved Charge Transport: DFT calculations of ionization potentials and electron affinities provide insights into the charge injection and transport properties of the materials, which are crucial for efficient OLED device performance.[9][12]

Part 4: Future Directions and Emerging Trends

The field of theoretical studies on iridium(III) complexes is continually evolving.

  • Machine Learning: Machine learning and quantitative structure-activity relationship (QSAR) models are being developed to accelerate the discovery of new iridium(III) complexes with desired properties by learning from existing experimental and computational data.[6][27]

  • Advanced Computational Methods: While DFT is the current standard, more accurate but computationally expensive ab initio methods are being explored for benchmarking and for systems where DFT may be less reliable.[28] The development of more accurate and efficient methods for treating relativistic effects and SOC remains an active area of research.

  • Multiscale Modeling: Combining quantum mechanical calculations on the iridium complex with classical molecular mechanics simulations of its environment will provide a more realistic description of its behavior in complex systems like biological membranes or solid-state devices.

Conclusion

Theoretical studies, primarily based on DFT and TD-DFT, have become an indispensable tool in the research and development of iridium(III) complexes. By providing a deep understanding of their electronic structure and excited-state dynamics, computational chemistry enables the rational design of new molecules with tailored properties for a wide range of applications, from cutting-edge electronics to life-saving medicines. This guide has provided a foundational understanding and practical workflows to empower researchers to effectively utilize these powerful computational tools in their own endeavors.

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Initial Characterization of Novel Iridium Bromide Derivatives: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Iridium complexes stand at the forefront of modern chemistry, demonstrating remarkable utility in fields ranging from photoredox catalysis and materials science to medicinal chemistry and bioimaging.[1][2][3] Their rich photophysical properties, diverse redox states, and tunable ligand scaffolds make them exceptionally versatile.[4] Iridium(III) bromide derivatives, in particular, offer a unique combination of electronic and steric properties that can be harnessed for specific applications, such as in the development of phosphorescent materials for Organic Light Emitting Diodes (OLEDs) or as catalysts in organic synthesis.[5]

This guide provides a comprehensive framework for the initial characterization of novel iridium bromide derivatives. Moving beyond a simple checklist of techniques, we will explore the causality behind experimental choices, ensuring a robust and self-validating workflow. The objective is to equip researchers with the scientific rationale and practical methodologies required to thoroughly understand a newly synthesized iridium bromide complex, from its fundamental structure to its electronic behavior.

Part I: Synthesis and Purification: The Foundation of Discovery

The journey begins with the successful synthesis and rigorous purification of the target molecule. The purity of the complex is paramount, as even minor impurities can drastically alter photophysical measurements or poison catalytic reactions. The synthetic strategy typically involves the reaction of an iridium precursor, such as iridium(III) bromide hydrate or a cyclometalated iridium dimer, with carefully designed organic ligands.[6][7][8][9] The choice of ligands—be they cyclometalating C^N ligands or ancillary N^N ligands—is the primary mechanism for tuning the final properties of the complex.[6][7]

Causality in Synthesis: Why This Approach?

The use of dimeric iridium precursors like [Ir(μ-Cl){κ²-C,N-(ligand)}₂]₂ is a common and effective strategy.[10] These dimers can be readily cleaved by coordinating ancillary ligands in a "bridge-splitting" reaction to yield the desired monomeric complex. Subsequent anion exchange, if necessary, can then be performed to introduce the bromide counter-ion. This stepwise approach provides a high degree of control over the final product's composition and structure. Many organometallic compounds are sensitive to air and moisture, which can lead to decomposition; therefore, handling these materials requires specific precautionary measures.[11]

Experimental Protocol: General Synthesis of an [Ir(C^N)₂(N^N)]Br Complex
  • Precursor Synthesis: Synthesize the cyclometalated iridium(III) chloride-bridged dimer, [Ir(C^N)₂Cl]₂, from IrCl₃·nH₂O and the desired C^N proligand according to established literature procedures.

  • Bridge-Splitting Reaction: In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the iridium dimer (1 equivalent) in a degassed 2:1 mixture of dichloromethane (DCM) and methanol.

  • Ligand Addition: Add the ancillary N^N ligand (2.2 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Anion Exchange: After cooling to room temperature, add a saturated aqueous solution of sodium bromide (NaBr) or potassium bromide (KBr) (a large excess, ~20 equivalents) and stir vigorously for 1-2 hours to facilitate the exchange of the chloride for a bromide counter-ion.

  • Workup: Extract the organic layer with deionized water to remove excess bromide salts. Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or alumina, followed by recrystallization from a suitable solvent system (e.g., DCM/hexane) to yield the pure iridium bromide derivative.[6][7]

Workflow for Synthesis and Purification

SynthesisWorkflow start_end start_end process process decision decision output output start Start: Inert Atmosphere reactants Combine Ir Dimer & Ancillary Ligand in Solvent start->reactants reflux Heat to Reflux reactants->reflux tlc Monitor via TLC reflux->tlc tlc->reflux Incomplete anion_ex Cool & Perform Anion Exchange (NaBr) tlc->anion_ex Complete workup Aqueous Workup & Solvent Removal anion_ex->workup chromatography Column Chromatography workup->chromatography recrystallize Recrystallization chromatography->recrystallize pure_product Pure Iridium Bromide Derivative recrystallize->pure_product

Caption: Workflow for the synthesis and purification of a novel iridium bromide derivative.

Part II: Structural and Compositional Elucidation

Once a pure compound is obtained, its exact molecular structure and composition must be unequivocally determined. A combination of mass spectrometry, NMR spectroscopy, and single-crystal X-ray diffraction provides a complete picture of the molecule.

A. Mass Spectrometry (MS): Confirming Mass and Composition

Expertise & Causality: Mass spectrometry is the first line of defense for confirming the molecular weight of the synthesized complex. Organometallic complexes, however, can be challenging to analyze as they are often thermally labile and have coordination bonds that are weaker than covalent bonds.[11][12] Consequently, "soft" ionization techniques are crucial. Electron Impact (EI) ionization is often too energetic, causing extensive fragmentation and preventing the observation of the molecular ion.[12] Techniques like Electrospray Ionization (ESI-MS) and Field Desorption (FD-MS) are preferred as they are much gentler, typically allowing for the detection of the intact molecular ion or a pseudo-molecular ion (e.g., [M-Br]⁺).[11][12][13]

A key feature in the mass spectrum of an iridium bromide complex is the characteristic isotopic pattern. Iridium has two major isotopes (¹⁹¹Ir: 37.3%, ¹⁹³Ir: 62.7%) and bromine has two (⁷⁹Br: 50.7%, ⁸¹Br: 49.3%). The resulting complex pattern of peaks in the high-resolution mass spectrum is a definitive fingerprint that helps confirm the elemental composition with high confidence.[12][14]

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the complex (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrument Setup: Use an ESI-Time of Flight (ESI-TOF) mass spectrometer for high-resolution data.

  • Ionization Mode: Run the analysis in positive ion mode to detect cationic species like [M-Br]⁺ or [M+Na]⁺.

  • Data Acquisition: Infuse the sample solution directly into the source. Acquire the spectrum over a relevant m/z range.

  • Analysis: Compare the experimental isotopic pattern with a simulated pattern based on the proposed molecular formula. The exact mass measurement should be within 5 ppm of the calculated value.[12]

Data Presentation: Expected MS Data for a Hypothetical Complex

Let's assume a hypothetical complex: [Ir(ppy)₂(bpy)]Br, where ppy = 2-phenylpyridine and bpy = 2,2'-bipyridine. Formula: C₃₂H₂₄BrIrN₄⁺

Ion FragmentCalculated m/zKey Isotopes PresentExpected Data Quality
[M-Br]⁺709.1607¹⁹¹Ir, ¹⁹³Ir, ¹²C, ¹³C, ¹⁴NExact mass < 5 ppm
Isotopic PatternVariesIr + Br patternsMatch between experimental and simulated patterns
B. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Ligand Sphere

Expertise & Causality: NMR spectroscopy provides detailed information about the structure and chemical environment of the ligands coordinated to the iridium center. ¹H NMR is used to identify the protons on the organic ligands, and their chemical shifts and coupling constants can confirm successful coordination. For instance, upon cyclometalation, the proton on the metalated carbon is absent, providing clear evidence of C-H activation. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning all proton and carbon signals, especially in complex, low-symmetry molecules. The overall pattern of signals can also help determine the facial or meridional geometry of tris-cyclometalated complexes or the cis/trans arrangement of ligands in heteroleptic complexes.[15][16]

Protocol: NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the purified complex in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, Acetone-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Acquisition: Acquire ¹H, ¹³C{¹H}, and, if applicable, ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz).

  • 2D Spectra: If the 1D spectra are complex, acquire 2D experiments (COSY, HSQC, HMBC) to aid in structural assignment.

C. Single-Crystal X-ray Diffraction: The Definitive Structure

Expertise & Causality: While MS and NMR provide compelling evidence, single-crystal X-ray diffraction is the gold standard for determining the exact three-dimensional structure of a molecule.[17] It provides precise data on bond lengths, bond angles, and the coordination geometry around the iridium atom, confirming the connectivity inferred from other techniques.[18][19] This method is crucial for identifying subtle structural features like distortions from ideal octahedral geometry, which can have profound effects on the complex's photophysical and electronic properties. The primary challenge is often experimental: growing diffraction-quality single crystals, which can be a time-consuming process of trial and error.[20]

Protocol: Crystal Growth

  • Solvent Selection: Choose a solvent system in which the complex is sparingly soluble.

  • Techniques: Employ methods like slow evaporation of a saturated solution, vapor diffusion (diffusing a poor solvent into a solution of the complex in a good solvent), or layering.

  • Crystal Selection: Carefully select a well-formed single crystal under a microscope for mounting and data collection at a synchrotron source or in-house diffractometer.

Data Presentation: Key Crystallographic Parameters

ParameterExample ValueSignificance
Crystal SystemMonoclinicDescribes the basic crystal lattice shape.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
Ir-N Bond Length2.05 - 2.15 ÅIndicates the strength of the iridium-nitrogen bond.
Ir-C Bond Length1.98 - 2.05 ÅConfirms the covalent cyclometalated Ir-C bond.
N-Ir-N Angle~175° (trans)Defines the relative orientation of trans ligands.
C-Ir-N Angle~80° (bite angle)Shows the strain in the five-membered chelate ring.

Part III: Photophysical and Electrochemical Characterization

With the structure confirmed, the next phase is to characterize the electronic properties. This is essential for understanding how the molecule interacts with light and electricity, which dictates its suitability for applications in OLEDs, photocatalysis, or as a biological probe.[21][22][23]

A. UV-Visible Absorption and Photoluminescence Spectroscopy

Expertise & Causality: UV-Vis absorption spectroscopy reveals the electronic transitions within the molecule. Iridium complexes typically show intense, ligand-centered (π-π*) transitions in the UV region and broader, less intense Metal-to-Ligand Charge Transfer (MLCT) and Intra-Ligand Charge Transfer (ILCT) bands in the visible region.[24][25] These lower-energy absorptions are critical for applications in photoredox catalysis and light harvesting.

Photoluminescence (PL) spectroscopy measures the emission properties of the complex after it has been excited. Due to the heavy iridium atom, strong spin-orbit coupling facilitates intersystem crossing from the singlet to the triplet excited state, often resulting in highly efficient phosphorescence.[22] Key parameters measured are the emission maximum (λ_em), which determines the color of the emitted light; the photoluminescence quantum yield (PLQY), which measures the efficiency of the emission process; and the excited-state lifetime (τ), which is characteristic of phosphorescence (typically in the microsecond range).[26][27][28]

Protocol: Spectroscopic Measurements

  • Solution Preparation: Prepare dilute solutions of the complex in spectroscopic-grade solvents (e.g., DCM, acetonitrile) with an absorbance of ~0.1 for PLQY measurements.

  • Deoxygenation: For phosphorescence measurements, thoroughly degas the solution by bubbling with argon or nitrogen for 15-20 minutes, as triplet states are readily quenched by molecular oxygen.

  • Data Acquisition:

    • Record the UV-Vis absorption spectrum using a spectrophotometer.

    • Record the emission spectrum using a fluorometer, exciting at a wavelength corresponding to an MLCT absorption band.

    • Measure the PLQY relative to a known standard.

    • Measure the excited-state lifetime using time-resolved techniques.

B. Cyclic Voltammetry (CV): Probing Redox Behavior

Expertise & Causality: Cyclic voltammetry is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule.[29][30] For an iridium complex, the first oxidation is typically metal-centered (Ir³⁺/Ir⁴⁺), while the first reduction is often ligand-centered. These redox potentials are fundamentally important as they can be used to estimate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[21][31] The HOMO level is related to the oxidation potential, and the LUMO level is related to the reduction potential. The HOMO-LUMO gap, estimated from electrochemistry, can be correlated with the energy of the lowest-energy absorption band in the UV-Vis spectrum. This information is critical for designing molecules for OLEDs (to ensure efficient charge injection) and for photocatalysis (to predict the thermodynamic feasibility of electron transfer reactions).[21]

Protocol: Cyclic Voltammetry Experiment

  • Setup: Use a standard three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Solution: Prepare a ~1 mM solution of the complex in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (~0.1 M, e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Internal Standard: Add ferrocene as an internal standard, as its redox couple (Fc/Fc⁺) is well-defined and used for potential referencing.

  • Data Acquisition: Degas the solution with an inert gas. Scan the potential to observe the oxidation and reduction events. Record the voltammogram at various scan rates to check for reversibility.

Connecting Electronic Properties

The data from spectroscopy and electrochemistry are intrinsically linked. The energy of light absorbed or emitted corresponds to the energy gap between molecular orbitals, which are the same orbitals involved in the redox processes measured by CV.

Caption: Relationship between electrochemical potentials (HOMO/LUMO levels) and photophysical transitions.

Data Presentation: Summary of Electronic Properties

ParameterSymbolMethodSignificance
Absorption Maximaλ_absUV-VisWavelengths of electronic transitions
Emission Maximumλ_emPhotoluminescenceColor of emitted light
Quantum YieldΦ_PLPhotoluminescenceEfficiency of light emission
Excited State LifetimeτTR-PLCharacteristic of emissive state (singlet vs. triplet)
Oxidation PotentialE_oxCVEnergy required to remove an electron (relates to HOMO)
Reduction PotentialE_redCVEnergy gained by adding an electron (relates to LUMO)
HOMO EnergyE_HOMOCV (calculated)Highest occupied molecular orbital energy
LUMO EnergyE_LUMOCV (calculated)Lowest unoccupied molecular orbital energy

Conclusion

The initial characterization of a novel iridium bromide derivative is a systematic, multi-disciplinary process. It requires a logical progression from a robust synthesis and purification protocol to a detailed structural elucidation using mass spectrometry, NMR, and X-ray crystallography, and finally to a thorough investigation of its electronic properties through spectroscopy and electrochemistry.

Each step in this workflow is self-validating; the proposed structure from NMR must be consistent with the mass and isotopic pattern from MS, and both are definitively confirmed by X-ray diffraction. Similarly, the optical energy gap from spectroscopy should correlate with the electrochemical HOMO-LUMO gap. By following this comprehensive approach, researchers can build a complete and trustworthy profile of their novel complex, laying a solid foundation for its exploration in advanced applications, from next-generation electronics and catalysts to innovative therapeutic agents.

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Methodological & Application

Protocol for Iridium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Modern Synthetic Methods

Introduction: The Ascendancy of Iridium in Catalysis

In the landscape of modern synthetic organic chemistry, cross-coupling reactions represent a cornerstone for the construction of complex molecular architectures. While palladium has long been the dominant force in this field, iridium has emerged as a uniquely versatile and powerful catalyst, enabling transformations that are often challenging or impossible with other metals. Iridium complexes possess a unique combination of photophysical properties, a rich redox chemistry, and the ability to activate exceptionally strong C-H bonds, making them indispensable tools for researchers, particularly those in drug discovery and development.[1][2]

This guide provides an in-depth exploration of iridium-catalyzed cross-coupling reactions. It moves beyond simple procedural lists to explain the underlying mechanistic principles and the rationale behind experimental design. We will delve into two of the most impactful areas of application—C-H borylation and photoredox-mediated couplings—providing detailed, field-tested protocols for immediate use in the laboratory.

Part 1: Core Mechanistic Principles of Iridium Catalysis

Understanding the catalytic cycle is paramount to troubleshooting reactions and rationally designing new transformations. While specific pathways vary, two dominant mechanisms underpin a vast majority of iridium-catalyzed cross-coupling reactions.

The Ir(III)/Ir(V) Cycle in C-H Borylation

The key steps involve the oxidative addition of a C-H bond to an iridium(III) trisboryl complex, forming a transient but crucial iridium(V) intermediate. This is followed by reductive elimination, which forges the C-B bond and regenerates the active iridium(III) catalyst.[2]

Ir_Borylation_Cycle IrIII L-Ir(III)(Bpin)₃ (Active Catalyst) HBpin H-Bpin IrIII->HBpin Catalyst Regeneration IrV_Intermediate L-Ir(V)(H)(R)(Bpin)₃ (Ir(V) Intermediate) IrIII->IrV_Intermediate Oxidative Addition of C-H Bond Arene Arene (R-H) IrV_Intermediate->IrIII Reductive Elimination Product R-Bpin IrV_Intermediate->Product C-B Bond Formation

Figure 1: Simplified catalytic cycle for Iridium-catalyzed C-H borylation.

Photoredox Catalysis: Harnessing Light for Redox-Neutral Transformations

Iridium polypyridyl complexes are exceptional photocatalysts due to their ability to absorb visible light and engage in single-electron transfer (SET) processes with organic substrates.[3][4] This property unlocks a powerful strategy for generating radical intermediates under remarkably mild conditions. In a dual catalysis system, the excited iridium photocatalyst (*Ir) can oxidize or reduce a substrate, which then enters the catalytic cycle of a second, co-catalyst, typically nickel.[5] This synergistic approach has revolutionized the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds, which are traditionally difficult to construct.[6]

Ir_Ni_Dual_Catalysis cluster_Ir Photoredox Cycle cluster_Ni Cross-Coupling Cycle Ir_resting Ir(III) Ir_excited *Ir(III) Ir_resting->Ir_excited hν (Visible Light) Ir_oxidized Ir(IV) Ir_excited->Ir_oxidized SET Radical Alkyl Radical (R•) Ir_excited->Radical Oxidative Quenching Ir_oxidized->Ir_resting SET NiII Ar-Ni(II)-X-L Ni0 L-Ni(0) Ni0->NiII Oxidative Addition (Ar-X) NiI R-Ni(I)-L NiIII Ar-Ni(III)(R)-X-L NiII->Ni0 Reductive Elimination (Product) NiII->NiI SET from Ir(II) or other reductant Alkyl_Source Alkyl-BF₃K (Radical Precursor) Radical->NiI Radical Capture

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Application Notes and Protocols for the Preparation of Iridium (III) Bromide Tetrahydrate Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Nuances of Iridium (III) Bromide Tetrahydrate

This compound (IrBr₃·4H₂O) is a pivotal precursor for the synthesis of novel catalysts and advanced materials, with significant applications in organic synthesis, materials science, and drug development.[1][2] As a d⁶ metal complex, its octahedral geometry and electronic configuration make it a versatile starting material for creating catalytically active species, particularly for C-H activation and hydrogenation reactions.[1][3][4] However, the successful application of IrBr₃·4H₂O is fundamentally dependent on the correct preparation of its solutions—a task that presents unique challenges due to its complex solubility profile.

This guide provides an in-depth analysis of the physicochemical properties of this compound and delivers robust, field-proven protocols for its dissolution. We will address the conflicting reports on its water solubility and provide methodologies that ensure reproducible solution preparation for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Foundation for Protocol Design

A thorough understanding of the properties of IrBr₃·4H₂O is essential for explaining the rationale behind the dissolution protocols. Key characteristics are summarized below.

PropertyValue / DescriptionSignificance for Solution PreparationSource(s)
Molecular Formula IrBr₃·4H₂OCorrect calculation of molarity requires using the hydrated formula.[5][6]
Molecular Weight 503.99 g/mol Essential for accurate weighing and concentration calculations.[5]
Appearance Light olive-green to gray/black crystalline solid.Visual confirmation of the starting material.[3][5][6]
Solubility in Water Sparingly to slightly soluble. Some sources report high solubility.This is the primary challenge. Solubility is likely pH-dependent. Aqueous solutions are mildly acidic due to hydrolysis.[5][3][5][7]
Solubility (Other) Insoluble in ethanol and ether. Soluble in polar solvents.Limits the choice of solvents for direct dissolution.[5][8]
Thermal Stability Decomposes above 100°C, losing water of hydration.Heating to aid dissolution must be done cautiously and at low temperatures.[3][5]
Storage (Solid) Store in a tightly sealed container under ambient temperatures.Protects the hygroscopic solid from absorbing excess atmospheric moisture.[9][10]

The most critical parameter is solubility. While some commercial suppliers describe it as "highly water soluble," primary chemical literature and detailed data sheets consistently classify it as "sparingly" or "slightly soluble" in water.[3][5][7][11] This discrepancy can be a major source of experimental irreproducibility. Our protocol design is based on the expert understanding that its solubility is limited in neutral deionized water but can be influenced by factors such as pH. The observed mild acidity of its aqueous solutions is due to the hydrolysis of the [Ir(H₂O)₆]³⁺ aqua-ion (or a related species), which releases protons and suggests that dissolution is an equilibrium-dependent process.[5]

Experimental Workflow and Decision Logic

The choice of dissolution protocol depends on the desired concentration and the specific application. The following diagram outlines the decision-making process for preparing your this compound solution.

G start Start: Define Application Needs (Concentration, Solvent) check_solvent Aqueous or Organic Solvent? start->check_solvent aqueous_path Aqueous Solution Required check_solvent->aqueous_path Aqueous organic_path Organic Solvent Required (e.g., for catalysis) check_solvent->organic_path Organic check_conc Desired Concentration? aqueous_path->check_conc protocol_C Protocol C: Ligand Exchange / In-Situ Complex Formation (Not a direct dissolution) organic_path->protocol_C low_conc Low Concentration (< 1 mM) or Saturated Solution check_conc->low_conc Low high_conc Higher Concentration (> 1 mM) or Difficult Dissolution check_conc->high_conc High protocol_A Protocol A: Standard Aqueous Dissolution (High-Purity Water + Sonication/Stirring) low_conc->protocol_A protocol_B Protocol B: Enhanced Aqueous Dissolution (Acidified Water) high_conc->protocol_B troubleshoot Troubleshooting: - Incomplete Dissolution - Precipitation protocol_A->troubleshoot storage Final Solution Storage: Refrigerate (2-8°C), Protect from Light protocol_A->storage protocol_B->troubleshoot protocol_B->storage protocol_C->storage

Caption: Decision workflow for selecting the appropriate protocol.

Safety and Handling: A Prerequisite for Success

This compound is classified as an irritant.[9][12][13] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses with side shields, and a laboratory coat.[9][13]

  • Engineering Controls: All weighing and solution preparation must be conducted inside a certified chemical fume hood to avoid inhalation of the fine powder.[9]

  • Spill Response: In case of a spill, avoid raising dust. Gently cover the spill with an inert absorbent material, sweep it up, and place it in a sealed container for proper disposal.

  • Disposal: Dispose of waste according to local, state, and federal regulations for heavy metal compounds.

Protocol A: Standard Aqueous Solution Preparation

This protocol is suitable for preparing low-concentration solutions (typically ≤1 mM) or a saturated stock solution in high-purity water. The causality behind using high-purity water is to minimize contaminants that could complex with the iridium or alter the pH, thereby affecting the delicate solubility equilibrium.

Materials:

  • This compound (IrBr₃·4H₂O)

  • ASTM Type I or equivalent deionized water (18.2 MΩ·cm)

  • Volumetric flasks (Class A)

  • Magnetic stirrer and stir bars or an ultrasonic bath

  • Spatula and weighing paper

  • 0.22 µm syringe filter (optional, for clarification)

Procedure:

  • Pre-treatment: Ensure all glassware is scrupulously clean, rinsed with deionized water, and dried.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of IrBr₃·4H₂O. For a 1 mM solution, this is approximately 5.04 mg per 10 mL of solvent.

  • Initial Dissolution: Add the weighed solid to the volumetric flask. Add approximately 70-80% of the final volume of deionized water.

  • Agitation (Choose one):

    • Method 1 (Stirring): Place a magnetic stir bar in the flask and stir vigorously at room temperature for 1-2 hours. Protect the flask from light by wrapping it in aluminum foil, as many coordination complexes are light-sensitive.

    • Method 2 (Sonication): Place the flask in an ultrasonic bath at room temperature. Sonicate for 15-30 minutes, periodically swirling the flask. Sonication provides energy to break down agglomerates and enhance the solvent-solute interaction without excessive heating.

  • Final Volume Adjustment: Once the solid appears fully dissolved, allow the solution to return to room temperature. Carefully add deionized water to the calibration mark on the volumetric flask.

  • Homogenization: Invert the sealed flask 10-15 times to ensure the solution is homogeneous.

  • Clarification (Optional): If any fine particulates remain, filter the solution through a 0.22 µm syringe filter compatible with aqueous solutions (e.g., PVDF or PES). This step is crucial for applications requiring optically clear solutions.

Protocol B: Enhanced Dissolution for Higher Concentrations

This protocol is designed for situations where Protocol A fails to achieve complete dissolution or when higher concentrations are required. It leverages the principle that the solubility of many metal salts is enhanced in slightly acidic conditions, which counteracts hydrolysis.

Materials:

  • All materials from Protocol A

  • Hydrobromic acid (HBr), trace-metal grade, dilute solution (e.g., 0.1 M)

Procedure:

  • Solvent Preparation: Prepare the solvent by adding a small, controlled amount of dilute HBr to deionized water. A final pH between 3 and 4 is often sufficient. Rationale: The addition of a common ion (bromide) and the acidic environment can help stabilize the iridium bromide complex in solution, preventing the formation of less soluble iridium oxide or hydroxide species.[5]

  • Weighing and Initial Dissolution: Follow steps 2 and 3 from Protocol A, using the prepared acidic solvent.

  • Agitation and Gentle Warming: Stir the solution as in Protocol A. If dissolution is still slow, the flask can be gently warmed in a water bath to 40-50°C. Crucially, do not exceed 100°C to prevent decomposition of the hydrate. [3]

  • Final Steps: Follow steps 5 through 7 from Protocol A, using the acidic solvent for the final volume adjustment.

Troubleshooting and Best Practices

IssuePotential CauseRecommended Solution
Incomplete Dissolution 1. Attempting a concentration above the solubility limit. 2. Insufficient agitation/time. 3. Low-quality water (presence of interfering ions).1. Prepare a saturated solution, filter it, and determine the concentration via ICP-MS or UV-Vis. 2. Increase stirring time or use sonication. 3. Switch to ASTM Type I deionized water. Try Protocol B.
Solution appears cloudy or precipitates over time 1. Hydrolysis leading to formation of insoluble species. 2. Photodegradation. 3. Change in temperature affecting solubility.1. Prepare fresh solutions before use. Store stock solutions under slightly acidic conditions (Protocol B). 2. Always store solutions in amber vials or wrapped in foil, refrigerated. 3. Ensure the solution is fully dissolved at the storage temperature.
Color of solution varies between batches 1. Presence of different iridium species (e.g., Ir(III)/Ir(IV) mix). 2. Contamination.1. Ensure high-purity starting material. Consistent use of an inert atmosphere (e.g., purging with argon) during preparation can minimize oxidation. 2. Use acid-washed glassware.

A Note on Organic Solvents

For many catalytic applications, particularly in organic synthesis, reactions are performed in organic solvents where IrBr₃·4H₂O is insoluble.[3][5] In these cases, the compound is typically not dissolved directly. Instead, it serves as a precursor that is converted in situ to a soluble, catalytically active species. This is an advanced technique involving ligand exchange. For example, IrBr₃·4H₂O might be mixed with ligands (like phosphines or amines) in a solvent like acetonitrile or dichloromethane, where the ligands displace the water and bromide ions to form a new, soluble iridium complex.[14][15]

Logical Flow of Solution Preparation and Use

The following diagram illustrates the logical pathway from solid material to experimental application, emphasizing critical control points.

G cluster_prep Preparation Phase cluster_qc QC & Storage cluster_app Application Phase weigh 1. Weigh Solid (Fume Hood, PPE) dissolve 2. Dissolve in Solvent (Protocol A or B) weigh->dissolve agitate 3. Agitate (Stir / Sonicate) dissolve->agitate finalize 4. Finalize Volume & Homogenize agitate->finalize filter 5. Filter (Optional) (0.22 µm Syringe Filter) finalize->filter store 6. Store Solution (2-8°C, Dark) filter->store use 7. Use in Experiment (e.g., Catalysis, Assay) store->use Use Freshly Prepared Solution When Possible

Caption: Step-by-step workflow for preparing and using the solution.

Conclusion

The preparation of this compound solutions, while seemingly straightforward, requires a nuanced approach rooted in the compound's chemical properties. By acknowledging its limited solubility in neutral water and employing techniques such as sonication, gentle warming, or the use of a slightly acidic medium, researchers can achieve consistent and reproducible results. Adherence to rigorous safety protocols and proper storage techniques will further ensure the integrity of the prepared solutions, paving the way for successful downstream applications in catalysis, materials science, and drug discovery.

References

  • Wikipedia. (2023, December 2). Iridium(III) bromide. Retrieved from [Link]

  • American Elements. (n.d.). Iridium(III) Bromide Tetrahydrate. Retrieved from [Link]

  • Chemsrc. (2025, August 24). This compound | CAS#:13464-83-0. Retrieved from [Link]

  • Wenger, O. S., et al. (2022). Water-Soluble Tris(cyclometalated) Iridium(III) Complexes for Aqueous Electron and Energy Transfer Photochemistry. Accounts of Chemical Research. Retrieved from [Link]

  • He, L., et al. (2018). Iridium (III) complex-loaded liposomes as a drug delivery system for lung cancer through mitochondrial dysfunction. International Journal of Nanomedicine. Retrieved from [Link]

  • American Elements. (n.d.). Iridium(III) Bromide Hydrate. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Organoiridium chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Iridium Catalysts for Organic Reactions | Request PDF. Retrieved from [Link]

  • ACS Publications. (2019). Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations. ACS Catalysis. Retrieved from [Link]

  • RSC Publishing. (2019). Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. Catalysis Science & Technology. Retrieved from [Link]

Sources

Unveiling the Transitory: A Guide to the NMR Characterization of Iridium Catalyst Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Iridium-catalyzed reactions are cornerstones of modern synthetic chemistry, enabling transformations with unparalleled efficiency and selectivity. However, the fleeting nature of the catalytic intermediates that govern these reactions presents a significant analytical challenge. This guide provides an in-depth exploration of Nuclear Magnetic Resonance (NMR) spectroscopy as the premier tool for the in-situ characterization of these transient species. We will move beyond routine data acquisition to discuss the strategic selection of NMR experiments, the causal basis for experimental parameters, and the interpretation of complex spectral data. This document is designed for researchers seeking to gain mechanistic insights, optimize catalytic systems, and accelerate drug development pipelines by mastering the NMR analysis of iridium catalyst intermediates.

Introduction: The Challenge of Iridium Catalyst Intermediates

Iridium complexes are exceptionally versatile catalysts, active in a wide array of critical organic transformations, including hydrogenation, dehydrogenation, C-H activation, and asymmetric synthesis.[1] The catalytic cycle of these reactions proceeds through a series of short-lived iridium intermediates, whose structural and dynamic properties dictate the overall efficiency, selectivity, and turnover rate of the process. Direct observation and characterization of these species are paramount for a rational, mechanism-driven approach to catalyst design and optimization.

Due to its non-invasive nature and its ability to provide detailed structural and dynamic information in the solution state, NMR spectroscopy is an indispensable tool for this purpose.[2] It allows researchers to monitor reactions in real-time, identify key intermediates like iridium hydrides, agostic complexes, and substrate-bound species, and elucidate the kinetic and thermodynamic parameters of the catalytic cycle.[3][4] This guide will provide the foundational knowledge and practical protocols to leverage advanced NMR techniques for the comprehensive characterization of these pivotal, yet elusive, molecules.

Fundamentals of Iridium and Correlated Nuclei in NMR

A successful NMR study begins with an understanding of the magnetic properties of the nuclei involved. While direct observation of iridium can be challenging, a combination of observing ligand nuclei (¹H, ³¹P, ¹³C) and understanding iridium's properties provides a complete picture.

NMR-Active Iridium Isotopes

Iridium has two naturally occurring isotopes that are NMR-active, ¹⁹¹Ir and ¹⁹³Ir.[5][6] Both are quadrupolar nuclei (spin I > 1/2), which can lead to broad resonance signals, making direct detection difficult unless the iridium center is in a highly symmetric electronic environment.[7]

IsotopeNatural Abundance (%)Nuclear Spin (I)Quadrupole Moment (Q/m²)Relative Sensitivity (¹H=1.00)
¹⁹¹Ir 37.33/20.816 x 10⁻²⁸2.53 x 10⁻⁵
¹⁹³Ir 62.73/20.751 x 10⁻²⁸3.27 x 10⁻⁵
Table 1: NMR Properties of Iridium Isotopes.[8][9]

Due to their low sensitivity and the challenges associated with quadrupolar nuclei, direct ¹⁹³Ir or ¹⁹¹Ir NMR is not a routine technique. Instead, characterization relies heavily on observing the effects of the iridium center on more easily detectable nuclei within its ligand sphere.

Key Nuclei for Indirect Characterization
  • ¹H NMR: This is the most sensitive nucleus and is crucial for identifying iridium hydride intermediates, which are common in many catalytic cycles.[10] These hydrides resonate in a characteristic upfield region (typically 0 to -40 ppm), far from most other signals, making them excellent diagnostic handles.[10]

  • ³¹P NMR: Phosphine ligands are ubiquitous in iridium catalysis. ³¹P NMR is a highly sensitive, background-free technique for probing the electronic environment of the iridium center.[10] Changes in the coordination sphere, oxidation state, or geometry of the iridium complex are reflected in the ³¹P chemical shift and coupling constants.

  • ¹³C NMR: Provides detailed information about the carbon backbone of organic ligands and can be used to track substrate binding and transformation.

  • ¹⁹F NMR: If fluorinated ligands are used, ¹⁹F NMR offers high sensitivity and a wide chemical shift range for mechanistic studies.

Core NMR Techniques for Mechanistic Elucidation

A multi-pronged approach using several NMR techniques is essential for unambiguously characterizing reactive intermediates.

One-Dimensional (1D) NMR: The First Look

¹H and ³¹P{¹H} NMR are the workhorse experiments. The appearance or disappearance of signals in the hydride region of the ¹H spectrum, coupled with changes in the ³¹P spectrum, provides the initial evidence for the formation of new iridium species. For example, the oxidative addition of H₂ to an Ir(I) complex to form an Ir(III) dihydride is often readily observed by the appearance of a new hydride signal and a significant change in the ³¹P chemical shift.[11]

Two-Dimensional (2D) Correlation Spectroscopy: Building the Puzzle

When intermediates contain multiple NMR-active nuclei, 2D NMR is used to establish connectivity.

  • ¹H-¹³C HSQC/HMBC: These experiments correlate protons with directly attached (HSQC) or long-range (HMBC) carbons, allowing for the complete assignment of the organic ligands attached to the iridium center.

  • ¹H-³¹P HMQC: This is particularly powerful for identifying which protons are spatially close to the phosphorus atoms of phosphine ligands, and for measuring J-coupling constants that provide structural information.[12]

Diffusion-Ordered Spectroscopy (DOSY): "NMR Chromatography"

Catalytic reactions are, by definition, mixtures of catalyst, substrate, product, and various intermediates. DOSY separates the NMR signals of different species in the mixture into different rows of a 2D plot based on their translational diffusion coefficient, which is related to their size and shape.[13][14] This allows for the clean "separation" of the spectra of large catalyst intermediates from smaller substrates and products, even when their signals overlap in 1D spectra.[15][16]

Variable Temperature (VT) NMR: Trapping Transient Species

Many catalytic intermediates are thermally unstable. By lowering the temperature of the NMR experiment, it is often possible to slow down decomposition or exchange processes, allowing for the characterization of species that are too short-lived to be observed at room temperature.[17]

Experimental Protocols and Application Notes

Application Note 1: Identifying an Iridium Dihydride Intermediate in a Pincer Complex

Context: The transfer dehydrogenation of cyclooctane using an iridium pincer catalyst is suspected to proceed via an Ir(III) dihydride intermediate. The goal is to confirm its formation. Iridium pincer complexes are frequently used in catalysis.[18]

Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis A Dissolve Ir(I) Pincer Precatalyst (5 mg) in 0.6 mL Toluene-d8 B Add Substrate (Cyclooctane) & H2 Acceptor (TBE) A->B C Transfer to J. Young NMR Tube Under Inert Atmosphere B->C D Acquire Initial ¹H & ³¹P{¹H} NMR Spectra (t=0) C->D To Spectrometer E Heat Sample to Reaction Temp (e.g., 80°C) Monitor Reaction Periodically D->E F Acquire 2D ¹H-³¹P HMQC Once New Species are Observed E->F G Identify New Signals in Upfield ¹H Region (-15 to -25 ppm) F->G To Processing H Observe Correlated Shift in ³¹P Spectrum G->H I Confirm P-H Coupling via ¹H-¹³P HMQC & Measure J(P,H) H->I

Caption: Workflow for identifying an iridium hydride intermediate.

Step-by-Step Protocol:

  • Sample Preparation (in a glovebox):

    • Accurately weigh ~5 mg of the iridium pincer precatalyst into a vial.

    • Dissolve the catalyst in 0.6 mL of an appropriate deuterated solvent (e.g., toluene-d₈, benzene-d₆). The choice of solvent is critical; it must dissolve all components and be stable at the reaction temperature.

    • Add the substrate (e.g., cyclooctane) and a hydrogen acceptor (e.g., tert-butylethylene).

    • Transfer the solution to a J. Young NMR tube, which allows for a grease-free seal to maintain an inert atmosphere.

  • Initial NMR Acquisition (t=0):

    • Record a standard 1D ¹H NMR spectrum and a proton-decoupled 1D ³¹P{¹H} NMR spectrum at room temperature. This provides a baseline reference of the starting materials.

  • In-Situ Reaction Monitoring:

    • Place the NMR tube in the spectrometer, and raise the temperature to the desired reaction temperature.

    • Periodically acquire ¹H and ³¹P{¹H} spectra to monitor the reaction progress. Look for the appearance of new, sharp signals in the upfield region of the ¹H spectrum (e.g., δ -20 ppm), which are characteristic of metal hydrides.[3]

  • Structural Confirmation:

    • Once a significant concentration of the suspected intermediate is observed, acquire a 2D ¹H-³¹P correlation spectrum (e.g., HMQC).

    • Causality: This experiment is chosen because it will reveal correlations between the newly appeared hydride protons and the phosphorus nuclei of the pincer ligand. The presence of such a correlation peak is definitive proof that the hydride is bound to the iridium center. The magnitude of the phosphorus-hydride coupling constant (²J(P,H)) provides valuable structural information about the geometry of the complex.

Application Note 2: Resolving a Catalytic Mixture with DOSY

Context: An iridium-catalyzed hydroamination reaction mixture shows multiple sets of overlapping ¹H NMR signals, making it difficult to determine which signals belong to the catalyst resting state versus other species in solution.

Step-by-Step Protocol:

  • Sample Preparation: Prepare the reaction mixture in an NMR tube as described previously. The sample should be at or near equilibrium or a steady state to ensure diffusion coefficients are constant during the experiment.

  • DOSY Data Acquisition:

    • Acquire a 2D DOSY experiment (e.g., using a stimulated echo with bipolar gradients pulse sequence).

    • Causality: This pulse sequence is chosen to minimize artifacts from J-coupling evolution during the diffusion encoding period.

    • The experiment involves acquiring a series of 1D ¹H spectra with increasing magnetic field gradient strength. The signal intensity of each peak will decay at a rate proportional to the diffusion coefficient of the molecule it belongs to.[19]

  • Data Processing:

    • The raw data is processed using specialized software that fits the signal decay for each chemical shift to the Stejskal-Tanner equation.

    • This generates a 2D plot with chemical shift on one axis and the calculated diffusion coefficient (D) on the other.

  • Interpretation:

    • All signals belonging to a single molecular species will align horizontally at the same diffusion coefficient value.

    • The larger iridium catalyst intermediate will have a smaller diffusion coefficient and appear at the bottom of the 2D plot.

    • Smaller molecules like the substrate, product, and solvent will have larger diffusion coefficients and appear higher up.[15]

    • This allows for the extraction of a "clean" ¹H NMR spectrum for each component in the mixture, greatly simplifying structural assignment.

Data Presentation:

SpeciesExpected Relative SizeExpected Diffusion Coefficient (D)
Iridium Catalyst IntermediateLargeSmall
SubstrateSmallLarge
ProductSmall-MediumMedium-Large
SolventVery SmallVery Large
Table 2: Expected Trends in a DOSY Spectrum of a Catalytic Reaction.

Conclusion

The successful characterization of iridium catalyst intermediates is a crucial step in understanding and optimizing catalytic reactions. While the direct detection of iridium nuclei is often impractical, a strategic combination of multinuclear 1D and 2D NMR techniques, particularly ¹H, ³¹P, and DOSY, provides a powerful toolkit for elucidating the structures and dynamics of these transient species in solution. The protocols and insights provided in this guide serve as a foundation for researchers to move beyond simple spectral acquisition and toward a sophisticated, mechanism-driven investigation of their catalytic systems. By carefully selecting experiments and understanding the underlying principles, scientists can unlock a wealth of information that is critical for innovation in catalysis and drug development.

References

  • Title: Adding Diffusion Ordered NMR Spectroscopy (DOSY) to the Arsenal for Characterizing Paramagnetic Complexes Source: OSTI.GOV URL: [Link]

  • Title: Synthesis, Characterization, and Catalytic Properties of Iridium Pincer Complexes Containing NH Linkers Source: ACS Publications - Organometallics URL: [Link]

  • Title: Iridium trihydride and tetrahydride complexes and their role in catalytic polarisation transfer from parahydrogen to pyruvate Source: NIH - PMC URL: [Link]

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  • Title: Diffusion NMR Characterization of Catalytic Silica Supports: A Tortuous Path Source: ACS Publications - The Journal of Physical Chemistry C URL: [Link]

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  • Title: Synthesis and reactivity of iridium complexes of a macrocyclic PNP pincer ligand Source: RSC Publishing - Dalton Transactions URL: [Link]

  • Title: Iridium Pincer Complexes: Coordination, Reactivity and Catalysis Source: Request PDF on ResearchGate URL: [Link]

  • Title: Electron-Poor Iridium Pincer Complexes as Dehydrogenation Catalysts: Investigations into Deactivation through Formation of N2, CO, and Hydride Complexes Source: ACS Publications - Organometallics URL: [Link]

  • Title: Iridium-191 and iridium-193 NMR Source: Pascal-Man URL: [Link]

  • Title: Table of NMR Isotopes Source: D.Massiot - NMR@CEMHTI CNRS URL: [Link]

  • Title: Diffusion Ordered NMR Spectroscopy (DOSY) Source: Iris-ARPI - UNIPI URL: [Link]

  • Title: Iridium-193 - isotopic data and properties Source: ChemLin URL: [Link]

  • Title: NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis and reactivity of an iridium complex based on a tridentate aminophosphano ligand Source: RSC Publishing URL: [Link]

  • Title: NMR in Organometallic Chemistry Source: Wiley URL: [Link]

  • Title: Diffusion-Ordered NMR Spectroscopy Source: Manchester NMR Methodology Group URL: [Link]

  • Title: Application of Heteronuclear NMR Spectroscopy to Bioinorganic and Medicinal Chemistry Source: NIH - PMC URL: [Link]

  • Title: Characterization of Reactive Intermediates by Multinuclear Diffusion-Ordered NMR Spectroscopy (DOSY) Source: NIH - PMC URL: [Link]

  • Title: Iridium(III) Hydrido N-Heterocyclic Carbene–Phosphine Complexes as Catalysts in Magnetization Transfer Reactions Source: ACS Publications - Inorganic Chemistry URL: [Link]

  • Title: Iridium » isotope data Source: WebElements Periodic Table URL: [Link]

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Unveiling Molecular Architectures: An Application Guide to the X-ray Crystallography of Iridium (III) Bromide Tetrahydrate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Structural Insight in Iridium-Based Drug Discovery

Iridium (III) complexes are at the forefront of modern medicinal chemistry, exhibiting promising applications as anticancer agents and cellular imaging probes.[1] Their therapeutic efficacy is intrinsically linked to their three-dimensional structure, which dictates how they interact with biological targets.[2][3] X-ray crystallography stands as the definitive method for elucidating these intricate molecular architectures, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.[4] This guide provides a comprehensive overview of the theoretical and practical aspects of obtaining high-quality single crystals of Iridium (III) bromide tetrahydrate derivatives and determining their structures through X-ray diffraction.

The presence of water molecules, both coordinated to the iridium center and within the crystal lattice, introduces specific challenges and nuances to the crystallization and structural analysis process.[5][6] Understanding the role of these water molecules is critical for interpreting the crystal packing and predicting the solid-state properties of these compounds.[7][8]

Part 1: The Art and Science of Crystallization

The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging and empirical step in the process. For this compound derivatives, several techniques can be employed, with the choice depending on the specific solubility and stability of the compound.[7][9]

Core Principles of Crystallization

Successful crystallization hinges on creating a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form rather than as an amorphous solid. The key is to approach the point of insolubility gradually, allowing molecules the time to arrange themselves into a well-defined crystal lattice.[9]

Recommended Crystallization Protocols for this compound Derivatives

Given that many organometallic complexes, including iridium derivatives, can be air- and moisture-sensitive, it is often advisable to perform crystallization under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[9][10]

Protocol 1: Slow Evaporation

This is often the simplest and most common method.[9][11]

Step-by-Step Methodology:

  • Solvent Selection: Dissolve the this compound derivative in a "good" solvent in which it is readily soluble. The choice of solvent is critical and may require screening of several options.

  • Preparation of Saturated Solution: Create a nearly saturated solution of the compound in a clean crystallization vessel (e.g., a small vial or test tube).

  • Controlled Evaporation: Cover the vessel with a cap or parafilm with a few small holes poked by a needle. This slows down the rate of evaporation.

  • Incubation: Place the vessel in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or loop and immediately coat them in a cryoprotectant oil (e.g., paratone) to prevent solvent loss and degradation.

Protocol 2: Vapor Diffusion

This technique is particularly effective when only small amounts of the compound are available.[12][13]

Step-by-Step Methodology:

  • Setup: Place a small, open vial containing a concentrated solution of the iridium complex inside a larger, sealed jar.

  • Anti-Solvent: The outer jar should contain a small amount of a volatile "anti-solvent" in which the compound is insoluble, but which is miscible with the solvent of the complex solution.

  • Diffusion: The anti-solvent will slowly vaporize and diffuse into the solution of the iridium complex.

  • Crystallization: As the concentration of the anti-solvent in the inner vial increases, the solubility of the iridium complex decreases, leading to the gradual formation of crystals.

  • Harvesting: Carefully retrieve the crystals as described in the slow evaporation protocol.

Experimental Workflow for Crystallization

G cluster_prep Preparation cluster_cryst Crystallization cluster_harvest Harvesting & Mounting synthesis Synthesize & Purify Iridium Complex solubility Solubility Screening synthesis->solubility slow_evap Slow Evaporation solubility->slow_evap Good Solubility vapor_diff Vapor Diffusion solubility->vapor_diff Low Solubility slow_cool Slow Cooling solubility->slow_cool Temperature Dependent Solubility harvest Harvest Crystals slow_evap->harvest vapor_diff->harvest slow_cool->harvest mount Mount on Diffractometer harvest->mount G cluster_data Data Collection & Processing cluster_solve Structure Solution cluster_refine Structure Refinement data_coll Data Collection integration Integration & Scaling data_coll->integration phase Phase Determination integration->phase model Initial Model Building phase->model refinement Least-Squares Refinement model->refinement validation Validation (checkCIF) refinement->validation validation->refinement Iterative Improvement

Sources

Application Notes & Protocols: Iridium (III) Bromide Tetrahydrate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the application of Iridium (III) bromide tetrahydrate (IrBr₃·4H₂O) in advanced organic synthesis. We will move beyond simple procedural outlines to explore the mechanistic underpinnings and strategic considerations that enable the rational design and execution of powerful catalytic transformations.

Section 1: A Strategic Overview of this compound

This compound is a dark-colored, water-soluble crystalline solid that serves as a versatile and robust precursor for a vast array of catalytically active iridium species. While not typically used as a direct catalyst, its convenient handling properties and straightforward conversion into active Ir(I) and Ir(III) complexes make it an invaluable starting point for numerous synthetic applications. The true power of iridium catalysis lies in its ability to perform transformations that are challenging for other transition metals, particularly in the realms of C-H bond activation and asymmetric synthesis.

Physicochemical Properties & Handling

A clear understanding of the reagent's properties is fundamental to its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 13464-83-0
Molecular Formula Br₃H₈IrO₄ (IrBr₃·4H₂O)
Appearance Dark-colored crystalline solid
Solubility Sparingly soluble in water; insoluble in ethanol and ether.
Stability Stable under ambient conditions; decomposes upon heating. Loses water at 100°C.
Safety & Handling Protocols

Safe laboratory practice is paramount. Iridium compounds should be handled with care, employing appropriate personal protective equipment (PPE).

Hazard CategoryPrecautionary Measures & PPESource
Irritation Causes skin, eye, and respiratory tract irritation.
Handling Handle in a well-ventilated fume hood. Avoid dust formation.
Personal Protection Wear safety glasses, chemical-resistant gloves, and a lab coat.
Storage Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Section 2: The Mechanistic Core of Iridium Catalysis

Iridium's catalytic prowess stems from its ability to cycle between multiple oxidation states (commonly Ir(I), Ir(III), and Ir(V)), enabling fundamental organometallic steps like oxidative addition and reductive elimination. A key distinction of iridium is its high propensity to activate traditionally inert C-H bonds, often through a concerted metalation-deprotonation (CMD) pathway, which avoids highly energetic intermediates.

General_Iridium_Catalytic_Cycle cluster_0 Catalytic Cycle Precatalyst Ir(III) Precursor (e.g., from IrBr₃·4H₂O) Active_Ir_I Active Ir(I) Species Precatalyst->Active_Ir_I Activation (Reduction) Oxidative_Addition Ir(III) Intermediate (Oxidative Addition) Active_Ir_I->Oxidative_Addition Oxidative Addition of A Insertion Ir(III) Product Complex (Migratory Insertion/etc.) Oxidative_Addition->Insertion Reaction with B Insertion->Active_Ir_I Releases Product, Regenerates Catalyst Product Product Insertion->Product Reductive Elimination Substrates Substrates (A + B) Substrates->Oxidative_Addition

Caption: Generalized Iridium Catalytic Cycle.

Section 3: Application I: C-H Activation for Late-Stage Functionalization

The ability to directly convert a C-H bond to a C-C or C-heteroatom bond is one of the most transformative advances in modern organic synthesis. Iridium catalysis is at the forefront of this field, enabling the late-stage functionalization of complex molecules like pharmaceuticals. This strategy allows for the rapid generation of analogs for structure-activity relationship (SAR) studies without requiring de novo synthesis. C-H borylation is a cornerstone of this approach, as the resulting boronic esters are exceptionally versatile synthetic handles for subsequent cross-coupling reactions.

Protocol 3.1: Directed ortho-C-H Borylation of a Benzoic Acid Derivative

This protocol describes the iridium-catalyzed ortho-borylation of a benzoic acid, where the carboxyl group directs the catalyst to the sterically accessible C-H bond. This method is adapted from principles established for various directing groups.

Rationale: The choice of an iridium(I) precursor, often generated in situ, combined with a specific N,N-donor ligand like bipyridine, creates a sterically defined and electronically rich catalytic environment. This promotes selective oxidative addition into the C-H bond ortho to the directing group. Pinacolborane (HBpin) is the most common boron source due to its stability and the utility of the resulting Bpin esters.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, add the benzoic acid substrate (1.0 equiv, 0.5 mmol), [Ir(COD)OMe]₂ (1.5 mol%, 0.0075 mmol), and 3,4,7,8-tetramethyl-1,10-phenanthroline (3.0 mol%, 0.015 mmol) to an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add anhydrous solvent (e.g., THF or Cyclohexane, 5 mL) followed by bis(pinacolato)diboron (B₂pin₂, 1.2 equiv, 0.6 mmol).

  • Reaction Setup: Seal the Schlenk tube, remove it from the glovebox, and place it in a pre-heated oil bath at 80 °C.

  • Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by taking aliquots (approx. 0.1 mL) every 2 hours, quenching with wet diethyl ether, and analyzing by GC-MS or LC-MS.

  • Workup: Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure borylated product.

CH_Borylation_Mechanism cluster_1 C-H Borylation Cycle Ir_I [Ir(I)]-Bpin Ir_III Ir(III) Hydrido Silyl Intermediate Ir_I->Ir_III Oxidative Addition of C-H bond Ir_V Ir(V) C-H Activation Transition State Ir_III->Ir_V Concerted Metalation- Deprotonation (CMD) Product_Complex Ir(III) Aryl Boryl Complex Ir_III->Product_Complex C-B Reductive Elimination Ir_V->Product_Complex Product_Complex->Ir_I Regeneration Bpin_Arene Arene-Bpin Product_Complex->Bpin_Arene Arene Arene-H Arene->Ir_III H_Bpin H-Bpin H_Bpin->Ir_I

Caption: Simplified C-H Borylation Catalytic Cycle.

Data Summary: Functional Group Tolerance in C-H Borylation

The true utility of this method is its broad functional group tolerance, which is critical for applications in drug discovery.

Directing GroupSubstrate ExampleYield (%)Comments
AmideN-phenylbenzamide>90%Highly efficient and selective for the ortho-position.
SulfonamideN-phenylbenzenesulfonamide85%Effective directing group, tolerates various substituents.
Pyridine2-Phenylpyridine>95%Excellent directing group, leading to high yields.
ThioetherPhenyl methyl sulfide78%Demonstrates tolerance for sulfur-containing functional groups.

Section 4: Application II: Asymmetric Hydrogenation for Chiral Synthesis

The production of single-enantiomer drugs is a cornerstone of the pharmaceutical industry, as different enantiomers of a chiral molecule can have vastly different biological effects. Iridium catalysis, particularly using complexes with chiral ligands, provides one of the most powerful and reliable methods for asymmetric hydrogenation of prochiral olefins and ketones.

Protocol 4.1: Asymmetric Hydrogenation of a Prochiral Ketimine

This protocol details the synthesis of a chiral amine via the asymmetric hydrogenation of a ketimine, a key transformation in the synthesis of many active pharmaceutical ingredients (APIs).

Rationale: The combination of an iridium(I) precursor with a chiral phosphine ligand (e.g., a WalPhos derivative) creates a chiral environment around the metal center. The substrate coordinates to this chiral catalyst, and the delivery of hydrogen occurs selectively to one face of the C=N double bond, leading to the formation of one enantiomer of the amine product in excess.

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox, dissolve [Ir(COD)Cl]₂ (0.5 mol%) and the chosen chiral ligand (e.g., WalPhos-003, 1.1 mol%) in degassed dichloromethane (DCM, 2 mL) in a Schlenk flask. Stir for 30 minutes at room temperature to form the active catalyst.

  • Reaction Setup: In a separate stainless-steel autoclave, add the ketimine substrate (1.0 equiv, 1.0 mmol) and degassed solvent (e.g., methanol, 10 mL).

  • Initiation: Transfer the prepared catalyst solution to the autoclave via cannula. Seal the autoclave.

  • Hydrogenation: Purge the autoclave three times with H₂ gas before pressurizing to the desired pressure (e.g., 50 bar).

  • Reaction: Stir the reaction mixture at a set temperature (e.g., 40 °C) for the required time (typically 16-24 hours).

  • Workup: Carefully vent the autoclave, then remove the solvent under reduced pressure.

  • Analysis & Purification: Dissolve the crude residue in a suitable solvent. Determine the enantiomeric excess (ee) by chiral HPLC analysis. Purify the product by column chromatography or crystallization to obtain the enantiomerically enriched amine.

Data Summary: Ligand Effects in Asymmetric Hydrogenation

The choice of chiral ligand is the most critical parameter for achieving high enantioselectivity.

SubstrateChiral LigandYield (%)Enantiomeric Excess (ee%)
Acetophenone(R)-BINAP9585
Tetralone Derivative(S,S)-f-Amphol98>99
Prochiral Imine(R)-WalPhos-0039299

Section 5: Application III: Selective Reduction of N-Heterocycles

Saturated nitrogen-containing heterocycles, such as piperidines, are ubiquitous scaffolds in medicinal chemistry. Their synthesis often involves the reduction of the corresponding aromatic pyridines. This transformation is challenging due to the aromatic stability of the pyridine ring and the tendency for the nitrogen to poison many catalysts. Iridium-catalyzed ionic hydrogenation has emerged as a superior method that operates under mild conditions with exceptional chemoselectivity.

Protocol 5.1: Selective Hydrogenation of a Functionalized Pyridine to a Piperidine

This protocol describes the reduction of a pyridine bearing sensitive functional groups, showcasing the unique chemoselectivity of the iridium catalyst.

Rationale: The iridium(III) catalyst is thought to activate the pyridine by facilitating its protonation. This activation makes the ring susceptible to hydride addition. This ionic hydrogenation pathway avoids the harsh conditions of traditional heterogeneous catalysis and is remarkably tolerant of reducible functional groups like nitro, bromo, and azide moieties.

Step-by-Step Methodology:

  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere (N₂ or Ar).

  • Reaction Mixture: To a Schlenk tube, add the substituted pyridine (1.0 equiv), the iridium(III) catalyst (e.g., a specified [Cp*Ir(III)] complex, 2 mol%), and a suitable hydride source (e.g., a silane or H₂) in a degassed solvent (e.g., 1,2-dichloroethane).

  • Temperature Control: Stir the reaction at a specified temperature (e.g., 60 °C). The reaction is typically complete within 12-24 hours.

  • Monitoring: Track the disappearance of the starting material using TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude piperidine derivative via flash column chromatography.

Pyridine_Hydrogenation Pyridine Substituted Pyridine (Aromatic, Planar) Piperidine Substituted Piperidine (Saturated, 3D) Pyridine->Piperidine Selective Hydrogenation Catalyst [Ir(III)] Catalyst + Hydride Source Catalyst->Piperidine FG_Tolerance Sensitive Functional Groups (e.g., -NO₂, -Br, -N₃) REMAIN INTACT Piperidine->FG_Tolerance

Caption: Workflow for Selective Pyridine Reduction.

Section 6: Concluding Remarks

This compound is more than a simple chemical; it is a gateway to a world of powerful and selective catalytic transformations. Its utility as a precursor for catalysts involved in C-H activation, asymmetric hydrogenation, and chemoselective reductions places it at the center of innovation in pharmaceutical and fine chemical synthesis. The protocols and principles outlined in this guide demonstrate that a deep understanding of the underlying mechanisms allows for the rational application of these advanced synthetic tools to solve complex molecular challenges.

References

  • New iridium catalyst enables selective synthesis of valuable drug ingredients. (n.d.). *Google AI

Application Notes & Protocols: Iridium Complexes in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Photophysical and Catalytic Properties of Iridium Complexes

Iridium(III) complexes have become indispensable in modern materials science, a status owed to their unique electronic and photophysical properties. As a third-row transition metal, iridium possesses strong spin-orbit coupling (SOC), a relativistic effect that significantly influences the behavior of its excited states.[1] This strong SOC facilitates formally spin-forbidden transitions between singlet and triplet excited states, a process known as intersystem crossing (ISC).[1][2] Consequently, upon photo- or electrical excitation, iridium complexes can efficiently populate long-lived triplet excited states and subsequently emit light through phosphorescence.[3]

This ability to harvest both singlet (25%) and triplet (75%) excitons allows for theoretical internal quantum efficiencies approaching 100% in electroluminescent devices, a dramatic improvement over purely fluorescent materials that are limited to singlet emission.[3][4] Furthermore, the photophysical properties of these complexes—including emission color, quantum yield, and excited-state lifetime—can be precisely tuned by modifying the cyclometalating (C^N) and ancillary (L^X) ligands.[1][5][6] This tunability allows for the rational design of complexes for specific applications, from vibrant red, green, and blue emitters in displays to potent catalysts for chemical synthesis.[5][6]

Beyond their luminescence, the long-lived excited states of iridium complexes make them powerful single-electron transfer (SET) reagents in photoredox catalysis.[7][8] They can be excited with low-energy visible light to generate highly oxidizing and reducing species, enabling a vast array of challenging organic transformations under mild conditions.[8][9] This guide provides an in-depth exploration of the application of iridium complexes in key areas of materials science, complete with detailed protocols and the scientific rationale behind them.

Application I: Phosphorescent Organic Light-Emitting Diodes (OLEDs)

Iridium(III) complexes are the cornerstone of modern phosphorescent OLED (PHOLED) technology, serving as the emissive dopants that generate light in the displays of smartphones, televisions, and lighting panels.[3][10]

Mechanism of Electrophosphorescence

In a PHOLED, the iridium complex is typically doped at a low concentration into a host material that has good charge-transport properties.[1] The process of light emission involves several key steps, as illustrated below. The ability to harness triplet excitons is the primary reason for the high efficiency of iridium-based OLEDs.[11]

  • Charge Injection: Under an applied voltage, electrons are injected from the cathode into the Electron Transport Layer (ETL), and holes are injected from the anode into the Hole Transport Layer (HTL).

  • Charge Transport: Electrons and holes migrate through their respective transport layers towards the Emissive Layer (EML).

  • Exciton Formation: Within the EML, electrons and holes recombine on host molecules to form excitons. According to spin statistics, 25% of these are singlets and 75% are triplets.

  • Energy Transfer: The energy from the host excitons (both singlet and triplet) is efficiently transferred to the guest iridium complex dopant molecules. This requires the triplet energy of the host to be higher than that of the iridium complex.[12]

  • Intersystem Crossing (ISC) & Emission: The strong spin-orbit coupling of the iridium atom promotes rapid ISC, funneling all excited-state energy to the lowest-lying triplet state.[1] This triplet state then radiatively decays to the ground state, emitting a photon in a process known as phosphorescence.[1]

G cluster_device OLED Device Layers cluster_process Processes in Emissive Layer Cathode Cathode (-) ETL Electron Transport Layer (ETL) Cathode->ETL e⁻ Injection EML Emissive Layer (EML) Host + Ir(III) Complex ETL->EML e⁻ Transport Recombination e⁻ + h⁺ Recombination HTL Hole Transport Layer (HTL) HTL->EML h⁺ Transport Anode Anode (+) Anode->HTL h⁺ Injection Singlet Singlet Exciton (Host, 25%) Recombination->Singlet Triplet_Host Triplet Exciton (Host, 75%) Recombination->Triplet_Host Ir_Triplet Ir(III) Triplet State (T₁) Singlet->Ir_Triplet Energy Transfer Triplet_Host->Ir_Triplet Energy Transfer Ir_Ground Ir(III) Ground State (S₀) Ir_Triplet->Ir_Ground ISC Photon Phosphorescence (Light Emission) Ir_Triplet->Photon Radiative Decay

Caption: Mechanism of Electrophosphorescence in an Iridium-doped OLED.

Protocol 1: Synthesis of fac-Tris(2-phenylpyridine)iridium(III) [ fac-Ir(ppy)₃ ]

fac-Ir(ppy)₃ is a prototypical green-emitting phosphorescent dopant. This protocol describes its synthesis from an iridium(III) precursor.[4]

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • 2-phenylpyridine (ppy)

  • Glycerol

  • Nitrogen (N₂) gas supply

  • Standard reflux apparatus with condenser and magnetic stirrer

  • Dichloromethane (DCM), Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine IrCl₃·xH₂O (e.g., 100 mg) and an excess of 2-phenylpyridine (ppy) (e.g., 3-4 equivalents). Add degassed glycerol (e.g., 10 mL) as the solvent.

    • Scientist's Note: Glycerol is used as a high-boiling point solvent, allowing the reaction to reach the high temperatures necessary for cyclometalation. Degassing with N₂ is critical to prevent oxidation of the reactants and product.

  • Reflux: Heat the mixture under a nitrogen atmosphere to reflux (approx. 250-280°C) with vigorous stirring for 18-24 hours.[4] The solution will typically change color as the reaction progresses.

  • Isolation: Cool the reaction mixture to room temperature. Add deionized water to precipitate the crude product. Collect the solid by vacuum filtration and wash thoroughly with water and then with a small amount of hexane to remove excess ppy ligand.

  • Purification: The crude product is a mixture of facial (fac) and meridional (mer) isomers. The desired, more emissive fac isomer can be purified by column chromatography on silica gel using a solvent gradient (e.g., starting with pure hexane and gradually increasing the polarity with dichloromethane). The bright yellow-green fluorescent band corresponds to fac-Ir(ppy)₃.

  • Final Product: Collect the corresponding fractions and remove the solvent under reduced pressure to yield a bright yellow-green solid. The product should be characterized by ¹H NMR, mass spectrometry, and its photophysical properties measured.

Protocol 2: Fabrication of a Multilayer PHOLED

This protocol outlines the fabrication of a simple PHOLED structure using vacuum thermal evaporation (VTE), a standard technique for producing high-quality organic electronic devices.

Device Structure: ITO / HTL / EML / HBL / ETL / LiF / Al

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrate

  • Hole Transport Layer (HTL) material: e.g., TAPC (4,4′-cyclohexylidenebis[N,N-bis-(4-methylphenyl)aniline])[13]

  • Host for EML: e.g., TCTA (4,4′,4″-tris(carbazol-9-yl)triphenylamine)[13]

  • Emissive Dopant: fac-Ir(ppy)₃ (synthesized above)

  • Hole Blocking Layer (HBL) / Electron Transport Layer (ETL): e.g., TmPyPB (1,3,5-tri(m-pyrid-3-yl-phenyl)benzene)[13]

  • Electron Injection Layer (EIL): Lithium Fluoride (LiF)[13]

  • Cathode: Aluminum (Al)[13]

  • High-vacuum thermal evaporation chamber (< 10⁻⁶ Torr)

Procedure:

  • Substrate Preparation: Clean the ITO-coated glass substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrate with a nitrogen gun and treat with UV-ozone or oxygen plasma to increase the ITO work function and improve hole injection.[4]

  • Layer Deposition (VTE): Transfer the cleaned substrate to the vacuum chamber. Deposit the organic and metal layers sequentially without breaking vacuum.

    • Deposit a 40 nm layer of the HTL material (TAPC).

    • Co-evaporate the EML host (TCTA) and the iridium complex dopant (fac-Ir(ppy)₃) to form a 10 nm layer. The doping concentration is critical and typically ranges from 5-10 wt%.[4][13]

    • Deposit a 50 nm layer of the HBL/ETL material (TmPyPB).[13]

    • Scientist's Note: The HBL prevents holes from leaking past the emissive layer, while the ETL facilitates electron transport. Using a single material with both properties simplifies fabrication.

  • Cathode Deposition: Deposit a thin (1 nm) layer of LiF, followed by a thicker (100 nm) layer of Al.[13] The LiF layer lowers the electron injection barrier between the organic ETL and the Al cathode.

  • Encapsulation: Remove the device from the chamber. To prevent degradation from atmospheric moisture and oxygen, the device must be encapsulated immediately, typically using a glass lid sealed with UV-curable epoxy in a nitrogen-filled glovebox.

Performance Data for Iridium Complex-Based OLEDs

The performance of PHOLEDs is characterized by several key metrics. The choice of ligands on the iridium complex allows for tuning the emission color across the visible spectrum.

Complex StructureEmission Colorλem (nm)EQEmax (%)CIE (x, y)Reference
fac-Ir(ppy)₃Green510-520~25%(0.30, 0.61)[4][11]
Ir-3 (with phenothiazine unit)Red62218.1%Not specified[13]
Ir-dfpMepy-CN ([3+2+1] coordinated)Deep Blue466Not specified(0.16, 0.17)[14]

Application II: Photoredox Catalysis

Iridium(III) polypyridyl complexes are exceptional photocatalysts due to their visible light absorption, long excited-state lifetimes, and reversible redox properties.[7][8] They act as light-powered SET agents to generate reactive radical intermediates for organic synthesis.[7]

Mechanism of Iridium Photoredox Catalysis

The catalytic cycle is initiated by the absorption of a photon, promoting the iridium complex to a long-lived triplet metal-to-ligand charge transfer (³MLCT) excited state. This excited state, *[Ir]⁺, is both a stronger oxidant and a stronger reductant than the ground state [Ir]⁺. It can then react with a substrate through one of two primary quenching pathways.

  • Oxidative Quenching: The excited catalyst *[Ir]⁺ is reduced by an electron donor (Substrate A), generating a radical cation and the reduced [Ir] complex. The [Ir] is then oxidized back to its ground state by an acceptor (Substrate B), completing the cycle.

  • Reductive Quenching: The excited catalyst *[Ir]⁺ is oxidized by an electron acceptor (Substrate C), generating a radical anion and the oxidized [Ir]²⁺ complex. The [Ir]²⁺ is then reduced back to its ground state by a donor (Substrate D), completing the cycle.

G cluster_ox Oxidative Quenching Cycle cluster_red Reductive Quenching Cycle Ir_ground [Ir] ground state Ir_excited *[Ir] excited state Ir_ground->Ir_excited Visible Light (hν) Ir_reduced [Ir] reduced Ir_excited->Ir_reduced e⁻ transfer A Substrate A (e⁻ Donor) Ir_oxidized [Ir] oxidized Ir_excited->Ir_oxidized e⁻ transfer C Substrate C (e⁻ Acceptor) Ir_reduced->Ir_ground e⁻ transfer B Substrate B (e⁻ Acceptor) A_radical A•⁺ B_reduced B⁻ Ir_oxidized->Ir_ground e⁻ transfer D Substrate D (e⁻ Donor) C_radical C•⁻ D_oxidized D⁺

Caption: General Mechanistic Cycles in Iridium Photoredox Catalysis.

Protocol 3: Photocatalytic Reductive Dehalogenation

This protocol describes the reductive dehalogenation of an α-bromo ketone, a common benchmark reaction to test the efficacy of a photoredox system.[2][15]

Materials:

  • Photocatalyst: e.g., Ir(ppy)₂(dtbbpy)PF₆ (1 mol%)

  • Substrate: e.g., 2-bromoacetophenone

  • Sacrificial Electron Donor: e.g., N,N-Diisopropylethylamine (DIPEA) or another tertiary amine

  • Solvent: Acetonitrile (MeCN), degassed

  • Light Source: Blue LED strip (λ ≈ 450 nm) wrapped around the reaction vessel

  • Schlenk flask or vial with a magnetic stir bar

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (N₂ or Argon), combine the photocatalyst (1 mol%), 2-bromoacetophenone (1.0 equiv.), and a sacrificial electron donor (e.g., DIPEA, 1.5 equiv.). Add degassed acetonitrile to achieve the desired concentration (e.g., 0.1 M).

    • Scientist's Note: The tertiary amine acts as a sacrificial donor. In the oxidative quenching cycle, it reduces the excited photocatalyst and is itself oxidized to a radical cation, which is then deprotonated and ultimately leads to non-interfering byproducts. Degassing the solvent is crucial to prevent quenching of the catalyst's excited state by oxygen.

  • Irradiation: Place the sealed flask in front of or wrapped with the blue LED light source. Maintain vigorous stirring and, if necessary, use a fan to keep the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or GC-MS. The reaction is typically complete within a few hours.[15]

  • Workup and Purification: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. The residue can be purified by flash column chromatography on silica gel to isolate the product, acetophenone.[2]

Emerging Applications

Bioimaging and Sensing

The unique photophysical properties of iridium(III) complexes make them excellent candidates for bioimaging probes.[16][17] Their long phosphorescence lifetimes allow for time-resolved imaging techniques that can eliminate background autofluorescence from biological samples, significantly improving the signal-to-noise ratio.[16] By modifying the ligands, these complexes can be designed to target specific organelles like mitochondria or lysosomes, or to act as sensors that change their emission in response to pH, metal ions, or reactive oxygen species.[16][18] Some dual-emissive iridium complexes can act as ratiometric sensors, where changes in the ratio of two different emission wavelengths provide a self-calibrating signal that is independent of probe concentration.[19]

Organic Solar Cells (OSCs)

While less common than in OLEDs, iridium complexes are being investigated for use in organic solar cells. Their strong absorption and long exciton lifetimes are potentially beneficial for enhancing exciton dissociation.[20] They have been explored as electron donor materials and, more recently, as electron acceptor materials.[20] In some cases, they are used as solid additives to help optimize the morphology of the active layer in polymer solar cells, leading to improved charge transport and higher power conversion efficiencies.[21] Research has shown that using an octahedral homoleptic iridium complex as a donor material can lead to power conversion efficiencies of over 11%.[22][23]

References

  • Application of Iridium Complexes in Cellular Bioimaging and Sensing - Benchchem.
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  • Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs - MDPI.
  • Dual‐Emissive Iridium(III) Complexes and Their Applications in Biological Sensing and Imaging | Request PDF - ResearchGate.
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  • Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations | ACS Catalysis - ACS Publications.
  • Synergetic Effect of the Iridium Complex for Morphology Optimization in Efficient and Thermally Stable Polymer Solar Cells | The Journal of Physical Chemistry C - ACS Publications.
  • Photoredox Catalysis of Iridium(III)-Based Photosensitizers - ResearchGate.
  • Triplet Homoleptic Iridium(III) Complex as a Potential Donor Material for Organic Solar Cells | Inorganic Chemistry - ACS Publications.
  • SYNTHESIS AND CHARACTERIZATION OF IRIDIUM COMPLEX FOR GREEN ORGANIC LIGHT EMITTING DEVICES - URSI.
  • Triplet Homoleptic Iridium(III) Complex as a Potential Donor Material for Organic Solar Cells | Inorganic Chemistry - ACS Publications.
  • Green electroluminescence from an ionic iridium complex - AIP Publishing.
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  • Iridium(III) Complexes for OLED Application | Request PDF - ResearchGate.
  • Photoredox Catalysis Using Heterogenized Iridium Complexes - PMC - NIH.
  • IRIDIUM CHEMISTRY AND ITS CATALYTIC APPLICATIONS: A BRIEF REVIEW - CORE.
  • Phosphorescent Organic Light-Emitting Devices: Working Principle and Iridium Based Emitter Materials - PMC - NIH.
  • Iridium and platinum complexes for OLEDs | Request PDF - ResearchGate.
  • Synthesis and characterization of nonclassical polyhydride complexes of iridium.
  • Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications - PMC - PubMed Central.
  • The synthetic route of the supported iridium complex - ResearchGate.
  • Synthesis, characterization and electroluminescence properties of iridium complexes based on pyridazine and phthalazine derivatives with C^NN structure | Semantic Scholar.
  • Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices - MDPI.
  • Iridium (Ir): Metallic complexes and their applications against cancer.
  • Organoiridium chemistry - Wikipedia.
  • Theoretical Approach for the Luminescent Properties of Ir(III) Complexes to Produce Red–Green–Blue LEC Devices - PMC - NIH.
  • Photoredox Catalysis Using Heterogenized Iridium Complexes - ChemRxiv.
  • Highly Efficient Phosphorescent Blue-Emitting [3+2+1] Coordinated Iridium (III) Complex for OLED Application - PMC - NIH.
  • Scheme-2: Various applications of Iridium and its complexes CATALYSIS... - ResearchGate.
  • Synthesis, photo-physical properties, and photoelectric properties of iridium(III) complexes containing an N hetero-dibenzofuran C^N ligand - RSC Publishing.
  • High Triplet Energy Iridium(III) Isocyanoborato Complex for Photochemical Upconversion, Photoredox and Energy Transfer Catalysis | Journal of the American Chemical Society.
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  • Functional IrIII Complexes and Their Applications - Semantic Scholar.
  • Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs - ResearchGate.
  • Multicolor Emissive Phosphorescent Iridium(III) Complexes Containing L-Alanine Ligands: Photophysical and Electrochemical Properties, DFT Calculations, and Selective Recognition of Cu(II) Ions - NIH.
  • Synthesis, Photo-Physical Properties, and Electroluminescence Characteristics of Iridium Phosphorescent Materials Based on Different β-Diketonate Ancillary Ligands - PubMed Central.
  • Exploring Iridium's Catalytic Role in Redox Reactions: A Concise Review.
  • Photoluminescence and electroluminescence of iridium(iii) complexes with 2′,6′-bis(trifluoromethyl)-2,4′-bipyridine and 1,3,4-oxadiazole/1,3,4-thiadiazole derivative ligands - Dalton Transactions (RSC Publishing).

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Application Notes and Protocols for Iridium(III) Bromide Tetrahydrate in Thin Film Deposition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Iridium Thin Films and the Potential of Iridium(III) Bromide Tetrahydrate as a Precursor

Iridium and its oxides are critical materials in a multitude of advanced technological applications, ranging from highly stable electrodes for electrocatalysis, particularly the oxygen evolution reaction (OER), to corrosion-resistant coatings and high-temperature electronics.[1][2] The deposition of high-quality, uniform thin films of iridium and iridium oxide is paramount to the performance and reliability of these devices. While vapor deposition techniques such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) are well-established for producing precise and conformal coatings, they often rely on volatile and frequently expensive organometallic precursors.[3][4][5]

This application note explores the utility of Iridium(III) bromide tetrahydrate (IrBr₃·4H₂O) as a viable precursor for the deposition of iridium-based thin films, with a particular focus on accessible and scalable solution-based methodologies. As a water-soluble, crystalline iridium source, Iridium(III) bromide tetrahydrate presents a compelling alternative for researchers and drug development professionals seeking cost-effective and versatile deposition routes.[6][7] This guide provides a comprehensive overview of the precursor's properties, followed by a detailed protocol for a solution-based thin film deposition process, underpinned by scientific principles and practical insights.

Precursor Profile: Iridium(III) Bromide Tetrahydrate

A thorough understanding of the precursor's chemical and physical properties is fundamental to developing a robust and reproducible deposition process.

PropertyValueReference
Chemical Formula IrBr₃·4H₂O[8]
Molecular Weight 503.99 g/mol [8]
Appearance Light olive green to green-brown crystalline solid[9]
Solubility Sparingly soluble in water; insoluble in ethanol and ether.[8][9]
Thermal Decomposition Loses water of hydration at 100°C, turning dark brown. Decomposes to iridium and bromine at higher temperatures.[8][9]
Oxidation State of Ir +3

The aqueous solutions of Iridium(III) bromide tetrahydrate are known to be mildly acidic due to partial hydrolysis.[8] This characteristic is an important consideration for substrate compatibility and the overall chemistry of the deposition bath.

Solution-Based Thin Film Deposition: A Detailed Protocol

This section outlines a detailed, step-by-step protocol for the deposition of an iridium-based thin film using a solution-based approach with Iridium(III) bromide tetrahydrate as the precursor. This method is particularly well-suited for applications where vacuum deposition techniques may be prohibitive due to cost or substrate limitations.

Experimental Rationale

The underlying principle of this protocol is the creation of a uniform precursor solution that can be applied to a substrate, followed by a controlled thermal treatment. The thermal annealing process serves two primary purposes: first, to evaporate the solvent and any volatile byproducts, and second, to induce the thermal decomposition of the Iridium(III) bromide tetrahydrate precursor, leading to the formation of an iridium or iridium oxide thin film. The final composition of the film (metallic iridium vs. iridium oxide) will be highly dependent on the annealing atmosphere (e.g., inert, reducing, or oxidizing).

Experimental Workflow Diagram

G cluster_prep Precursor Solution Preparation cluster_dep Thin Film Deposition cluster_post Post-Deposition Treatment a Weigh IrBr₃·4H₂O b Dissolve in Solvent a->b c Filter Solution b->c d Substrate Cleaning c->d e Spin Coating d->e f Drying e->f g Thermal Annealing f->g h Characterization g->h

Caption: Workflow for solution-based deposition of iridium thin films.

Step-by-Step Methodology

1. Precursor Solution Preparation:

  • 1.1. Accurately weigh a desired amount of Iridium(III) bromide tetrahydrate powder. For a starting concentration, 0.05 M is recommended.

  • 1.2. In a clean glass vial, dissolve the weighed precursor in a suitable polar solvent. While water is a primary solvent, co-solvents such as isopropanol or ethylene glycol can be added to modify the solution's viscosity and wetting properties.

  • 1.3. Gently agitate the solution using a magnetic stirrer until the precursor is fully dissolved. Mild heating (e.g., 40-50 °C) can aid in dissolution.

  • 1.4. Filter the prepared solution through a 0.2 µm syringe filter to remove any particulate impurities that could act as defect sites in the final film.

2. Substrate Preparation:

  • 2.1. Select a suitable substrate. Common choices include silicon wafers, glass slides, or fluorine-doped tin oxide (FTO) coated glass.

  • 2.2. Thoroughly clean the substrate to ensure proper adhesion of the thin film. A typical cleaning procedure involves sequential sonication in acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen gas.

  • 2.3. For silicon substrates, a pre-treatment with an oxygen plasma or a piranha solution can be performed to create a hydrophilic surface, which promotes uniform wetting of the aqueous precursor solution.

3. Thin Film Deposition (Spin Coating):

  • 3.1. Place the cleaned substrate on the chuck of a spin coater.

  • 3.2. Dispense an adequate amount of the precursor solution onto the center of the substrate to cover the entire surface.

  • 3.3. Initiate the spin coating program. A two-step program is often effective: a low-speed step (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed step (e.g., 3000 rpm for 30 seconds) to achieve the desired film thickness.

  • 3.4. After the spin coating process is complete, carefully remove the substrate and place it on a hotplate at a low temperature (e.g., 80-100 °C) for 5-10 minutes to evaporate the majority of the solvent.

4. Thermal Annealing:

  • 4.1. Transfer the dried, precursor-coated substrate into a tube furnace or a rapid thermal annealing (RTA) system.

  • 4.2. The annealing atmosphere will dictate the final composition of the film:

    • For Iridium Oxide (IrO₂): Anneal in an oxygen-rich atmosphere or in ambient air.

    • For Metallic Iridium (Ir): Anneal under an inert atmosphere (e.g., nitrogen or argon) or a reducing atmosphere (e.g., forming gas, a mixture of hydrogen and nitrogen).

  • 4.3. Ramp the temperature to the desired annealing temperature. A temperature range of 300-600 °C is a reasonable starting point for the decomposition of the iridium precursor. The optimal temperature will need to be determined experimentally.

  • 4.4. Hold the substrate at the setpoint temperature for a sufficient duration (e.g., 30-60 minutes) to ensure complete conversion of the precursor.

  • 4.5. After the annealing period, allow the substrate to cool down slowly to room temperature to prevent thermal shock and cracking of the film.

Logical Relationship Diagram for Process Parameters

G cluster_solution Solution Properties cluster_deposition Deposition Parameters cluster_film Film Characteristics concentration Concentration thickness Thickness concentration->thickness viscosity Viscosity viscosity->thickness spin_speed Spin Speed spin_speed->thickness spin_time Spin Time spin_time->thickness uniformity Uniformity thickness->uniformity

Caption: Interplay of parameters affecting film thickness and uniformity.

Trustworthiness and Self-Validation

The protocol described above is designed to be a self-validating system. The success of each step can be qualitatively and quantitatively assessed. For instance, the uniformity of the spin-coated film can be visually inspected before annealing. Post-annealing, the film's properties should be thoroughly characterized using standard thin-film analysis techniques:

  • X-ray Diffraction (XRD): To determine the crystalline phase and structure of the deposited film (e.g., identifying metallic iridium or iridium oxide phases).

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology, thickness, and uniformity of the film.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states of iridium in the film, confirming the conversion of the precursor.

  • Four-Point Probe: To measure the electrical resistivity of the film, which is a critical parameter for electrode applications.

By systematically varying the deposition and annealing parameters and correlating them with the resulting film properties, researchers can optimize the process for their specific application.

Conclusion

Iridium(III) bromide tetrahydrate offers a promising and accessible precursor material for the solution-based deposition of iridium and iridium oxide thin films. The protocol detailed in this application note provides a robust starting point for researchers and scientists. By carefully controlling the precursor solution properties, deposition parameters, and post-deposition annealing conditions, high-quality thin films suitable for a range of applications can be reliably fabricated. This approach circumvents the need for complex and expensive vacuum deposition systems, thereby democratizing access to the fabrication of advanced iridium-based materials.

References

  • M. S. A. Sher Shah, et al. "Anodic deposition of colloidal iridium oxide thin films from hexahydroxyiridate(IV) solutions." Angewandte Chemie International Edition, 2011. [Link]

  • Wikipedia. "Iridium(III) bromide." N.p., n.d. [Link]

  • American Elements. "Iridium(III) Bromide Tetrahydrate." N.p., n.d. [Link]

  • Google Patents. "Iridium precursors for ALD and CVD thin film deposition and uses thereof." N.p., n.d.
  • Mark Winter. "Iridium tribromide tetrahydrate." WebElements, n.d. [Link]

  • S. Schmitt, et al. "Influence of Substrate Materials on Nucleation and Properties of Iridium Thin Films Grown by ALD." Coatings, 2021. [Link]

  • MDPI. "Research Progress on the Application of One-Step Fabrication Techniques for Iridium-Based Thin Films in the Oxygen Evolution Reaction." N.p., n.d. [Link]

  • ResearchGate. "Atomic Layer Deposition of Iridium Thin Films." N.p., n.d. [Link]

  • ACS Publications. "Atomic Layer Deposition of Iridium Using a Tricarbonyl Cyclopropenyl Precursor and Oxygen." Chemistry of Materials, 2022. [Link]

  • T. Pilvi, et al. "Iridium metal and iridium oxide thin films grown by atomic layer deposition at low temperatures." Journal of Materials Chemistry, 2007. [Link]

  • ACS Applied Materials & Interfaces. "High-Performance Iridium Thin Films for Water Splitting by CVD Using New Ir(I) Precursors." N.p., 2022. [Link]

  • Fraunhofer-Publica. "Atomic layer deposition of iridium thin films and their application in gold electrodeposition." N.p., n.d. [Link]

  • Journal of the Chemical Society, Dalton Transactions. "The hydrolysis of iridium(III)." N.p., 1983. [Link]

  • ResearchGate. "Synthesis and characterization of iridium oxide thin film via a pre-coordination step for bio-stimulating electrode application." N.p., n.d. [Link]

  • P. J. D. Lindberg. "Growing Iridium Oxide Thin Films by Pulsed Laser Deposition." N.p., 2017. [Link]

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Application Note: Electrochemical Characterization of Iridium (III) Bromide Tetrahydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Redox Landscape of Iridium (III) Bromide

Iridium, a member of the platinum group metals, is renowned for its exceptional chemical stability and diverse catalytic properties. Iridium (III) bromide tetrahydrate (IrBr₃·4H₂O) serves as a versatile precursor in the synthesis of novel iridium-based catalysts and advanced materials.[1] Its applications span from organic synthesis to the development of sophisticated electrochemical sensors and energy storage devices, owing to its notable conductivity and stability.[1] Understanding the electrochemical behavior of this compound is paramount for harnessing its full potential in these fields. In aqueous solutions containing bromide ions, Iridium (III) bromide is expected to form the hexabromoiridate(III) complex, [IrBr₆]³⁻. The electrochemical analysis, particularly through cyclic voltammetry, provides a powerful tool to probe the accessible oxidation states and the kinetics of electron transfer of this iridium center. This application note provides a detailed protocol for the electrochemical characterization of this compound, offering insights into its redox properties which are fundamental to its function in catalysis and materials science. The catalytic prowess of Iridium (III) complexes is intrinsically linked to their ability to cycle through various oxidation states.[2]

Core Principles: The Ir(III)/Ir(IV) Redox Couple

The electrochemistry of iridium complexes is often dominated by the reversible one-electron oxidation from Iridium (III) to Iridium (IV). For this compound in a bromide-containing electrolyte, this process corresponds to the [IrBr₆]³⁻ / [IrBr₆]²⁻ redox couple. The formal potential (E°') of this couple is a critical parameter that reflects the thermodynamic ease of this oxidation and is influenced by the coordination environment of the iridium center. Cyclic voltammetry allows for the direct measurement of this potential and provides qualitative information on the reversibility and kinetics of the electron transfer process. A reversible redox event is characterized by a peak potential separation (ΔEp = Epa - Epc) of approximately 59/n mV (where n is the number of electrons transferred) and a peak current ratio (ipa/ipc) of unity.

Experimental Protocol: Cyclic Voltammetry of this compound

This protocol outlines the steps for performing cyclic voltammetry on a solution of this compound to characterize its electrochemical behavior.

1. Materials and Reagents:

  • This compound (IrBr₃·4H₂O)

  • Potassium bromide (KBr) or Sodium bromide (NaBr) (as supporting electrolyte)

  • Deionized water (or appropriate organic solvent if required)

  • High-purity Argon or Nitrogen gas

  • Polishing materials (e.g., alumina slurries of different particle sizes)

  • Standard electrochemical cell

  • Working Electrode (e.g., Glassy Carbon or Platinum)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter Electrode (e.g., Platinum wire or graphite rod)

  • Potentiostat

2. Preparation of the Electrolyte Solution:

  • Prepare a 0.1 M stock solution of the supporting electrolyte (e.g., KBr) in deionized water. The supporting electrolyte is crucial to minimize solution resistance and ensure that the electroactive species reaches the electrode surface primarily by diffusion.

  • Accurately weigh a small amount of this compound to prepare a 1-5 mM solution in the 0.1 M KBr supporting electrolyte. The final concentration should be chosen to yield a well-defined voltammetric response.

  • Ensure the complete dissolution of the iridium salt. Gentle sonication may be applied if necessary. The solution is expected to have a color characteristic of the hexabromoiridate(III) complex.

3. Electrochemical Cell Setup:

  • Thoroughly clean the electrochemical cell and all electrodes.

  • Polish the working electrode surface to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm). Rinse the electrode with deionized water and sonicate briefly to remove any polishing residues.

  • Assemble the three-electrode cell with the working electrode, reference electrode, and counter electrode immersed in the prepared iridium bromide solution.

  • Purge the solution with high-purity argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

4. Cyclic Voltammetry Measurement:

  • Connect the electrodes to the potentiostat.

  • Set the parameters for the cyclic voltammetry experiment. A typical starting point would be:

    • Initial Potential: A potential where no faradaic reaction is expected to occur.

    • Vertex Potential 1 (Switching Potential): A potential sufficiently positive to observe the oxidation of Ir(III).

    • Vertex Potential 2 (Final Potential): A potential sufficiently negative to observe the reduction of the formed Ir(IV) species.

    • Scan Rate: Start with a moderate scan rate (e.g., 100 mV/s) and subsequently vary it to investigate the kinetics of the redox process.

  • Initiate the potential scan and record the resulting cyclic voltammogram.

  • Perform multiple scans to ensure the stability and reproducibility of the voltammogram.

  • Vary the scan rate (e.g., from 25 mV/s to 500 mV/s) to study the relationship between peak current and the square root of the scan rate, which is indicative of a diffusion-controlled process.

Data Presentation and Expected Results

The following table summarizes the key electrochemical parameters that can be extracted from the cyclic voltammogram of this compound.

ParameterSymbolExpected Value/ObservationSignificance
Anodic Peak PotentialEpaDependent on reference electrode and solventPotential at which the oxidation of Ir(III) to Ir(IV) is maximal.
Cathodic Peak PotentialEpcDependent on reference electrode and solventPotential at which the reduction of Ir(IV) to Ir(III) is maximal.
Formal Redox PotentialE°'(Epa + Epc) / 2Thermodynamic measure of the ease of the Ir(III)/Ir(IV) redox process.
Peak Potential SeparationΔEp~59 mV for a reversible one-electron processIndicates the kinetic reversibility of the electron transfer.
Anodic Peak CurrentipaProportional to concentration and √scan rateMeasure of the rate of the oxidation reaction.
Cathodic Peak CurrentipcProportional to concentration and √scan rateMeasure of the rate of the reduction reaction.
Peak Current Ratioipa/ipc~1 for a chemically reversible processIndicates the stability of the electrogenerated Ir(IV) species.

A representative cyclic voltammogram is expected to show a well-defined oxidation peak on the forward scan (positive direction) and a corresponding reduction peak on the reverse scan. The position and shape of these peaks provide valuable information about the electrochemical properties of the iridium complex.

Visualization of the Electrochemical Process

The following diagram illustrates the fundamental steps involved in the cyclic voltammetry experiment for the characterization of the Ir(III)/Ir(IV) redox couple.

a Ir_III [IrBr6]³⁻ (Ir(III)) WE Electrode Surface Ir_III->WE Diffusion Ir_IV [IrBr6]²⁻ (Ir(IV)) Ir_IV->WE WE->Ir_IV

Caption: Workflow of the Ir(III)/Ir(IV) redox process at the electrode surface.

Trustworthiness and Self-Validation

The protocol described is designed to be a self-validating system. The following checks ensure the integrity of the experimental results:

  • Reproducibility: Consecutive cyclic voltammetry scans should overlay, indicating a stable system.

  • Scan Rate Dependence: A linear relationship between the peak current and the square root of the scan rate confirms a diffusion-controlled process, as expected for a soluble redox couple.

  • Internal Standard: For precise determination of the redox potential, an internal standard with a known and stable redox potential (e.g., ferrocene/ferrocenium couple in organic solvents) can be added to the solution.

  • Supporting Electrolyte Concentration: The concentration of the supporting electrolyte should be at least 100 times that of the iridium complex to minimize IR drop and migration effects.

Conclusion and Future Directions

This application note provides a comprehensive guide for the electrochemical characterization of this compound. By following the detailed protocol, researchers can obtain crucial data on the redox behavior of this important iridium compound. These findings are essential for understanding its reactivity in catalytic cycles and for designing novel materials with tailored electronic properties. Further investigations could explore the influence of different solvents, supporting electrolytes, and temperatures on the electrochemical parameters, providing a more complete picture of the redox chemistry of iridium bromide complexes. Such studies are vital for advancing the application of iridium compounds in catalysis, drug development, and materials science.

References

  • Chem-Impex. Iridium(III) bromide hydrate. [Link]

  • Wikipedia. Iridium(III) bromide. [Link]

  • Quick Company. A Process For The Preparation Of Iridium Bromide For Plating Iridium. [Link]

  • IR@CECRI. ELECTRODEPOSITION OF IRIDIUM. [Link]

  • RSC Publishing. Synthesis, characterization, and photoelectric properties of iridium(III) complexes containing an N hetero-dibenzofuran C^N ligand. [Link]

  • CECRI, Karaikudi. A bromide electrolyte for the electrodeposition of platinum and platinum–iridium alloy. [Link]

  • Inorganic Chemistry. Evaluation of Homogeneous Electrocatalysts by Cyclic Voltammetry. [Link]

  • Facility for Light Scattering. Electrochemical Activation of Cp* Iridium Complexes for Electrode-Driven Water-Oxidation Catalysis. [Link]

  • ResearchGate. Electrochemical properties of iridium (III) complexes (potentials vs. Fc + /Fc). [Link]

  • ResearchGate. A bromide electrolyte for the electrodeposition of platinum and platinum–iridium alloy. [Link]

  • ACS Publications. Series of New Cationic Iridium(III) Complexes with Tunable Emission Wavelength and Excited State Properties: Structures, Theoretical Calculations, and Photophysical and Electrochemical Properties. [Link]

  • Wikipedia. Organoiridium chemistry. [Link]

  • ResearchGate. Typical cyclic voltammograms of iridium oxide-based materials recorded... [Link]

  • MDPI. Exploring Iridium's Catalytic Role in Redox Reactions: A Concise Review. [Link]

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Application Notes and Protocols: A Detailed Guide to the Step-by-Step Synthesis of Iridium(III) Phosphorescent Emitters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Iridium(III) Complexes in Phosphorescent Emitter Technology

Iridium(III) complexes are at the forefront of materials science and optoelectronics, particularly in the development of high-efficiency Organic Light-Emitting Diodes (OLEDs).[1][2][3] Their significance stems from a unique combination of photophysical properties. The strong spin-orbit coupling, induced by the heavy iridium atom, facilitates efficient intersystem crossing from the singlet excited state to the triplet excited state.[4] This allows for the harvesting of both singlet and triplet excitons, enabling internal quantum efficiencies in OLED devices to approach a theoretical maximum of 100%.[3] In contrast, purely fluorescent emitters can only harvest singlet excitons, limiting their maximum internal quantum efficiency to 25%.

The versatility of iridium(III) complexes lies in the ability to tune their emission color across the entire visible spectrum by modifying the chemical structure of their ligands.[2][5][6] This guide provides a detailed, step-by-step protocol for the synthesis of a archetypal green phosphorescent emitter, bis(2-phenylpyridine)(acetylacetonate)iridium(III), commonly abbreviated as (ppy)₂Ir(acac). This heteroleptic complex is widely studied and serves as an excellent model for understanding the fundamental principles of iridium emitter synthesis.[7][8][9]

The synthetic strategy detailed herein is a common and robust two-step process:

  • Formation of a Dichloro-bridged Iridium(III) Dimer: This initial step involves the cyclometalation of iridium(III) chloride with 2-phenylpyridine (ppy) to form the key intermediate, [Ir(ppy)₂Cl]₂.

  • Introduction of the Ancillary Ligand: The chloro-bridges of the dimer are then cleaved and replaced by an ancillary ligand, in this case, acetylacetonate (acac), to yield the final mononuclear complex.

This application note is intended for researchers in materials chemistry, organic electronics, and drug development, providing both the practical steps for synthesis and the scientific rationale behind the methodology.

Theoretical Framework: Designing for Phosphorescence

The photophysical properties of an iridium(III) complex are primarily dictated by the nature of its ligands. The overall process can be visualized as follows:

G cluster_0 Energy Absorption & Intersystem Crossing cluster_1 Radiative Decay (Emission) S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Photon Absorption (Spin-Allowed) S1->S0 Fluorescence (Spin-Allowed, Fast) T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (ISC) (Facilitated by Heavy Ir Atom) T1_decay Triplet Excited State (T₁) S0_decay Ground State (S₀) T1_decay->S0_decay Phosphorescence (Spin-Forbidden, Slow)

Caption: Energy diagram illustrating the process of phosphorescence in Iridium(III) complexes.

The emission energy, and thus the color, is primarily determined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In complexes like (ppy)₂Ir(acac), the HOMO is typically a mix of the iridium d-orbitals and the π-orbitals of the cyclometalating (ppy) ligand, while the LUMO is localized on the π* orbitals of the ppy ligand. The ancillary ligand (acac) plays a crucial role in fine-tuning these energy levels and influencing the complex's stability, volatility, and quantum yield.[3]

Experimental Protocols: Synthesis of (ppy)₂Ir(acac)

This section provides a comprehensive, step-by-step protocol for the synthesis of (ppy)₂Ir(acac).

Part 1: Synthesis of the Dichloro-bridged Iridium(III) Dimer Intermediate, [Ir(ppy)₂Cl]₂

This first step is a cyclometalation reaction, where a C-H bond on the phenyl ring of the 2-phenylpyridine ligand is activated and a C-Ir bond is formed.

Materials and Reagents:

  • Iridium(III) chloride trihydrate (IrCl₃·3H₂O)

  • 2-phenylpyridine (ppy)

  • 2-Methoxyethanol

  • Deionized Water

  • Nitrogen or Argon gas supply

  • Standard reflux apparatus (round-bottom flask, condenser)

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

Protocol:

  • Reaction Setup: In a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add iridium(III) chloride trihydrate (1.0 mmol) and 2-phenylpyridine (2.5 mmol).

  • Solvent Addition: Add a 3:1 (v/v) mixture of 2-methoxyethanol and deionized water (24 mL).

  • Inert Atmosphere: Purge the reaction flask with nitrogen or argon for 15-20 minutes to remove oxygen, which can interfere with the reaction. Maintain a positive pressure of inert gas throughout the reaction.

  • Heating and Reflux: Heat the mixture to reflux (approximately 125 °C) with vigorous stirring. The solution will typically turn from a dark brown/green to a yellow-orange color. Allow the reaction to proceed for 18-24 hours.

  • Precipitation and Isolation: After cooling to room temperature, a yellow precipitate will form. Add approximately 20 mL of deionized water to the flask to further precipitate the product.

  • Filtration and Washing: Collect the yellow solid by vacuum filtration using a Buchner funnel. Wash the solid sequentially with water (3 x 20 mL) and then cold ethanol (2 x 15 mL) to remove unreacted starting materials and impurities.

  • Drying: Dry the resulting yellow powder under vacuum at 60-80 °C for at least 12 hours. The product, dichloro-tetrakis(2-phenylpyridine)diiridium(III), [Ir(ppy)₂Cl]₂, is typically used in the next step without further purification. The yield should be in the range of 80-90%.

Causality Behind Experimental Choices:

  • Solvent Mixture: The 2-methoxyethanol/water mixture is crucial. 2-methoxyethanol has a high boiling point suitable for the reaction temperature required for C-H activation, while water aids in the dissolution of the IrCl₃·3H₂O salt.[10]

  • Inert Atmosphere: Iridium complexes can be sensitive to oxidation at high temperatures. An inert atmosphere prevents degradation and side reactions.

  • Excess Ligand: A slight excess of the ppy ligand is used to ensure the complete consumption of the more expensive iridium starting material.

Part 2: Synthesis of bis(2-phenylpyridine)(acetylacetonate)iridium(III), (ppy)₂Ir(acac)

In this step, the chloro-bridges of the dimer are cleaved by the acetylacetonate ligand in the presence of a base.

Materials and Reagents:

  • Dichloro-bridged iridium(III) dimer, [Ir(ppy)₂Cl]₂ (from Part 1)

  • Acetylacetone (acacH)

  • Sodium carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)

  • 2-Ethoxyethanol

  • Dichloromethane (DCM)

  • Hexane

  • Silica gel for column chromatography

  • Nitrogen or Argon gas supply

  • Standard reflux apparatus

  • Rotary evaporator

Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask containing the [Ir(ppy)₂Cl]₂ dimer (0.5 mmol), add 2-ethoxyethanol (30 mL), acetylacetone (1.5 mmol), and sodium carbonate (2.5 mmol).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 15-20 minutes and maintain an inert atmosphere.

  • Heating: Heat the reaction mixture to 110-120 °C with vigorous stirring for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting solid residue in dichloromethane (50 mL) and wash with deionized water (3 x 30 mL) in a separatory funnel to remove inorganic salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

  • Purification by Column Chromatography: The crude product is purified by silica gel column chromatography.

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column with a solvent mixture, typically a gradient of hexane and dichloromethane (e.g., starting from 100% hexane and gradually increasing the proportion of DCM). The bright yellow-green fluorescent band corresponds to the desired (ppy)₂Ir(acac) complex.

  • Final Product Isolation: Collect the fractions containing the pure product. Combine them and remove the solvent by rotary evaporation. The final product is a bright yellow-green crystalline solid. The yield after chromatography is typically 60-75%.

Causality Behind Experimental Choices:

  • Base (Na₂CO₃): The base is essential to deprotonate the acetylacetone, forming the acetylacetonate anion, which is a much more effective nucleophile for displacing the chloride ligands.[11]

  • Column Chromatography: This is a critical step to separate the desired heteroleptic complex from any unreacted starting materials, homoleptic byproducts (e.g., fac-Ir(ppy)₃), and other impurities, ensuring high purity of the final emitter.[12]

G cluster_0 Part 1: Dimer Synthesis cluster_1 Part 2: Final Complex Synthesis cluster_2 Purification & Characterization IrCl3 IrCl₃·3H₂O Dimer [Ir(ppy)₂Cl]₂ IrCl3->Dimer ppy 2-phenylpyridine (ppy) ppy->Dimer FinalComplex (ppy)₂Ir(acac) Dimer->FinalComplex label_part1 Reflux in 2-Methoxyethanol/H₂O acacH Acetylacetone (acacH) acacH->FinalComplex Base Na₂CO₃ Base->FinalComplex Purification Column Chromatography FinalComplex->Purification label_part2 Reflux in 2-Ethoxyethanol Characterization NMR, Mass Spec, Photophysics Purification->Characterization

Caption: Overall synthetic workflow for (ppy)₂Ir(acac).

Characterization and Data Analysis

Proper characterization is paramount to confirm the successful synthesis and purity of the iridium emitter.

1. Spectroscopic Analysis:

  • ¹H NMR Spectroscopy: Provides structural confirmation by showing the characteristic proton signals of both the ppy and acac ligands in the correct integration ratios.

  • Mass Spectrometry (e.g., ESI-MS): Confirms the molecular weight of the synthesized complex, providing definitive evidence of its formation.

2. Photophysical Properties:

The key performance metrics of a phosphorescent emitter are its absorption and emission characteristics. These are typically measured in a dilute solution (e.g., degassed dichloromethane or toluene).

  • UV-Visible Absorption Spectroscopy: The absorption spectrum of (ppy)₂Ir(acac) shows intense bands in the UV region (< 350 nm) corresponding to spin-allowed π-π* transitions localized on the ligands.[3] Weaker, broader bands are observed at longer wavelengths (400-500 nm), which are characteristic of spin-allowed singlet and spin-forbidden triplet metal-to-ligand charge transfer (¹MLCT and ³MLCT) transitions.[3]

  • Photoluminescence (PL) Spectroscopy: Upon excitation of the MLCT bands, the complex exhibits a strong, structured phosphorescence emission spectrum with a maximum typically around 510-520 nm, corresponding to green light.

Table 1: Typical Photophysical Data for (ppy)₂Ir(acac)

PropertyTypical ValueDescription
Absorption λₘₐₓ (MLCT) ~450-470 nmMetal-to-Ligand Charge Transfer absorption bands.
Emission λₘₐₓ ~515 nmWavelength of maximum phosphorescence intensity.
Phosphorescence Lifetime (τ) 1-2 µsThe lifetime of the excited triplet state.[6]
Photoluminescence Quantum Yield (PLQY) > 0.60The efficiency of converting absorbed photons to emitted photons.[6]
CIE 1931 Color Coordinates (x, y) ~(0.30, 0.61)Specifies the exact color of the emission (in this case, green).

Note: Exact values can vary slightly depending on the solvent and measurement conditions.

Conclusion and Outlook

The two-step synthesis of (ppy)₂Ir(acac) presented here provides a reliable and fundamental protocol for producing high-purity phosphorescent iridium emitters. The principles of cyclometalation followed by ancillary ligand addition are broadly applicable to a vast library of iridium complexes. By systematically modifying the cyclometalating (C^N) and ancillary (L^X) ligands, researchers can precisely tune the emission color, quantum efficiency, and charge transport properties of these materials.[2][3] This tunability is the cornerstone of their success in applications ranging from vibrant OLED displays to advanced bioimaging probes and photoredox catalysis.[1][2]

References

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  • The Role of Iridium Complexes in Modern OLED Technology. Sona Nanotech. Available at: [Link]

  • Synthesis and Characterization of Iridium Complex for Green Organic Light Emitting Devices. URSI. Available at: [Link]

  • Iridium(III) Complexes for OLED Application. ResearchGate. Available at: [Link]

  • Synthesis, Photo-Physical Properties, and Electroluminescence Characteristics of Iridium Phosphorescent Materials Based on Different β-Diketonate Ancillary Ligands. MDPI. Available at: [Link]

  • Phosphorescent Iridium (III) Complexes for Organic Light Emitting Diodes. Optica Publishing Group. Available at: [Link]

  • Multicolor Emissive Phosphorescent Iridium(III) Complexes Containing L-Alanine Ligands: Photophysical and Electrochemical Properties, DFT Calculations, and Selective Recognition of Cu(II) Ions. Semantic Scholar. Available at: [Link]

  • Multicolor Emissive Phosphorescent Iridium(III) Complexes Containing L-Alanine Ligands: Photophysical and Electrochemical Properties, DFT Calculations, and Selective Recognition of Cu(II) Ions. National Institutes of Health (NIH). Available at: [Link]

  • A green emitting iridium(III) complex with narrow emission band and its application to phosphorescence organic light-emitting diodes (OLEDs). ResearchGate. Available at: [Link]

  • Microwave-Accelerated C,N-Cyclometalation as a Route to Chloro-Bridged Iridium(III) Binuclear Precursors of Phosphorescent Materials: Optimization, Synthesis, and Studies of the Iridium(III) Dimer Behavior in Coordinating Solvents. ACS Publications. Available at: [Link]

  • Photophysical and thermal data for the Ir III complexes. ResearchGate. Available at: [Link]

  • Phosphorescent Organic Light-Emitting Devices: Working Principle and Iridium Based Emitter Materials. ProQuest. Available at: [Link]

  • Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III). Organic Syntheses. Available at: [Link]

  • Protocol for synthesizing [Ir(ppy)2(μ-Cl)]2-type dimer complexes from [Ir(COD)(μ-Cl)]. ResearchGate. Available at: [Link]

  • Two Synthetic Tools to Deepen the Understanding of the Influence of Stereochemistry on the Properties of Iridium(III) Heteroleptic Emitters. ACS Publications. Available at: [Link]

  • Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III). National Institutes of Health (NIH). Available at: [Link]

  • Structures of poly(Irppy 2 acac) 1, the model complex 2, and the monomer 3. ResearchGate. Available at: [Link]

  • Tuning Emission Lifetimes of Ir(C^N)2(acac) Complexes with Oligo(phenyleneethynylene) Groups. National Institutes of Health (NIH). Available at: [Link]

  • [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses. Available at: [Link]

  • Recent Advancement in the Synthesis of Ir-Based Complexes. National Institutes of Health (NIH). Available at: [Link]

  • The design and synthesis of green emissive iridium(iii) complexes guided by calculations of the vibrationally-resolved emission spectra. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Tuning Emission Lifetimes of Ir(C^N)2(acac) Complexes with Oligo(phenyleneethynylene) Groups. ACS Publications. Available at: [Link]

  • Synthesis and Characterization of Ir1. Chloride bridge splitting... ResearchGate. Available at: [Link]

  • Synthesis of complex Ir(ppi)2acac and its chemical structure. ResearchGate. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving Yield in Iridium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for iridium-catalyzed reactions. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the efficiency and yield of their catalytic transformations. Iridium catalysis is a cornerstone of modern synthetic chemistry, enabling powerful reactions such as C-H activation, hydrogenation, and allylic substitution. However, achieving optimal results requires careful attention to detail. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section covers high-level, common queries that often arise when troubleshooting iridium-catalyzed reactions.

Q1: My iridium-catalyzed reaction shows little to no product formation. What are the most critical initial checks?

A1: When a reaction fails, it's crucial to systematically verify the integrity of your setup and reagents. The most common culprits are often the simplest:

  • Atmosphere Control: Iridium catalysts, particularly the active Ir(I) or Ir(III) species, are highly sensitive to oxygen. Ensure your reaction vessel was properly dried and rendered inert, typically by cycling between vacuum and an inert gas (Nitrogen or Argon) three times.[1][2] All reagents and solvents should be rigorously degassed.

  • Reagent Purity: Impurities in substrates, solvents, or additives can poison the catalyst. Water is a frequent inhibitor; ensure solvents are anhydrous and substrates are dry.[3] Certain functional groups (e.g., unprotected amines, thiols) can act as catalyst poisons by strongly coordinating to the iridium center.

  • Catalyst Activation: Many commercially available iridium sources are precatalysts (e.g., [Ir(COD)Cl]2) that require an in situ activation step to form the catalytically active species.[4][5] This often involves the displacement of ligands like cyclooctadiene (COD) and may require additives like a base or an activator such as pinacolborane (HBpin) in borylation reactions.[4][5][6] Failure to form the active catalyst is a primary reason for no conversion.

Q2: How do I select the appropriate ligand for my specific iridium-catalyzed reaction?

A2: Ligand selection is arguably the most critical factor for success, influencing reactivity, selectivity, and catalyst stability. There is no universal ligand; the choice is application-specific.

  • For C-H Borylation: Bidentate nitrogen-based ligands like 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen) derivatives are standard.[7][8] The steric and electronic properties of the ligand control regioselectivity. For instance, sterically bulky ligands favor borylation at the least hindered C-H bond.[9]

  • For Asymmetric Hydrogenation: Chiral P,N-ligands (e.g., PHOX derivatives) and diphosphine ligands (e.g., BINAP derivatives) are widely used to create a chiral environment around the iridium center, enabling high enantioselectivity.[10][11]

  • For Allylic Substitution: Phosphoramidite ligands are privileged for iridium-catalyzed allylic substitutions, often leading to excellent regioselectivity and enantioselectivity.[12][13]

The choice is guided by literature precedents for similar transformations. If establishing a new reaction, a ligand screening is the most effective empirical approach.

Q3: My reaction is sluggish and stalls before completion. What factors control the reaction rate?

A3: A slow or stalled reaction points to issues with catalyst activity or stability over time.

  • Temperature: Increasing the temperature generally increases the reaction rate. However, there is a trade-off, as higher temperatures can also accelerate catalyst decomposition pathways.[14] An optimal temperature must be determined empirically.

  • Concentration: While seemingly straightforward, reactant concentration can be complex. In some cases, high substrate concentration can inhibit the catalyst.[3] Conversely, low concentration may slow down bimolecular steps.

  • Solvent: The solvent plays a critical role in stabilizing the catalyst and intermediates.[10][15] A change in solvent polarity or coordinating ability can dramatically affect the rate.[10][15] For gas-liquid reactions like hydrogenation, solvent viscosity can impact the mass transfer of gases, limiting the reaction rate.[10][15]

  • Catalyst Loading: While increasing catalyst loading can increase the rate, it is often not the most cost-effective solution and can sometimes lead to the formation of inactive dimeric or trimeric iridium species.[16][17]

Section 2: Detailed Troubleshooting Guides

This section provides in-depth solutions to specific experimental problems.

Problem Cluster 1: Low or No Conversion

Q: I have confirmed my setup is inert and reagents are pure, but the reaction still fails. How do I troubleshoot catalyst activation?

A: Failure of precatalyst activation is a common and subtle issue. The active catalyst is often a coordinatively unsaturated species, and its formation from a stable precatalyst is a critical step.[4]

  • Causality: Precatalysts like [Ir(COD)Cl]2 are air-stable 16-electron Ir(I) complexes. The diene (COD) and chloride ligands must be removed to allow the substrate and other ligands to coordinate. In hydrogenation, this is often achieved by reaction with H2.[4] In C-H borylation, additives like alcohols or HBpin can be required to generate the active Ir(III) tris(boryl) species.[5][7]

  • Troubleshooting Steps:

    • Review Activation Protocol: Consult the literature for the specific activation procedure for your catalyst/ligand system. Some require pre-mixing the precatalyst and ligand at a specific temperature before adding the substrate.[5]

    • Role of Additives: For reactions like transfer hydrogenation or those requiring a base, the choice and amount of base are critical. Strong bases like NaOtBu or KOtBu are often used to generate the active iridium hydride species.[4]

    • Activator Stoichiometry: In C-H borylation, the use of an activator like HBpin can be crucial but also detrimental if it reacts with the substrate.[6] A screen of activator stoichiometry may be necessary.

    • Consider a Different Precatalyst: If activation is suspected to be the issue, switching to a more readily activated precatalyst, such as [Ir(COE)2Cl]2 (COE = cyclooctene), which has more labile ligands, can be a solution.[5]

// Connections start -> atm [label="Check"]; atm -> reagents [label="If OK"]; atm -> fix_setup [label="No"]; reagents -> activation [label="If OK"]; reagents -> fix_setup [label="No"];

activation -> change_protocol [label="Yes"]; activation -> activity [label="No"];

activity -> control_rxn [label="Uncertain"]; activity -> screen_ligands [label="No (Control Failed)"];

change_protocol -> start [label="Re-run", style=dashed]; control_rxn -> start [label="Re-run", style=dashed]; screen_ligands -> start [label="Re-run", style=dashed]; } } Caption: Troubleshooting workflow for low or no catalytic activity.

Problem Cluster 2: Catalyst Deactivation

Q: My reaction starts well but stops prematurely. What are the common catalyst deactivation pathways?

A: Catalyst deactivation is a significant barrier to achieving high yields and turnover numbers (TONs). It occurs when the active catalytic species is converted into an inactive one.

  • Dimer/Trimer Formation: A common deactivation pathway for iridium hydride species, especially in non-coordinating solvents, is the irreversible formation of inactive hydride-bridged dimers or trimers.[16][17]

    • Solution: Introducing bulky substituents on the phosphine ligands can sterically hinder this aggregation process.[16] Using more coordinating solvents like THF or alcohols can also stabilize the monomeric active species.[10]

  • Ligand Degradation or Modification: The ligand itself can be a point of failure. In some photoredox reactions, the ligand can undergo in-situ functionalization (e.g., alkylation), leading to a deactivated catalyst.[18] In C-H borylation, the ligand (e.g., phenanthroline) can itself be borylated, altering its properties and reducing catalyst lifetime.[5]

    • Solution: Modifying the ligand structure to block reactive sites can prevent deactivation. For example, using tetramethylphenanthroline (tmphen) instead of phenanthroline prevents ligand borylation and extends catalyst life.[5]

  • Product/Byproduct Inhibition: The desired product or a byproduct can coordinate strongly to the iridium center, inhibiting further turnover. For example, in the racemization of chiral amines, liberated methylamine from imine hydrolysis can bind tightly to the iridium, causing deactivation.[3]

    • Solution: Minimizing the formation of the inhibiting species (e.g., by rigorously excluding water to prevent hydrolysis) is key.[3] In some cases, additives can be used to sequester the inhibitor.

// Nodes in the catalytic cycle Ir_precatalyst [label="Ir Precatalyst\n(e.g., [Ir(COD)Cl]2)", fillcolor="#FBBC05", fontcolor="#202124"]; Active_Ir [label="Active Ir(I) or Ir(III)\nSpecies", fillcolor="#34A853", fontcolor="#FFFFFF"]; Substrate_Complex [label="Ir-Substrate\nComplex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product_Complex [label="Ir-Product\nComplex", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Deactivation pathways Deactivated_Dimer [label="Inactive Dimer/\nTrimer", shape=box, style=dashed, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Poisoned_Ir [label="Poisoned Ir\n(e.g., by H2O, CO)", shape=box, style=dashed, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degraded_Ligand [label="Degraded Ligand\nComplex", shape=box, style=dashed, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Cycle connections Ir_precatalyst -> Active_Ir [label="Activation"]; Active_Ir -> Substrate_Complex [label="Substrate\nCoordination"]; Substrate_Complex -> Product_Complex [label="Catalytic\nTurnover"]; Product_Complex -> Active_Ir [label="Product\nRelease"];

// Deactivation connections Active_Ir -> Deactivated_Dimer [label="Aggregation", color="#EA4335", style=dotted, arrowhead=vee]; Active_Ir -> Poisoned_Ir [label="Inhibition", color="#EA4335", style=dotted, arrowhead=vee]; Substrate_Complex -> Degraded_Ligand [label="Side Reaction", color="#EA4335", style=dotted, arrowhead=vee]; } Caption: Generalized catalytic cycle showing key deactivation points.

Problem Cluster 3: Poor Selectivity

Q: My reaction gives a mixture of products. How can I improve regioselectivity or enantioselectivity?

A: Selectivity is controlled by the subtle energetic differences between competing reaction pathways. Fine-tuning the catalyst and conditions is essential.

  • Regioselectivity: This is often governed by steric and electronic factors, which can be modulated by the ligand.

    • Example (C-H Borylation): In the borylation of heteroarenes, electronic effects often direct the borylation to specific positions.[9] However, by using sterically demanding ligands, this electronic preference can be overridden to favor borylation at less hindered sites.[8][9] A systematic screening of ligands with varying steric bulk is a powerful strategy.

    • Example (Allylic Substitution): In iridium-catalyzed allylic substitution, high regioselectivity for the branched product is often observed, which is a key advantage over palladium catalysis.[12] This selectivity is influenced by the ligand, with phosphoramidites being particularly effective.[12]

  • Enantioselectivity: This is dictated by the chiral environment created by the ligand.

    • Ligand "Tune-up": Small modifications to the chiral ligand can have a large impact on the enantiomeric excess (ee). Screening a library of related chiral ligands is standard practice.

    • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting enantioselectivity.[10] A solvent screen is often warranted. For example, less polar solvents may increase selectivity if the transition state is less polarized than the reactants.[10]

    • Counter-ion Effects: For cationic iridium catalysts, the counter-ion (e.g., PF6⁻ vs. BArF⁻) can significantly impact reactivity and enantioselectivity by altering the catalyst's Lewis acidity and aggregation tendency.[11]

Parameter Effect on Selectivity Troubleshooting Action
Ligand Structure Primary determinant of both regio- and enantioselectivity via steric and electronic effects.[19]Screen a library of ligands with varied steric bulk and electronic properties.
Solvent Influences transition state stabilization and catalyst conformation.[10][15]Screen solvents with a range of polarities and coordinating abilities (e.g., THF, Dichloromethane, Toluene).[10]
Temperature Can affect the energy difference between competing transition states. Lower temperatures often favor higher selectivity.Run the reaction at a lower temperature, accepting a longer reaction time.
Additives/Counter-ion Can alter the catalyst's electronic properties or participate in the reaction mechanism.[20]For cationic catalysts, test different counter-ions (e.g., by using different silver salts for halide abstraction).

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Setting Up an Air-Sensitive Iridium-Catalyzed Reaction

This protocol outlines the essential steps for ensuring an inert reaction environment, which is critical for reproducibility and high yield.[21][22]

Materials:

  • Oven-dried glassware (Schlenk flask, condenser, etc.)

  • Magnetic stir bar

  • Rubber septa

  • Inert gas source (Argon or Nitrogen) with a bubbler

  • Schlenk line or manifold

  • Syringes and needles (oven-dried)

  • Anhydrous, degassed solvents and reagents

Procedure:

  • Glassware Preparation: Assemble the hot, oven-dried glassware (e.g., a Schlenk flask with a stir bar, sealed with a rubber septum) while flushing with a stream of inert gas.

  • Inerting the Vessel: Connect the flask to a Schlenk line. Evacuate the flask under high vacuum until it feels cool, then refill with inert gas. Repeat this vacuum/backfill cycle at least three times to remove residual air and moisture.[2]

  • Adding Solids: Briefly remove the septum and add solid reagents (e.g., iridium precatalyst, ligand, substrate) under a positive pressure of inert gas. Quickly reseal the flask and repeat the vacuum/backfill cycle once more.

  • Adding Liquids: Add anhydrous, degassed solvents and liquid reagents via a gas-tight syringe through the rubber septum.[23] To degas a solvent, sparge with inert gas for 15-30 minutes or use a freeze-pump-thaw method for more rigorous applications.

  • Maintaining Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas, confirmed by gentle bubbling through the oil bubbler.[22]

  • Sampling and Quenching: To take a sample for analysis (e.g., GC-MS or TLC), use a syringe flushed with inert gas. Quench the reaction by adding the appropriate reagent (e.g., water, saturated ammonium chloride) while the flask is still under an inert atmosphere before opening it to the air.

Protocol 2: Small-Scale Reaction Optimization Array

To efficiently troubleshoot a reaction, running multiple small-scale experiments in parallel is highly effective. This can be done in vials within a glovebox or using a multi-well reaction block.[24]

Objective: To screen multiple parameters (e.g., ligands, solvents, bases) simultaneously.

Procedure:

  • Stock Solution Preparation: Inside a glovebox or using Schlenk techniques, prepare stock solutions of the substrate, iridium precatalyst, and internal standard in a suitable anhydrous solvent.

  • Array Setup: Arrange an array of labeled reaction vials (e.g., 2 mL HPLC vials with stir bars).

  • Dispensing Solids: To each designated vial, add the solid reagents (e.g., different ligands).

  • Dispensing Liquids: Using a micropipette or syringe, dispense the stock solutions of substrate and catalyst into each vial. Then, add the variable solvent or additive to each respective vial.

  • Reaction Execution: Seal the vials, remove them from the glovebox (if used), and place them in a temperature-controlled heating block or oil bath to stir for the designated time.

  • Analysis: After the reaction time, cool the vials, quench the reactions, and prepare the samples for analysis (e.g., by GC or LC-MS) to determine conversion and yield. This high-throughput approach allows for rapid identification of promising conditions.[24][25]

References

  • Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization. ResearchGate. Available at: [Link]

  • Photochemical Formic Acid Dehydrogenation by Iridium Complexes: Understanding Mechanism and Overcoming Deactivation. ResearchGate. Available at: [Link]

  • Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. RSC Publishing. Available at: [Link]

  • Understanding the Activation of Air-Stable Ir(COD)(Phen)Cl Precatalyst for C–H Borylation of Aromatics and Heteroaromatics. ACS Publications. Available at: [Link]

  • Ligand functionalization as a deactivation pathway in a fac-Ir(ppy)3-mediated radical addition. RSC Publishing. Available at: [Link]

  • Origins of Regioselectivity in Iridium Catalyzed Allylic Substitution. NIH Public Access. Available at: [Link]

  • Ir I (η 4 -diene) precatalyst activation by strong bases: formation of an anionic Ir III tetrahydride. RSC Publishing. Available at: [Link]

  • Effect of Ligand Structure on the Electron-Density and Activity of Iridium Catalysts for the Borylation of Alkanes. ResearchGate. Available at: [Link]

  • Ligand effect of cyclometallated iridium(III) complexes on N-alkylation of amines in hydrogen borrowing reactions. RSC Publishing. Available at: [Link]

  • Inhibiting deactivation of iridium catalysts with bulky substituents on coordination atoms. ResearchGate. Available at: [Link]

  • Ligand Effects on Reactivity and Selectivity of Transition-Metal Catalyzed Asymmetric. D-Scholarship@Pitt. Available at: [Link]

  • Understanding the Activation of Air-Stable Ir(COD)(Phen)Cl Precatalyst for C-H Borylation of Aromatics and Heteroaromatics. Semantic Scholar. Available at: [Link]

  • Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations. ACS Publications. Available at: [Link]

  • An Air-Stable, Single-Component Iridium Precatalyst for the Borylation of C−H Bonds on Large to Miniaturized Scales. NIH Public Access. Available at: [Link]

  • Development of a heterogeneous P–N–N tridentate ligand for iridium-catalyzed asymmetric hydrogenation of ketones in batch and flow. RSC Publishing. Available at: [Link]

  • Stereoselective Iridium-N,P-Catalyzed Double Hydrogenation of Conjugated Enones to Saturated Alcohols. ACS Publications. Available at: [Link]

  • Selective Production of Hydrogen and Lactate from Glycerol Dehydrogenation Catalyzed by a Ruthenium PN3P Pincer Complex. MDPI. Available at: [Link]

  • Additive Effects on Asymmetric Catalysis. ACS Publications. Available at: [Link]

  • Origins of Enantioselectivity during Allylic Substitution Reactions Catalyzed by Metallacyclic Iridium Complexes. NIH Public Access. Available at: [Link]

  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing. Available at: [Link]

  • Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and. eScholarship.org. Available at: [Link]

  • (PDF) Iridium‐Catalyzed ortho‐Selective Borylation of Aromatic Amides Enabled by 5‐Trifluoromethylated Bipyridine Ligands. ResearchGate. Available at: [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Olefins. ACS Publications. Available at: [Link]

  • Borylation via iridium catalysed C–H activation: a new concise route to duocarmycin derivatives. RSC Publishing. Available at: [Link]

  • Iridium-Catalyzed Diastereo-, Enantio-, and Regioselective Allylic Alkylation with Prochiral Enolates. ACS Publications. Available at: [Link]

  • High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization. NIH Public Access. Available at: [Link]

  • Merging Directed C–H Activations with High-Throughput Experimentation: Development of Iridium-Catalyzed C–H Aminations Applicable to Late-Stage Functionalization. ACS Publications. Available at: [Link]

  • IRIDIUM-CATALYZED C-H BORYLATION. University of Illinois Urbana-Champaign. Available at: [Link]

  • Iridium-Catalyzed Enantioselective C(sp3)–H Amidation Controlled by Attractive Noncovalent Interactions. ACS Publications. Available at: [Link]

  • Mechanistic basis for the Iridium-Catalyzed Enantioselective Allylation of Alkenyl Boronates. ChemRxiv. Available at: [Link]

  • Regio- and Enantioselective Iridium-Catalyzed Amination of Alkyl-Substituted Allylic Acetates with Secondary Amines. NIH Public Access. Available at: [Link]

  • Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces. ResearchGate. Available at: [Link]

  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. ResearchGate. Available at: [Link]

  • Iridium-Catalyzed Hydrogen Transfer Reactions. University of Bath. Available at: [Link]

  • Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. NIH Public Access. Available at: [Link]

  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online. Available at: [Link]

  • High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization. ACS Publications. Available at: [Link]

  • Iridium-Catalyzed Enantioselective Allylic Substitution with Aqueous Solutions of Nucleophiles. ETH Zurich Research Collection. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]

  • Dispensing Air Sensitive Liquid Reagents in a Fume Hood Setting. YouTube. Available at: [Link]

  • ChemInform Abstract: Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. ResearchGate. Available at: [Link]

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Frequently Asked Questions (FAQs) & Troubleshooting Guides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Iridium Catalyst Troubleshooting. As Senior Application Scientists, we understand that encountering catalyst deactivation can be a significant roadblock in your research and development efforts. This guide is designed to provide you with in-depth, field-proven insights to diagnose, address, and prevent common issues related to iridium catalyst deactivation.

Our approach is structured in a question-and-answer format to directly address the specific problems you may be facing. We will explore the causality behind these issues, providing you with not just steps, but a foundational understanding to enhance your experimental success.

Section 1: Initial Diagnosis & Common Symptoms

Question 1: My reaction has stalled or is showing significantly reduced conversion. How do I determine if catalyst deactivation is the cause?

Answer: A sudden or gradual drop in reaction rate is a classic symptom of catalyst deactivation. Before concluding that the catalyst is deactivated, it's crucial to perform a series of control experiments to rule out other variables.

Initial Verification Workflow:

  • Reagent Integrity: First, verify the purity and concentration of your starting materials, reagents, and solvents. Impurities are a common cause of catalyst poisoning.[1][2]

  • System Leaks (for gas-phase reactions): For reactions involving gases (e.g., hydrogenation), ensure the system is completely sealed. A leak can alter stoichiometry and mimic catalyst deactivation.

  • Temperature & Pressure Control: Confirm that your temperature and pressure controllers are calibrated and functioning correctly. Deviations from optimal conditions can drastically affect catalyst performance.[3]

  • "Spiking" Experiment: If the above are confirmed, a catalyst "spiking" experiment is a definitive test. Add a fresh aliquot of the iridium catalyst to the stalled reaction mixture.

    • If the reaction restarts: This strongly indicates that the original catalyst has lost activity.

    • If the reaction does not restart: This suggests the presence of an inhibitor or poison that was either present in the starting materials or generated during the reaction, which is deactivating both the original and the new catalyst.

Here is a simple workflow to follow:

start Reaction Stalled or Slowed check_reagents Verify Reagent Purity & Integrity start->check_reagents check_system Check System for Leaks (if applicable) check_reagents->check_system check_conditions Confirm Temperature & Pressure check_system->check_conditions spike_exp Perform Catalyst 'Spiking' Experiment check_conditions->spike_exp reaction_restarts Reaction Restarts spike_exp->reaction_restarts catalyst_deactivated Conclusion: Original Catalyst Deactivated inhibitor_present Conclusion: Inhibitor/Poison Present in Mixture reaction_restarts->catalyst_deactivated Yes reaction_restarts->inhibitor_present No

Caption: Initial diagnosis workflow for stalled reactions.

Section 2: Deactivation Mechanisms & Solutions

Question 2: I suspect catalyst poisoning. What are common poisons for iridium catalysts and how can I avoid them?

Answer: Catalyst poisoning occurs when impurities in the reaction mixture strongly bind to the active sites of the iridium catalyst, rendering them inactive.[4][5] This is one of the most common and rapid forms of deactivation.

Causality: Poisons typically possess lone pairs of electrons (e.g., sulfur compounds, phosphines) or are reducible metals that can plate onto the catalyst surface. They form strong, often irreversible, bonds with the iridium center, blocking access for the intended substrate.[2]

Common Poisons & Mitigation Strategies:

Poison ClassExamplesCommon SourcesMitigation Strategy
Sulfur Compounds Thiols, thioethers, sulfatesReagents (e.g., from protecting groups), solvents, natural gas feedstocksPurify reagents and solvents (e.g., distillation, passing through activated alumina). Use sulfur scavengers.
Halogens Chloride, bromide, iodideHalogenated solvents, impurities in starting materialsUse non-halogenated solvents. Purify starting materials. Note: Some Ir catalysts require halides as ligands.[6]
Heavy Metals Lead, mercury, arsenic, zincImpurities from upstream processes, raw materials, equipment leachingPurify feedstocks.[2] Use high-purity reagents. Ensure reactor cleanliness.
Carbon Monoxide (CO) Syngas impurities, byproduct of decompositionIncomplete combustion, certain reaction pathwaysUse high-purity gases. Implement a guard bed to remove CO if suspected.
Strongly Coordinating Ligands Phosphines, amines, nitrilesAdditives, impurities, or productsIf a product is the poison (product inhibition), consider running the reaction to lower conversion and separating the product.

Troubleshooting Steps:

  • Analyze Feedstock: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to analyze your starting materials for suspected poisons.

  • Purify Inputs: The most effective strategy is to remove the poison before it reaches the catalyst.[5] This can involve distillation of solvents, recrystallization of solids, or passing liquid/gas streams through an appropriate guard bed (e.g., activated carbon for organic impurities, copper-based scavengers for sulfur).

Question 3: My reaction mixture turned black and I see precipitates. What does this indicate?

Answer: The formation of black precipitates, often referred to as "iridium black," is a strong visual indicator of catalyst decomposition and agglomeration. This typically means your soluble, homogeneous iridium complex has been reduced to insoluble iridium(0) nanoparticles or clusters.[7][8]

Causality: This process can be triggered by several factors:

  • Thermal Stress: Excessively high temperatures can cause ligands to dissociate from the iridium center, leading to unprotected metal atoms that aggregate.[3][9]

  • Reductive Environment: Strong reducing agents or certain substrates can reduce the iridium center to Ir(0), promoting precipitation.

  • Ligand Degradation: The supporting ligands that stabilize the iridium atom can themselves be unstable under reaction conditions, leading to catalyst decomposition.[7][10][11]

  • Dimerization/Trimerization: Active catalyst species can sometimes aggregate to form inactive polynuclear clusters, which may precipitate out of solution.[12][13]

Troubleshooting & Prevention:

  • Lower Reaction Temperature: Operate at the lowest temperature that provides a reasonable reaction rate. High temperatures accelerate most deactivation pathways.[3]

  • Ligand Selection: Ensure your chosen ligand is stable under the proposed reaction conditions. Mechanistic studies have shown that modifying ligands can significantly improve catalyst stability.[10] For example, introducing bulky substituents can prevent the dimerization that leads to deactivation.[14]

  • Solvent Choice: The solvent can play a crucial role in stabilizing the active catalyst. Non-coordinating solvents can sometimes promote the aggregation of catalyst intermediates.[13]

  • Characterize the Precipitate: If possible, isolate the black solid and analyze it. Techniques like Transmission Electron Microscopy (TEM) can confirm the presence of nanoparticles, and X-ray Photoelectron Spectroscopy (XPS) can determine the oxidation state of the iridium.[4][15]

start Observation: Black Precipitate Forms cause1 Thermal Stress start->cause1 cause2 Ligand Degradation start->cause2 cause3 Reductive Decomposition start->cause3 cause4 Dimerization/ Trimerization start->cause4 solution1 Reduce Reaction Temperature cause1->solution1 solution2 Select More Robust Ligand cause2->solution2 solution3 Modify Reaction Environment cause3->solution3 solution4 Optimize Solvent & Concentration cause4->solution4

Caption: Causes and solutions for catalyst precipitation.

Question 4: I'm using a supported (heterogeneous) iridium catalyst and its activity is declining over time. What are the likely causes?

Answer: Supported iridium catalysts face deactivation mechanisms similar to homogeneous ones, but also unique pathways related to the support material. The primary causes are sintering, leaching, and fouling.

  • Sintering: This is a process where high temperatures cause the small, highly dispersed iridium nanoparticles on the support to migrate and coalesce into larger, less active particles.[3][16] This reduces the active surface area of the catalyst. Sintering is often irreversible and is a major cause of permanent deactivation in high-temperature processes.[15][16]

    • Mitigation: Operate at lower temperatures. Choose a support material that interacts strongly with the iridium particles to "anchor" them and prevent migration.

  • Leaching: This occurs when the active iridium species dissolves from the support into the reaction medium.[17] This not only deactivates the heterogeneous catalyst but can also introduce low levels of homogeneous catalysis, potentially affecting selectivity. Leaching is a concern in liquid-phase reactions, especially under acidic or basic conditions or in the presence of strongly coordinating solvents or reagents.

    • Mitigation: Choose a support and reaction conditions that minimize iridium's solubility. After the reaction, test the solution for dissolved iridium using ICP-MS to diagnose leaching.

  • Fouling/Coking: This happens when reaction byproducts, polymers, or carbonaceous residues ("coke") deposit on the catalyst surface, physically blocking the active sites.[18]

    • Mitigation: This can sometimes be reversed through regeneration. For carbonaceous deposits, a controlled oxidation (burn-off) followed by reduction can restore activity.[18]

Section 3: Analytical Protocols & Regeneration

Protocol 1: How to Test for Iridium Leaching

This protocol uses Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to quantify the amount of iridium that has dissolved from a supported catalyst into the reaction solution.

Methodology:

  • Sample Collection: At the end of your reaction, carefully filter the solid supported catalyst from the liquid reaction mixture. Ensure a complete separation.

  • Prepare a Blank: Use a sample of the fresh, unused reaction mixture (all components except the catalyst) as your blank control.

  • Prepare a Standard: Prepare a standard solution with a known concentration of iridium in the same solvent matrix as your reaction. This is for calibration.

  • Digestion (if required): Depending on your sample matrix, an acid digestion step may be necessary to break down organic components before analysis. Consult your facility's ICP-MS specialist.

  • ICP-MS Analysis: Analyze the blank, the standard, and your filtered reaction solution via ICP-MS. The instrument will measure the concentration of iridium.

  • Calculate Leaching:

    • Leached Ir (ppm) = [Ir] in sample - [Ir] in blank

    • % Leached = (Total mass of leached Ir / Initial mass of Ir in catalyst) * 100

A significant percentage of leached iridium confirms that this is a major deactivation pathway.

Protocol 2: General Regeneration of a Coked/Fouled Supported Iridium Catalyst

This procedure is a general guideline for regenerating a supported iridium catalyst that has been deactivated by the deposition of carbonaceous residues. Caution: This process involves high temperatures and reactive gases. It must be performed in appropriate equipment (e.g., a tube furnace with gas flow control).

Methodology:

  • Coke Burn-off (Oxidation):

    • Place the deactivated catalyst in a quartz tube furnace.

    • Heat the catalyst under a flow of a dilute oxygen mixture (e.g., 1-5% O₂ in N₂) to a temperature between 300°C and 500°C.[18] Do not exceed 600°C , as higher temperatures can cause severe and irreversible sintering.[18]

    • Hold at this temperature until the coke is burned off (monitoring the off-gas for CO₂ is the most accurate method).

  • Reduction:

    • After the burn-off, purge the system thoroughly with an inert gas (N₂ or Ar) to remove all oxygen.

    • Switch to a flow of hydrogen gas (or a dilute H₂ mixture).

    • Heat the catalyst to a temperature typically between 300°C and 500°C to reduce the oxidized iridium species back to their metallic state.[18]

  • Redispersion (Optional, Advanced):

    • For some systems, especially alumina-supported catalysts, a halogen-containing gas treatment after reduction can help redisperse agglomerated iridium particles.[6][18] This is an advanced procedure involving corrosive gases like HCl or chlorine and requires specialized equipment and safety protocols.[6][18]

After regeneration, the catalyst should be re-characterized (e.g., by chemisorption to measure active surface area) to assess the success of the procedure.

References

  • Regeneration procedure for iridium-containing catalyst.
  • Visible-Light-Driven, Iridium-Catalyzed Hydrogen Atom Transfer: Mechanistic Studies, Identification of Intermediates, and Catalyst Improvements.
  • Activation, Deactivation and Reversibility in a Series of Homogeneous Iridium Dehydrogenation Catalysts.
  • Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogen
  • Stereoselective Iridium-N,P-Catalyzed Double Hydrogenation of Conjugated Enones to Saturated Alcohols. Journal of the American Chemical Society.
  • Ligand functionalization as a deactivation pathway in a fac -Ir(ppy) 3 -mediated radical addition. Chemical Science (RSC Publishing). [Link]

  • Process of regeneration and reactivation of reforming catalysts while passivating iron scale carryover from the regeneration circuit to the reactor.
  • Photochemical Formic Acid Dehydrogenation by Iridium Complexes: Understanding Mechanism and Overcoming Deactivation.
  • Regenerating a reforming catalyst. OSTI.GOV. [Link]

  • Effects of Loading and Nafion Content on the Activity and Stability of Iridium Oxygen Evolution Reaction Catalysts.
  • A Bifunctional Iridium Catalyst Modified for Persistent Hydrogen Generation from Formic Acid: Understanding Deactivation via Cyclometalation of a 1,2-Diphenylethylenediamine Motif. ACS Catalysis. [Link]

  • Activity and Stability of Electrochemically and Thermally Treated Iridium for the Oxygen Evolution Reaction.
  • Catalyst Poisoning. FasterCapital. [Link]

  • Regeneration of iridium-containing catalysts.
  • Iridium Catalysis. ResearchGate. [Link]

  • Understanding the Influence of Iridium Oxide Catalyst State on the Performance in Oxygen Evolution Reaction. ACS Publications. [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Applied Catalysts. [Link]

  • Characterization of catalyst for hydrazine decomposition and its deactivation mechanism.
  • Methods of Iridium Recycling and Purification. Matmatch. [Link]

  • Iridium-based electrocatalysts for the acidic oxygen evolution reaction: engineering strategies to enhance the activity and stability. Materials Chemistry Frontiers (RSC Publishing). [Link]

  • Inhibiting deactivation of iridium catalysts with bulky substituents on coordination atoms.
  • Iridium-(κ 2 -NSi) catalyzed dehydrogenation of formic acid: effect of auxiliary ligands on the catalytic performance. Dalton Transactions (RSC Publishing). [Link]

  • Chemical Dissolution of Iridium Powder Using Alkali Fusion Followed by High-Temperature Leaching.
  • How to Prevent Catalyst Poisoning at the Industrial Scale. Applied Catalysts. [Link]

  • Operando Structure–Activity–Stability Relationship of Iridium Oxides during the Oxygen Evolution Reaction. ACS Catalysis - ACS Publications. [Link]

  • Dissolution of metallic iridium powders in hydrochloric acid oxidizing media. Tsvetnye Metally. [Link]

  • Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations. ACS Catalysis. [Link]

  • Synthesis and Characterization of Chiral Iridium Complexes Bearing Carbohydrate Functionalized Pyridincarboxamide Ligands and Their Application as Catalysts in the Asymmetric Transfer Hydrogenation of α-Ketoacids in Water. Organometallics - ACS Publications. [Link]

  • Unlocking the Mystery of Catalyst Poisoning. Department of Energy. [Link]

  • Catalyst Poisoning Mitigation. Sustainability Directory. [Link]

  • Synthesis and Thermal Decomposition Mechanism Study of a Novel Iridium Precursor.
  • Distinguishing homogeneous from heterogeneous catalysis in electrode-driven water oxidation with molecular iridium complexes. PubMed. [Link]

  • purification of iridium by an an oxidation-dissolution process. Oak Ridge National Laboratory. [Link]

  • What Is Catalyst 'Sintering' and How Does It Relate to High Temperature Damage? Sustainability Directory. [Link]

  • Innocent But Deadly: Nontoxic Organoiridium Catalysts Promote Selective Cancer Cell Death. PubMed. [Link]

  • What Is the Difference between Catalyst Poisoning and Thermal Degradation? Sustainability Directory. [Link]

  • Sintering process and catalysis.
  • Oxygen evolution activity and stability of iridium in acidic media. Part 1. – Metallic iridium. ResearchGate. [Link]

  • Simulation of supported iridium catalyst sintering and redispersion. R Discovery. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Iridium (III) Bromide Tetrahydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Iridium (III) bromide tetrahydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your iridium-catalyzed reactions by explaining the causality behind experimental choices.

Troubleshooting Guide: A-to-Z Problem Solving

This section is structured to help you diagnose and resolve specific issues you may encounter during your experiments.

Problem 1: Low or No Catalytic Activity

One of the most common challenges is a lack of conversion. This can be a frustrating starting point, but a systematic approach can quickly identify the root cause.[1]

Q: My iridium-catalyzed reaction is showing low or no conversion. What are the primary areas to investigate?

A: Low catalytic activity in reactions using this compound as a precursor can typically be traced back to four main areas: catalyst integrity and activation, purity of reagents and solvents, the reaction conditions themselves, or potential inhibition by other species in the reaction mixture.

Here is a logical workflow to diagnose the issue:

TroubleshootingWorkflow start Low or No Activity catalyst_integrity 1. Verify Catalyst Integrity & Activation start->catalyst_integrity reagent_purity 2. Assess Reagent & Solvent Purity catalyst_integrity->reagent_purity Activation Failed or Catalyst Degraded (Prepare fresh catalyst/re-evaluate activation) catalyst_ok Catalyst Active catalyst_integrity->catalyst_ok  Activation Successful reaction_conditions 3. Review Reaction Conditions reagent_purity->reaction_conditions Impurity Identified (Purify reagents/solvents) reagents_ok Reagents Pure reagent_purity->reagents_ok Purity Confirmed inhibition 4. Investigate Product/Substrate Inhibition reaction_conditions->inhibition Suboptimal Conditions (Adjust T, P, concentration) conditions_ok Conditions Optimal reaction_conditions->conditions_ok Conditions Verified resolve Problem Resolved inhibition->resolve Inhibition Identified (Modify reaction design) catalyst_ok->reagent_purity reagents_ok->reaction_conditions conditions_ok->inhibition

Troubleshooting workflow for low or no catalytic activity.

Step-by-Step Diagnostic Protocol:

  • Catalyst Integrity and Activation Check:

    • Action: Obtain a fresh sample of this compound and the appropriate ligand. Prepare the active catalyst in situ under a strictly inert atmosphere (glovebox or Schlenk line) to exclude air and moisture.[1]

    • Rationale: this compound is a precatalyst and requires activation, often by coordination to a suitable ligand and sometimes with a reductant or base, to form the catalytically active species.[2] Low-valent iridium species are often sensitive to air and moisture, which can lead to decomposition.

    • Verification: Run a control reaction with a substrate known to be reliable for the specific catalytic transformation to confirm the intrinsic activity of your freshly prepared catalyst.

  • Assess Reagent and Solvent Purity:

    • Action: Ensure all starting materials are of high purity. Solvents should be anhydrous and deoxygenated. If you suspect impurities, purify your reagents. For example, amines can often be purified by filtration through a plug of activated alumina.[3]

    • Rationale: Even trace impurities in high-grade solvents and reagents can act as potent catalyst poisons.[3] Sulfur compounds, for instance, are notorious for irreversibly binding to metal centers and inhibiting catalysis. Water can interfere with the catalyst activation or lead to unwanted side reactions.

  • Review Reaction Conditions:

    • Action: Double-check the reaction temperature, pressure, and concentration of all reactants.

    • Rationale: Temperature is a critical parameter. While higher temperatures generally increase reaction rates, excessive heat can lead to catalyst decomposition.[1] Similarly, suboptimal concentrations of reactants or catalyst can lead to slow or stalled reactions.

Problem 2: Poor Reaction Selectivity (Regio- or Enantioselectivity)

Q: My reaction is working, but I'm getting a mixture of products or low enantiomeric excess. How can I improve selectivity?

A: Achieving high selectivity is a common optimization challenge and is heavily influenced by the choice of ligand and solvent.

Systematic Approach to Improving Selectivity:

  • Ligand Screening:

    • Action: Prepare a series of parallel reactions, keeping all other parameters constant, while varying the ligand. Analyze the product mixture of each reaction by an appropriate method (e.g., NMR, chiral HPLC) to determine the selectivity.

    • Rationale: The ligand plays a crucial role in determining the reactivity and selectivity of the iridium catalyst. The steric bulk and electronic properties of the ligand directly influence the coordination environment of the iridium center, which in turn affects substrate binding and the energetics of the catalytic cycle.[1][4] In asymmetric catalysis, the structure of the chiral ligand creates a chiral pocket around the metal, favoring the formation of one enantiomer over the other.[1]

Ligand TypeTypical ApplicationsKey Characteristics
Phosphines (e.g., PPh₃, Josiphos) Hydrogenation, Cross-CouplingTunable steric and electronic properties. Chiral phosphines are crucial for asymmetric hydrogenation.[2]
N-Heterocyclic Carbenes (NHCs) C-H Activation, Transfer HydrogenationStrong σ-donors, form robust bonds with the metal center.[5]
Bipyridines (e.g., dtbpy) C-H BorylationOften used in iridium-catalyzed borylation reactions.[5]
PHOX Ligands Asymmetric HydrogenationP,N-bidentate ligands that have shown high efficiency in the asymmetric hydrogenation of various substrates.[6]
  • Solvent Screening:

    • Action: Set up parallel reactions in a range of solvents with varying polarities and coordinating abilities.

    • Rationale: The solvent can significantly influence the rate and selectivity of a reaction.[7] Coordinating solvents can compete with the substrate for binding to the iridium center, while non-coordinating solvents may be preferred for certain transformations. In some cases, a mixture of solvents can improve catalytic efficiency.[1][8]

SolventTypeCommon Uses in Iridium Catalysis
Toluene Non-coordinatingGeneral purpose for many iridium-catalyzed reactions.[1]
Tetrahydrofuran (THF) CoordinatingCommonly used, can influence catalyst stability and activity.[1][8]
Dichloromethane (DCM) Non-coordinatingOften used for asymmetric hydrogenation.[8]
Methanol (MeOH) Protic, CoordinatingCan act as a proton shuttle and influence reaction pathways.[8]

Frequently Asked Questions (FAQs)

Q1: How should I handle and store this compound?

A: this compound is a hygroscopic solid and should be stored in a tightly sealed container in a cool, dry place. It is advisable to handle the compound in an inert atmosphere (e.g., a glove box) to minimize exposure to moisture and air, which can affect its catalytic performance. Always consult the Safety Data Sheet (SDS) for specific handling and personal protective equipment (PPE) recommendations.

Q2: What is the best way to activate the this compound precatalyst?

A: this compound is a precursor to the active catalyst and typically requires an in-situ activation step. A general procedure involves the reaction of the iridium salt with a suitable ligand in a dry, deoxygenated solvent under an inert atmosphere. The specific activation protocol will depend on the desired catalytic species and the reaction to be performed. For many C-H activation and cross-coupling reactions, the active catalyst is generated by heating the iridium salt with the chosen ligand. In some cases, a reducing agent or a base may be required to generate the active low-valent iridium species.

General Protocol for in-situ Catalyst Activation:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound and the desired ligand (typically in a 1:2 to 1:3 molar ratio of Ir to ligand).

  • Add the anhydrous, deoxygenated solvent via cannula or syringe.

  • Stir the mixture at room temperature or elevated temperature (as specified by the literature procedure for the desired reaction) for a period of 30 minutes to several hours to allow for the formation of the active catalyst complex.

  • The substrate and other reagents can then be added to the activated catalyst solution.

Q3: My iridium catalyst appears to be deactivating over the course of the reaction. What are the common causes and how can I prevent this?

A: Catalyst deactivation in iridium-catalyzed reactions can occur through several mechanisms:

  • Product Inhibition: The reaction product or a byproduct may coordinate to the iridium center more strongly than the substrate, leading to catalyst inhibition.[1]

  • Formation of Inactive Species: The active catalyst may convert into an inactive state, such as an iridium hydride dimer or cluster.[1]

  • Ligand Degradation: The ligand itself may degrade under the reaction conditions, leading to a loss of catalyst activity and selectivity.[1]

  • Hydrolysis: In reactions involving sensitive intermediates like imines, trace amounts of water can lead to hydrolysis, forming species like ammonia or primary amines that can strongly coordinate to and deactivate the iridium catalyst.[1]

Prevention Strategies:

  • Rigorous Exclusion of Air and Moisture: Use of proper inert atmosphere techniques is crucial.[1]

  • Use of Additives: In some cases, additives can help stabilize the active catalytic species or prevent the formation of inactive aggregates.[1]

  • Optimization of Reaction Conditions: Adjusting the temperature, pressure, or substrate concentration can sometimes minimize deactivation pathways. For instance, in certain hydrogenations, lower hydrogen pressure has been shown to increase enantioselectivity.[1]

Q4: How does the choice of ligand affect my iridium-catalyzed reaction?

A: The ligand is arguably one of the most critical components in an iridium-catalyzed reaction, influencing both reactivity and selectivity. Key effects include:

  • Steric and Electronic Properties: The size (steric bulk) and electron-donating or -withdrawing nature of the ligand directly shape the environment around the iridium atom. This impacts how the substrate binds and the energy barriers for the various steps in the catalytic cycle.[1][4]

  • Enantiocontrol: In asymmetric catalysis, chiral ligands are essential for creating a chiral environment that favors the formation of one enantiomer of the product over the other.[1]

  • Catalyst Stability: The ligand can stabilize the active iridium species, preventing deactivation and prolonging the catalyst's lifetime.[1]

A generalized catalytic cycle for a directed C-H activation process is shown below to illustrate the central role of the catalyst-ligand complex.

CatalyticCycle Ir(L)n Active Ir(L)n Catalyst Coordination Coordination with Substrate Ir(L)n->Coordination + Substrate-DG C-H_Activation C-H Activation (CMD) Coordination->C-H_Activation Intermediate Cyclometalated Intermediate C-H_Activation->Intermediate Oxidative_Addition Oxidative Addition/ Sigma-Bond Metathesis Intermediate->Oxidative_Addition + Reagent Product_Formation Reductive Elimination Oxidative_Addition->Product_Formation Product_Formation->Ir(L)n - Product Product Product Product_Formation->Product

A generalized catalytic cycle for directed C-H activation.

References

  • BenchChem. (2025).
  • Semantic Scholar. (n.d.). High-throughput optimization of Ir-catalyzed C-H borylation: a tutorial for practical applications. Retrieved from [Link]

  • ACS Publications. (2022). Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations. ACS Catalysis. [Link]

  • American Elements. (n.d.). Iridium(III) Bromide Tetrahydrate. Retrieved from [Link]

  • JACS Au. (2021). Merging Directed C–H Activations with High-Throughput Experimentation: Development of Iridium-Catalyzed C–H Aminations Applicable to Late-Stage Functionalization. [Link]

  • RSC Publishing. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology. [Link]

  • DiVA portal. (2021). Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals. [Link]

  • PMC. (2022). High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization. [Link]

  • SciSpace. (n.d.). Iridium-catalyzed Csp3-H activation for mild and selective hydrogen isotope exchange. Retrieved from [Link]

  • PubMed. (2016). Solvent-Dependent Thermochemistry of an Iridium/Ruthenium H2 Evolution Catalyst. [Link]

  • RSC Publishing. (2012). Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. Chemical Communications. [Link]

  • Oriental Journal of Chemistry. (2016). IRIDIUM CHEMISTRY AND ITS CATALYTIC APPLICATIONS: A BRIEF REVIEW. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Retrieved from [Link]

  • ResearchGate. (2019). Iridium (III) complexes - Synthesis from Precursors; Mode of Action and Their Potential Activity as Anti-cancer Agents. [Link]

  • ACS Publications. (2021). Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Iridium. Retrieved from [Link]

  • BenchChem. (2025).
  • ResearchGate. (2023). Computational (DFT) and Experimental (NMR) Study of the Chelation of an Iridium Hyperpolarization Transfer Catalyst by Amino Acids. [Link]

  • chemistry.msu.edu. (2021). Merging Iridium-Catalyzed C−H Borylations with Palladium. [Link]

  • PubMed. (2022). Merging Iridium-Catalyzed C-H Borylations with Palladium-Catalyzed Cross-Couplings Using Triorganoindium Reagents. [Link]

  • ResearchGate. (n.d.). C–H activation from 7b via the IrI–IIII pathway. [Colour online.]. Retrieved from [Link]

  • DiVA portal. (2021). Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals. [Link]

  • ResearchGate. (n.d.). Iridium Catalysis. Retrieved from [Link]

  • SciELO. (2020). A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society. [Link]

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solubility issues of Iridium (III) bromide tetrahydrate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Iridium (III) Bromide Tetrahydrate

Welcome to the technical support guide for this compound (IrBr₃·4H₂O). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the solubility of this compound in organic solvents. As a coordination complex with significant applications in catalysis and materials science, understanding its handling and solubility is paramount for successful experimentation.

Troubleshooting Guide: Solubility Issues

This section addresses specific problems you may encounter when attempting to dissolve this compound. The underlying principle to remember is that this is a hydrated inorganic salt; its solubility is governed by strong ionic and coordination bonds that are not easily disrupted by most conventional organic solvents.

Question 1: My this compound is not dissolving in my organic solvent (e.g., ethanol, ether, acetone, THF, dichloromethane). Why is this happening?

Answer:

This is the most frequently encountered issue and is expected behavior. This compound is known to be insoluble in ethanol, ether, and other non-polar organic solvents.[1][2]

  • Causality Explained: The insolubility stems from a mismatch in polarity and solvation energy. The compound is a salt with a high lattice energy. The iridium center is coordinated by bromide ions and water molecules, forming a stable, polar structure.[1] Organic solvents with low-to-moderate polarity, such as ethanol, acetone, or dichloromethane, cannot generate enough energy through solvation to overcome this lattice energy and disrupt the strong ionic and coordinative bonds. The four water molecules of hydration, in particular, contribute significantly to its stability and preference for highly polar environments.

Question 2: I gently heated my mixture to encourage dissolution, and the solid turned from light olive-green to a dark brown/black powder. What occurred?

Answer:

You have likely caused the thermal dehydration of the complex. The tetrahydrate form is stable at room temperature but will lose its coordinated water molecules upon heating.

  • Mechanism of Change: this compound is known to lose its water of hydration at temperatures around 100°C, leading to a distinct color change from light olive-green to dark brown.[1][2] This process yields the anhydrous form, IrBr₃, which is also insoluble in most common solvents and may have different reactivity.[2] Further heating can cause complete decomposition into iridium metal and bromine gas.[1]

  • Experimental Implication: This thermal decomposition means that heating is not a viable strategy for increasing the solubility of this specific hydrate in an incompatible solvent. The resulting anhydrous material will likely remain insoluble and may no longer be suitable for your intended reaction.

Question 3: I observe a fine suspension in my solvent that does not settle or dissolve, even after prolonged stirring or sonication. Is this a partially dissolved state?

Answer:

It is highly unlikely to be a true solution. You are observing a fine particulate suspension of the insoluble salt. While sonication can break down larger crystals into smaller particles, giving the appearance of dissolution, it does not change the fundamental insolubility of the compound in that specific medium. The particles will eventually settle, or if colloidal, will remain suspended but are not solvated at the molecular level.

Question 4: How can I successfully incorporate this compound into my organic reaction medium?

Answer:

Direct dissolution is often not feasible. The key is to change the strategy from simple dissolution to creating a compatible reactive system. Here are several field-proven approaches:

  • Utilize Highly Polar, Coordinating Solvents: While insoluble in ethanol and ether, some success may be found with highly polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

    • Protocol: In a fume hood, add your this compound to a clean, dry vial. Add a small volume of anhydrous DMF or DMSO and stir at room temperature.

    • Causality & Caution: These solvents are effective because their oxygen atoms can coordinate to the iridium center, potentially displacing the water ligands and aiding solvation. However, this coordination can alter the catalytic activity or reaction pathway of the iridium complex. Always run a control experiment to verify that the solvent itself does not interfere with your desired chemistry.

  • Switch to an Aqueous or Mixed-Aqueous System: The compound is sparingly to slightly soluble in water.[1][2] Some sources even describe it as highly water-soluble, suggesting solubility can be significant for many applications.[3][4]

    • Protocol: If your organic substrate has some water tolerance, consider a biphasic reaction system or a mixed-solvent system (e.g., water/THF, water/acetonitrile). Dissolve the iridium catalyst in the aqueous phase first.

    • Expert Insight: For biphasic systems, a phase-transfer catalyst (e.g., a quaternary ammonium salt) may be required to shuttle the organic reactant to the aqueous phase (or the iridium catalyst to the organic phase) for the reaction to occur.

  • In-Situ Ligand Exchange to a Soluble Species: This is an advanced but highly effective method. Use a ligand that both coordinates to iridium and imparts organic solubility.

    • Workflow: Before introducing your main reactants, pre-mix the this compound with a suitable ligand (e.g., a phosphine like PPh₃ or a bipyridine) in your reaction solvent. Stirring this mixture may result in a ligand exchange reaction, forming a new, organically-soluble iridium complex in situ.

    • Self-Validation: A successful exchange is often accompanied by a distinct color change. You should observe the initial solid being consumed and a clear, colored solution forming. This new complex is the active species in your reaction.

Troubleshooting Workflow Diagram

The following diagram outlines a decision-making process for addressing solubility challenges.

G start Start: Dissolve IrBr₃·4H₂O in Organic Solvent issue Observation: Solid remains undissolved or forms a suspension. start->issue heating Action: Apply Heat issue->heating Attempt to force dissolution? strategy Choose Alternative Strategy issue->strategy Abandon direct dissolution color_change Observation: Color changes to dark brown/black? heating->color_change color_change->issue No, still insoluble stop_heat Stop! Dehydration Occurred. Heating is not a viable method. Re-evaluate strategy. color_change->stop_heat Yes polar_solvent Strategy 1: Use coordinating solvent (DMF, DMSO) strategy->polar_solvent aqueous Strategy 2: Use aqueous or mixed-solvent system strategy->aqueous ligand Strategy 3: In-situ ligand exchange to form soluble complex strategy->ligand success Success: Homogeneous solution achieved. Proceed with reaction. polar_solvent->success aqueous->success ligand->success caution Caution: New complex formed. Reactivity may be altered. ligand->caution

Caption: A decision tree for troubleshooting the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: The solubility is limited primarily to polar, aqueous environments. The table below summarizes the available data.

Solvent ClassSpecific SolventSolubilitySource(s)
Water Water (H₂O)Sparingly / Slightly Soluble[1][2]
Alcohols Ethanol (EtOH)Insoluble[1][2]
Ethers Diethyl Ether (Et₂O)Insoluble[1][2]
Non-Polar Solvents Toluene, HexanesInsoluble[1]
Polar Aprotic DMF, DMSOPotentially Soluble (with coordination)Inferred from chemical principles

Q2: What does the "tetrahydrate" designation mean and why is it critical?

A2: "Tetrahydrate" indicates that each formula unit of Iridium (III) bromide is associated with four molecules of water (H₂O).[1][5] These are not just loosely trapped in the crystal; they are typically bound directly to the iridium ion, completing its coordination sphere.[1] This is critical because these water ligands dictate the compound's properties:

  • Solubility: They make the compound polar and more compatible with water than with organic solvents.

  • Stability: They stabilize the iridium center. As noted, removing them requires energy (heat) and changes the compound's chemical nature.[2]

  • Reactivity: In a reaction, these water ligands may need to be displaced by a reactant or a ligand for catalysis to occur.

Q3: What are the key safety precautions for handling this compound?

A3: This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

  • Hazards: Causes skin, eye, and respiratory tract irritation.[6][7][8]

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][6]

  • Handling: All handling of the solid powder should be performed in a certified chemical fume hood to prevent inhalation of dust.[1][6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from heat.[6]

References

  • Iridium(III) bromide - Wikipedia. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]

  • Iridium(III) Bromide Tetrahydrate | AMERICAN ELEMENTS ®. (n.d.). American Elements. Retrieved January 8, 2026, from [Link]

  • This compound | CAS#:13464-83-0 | Chemsrc. (2025, August 24). Chemsrc. Retrieved January 8, 2026, from [Link]

  • Iridium bromide (irbr3) - ChemBK. (2024, April 10). ChemBK. Retrieved January 8, 2026, from [Link]

  • Iridium(III) Bromide Hydrate (IrBr3•xH2O)-Crystalline - FUNCMATER. (n.d.). FUNCMATER. Retrieved January 8, 2026, from [Link]

  • Solved: iridium(III) bromide tetrahydrate [Chemistry] - Gauth. (n.d.). Gauth. Retrieved January 8, 2026, from [Link]

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Technical Support Center: Preventing Iridium Catalyst Decomposition

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for iridium catalysts. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of iridium catalysts during chemical reactions. As Senior Application Scientists, we provide in-depth technical guidance rooted in scientific principles and practical experience.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Rapid Loss of Catalytic Activity Early in the Reaction

You Observe: A promising initial reaction rate that quickly diminishes, leading to an incomplete or stalled reaction.

Probable Causes:

  • Catalyst Poisoning: Trace impurities in your reagents or solvent can irreversibly bind to the active sites of the iridium catalyst. Common poisons include sulfur, phosphorus, and even seemingly innocuous byproducts from previous reaction steps.[1]

  • Ligand Dissociation/Decomposition: The ligand that is crucial for stabilizing the iridium center may be unstable under the reaction conditions, leading to the formation of less active or inactive iridium species.

  • Formation of Inactive Iridium Species: Under certain conditions, iridium can form inactive dimers or larger clusters, a common deactivation pathway in hydrogenation reactions.[2]

Solutions:

  • Reagent and Solvent Purification:

    • Protocol: Ensure all solvents are freshly distilled and degassed. Pass reagents through a plug of activated alumina or silica gel to remove polar impurities. For gaseous reactants, use an appropriate gas purifier.

    • Causality: This minimizes the introduction of catalyst poisons that can block the active iridium sites.[1]

  • Ligand Selection and Optimization:

    • Protocol: If ligand-related decomposition is suspected, consider using a more robust ligand. For instance, ligands with bulky substituents can prevent the formation of inactive iridium dimers.[2] Pyridine-containing ligands have been shown to enhance the stability of Iridium complexes in high-pressure reactions.[3][4]

    • Causality: A well-chosen ligand protects the iridium center from unwanted side reactions and aggregation.

  • Reaction Condition Optimization:

    • Protocol: Methodically vary the temperature and pressure. Sometimes, a lower temperature can prevent ligand decomposition or the formation of inactive iridium species without significantly compromising the reaction rate.

    • Causality: Reaction conditions directly influence the stability of the catalyst complex.

Issue 2: Gradual Decrease in Catalyst Performance Over Time

You Observe: The reaction proceeds to completion, but the catalyst's turnover number (TON) and turnover frequency (TOF) decrease with each successive run.

Probable Causes:

  • Leaching of Iridium: For supported catalysts, the iridium nanoparticles may detach from the support material and wash out of the reactor. This is a known issue with supports like silica in certain reactions.[5]

  • Sintering of Iridium Nanoparticles: In heterogeneous catalysis, high temperatures can cause small iridium nanoparticles to agglomerate into larger, less active particles, reducing the available surface area for the reaction.[1]

  • Fouling of the Catalyst Surface: Non-volatile byproducts or polymers can deposit on the catalyst surface, blocking access to the active sites. This is particularly common in reactions involving hydrocarbons, leading to "coke" formation.[1][6]

Solutions:

  • Support Material and Catalyst Preparation:

    • Protocol: For supported catalysts, consider using a support with stronger metal-support interactions, such as carbon or titania, to prevent leaching. The method of catalyst preparation can also influence the particle size and distribution, affecting its stability.

    • Causality: A robust support material physically anchors the iridium nanoparticles, preventing their loss.

  • Control of Reaction Temperature:

    • Protocol: Operate at the lowest effective temperature to minimize sintering. If high temperatures are necessary, consider a catalyst with a more thermally stable support.

    • Causality: Lower temperatures reduce the kinetic driving force for particle agglomeration.[1]

  • Catalyst Regeneration:

    • Protocol: If fouling is the cause, a regeneration step can often restore activity. A common method involves a controlled oxidation to burn off carbonaceous deposits, followed by a reduction step to regenerate the active metallic iridium sites.[6][7]

    • Causality: Regeneration removes surface contaminants, re-exposing the active catalytic sites.

Issue 3: Inconsistent Reaction Outcomes and Poor Reproducibility

You Observe: Seemingly identical experiments yield significantly different results in terms of reaction rate and final conversion.

Probable Causes:

  • Atmospheric Contamination: Trace amounts of oxygen or moisture can be detrimental to many iridium-catalyzed reactions, leading to the oxidation of the catalyst or hydrolysis of sensitive intermediates.[8][9]

  • Variability in Reagent Quality: Different batches of reagents or solvents may contain varying levels of impurities that affect the catalyst's performance.

  • Substrate-Induced Deactivation: The substrate or product itself can sometimes inhibit or deactivate the catalyst, especially at high concentrations.

Solutions:

  • Strictly Anaerobic and Anhydrous Conditions:

    • Protocol: Use Schlenk line or glovebox techniques to exclude air and moisture. Ensure all solvents are rigorously dried and degassed.

    • Causality: This prevents the formation of inactive iridium oxides and other unwanted side reactions.

  • Consistent Reagent Sourcing and Purification:

    • Protocol: Whenever possible, use reagents from the same batch. If a new batch is used, it's good practice to re-optimize the reaction conditions. Consider implementing a standard purification procedure for all incoming reagents.

    • Causality: Ensures a consistent reaction environment, minimizing variability from unknown impurities.

  • Controlled Substrate Addition:

    • Protocol: Instead of adding the entire amount of substrate at the beginning, consider slow, continuous addition over the course of the reaction.

    • Causality: This maintains a low instantaneous concentration of the substrate and product, which can mitigate substrate-induced deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of iridium catalyst decomposition?

A1: The primary decomposition pathways include:

  • Poisoning: Strong coordination of impurities to the iridium center.[1]

  • Ligand Degradation: Decomposition of the supporting ligand under reaction conditions.

  • Formation of Inactive Dimers/Clusters: Aggregation of iridium centers into less active species.[2]

  • Oxidation: Formation of inactive iridium oxides in the presence of oxidants.

  • Leaching: Loss of the active metal from a solid support.[5]

Q2: How can I choose the right ligand to enhance the stability of my iridium catalyst?

A2: Ligand selection is critical for catalyst stability. Consider the following:

  • Steric Bulk: Bulky ligands can prevent the formation of inactive iridium dimers.[2]

  • Electronic Properties: The electron-donating or -withdrawing nature of the ligand can influence the stability of the iridium center.

  • Chelation: Bidentate or multidentate ligands generally form more stable complexes than monodentate ligands due to the chelate effect.

  • Chemical Stability: Ensure the ligand itself is stable under the reaction conditions (temperature, pressure, pH, presence of reagents). For example, pyridyl-imidazoline ligands have shown good stability under high-pressure conditions.[3][4]

Q3: What analytical techniques are best for monitoring the stability of my iridium catalyst?

A3: A combination of techniques is often most informative:

  • NMR Spectroscopy: To monitor changes in the ligand environment and identify the formation of new iridium species in homogeneous catalysis.

  • X-ray Absorption Spectroscopy (XAS): To probe the oxidation state and coordination environment of the iridium center, even under reaction conditions (in situ/operando).[10]

  • Transmission Electron Microscopy (TEM): For heterogeneous catalysts, to visualize changes in particle size and morphology, such as sintering.[5]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To quantify the amount of iridium that may have leached into the solution from a supported catalyst.[11]

Q4: Can a deactivated iridium catalyst be regenerated?

A4: In many cases, yes. The appropriate regeneration method depends on the deactivation mechanism:

  • For Fouling/Coking: A common procedure involves controlled oxidation to remove carbonaceous deposits, followed by reduction to restore the metallic state.[6][7]

  • For Poisoning: If the poison is reversibly bound, it may be possible to remove it by washing with a suitable solvent or a solution containing a competing ligand. In some cases of strong poisoning, regeneration may not be feasible.[12]

Q5: How do reaction conditions impact the stability of iridium catalysts?

A5: Reaction conditions play a pivotal role:

  • Temperature: Higher temperatures can accelerate decomposition pathways like sintering and ligand degradation.[1]

  • Pressure: Can influence the stability of the catalyst complex and the equilibrium between active and inactive species.

  • Solvent: The polarity and coordinating ability of the solvent can affect ligand dissociation and the solubility of catalyst species.

  • pH: For aqueous reactions, pH can significantly impact the catalyst's stability and activity, particularly for iridium oxide catalysts in water oxidation.

Visualizing Iridium Catalyst Decomposition and Prevention

Decomposition Pathways

cluster_Deactivation Deactivation Pathways Active_Catalyst Active Iridium Catalyst Poisoning Poisoning (e.g., S, P compounds) Active_Catalyst->Poisoning Impurities Ligand_Loss Ligand Dissociation/ Decomposition Active_Catalyst->Ligand_Loss Harsh Conditions Aggregation Aggregation/ Sintering Active_Catalyst->Aggregation High Temperature Oxidation Oxidation Active_Catalyst->Oxidation O2, H2O Leaching Leaching (Supported) Active_Catalyst->Leaching Weak Support Interaction Deactivated_Catalyst Deactivated Iridium Species Poisoning->Deactivated_Catalyst Ligand_Loss->Deactivated_Catalyst Aggregation->Deactivated_Catalyst Oxidation->Deactivated_Catalyst Leaching->Deactivated_Catalyst

Caption: Common pathways leading to iridium catalyst deactivation.

Troubleshooting Workflow

Start Catalyst Deactivation Observed Check_Reagents Analyze Reagent/Solvent Purity Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions (T, P, Atmosphere) Check_Reagents->Check_Conditions Purity OK Purify Purify Reagents/Solvents Check_Reagents->Purify Impurities Found Characterize_Catalyst Post-Reaction Catalyst Characterization (TEM, XAS) Check_Conditions->Characterize_Catalyst Conditions Seem OK Optimize_Conditions Modify T, P, or use Inert Atmosphere Check_Conditions->Optimize_Conditions Conditions too Harsh Optimize_Ligand Select More Robust Ligand Characterize_Catalyst->Optimize_Ligand Ligand Degradation Regenerate Regenerate Catalyst Characterize_Catalyst->Regenerate Fouling Redesign_Support Improve Catalyst Support Characterize_Catalyst->Redesign_Support Sintering/Leaching

Caption: A systematic workflow for troubleshooting iridium catalyst deactivation.

Data Summary

Deactivation MechanismKey Influencing FactorsRecommended Prevention Strategy
Poisoning Reagent/solvent purity, upstream process contaminantsRigorous purification of all reaction components.[1]
Fouling (Coking) High temperature, hydrocarbon reactantsOptimize reaction conditions, periodic catalyst regeneration.[1][6]
Sintering High temperatureUse thermally stable supports, operate at lower temperatures.[1]
Leaching Weak metal-support interaction, harsh solvent conditionsSelect support with strong interaction (e.g., carbon), optimize solvent.[5]
Ligand Dissociation High temperature, incompatible solventUse chelating or bulky ligands, optimize reaction conditions.[2][3]
Oxidation Presence of air or waterMaintain strict anaerobic and anhydrous conditions.[8][9]

References

  • The Decomposition of Hydrazine in the Gas Phase and over an Iridium C
  • Kinetics of Hydrazine Decomposition on Iridium and Alumina Supported Iridium Catalysts. (1973).
  • Degradation of iridium oxides via oxygen evolution from the lattice: correlating atomic scale structure with reaction mechanisms.Energy & Environmental Science.
  • Regeneration procedure for iridium-containing catalyst. (1976).
  • Ligand Effect on the Stability of Water-Soluble Iridium Catalysts for High-Pressure Hydrogen Gas Production by Dehydrogen
  • Regeneration of iridium-containing catalysts. (1976).
  • Ligand Effect on the Stability of Water‐Soluble Iridium Catalysts for High‐Pressure Hydrogen Gas Production by Dehydrogen
  • A Process for Hydrogen Production from the Catalytic Decomposition of Formic Acid over Iridium—Palladium Nanoparticles. (2021). MDPI.
  • The Influence of the Ligand in the Iridium Mediated Electrocatalyic Water Oxid
  • Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemiz
  • Characterization of Iridium Catalyst for Decomposition of Hydrazine Hydrate for Hydrogen Generation. (2025).
  • Iridium-Based Hydride Transfer Catalysts: from Hydrogen Storage to Fine Chemicals.PubMed Central.
  • Visible-Light-Driven, Iridium-Catalyzed Hydrogen Atom Transfer: Mechanistic Studies, Identification of Intermediates, and Catalyst Improvements. (2022).
  • Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization.
  • Stable RuIr Nanoalloy Catalyst for Levulinic Acid Hydrogen
  • The Influence of the Ligand in the Iridium Mediated Electrocatalyic Water Oxidation.
  • Ligand Effect on the Stability of W
  • Inhibiting deactivation of iridium catalysts with bulky substituents on coordination atoms. (2025).
  • Engineers slash iridium use in electrolyzer catalyst by 80%, boosting path to affordable green hydrogen. (2025). Rice News.
  • Iridium-based hydride transfer catalysts: from hydrogen storage to fine chemicals.RSC Publishing.
  • Activation, Deactivation and Reversibility in a Series of Homogeneous Iridium Dehydrogenation Catalysts.
  • Understanding the Influence of Iridium Oxide Catalyst State on the Performance in Oxygen Evolution Reaction. (2025).
  • Catalyst deactivation mechanisms and how to prevent them. (2025).
  • In Search of Lost Iridium: Quantification of Anode Catalyst Layer Dissolution in Proton Exchange Membrane Water Electrolyzers. (2023).
  • Monitoring the Structural Changes in Iridium Nanoparticles during Oxygen Evolution Electrocatalysis with Operando X-ray Total Sc
  • Monitoring the Structural Changes in Iridium Nanoparticles during Oxygen Evolution Electrocatalysis with Operando X-ray Total Scattering. (2025).
  • Regeneration of an Iridium(III) Complex Active for Alkane Dehydrogenation Using Molecular Oxygen. (2025).
  • Catalyst regener
  • Microcalorimetric studies of the iridium catalyst for hydrazine decomposition reaction.ElectronicsAndBooks.
  • Iridium Coating: Processes, Properties and Application. Part I. (2025).
  • Accelerated Degradation Protocols for Iridium-Based Oxygen Evolving Catalysts in Water Splitting Devices. (2021).
  • Observing the oxidation state turnover in heterogeneous iridium-based water oxidation c
  • Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regener
  • Processing Of High Purity Iridium Alloys And Effects Of Impurity Elements.
  • The Impact of Metallic Impurities on the Activity-Stability Relationship of Iridium-Based Nanofiber Catalysts for Acidic Water Electrolysis.
  • Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. (2022). MDPI.
  • Recommended List of Common Impurities for Metallic Fixed-point Materials of the ITS-90.National Institute of Standards and Technology.

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Technical Support Center: Optimizing Iridium Catalyst Stability Through Solvent Selection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for iridium catalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of iridium catalyst stability, with a specific focus on the critical role of the solvent. In my experience, many perplexing experimental outcomes—from low yields to complete reaction failure—can be traced back to suboptimal solvent choices that compromise catalyst integrity.

This resource is structured to provide not just procedural guidance, but a deeper understanding of the underlying chemical principles. By understanding why a solvent impacts your catalyst, you can move beyond simple troubleshooting to proactively designing more robust and efficient catalytic systems.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our team receives regarding iridium catalyst stability and solvent effects.

Q1: My iridium-catalyzed reaction is sluggish or shows no conversion. Where should I start troubleshooting?

A1: Before suspecting inherent catalyst inactivity, always begin by scrutinizing your reaction setup, with a primary focus on the solvent. Low or no conversion in iridium-catalyzed reactions can often be attributed to four key areas: catalyst integrity, purity of reagents and solvents, reaction conditions, or substrate-specific issues.[1] A common and often overlooked culprit is the presence of impurities like water or oxygen in the solvent, which can deactivate the catalyst.[1]

Q2: How does solvent polarity affect the stability of my iridium catalyst?

A2: Solvent polarity is a critical parameter that can influence catalyst stability in several ways.[2][3] For ionic iridium complexes, polar solvents can help to separate the catalyst's cation and anion, preventing ion-pairing that might block the active site.[2] Conversely, for neutral catalysts, the solvent polarity can dictate whether the catalyst exists in an active, isolated state or forms less active aggregates.[2] Furthermore, the polarity of the solvent can influence the energy of the transition state in a catalytic cycle.[2][3][4] According to the Hughes-Ingold rules, if the transition state is more charged than the reactants, a more polar solvent will accelerate the reaction, and vice-versa.[2]

Q3: Can the solvent directly interact with the iridium center, and if so, how does this impact stability?

A3: Yes, direct coordination of the solvent to the iridium center is a crucial factor.[2][3][5] Solvents can act as ligands, and their binding strength can significantly influence catalyst activity and stability.[5] Weakly coordinating solvents are often preferred as they can be easily displaced by the substrate. Strongly coordinating solvents, on the other hand, can occupy the active site and inhibit catalysis.[5] In some cases, solvent coordination can also stabilize the catalyst and prevent deactivation.[3]

Q4: I'm observing catalyst precipitation during my reaction. What is the likely cause and how can I prevent it?

A4: Catalyst precipitation is a common deactivation pathway, particularly in processes like methanol carbonylation.[6][7] This is often caused by the formation of an inert catalyst configuration that is less soluble in the reaction medium.[6][7] The choice of solvent and the presence of additives can either stabilize or destabilize these inert species. For instance, in the carbonylation of methanol, water and hydrogen iodide can lead to ligand dissociation and catalyst deactivation, while methyl acetate can stabilize the active form.[6] To prevent precipitation, consider using a solvent system that is known to solubilize both the active catalyst and key intermediates. A systematic study of catalyst solubility in various solvents can be highly beneficial.[8]

Q5: What role does hydrogen bonding play in solvent-mediated catalyst stability?

A5: Hydrogen bonding is a significant non-covalent interaction that can profoundly affect catalyst stability and reactivity.[2][9][10][11][12][13] Solvents capable of hydrogen bonding can interact with the catalyst, substrates, or intermediates.[2][10][11] For example, protic solvents like alcohols or water can act as proton shuttles, facilitating certain catalytic steps without directly coordinating to the metal center.[2] However, strong hydrogen bonding between the solvent and the catalyst can also lead to the formation of stable aggregates, potentially reducing catalytic activity.[2][9] The effect of hydrogen bonding is highly dependent on the specific catalyst system and reaction mechanism.[10][11][12][13]

Troubleshooting Guides

This section provides more in-depth, step-by-step guidance for specific issues you may encounter.

Issue 1: Rapid Catalyst Deactivation

Symptoms:

  • Initial reaction rate is high but quickly drops off.

  • Incomplete conversion of starting material.

  • Change in the color of the reaction mixture, possibly indicating a change in the catalyst's oxidation state or coordination sphere.

Potential Solvent-Related Causes & Troubleshooting Steps:

  • Oxidative Addition of the Solvent: Some solvents, particularly those with activatable bonds (e.g., chlorinated solvents), can undergo oxidative addition to the iridium center.[14][15][16] This changes the oxidation state and coordination number of the iridium, often leading to a less active or inactive species.[14][16]

    • Action: Review the literature for the compatibility of your iridium complex with the chosen solvent. If in doubt, switch to a more inert solvent like toluene, THF, or dioxane.

  • Ligand Dissociation Triggered by Solvent: Certain solvents can promote the dissociation of essential ligands from the iridium center, leading to catalyst decomposition.[6]

    • Action: If you suspect ligand dissociation, consider using a solvent that is less coordinating. Alternatively, adding a slight excess of the labile ligand to the reaction mixture can sometimes suppress dissociation via Le Chatelier's principle.

  • Hydrolysis or Aminolysis: In reactions involving sensitive functional groups, trace amounts of water or amines in the solvent can lead to catalyst deactivation through hydrolysis or aminolysis of key intermediates.[17]

    • Action: Ensure your solvent is rigorously dried and deoxygenated before use.[1] Using a solvent purification system is highly recommended.[1]

Issue 2: Catalyst Aggregation and Reduced Activity

Symptoms:

  • Lower than expected reaction rates.

  • Formation of visible particulates or a colloidal suspension.

  • Inconsistent results between batches.

Potential Solvent-Related Causes & Troubleshooting Steps:

  • Poor Catalyst Solubility: The most straightforward cause of aggregation is poor solubility of the catalyst in the chosen solvent.[8]

    • Action: Conduct preliminary solubility tests with your catalyst in a range of solvents. A table summarizing the solubility of common iridium photocatalysts is provided below.[8]

  • Solvent-Induced Aggregation: Even if a catalyst is initially soluble, changes in the reaction medium (e.g., formation of a polar product in a nonpolar solvent) can induce aggregation. Hydrogen bonding interactions between catalyst molecules, facilitated by the solvent, can also promote aggregation.[9][18]

    • Action: Consider using a solvent mixture to maintain solubility throughout the reaction. For catalysts prone to hydrogen-bond-mediated aggregation, switching from a protic to an aprotic solvent may be beneficial.[9]

Experimental Protocols
Protocol 1: Solvent Screening for Optimal Catalyst Stability

This protocol outlines a systematic approach to selecting a solvent that maximizes the stability and activity of your iridium catalyst.

  • Catalyst Solubility Assessment:

    • Accurately weigh a small amount of the iridium catalyst into several vials.

    • Add a measured volume of a candidate solvent to each vial to create a saturated solution.

    • Stir the vials at the intended reaction temperature for a set period.

    • Centrifuge the vials to pellet any undissolved catalyst.

    • Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved catalyst using a suitable analytical technique (e.g., UV-Vis spectroscopy, ICP-MS).

    • Repeat for a range of solvents with varying polarities and coordinating abilities.

  • Stability Test under Reaction Conditions (No Substrate):

    • Prepare solutions of the catalyst in the most promising solvents from the solubility screen at the intended reaction concentration.

    • Heat the solutions to the reaction temperature under an inert atmosphere.

    • At regular intervals, take aliquots and analyze for catalyst decomposition (e.g., by ¹H NMR, ³¹P NMR if applicable, or UV-Vis). A stable catalyst will show no significant change in its spectral signature over time.

  • Catalytic Activity Test:

    • Run the desired reaction in the solvents that demonstrated both good solubility and stability.

    • Monitor the reaction progress (e.g., by GC, LC, or NMR) to determine the initial rate and final conversion.

    • Compare the performance in each solvent to identify the optimal choice.

Data Presentation

Table 1: Maximum Solubility of Selected Iridium Photocatalysts in Common Solvents (ppm) [8]

CatalystAcetonitrileDichloromethaneTolueneTetrahydrofuran
fac-Ir(ppy)₃100 - 200> 10,000> 10,000> 10,000
fac-Ir(4'-Fppy)₃50 - 1005,000 - 10,000> 10,000> 10,000
Ir(4'-CF₃ppy)₃< 501,000 - 5,000> 10,000> 10,000

Data adapted from Weaver, J. D. et al. Org. Process Res. Dev. 2019, 23, 1087–1095.[8]

Visualizations
Diagram 1: Solvent-Influenced Iridium Catalyst Deactivation Pathways

G cluster_active Active Catalytic Cycle cluster_deactivation Deactivation Pathways Active_Ir Active Ir(n) Catalyst Precipitation Precipitation (Inert Species) Active_Ir->Precipitation Poor Solubility Aggregation Aggregation (Reduced Activity) Active_Ir->Aggregation H-Bonding / Polarity Mismatch Oxidative_Addition Oxidative Addition of Solvent Active_Ir->Oxidative_Addition Reactive Solvent Ligand_Dissociation Ligand Dissociation Active_Ir->Ligand_Dissociation Coordinating Solvent

Caption: Key deactivation pathways for iridium catalysts influenced by solvent properties.

Diagram 2: Experimental Workflow for Solvent Selection

G Start Start: Define Reaction Solubility 1. Solubility Screening (Multiple Solvents) Start->Solubility Stability 2. Stability Test (No Substrate) (Promising Solvents) Solubility->Stability Activity 3. Catalytic Activity Test (Full Reaction Setup) Stability->Activity Optimal Optimal Solvent Identified Activity->Optimal

Caption: A systematic workflow for selecting an optimal solvent to enhance catalyst stability.

References

  • Solvent stabilization mechanisms and deactivation pathways of the inert stereo-configuration in iridium carbonyl iodide complexes (Ir(CO)2I2−) - Nanoscale (RSC Publishing).
  • Solvent-induced aggregation based on a heteroleptic Ir(iii) complex via hydrogen bonds.
  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - RSC Publishing.
  • Decoupling Solvent Effects: Perfluorinated Sulfonic Acid Structure and Catalyst Layer Stability in PEM Water Electrolysis - MDPI.
  • Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization - White Rose Research Online.
  • Solvent-Dependent Thermochemistry of an Iridium/Ruthenium H2 Evolution Catalyst - PubMed.
  • Advances in the synthesis and application of iridium (I) complexes for use in hydrogen isotope exchange - University of Strathclyde.
  • Troubleshooting low catalytic activity of iridium complexes - Benchchem.
  • Solvent-Dependent Thermochemistry of an Iridium/Ruthenium H2 Evolution Catalyst.
  • Steroselective Oxidative Addition of Hydrogen to Iridium(I) Complexes. Kinetic Control Based on Ligand Electronic Effects. - DTIC.
  • Solvent Stabilization Mechanisms and Deactivation Pathways of the Inert Stereo Configuration in Iridium Carbonyl Iodide Complexes (Ir(CO)2I2-) | Request PDF - ResearchGate.
  • Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - RSC Publishing.
  • An aqua regia-free chemical recovery and reprecipitation of Ir from IrO x catalysts: optimisation of the extraction efficiency using surface response methodology - RSC Publishing.
  • 'Aggregation-Induced Emission' Active Mono-Cyclometalated Iridium(III) Complex Mediated Efficient Vapor-Phase Detection of Dichloromethane - NIH.
  • Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06499A.
  • Controlling aggregation-induced emission of iridium(Ⅲ) complexes via molecular hydrophilic-lipophilic interactions and in-situ electrostatic self-assembly - PubMed.
  • Oxidative addition - Wikipedia.
  • Solvent Extraction of Iridium(IV) with the Petroleum Sulfoxide | Asian Journal of Chemistry.
  • Oxidative addition of alkyl halides to iridium(I) complexes; the inversion of configuration at carbon - Journal of the Chemical Society D - RSC Publishing.
  • Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts - ResearchGate.
  • Chemical Dissolution of Iridium Powder Using Alkali Fusion Followed by High-Temperature Leaching | Request PDF - ResearchGate.
  • Influence of solvent structure and hydrogen bonding on catalysis at solid-liquid interfaces - PubMed.
  • Water-Soluble Tris(cyclometalated) Iridium(III) Complexes for Aqueous Electron and Energy Transfer Photochemistry | Accounts of Chemical Research - ACS Publications.
  • Influence of Solvent Structure and Hydrogen Bonding on Catalysis at Solid-Liquid Interfaces - OSTI.gov.
  • Extraction and separation studies of iridium(III) with 4-(4-methoxy benzylideneimino)-5-methyl-4H-1,2,4 - Prime Scholars.
  • Solvent Effects in Catalysis: Rational Improvements of Catalysts via Manipulation of Solvent Interactions | Request PDF - ResearchGate.
  • Aging iridium oxide catalyst inks: a formulation strategy to enhance ink processability for polymer electrolyte membrane water electrolyzers - Soft Matter (RSC Publishing).
  • Dissecting Solvent Effects on Hydrogen Bonding - PMC - PubMed Central - NIH.
  • Kinetics of oxidative addition to iridium(I) complexes | Inorganic Chemistry.
  • Penta- versus hexa-coordinated iridium catalysts control the reactivity of the direct reductive amination between aliphatic amines and aliphatic ketones - RSC Publishing.
  • 14.1.2: Oxidative Addition - Chemistry LibreTexts.
  • Iridium-Based Hydride Transfer Catalysts: from Hydrogen Storage to Fine Chemicals - PMC - PubMed Central.
  • Solvent Effects on Hydrogen Bonding | Request PDF - ResearchGate.
  • Iridium-Catalyzed Enantioselective Allylic Substitution with Aqueous Solutions of Nucleophiles - ETH Zürich. Available at: [Link]

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Technical Support Center: Iridium-Mediated Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for iridium-mediated transformations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of iridium catalysis, with a specific focus on diagnosing and overcoming catalyst poisoning. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and enhance the robustness of your synthetic methods.

Section 1: Frequently Asked Questions - Understanding Iridium Catalyst Deactivation

This section addresses the fundamental concepts of catalyst poisoning. A clear understanding of these principles is the first step toward effective troubleshooting.

Q1: What exactly is "catalyst poisoning" in the context of iridium-mediated transformations?

A: Catalyst poisoning refers to the deactivation of a catalyst by a chemical substance, known as a poison, that binds to the active sites.[1][2] In iridium catalysis, this typically involves a compound forming a strong chemical bond with the iridium center.[3] This interaction blocks the catalyst's ability to coordinate with the intended reactants, thereby decreasing or completely halting the catalytic cycle.[2] Unlike thermal decomposition or physical degradation, poisoning is a specific chemical deactivation mechanism.[1]

Q2: My iridium-catalyzed reaction (e.g., hydrogenation, C-H activation) has stopped before completion. How can I determine if catalyst poisoning is the culprit?

A: Observing a stalled reaction is a classic symptom of catalyst deactivation.[4][5] To diagnose poisoning, a systematic approach is required.

Initial Diagnostic Steps:

  • Control Experiment: Run the reaction with a highly purified substrate that is known to perform well. This helps confirm the intrinsic activity of your catalyst batch and reagents.[6]

  • Catalyst Spiking: If the reaction has stalled, add a second charge of fresh catalyst. If the reaction restarts, it strongly suggests the initial catalyst was deactivated during the process.

  • Spectroscopic Analysis: After the reaction, carefully isolate the iridium complex. Use techniques like NMR spectroscopy (e.g., ¹H, ³¹P) to compare the spectrum of the used catalyst against a fresh sample.[7] Significant changes can indicate ligand degradation or the formation of a new, inactive species.

  • Identify Potential Poisons: Analyze the reaction mixture (e.g., by GC-MS or LC-MS) to identify any byproducts that could be acting as inhibitors. For instance, in imine hydrogenations, the appearance of ketones could suggest hydrolysis, which releases potent amine poisons.[4]

Below is a logical workflow to follow when encountering low or no catalytic activity.

G start Low or No Catalytic Activity Observed check_integrity Step 1: Verify Catalyst Integrity Run control reaction with a 'clean' substrate. start->check_integrity activity_ok Activity Confirmed check_integrity->activity_ok Yes activity_bad No/Low Activity check_integrity->activity_bad No check_impurities Step 2: Investigate Reagent/Solvent Purity Are there known poisons present (S, N, halides)? activity_ok->check_impurities new_catalyst Use fresh/newly purchased catalyst. Re-evaluate protocol for catalyst preparation/handling. activity_bad->new_catalyst purify Action: Purify all reagents and solvents. Use high-purity starting materials. check_impurities->purify Yes check_byproducts Step 3: Analyze Reaction Byproducts Is the substrate, product, or a byproduct a potential poison? check_impurities->check_byproducts No purify->check_byproducts byproduct_poison Poisoning by Substrate/Product/Byproduct Identified check_byproducts->byproduct_poison Yes no_obvious_poison No Obvious Poison Detected check_byproducts->no_obvious_poison No optimize Action: Modify reaction conditions. (e.g., Additives, change solvent, adjust temperature/pressure) byproduct_poison->optimize structural_deactivation Consider other deactivation pathways: - Ligand Degradation - Dimerization/Aggregation no_obvious_poison->structural_deactivation end Optimized Reaction optimize->end structural_deactivation->optimize

Caption: Troubleshooting workflow for low catalytic activity.

Q3: What are the most common chemical species that poison homogeneous iridium catalysts?

A: Iridium catalysts are susceptible to a range of poisons, which often contain heteroatoms with lone pairs of electrons capable of strong coordination to the metal center.[1] Even trace amounts of these impurities in reagents or solvents can be detrimental.[7][8]

Poison Class Specific Examples Common Sources Mechanism of Action
Nitrogen Compounds Ammonia, primary/secondary amines, pyridines, quinolines, nitriles, oximes, N-heterocycles.[1][4][9]Substrates/products, impurities in solvents, byproducts from imine hydrolysis.[4][6][10]Strong coordination to the Ir center, blocking active sites.[11][12]
Sulfur Compounds Sulfides, sulfites, thiols.[1][7]Impurities in starting materials or solvents.Irreversible binding to the metal surface.[7]
Halides Chloride (Cl⁻), Iodide (I⁻).[1][12]Catalyst precursors (e.g., [IrCp*Cl₂]₂), additives, impurities from workups (e.g., brine wash).[12]Formation of stable, less active or inactive halide-bridged dimers or complexes.
Other Species Carbon Monoxide (CO), Phosphates, Phosphites.[1]Impurities in H₂ gas, side reactions.Strong coordination to the metal center.
Oxygen & Moisture O₂, H₂OAtmospheric leaks, wet solvents/reagents.Can lead to the formation of inactive iridium oxides or hydroxides or cause hydrolysis of sensitive intermediates.[6][13]
Section 2: Troubleshooting Guides - Diagnosis & Correction

This section provides detailed guidance for specific, common problems encountered in the lab.

Problem 1: My C-H borylation/amination of a pyridine or quinoline substrate is failing.

  • Probable Cause: Direct poisoning by the substrate or product. The basic nitrogen atom in the heterocyclic ring is strongly coordinating to the Lewis acidic iridium center, outcompeting the desired C-H activation pathway.[10][14] This is a well-documented challenge in the functionalization of heterocycles.[10]

  • Expert Recommendation (The "Substrate Activation" Strategy): The key is to "mask" the poisoning nitrogen atom. This can be achieved by adding an acid that will preferentially coordinate to the nitrogen lone pair.

    • Brønsted Acid Approach: Adding a strong acid protonates the nitrogen, forming a pyridinium salt. The positive charge prevents coordination to the cationic iridium center.

    • Lewis Acid Approach: A Lewis acid can also coordinate to the nitrogen, effectively blocking it.[14]

  • Troubleshooting Protocol: Acid Additive Screening

    • Set up your standard reaction on a small scale (e.g., 0.1 mmol).

    • In parallel, set up several identical reactions, each with a different acid additive. Good starting points include:

      • Brønsted Acids: Methanesulfonic acid (MsOH)[12], Trifluoroacetic acid (TFA).

      • Lewis Acids: Copper triflate (Cu(OTf)₂)[14].

    • Begin with 1.0 equivalent of the acid relative to the substrate and monitor the reaction. If improvement is seen, the loading can be optimized.

    • Important: The choice of counter-anion is critical. Ensure the acid used does not introduce a coordinating anion like chloride, which is itself a poison.[12]

Problem 2: My transfer hydrogenation of an imine starts well but then deactivates over time.

  • Probable Cause: In situ generation of a potent poison via hydrolysis. Trace amounts of water in the reaction mixture can hydrolyze the imine intermediate, releasing ammonia or a primary amine (e.g., methylamine).[4][9] These small, unhindered amines are extremely strong binders to the iridium center and can shut down catalysis even at low concentrations.[4][6]

  • Expert Recommendation: The solution is rigorous exclusion of water and stabilization of the catalytic cycle.

  • Troubleshooting Protocol: Anhydrous Conditions & Additives

    • Solvent/Reagent Preparation: Dry all solvents over activated molecular sieves (4Å) for at least 24 hours. Ensure all liquid reagents are handled under anhydrous conditions.

    • Atmosphere Control: Assemble the reaction glassware hot from the oven and cool under a stream of high-purity argon or nitrogen. Use rigorous Schlenk line or glovebox techniques for all manipulations.[7]

    • Hydrogen Source: In transfer hydrogenation, the hydrogen donor (e.g., isopropanol, formic acid) must also be anhydrous. Using isopropanol as a co-solvent and hydrogen donor has been shown to suppress the hydrolysis side-reaction in some cases.[9]

    • Consider the Catalyst: The active catalyst is generated from a precursor. Induction periods can sometimes be observed.[15] However, a slowing rate after an initial period of activity points more strongly toward deactivation.

G Ir_Active Active Ir-H Species Imine Imine Substrate Ir_Active->Imine Hydrogenation Product Amine Product Ir_Active->Product Catalyst Regeneration Amine_Poison Amine Poison (e.g., NH₃, MeNH₂) Ir_Active->Amine_Poison Strong Coordination H2O Trace H₂O Imine->H2O Hydrolysis Ir_Poisoned Poisoned Ir Complex (Inactive)

Caption: Deactivation via hydrolysis of an imine intermediate.

Problem 3: I am seeing poor reactivity and my catalyst precipitates from solution, especially in non-coordinating solvents like dichloromethane or toluene.

  • Probable Cause: Formation of inactive catalyst aggregates. Many highly active cationic iridium(III) dihydride species, which are key intermediates in hydrogenation, are prone to aggregation.[5] They can irreversibly form inactive and often insoluble trimers or other clusters, especially in non-coordinating solvents that do not stabilize the active monomeric form.[5][16][17] Ligand loss can also contribute to the formation of insoluble aggregates.[16]

  • Expert Recommendation: The strategy is to stabilize the active monomeric catalyst. This can be done by changing the solvent or using a stabilizing additive.

  • Troubleshooting Protocol: Additive Screening & Solvent Effects

    • Solvent Change: If compatible with your substrate, switch to a more coordinating solvent (e.g., THF, methanol). This can help stabilize the active species and prevent aggregation.

    • Use of Additives: Certain additives have been shown to extend the lifetime of the active catalyst. For the hydrogenation of enones, for example, benzamide was found to stabilize the dihydridic intermediate and prevent deactivating trimerization.[5] Screen a panel of potential coordinating additives that will not interfere with the desired reaction.

    • Catalyst Precursor Choice: Deactivation can also occur via dimerization of Ir(I) complexes.[17] Ensure your catalyst precursor and activation conditions are optimized to favor the formation of the desired active species.

Section 3: Advanced Topics & Preventative Measures

Q4: My catalyst has been poisoned. Is it possible to reactivate it?

A: Reactivation of homogeneous catalysts is challenging and often impractical. However, in specific cases, partial recovery of activity has been demonstrated.

  • For Amine Poisoning: For catalysts deactivated by the coordination of methylamine, treatment of the spent catalyst with dilute hydroiodic acid (0.1 M) has been shown to recover about 25% of the initial activity.[9] The acid likely protonates and displaces the coordinated amine, freeing up the catalytic site. However, this may require a subsequent lengthy washing procedure.[9]

  • For Supported Catalysts: Heterogeneous or supported iridium catalysts are more amenable to regeneration. A common industrial procedure involves a cycle of:

    • Contacting with an oxygen-containing gas to burn off carbonaceous residues.

    • Reduction with a hydrogen-containing gas at elevated temperatures to restore the metallic iridium.

    • Treatment with a halogen-containing gas to redisperse the iridium metal into a highly active state.[18]

Q5: How can I design my experiments to prevent catalyst poisoning from the outset?

A: A proactive approach is always superior to reactive troubleshooting.

  • Purity is Paramount: Use the highest purity reagents and solvents available. If necessary, purify starting materials via distillation, recrystallization, or chromatography to remove trace inhibitors.[2][7]

  • Choose the Right Catalyst: If you anticipate poisoning by halides, start with a halide-free precursor like [Cp*Ir(H₂O)₃]SO₄ or a complex with a weakly coordinating anion (BF₄⁻, BArF⁻).[12][19]

  • Anticipate Substrate-Directed Poisoning: If your substrate contains a basic nitrogen or sulfur atom, assume it will be a problem and incorporate an acid additive strategy from the beginning.[10][12]

  • Master Inert Techniques: Treat your iridium catalyst as if it is extremely sensitive to air and moisture, even if it is sold as "air-stable." Small amounts of degradation can have a large impact on catalytic efficiency.[7][13]

  • Rational Ligand Selection: In some cases, catalyst deactivation occurs via functionalization of the ligand itself.[20] If you suspect this is happening, a structural modification of the ligand to block the reactive site can lead to a more robust catalyst.[20]

By implementing these best practices and utilizing the troubleshooting guides, you can significantly improve the success rate and reproducibility of your iridium-catalyzed transformations.

References
  • Heller, M. J., et al. (2018). Photochemical Formic Acid Dehydrogenation by Iridium Complexes: Understanding Mechanism and Overcoming Deactivation.
  • Kwan, M. H. T., et al. (2020).
  • Kwan, M. H. T., et al. (2020). Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization.
  • Black, S. J., et al. (2019).
  • Pitre, S. P., et al. (2014). Ligand functionalization as a deactivation pathway in a fac-Ir(ppy)
  • Chen, G., et al.
  • N.N. (1976). Regeneration procedure for iridium-containing catalyst.
  • BenchChem. (2025). Troubleshooting low catalytic activity of iridium complexes. BenchChem.
  • BenchChem. (2025).
  • Wikipedia. (2023).
  • RevisionDojo. (2025). Catalyst Poisoning Explained Simply. RevisionDojo.
  • Chemistry For Everyone. (2025).
  • N.N. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale.
  • Chemistry For Everyone. (2025). Why Does Catalyst Poisoning Occur In Kinetics?. YouTube.
  • MDPI. (2023). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI.
  • Schmalzbauer, M., et al. (2022). Stereoselective Iridium-N,P-Catalyzed Double Hydrogenation of Conjugated Enones to Saturated Alcohols. Journal of the American Chemical Society.
  • Schreiner, M., et al. (2021). Iridium‐Catalyzed Acid‐Assisted Hydrogenation of Oximes to Hydroxylamines.
  • FasterCapital. (2023).
  • ESRF. (2015). Transfer hydrogenation catalyst deactivation solved through in situ X-ray absorption spectroscopy.
  • N.N. (2024).
  • ResearchGate. (2025). Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor.
  • N.N. (2023).

Sources

Technical Support Center: Regeneration of Deactivated Iridium Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the regeneration of deactivated iridium catalysts. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimental work. Our goal is to provide you with the expertise and practical insights needed to restore the activity of your valuable iridium catalysts, ensuring the integrity and efficiency of your research.

Troubleshooting Guide: Common Issues in Iridium Catalyst Regeneration

This section addresses specific problems you might encounter during the regeneration of your deactivated iridium catalysts. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind the recommended actions.

Issue 1: Incomplete Removal of Carbonaceous Deposits (Coking)

Question: I performed an oxidative treatment to burn off coke from my supported iridium catalyst, but its activity was not fully restored. What could be the reason, and how can I improve the process?

Answer:

Incomplete removal of carbonaceous deposits, or coking, is a common deactivation mechanism for iridium catalysts used in hydrocarbon conversion reactions.[1][2] The carbonaceous material physically blocks the active sites of the catalyst, leading to a decrease in activity.[2] While oxidative treatment is the standard method for coke removal, its effectiveness depends on carefully controlled conditions.

Causality Behind Ineffective Coke Removal:

  • Insufficient Temperature: The temperature might have been too low to achieve complete combustion of the coke. The oxidation of carbonaceous residues typically requires temperatures of at least 300°C.[1][3]

  • Poor Oxygen Control: An inadequate supply of oxygen will result in incomplete combustion. Conversely, excessively high oxygen concentrations, especially at elevated temperatures, can lead to the agglomeration of iridium particles, which also reduces catalytic activity.[1][3]

  • Temperature Runaways: Poor control during the burn-off step can lead to temperature spikes, which can be as high as 700°C.[3] Such high temperatures can cause thermal degradation of the catalyst, including an undesirable increase in the particle size of the iridium.[3]

Troubleshooting Protocol for Effective Decoking:

  • Temperature Optimization: Ensure the regeneration temperature is within the optimal range of 300°C to 600°C. A more preferable range is between 340°C to 490°C to balance effective coke removal with minimizing thermal damage to the catalyst.[1]

  • Controlled Oxygen Introduction: Instead of a sudden introduction of high-concentration oxygen, a gradual increase is recommended. Start with a flow of nitrogen containing 1% oxygen and slowly increase the oxygen concentration to 20% (dry air) once the target temperature is reached.[1]

  • Monitoring and Control: Closely monitor the temperature throughout the process to prevent runaways. The use of a well-controlled furnace and thermocouples is crucial.

Below is a workflow diagram illustrating the decision-making process for troubleshooting incomplete coke removal.

start Start: Low Catalyst Activity After Regeneration check_coke Suspect Incomplete Coke Removal? start->check_coke check_temp Was Regeneration Temperature > 300°C? check_coke->check_temp Yes failure Further Troubleshooting Needed check_coke->failure No check_o2 Was Oxygen Concentration Controlled? check_temp->check_o2 Yes optimize_temp Action: Increase Temperature to 340-490°C check_temp->optimize_temp No control_o2 Action: Implement Gradual Oxygen Introduction check_o2->control_o2 No check_o2->failure Yes success Outcome: Improved Catalyst Activity optimize_temp->success control_o2->success

Caption: Troubleshooting workflow for incomplete coke removal.

Issue 2: Agglomeration of Iridium Particles After Regeneration

Question: After regenerating my supported iridium catalyst, characterization shows that the iridium particles have agglomerated, leading to a loss of active surface area. Why did this happen, and can it be reversed?

Answer:

The agglomeration of iridium particles into larger crystallites is a significant cause of reduced catalytic activity.[1][3] This phenomenon is often a consequence of the regeneration process itself, particularly during oxidative treatments at high temperatures.

The Science Behind Iridium Agglomeration:

  • High-Temperature Oxidation: Exposing iridium catalysts to oxygen at temperatures above 370°C to 450°C can lead to the formation of large iridium oxide crystallites.[3]

  • Subsequent Reduction: When these large oxide particles are subsequently reduced, they form large particles of iridium metal, resulting in a catalyst with low activity.[3]

Protocol for Redispersion of Agglomerated Iridium:

Fortunately, this agglomeration can often be reversed through a carefully controlled halogen treatment. This process aims to redisperse the iridium particles back to a highly active, high-surface-area state.

Step-by-Step Redispersion Protocol:

  • Initial Reduction: Before halogen treatment, the catalyst should be reduced to convert the iridium oxide back to its metallic form. This is typically done by contacting the catalyst with a hydrogen-containing gas at a temperature between 200°C and 550°C.[1]

  • Halogen Treatment: The reduced catalyst is then treated with a gas mixture containing a halogen, typically chlorine, at a temperature of at least 300°C.[1][3] It is crucial to control the oxygen concentration during this step. For effective redispersion of iridium, the oxygen concentration should be carefully controlled, preferably between 0.01 and 10 volume %.[3]

  • Cyclic Treatment: For optimal redispersion, it may be necessary to repeat the reduction and halogen treatment steps sequentially. Generally, 1 to 6 additional cycles can be used to achieve a metallic surface area greater than 200 m²/gm.[1]

Below is a diagram illustrating the mechanism of iridium agglomeration and redispersion.

cluster_agglomeration Agglomeration Pathway cluster_redispersion Redispersion Pathway small_ir High Surface Area Ir Particles high_temp_o2 High Temp + O2 small_ir->high_temp_o2 large_ir_oxide Large Ir Oxide Crystallites high_temp_o2->large_ir_oxide reduction Reduction (H2) large_ir_oxide->reduction large_ir Low Surface Area Agglomerated Ir reduction->large_ir agglomerated_ir Agglomerated Ir halogen_treatment Halogen + Controlled O2 Treatment agglomerated_ir->halogen_treatment redispersed_ir Redispersed High Surface Area Ir halogen_treatment->redispersed_ir

Caption: Iridium agglomeration and redispersion pathways.

Issue 3: Deactivation of Homogeneous Iridium Catalysts

Question: My homogeneous iridium catalyst for chiral amine racemization has deactivated during the reaction. What are the likely causes, and can the catalyst be reactivated?

Answer:

The deactivation of homogeneous iridium catalysts can occur through various pathways, including ligand degradation, dimerization, or changes in the metal's oxidation state.[4] In the specific case of iodo-iridium catalysts used for chiral amine racemization, a common deactivation mechanism has been identified.

Deactivation Mechanism:

  • Amine Coordination: The deactivation is often caused by the strong coordination of ammonia or primary amines (like methylamine) to the iridium center.[5][6] These amines can be generated through the hydrolysis or aminolysis of the catalyst-activated imine intermediate.[5][6] The tightly bound amine blocks the active site, preventing further catalytic turnover.[5]

Mitigation and Reactivation Strategies:

  • Control of Moisture: Since hydrolysis of the imine intermediate is a key step in the deactivation pathway, excluding water from the reaction mixture can help to suppress this side reaction.[6]

  • Substrate Concentration: Adjusting the substrate concentration can also influence the rate of deactivation.[5]

  • Partial Reactivation: It has been shown that treating the spent catalyst with dilute hydroiodic acid (0.1 M) for 2 hours can recover about 25% of the catalyst's activity.[6] However, this may require a subsequent lengthy washing procedure.[6]

The following table summarizes the key factors in the deactivation and reactivation of these homogeneous iridium catalysts.

FactorRole in DeactivationMitigation/Reactivation Strategy
Water Promotes hydrolysis of the imine intermediate, leading to the formation of deactivating amines.Rigorously dry solvents and reagents.
Ammonia/Primary Amines Tightly coordinate to the iridium center, blocking the active site.Control reaction conditions to minimize their formation.
Hydroiodic Acid Can partially displace the coordinated amines and reactivate the catalyst.Treat the spent catalyst with a dilute solution of hydroiodic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main types of deactivation for heterogeneous iridium catalysts?

A1: The primary mechanisms of deactivation for heterogeneous iridium catalysts can be categorized as:

  • Poisoning: Strong chemical interaction of substances from the feed or products with the active sites. Common poisons include sulfur, lead, and mercury.[2][7]

  • Fouling (Coking): Physical deposition of carbonaceous materials on the catalyst surface, blocking active sites and pores.[2][8]

  • Thermal Degradation (Sintering): Loss of active surface area due to the agglomeration of metal particles at high temperatures.[3][8]

  • Leaching: Dissolution of the active iridium species into the reaction medium, which can be a concern in liquid-phase reactions.[9][10]

Q2: How does the catalyst support affect the stability and regeneration of iridium catalysts?

A2: The choice of support material can significantly impact the activity and stability of the iridium catalyst.[11] A well-chosen support can:

  • Enhance Dispersion: Promote the formation of well-dispersed iridium nanoparticles, maximizing the active surface area.[11]

  • Improve Stability: Strong metal-support interactions can inhibit the aggregation of iridium particles and prevent their dissolution.[12][13] For example, boron carbide has been shown to be a stable support that can enhance the durability of iridium electrocatalysts.[12][13]

  • Influence Reconstruction: The support can guide the reconstruction of the catalyst during operation, potentially leading to more active and stable phases.[14]

Q3: Are there any alternatives to high-temperature oxidative regeneration?

A3: While high-temperature oxidation is a common method for removing coke, other techniques can be employed, especially when trying to avoid thermal degradation.

  • Low-Temperature Decoking: Processes have been developed for reactivating iridium-containing catalysts at lower temperatures to minimize sintering.[15]

  • Chemical Washing: In some cases, solvent or chemical washing can be used to remove poisons or deposits from the catalyst surface.[16] This is particularly effective for removing metal poisons that can be solubilized.[16]

Q4: Can I characterize my catalyst to confirm deactivation and successful regeneration?

A4: Yes, catalyst characterization is crucial for understanding the deactivation mechanism and confirming the effectiveness of the regeneration process. Common techniques include:

  • Transmission Electron Microscopy (TEM): To visualize the size and dispersion of iridium particles before and after regeneration.[17]

  • X-ray Diffraction (XRD): To determine the crystalline structure and average crystallite size of the iridium.[17]

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical state of the iridium and identify surface contaminants.[17][18]

  • Thermogravimetric Analysis (TGA): To quantify the amount of coke deposited on the catalyst.[19]

  • Chemisorption: Techniques like carbon monoxide (CO) chemisorption can be used to measure the active metal surface area.[1]

References

  • Kuchar, P. J., & McVicker, G. B. (1976). U.S. Patent No. 3,937,660. U.S.
  • McVicker, G. B., & Kuchar, P. J. (1976). U.S. Patent No. 3,981,823. U.S.
  • Martin, C. J., et al. (2018). Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization. White Rose Research Online. [Link]

  • Martin, C. J., et al. (2018). Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization. ResearchGate. [Link]

  • Ghouse, M., et al. (2022). Supported Iridium-based Oxygen Evolution Reaction Electrocatalysts - Recent Developments. ResearchGate. [Link]

  • Exxon Research & Engineering Co. (1985). U.S. Patent No. 4,491,636. U.S.
  • Ma, W., et al. (2021). Deactivation and Regeneration/Redispersion Chemistry of Pt/KL-Zeolite. ResearchGate. [Link]

  • RSC Publishing. (2023). Towards electrochemical iridium recycling in acidic media: effect of the presence of organic molecules and chloride ions. [Link]

  • Kramm, U. I., et al. (2021). Investigation of the thermal removal steps of capping agents in the synthesis of bimetallic iridium-based catalysts for the ethanol oxidation reaction. PubMed. [Link]

  • Wang, Y., et al. (2022). Non-catalytic, instant iridium (Ir) leaching: A non-negligible aspect in identifying Ir-based perovskite oxygen-evolving electrocatalysts. ResearchGate. [Link]

  • Kim, D., et al. (2021). Enhancing the activity and durability of iridium electrocatalyst supported on boron carbide by tuning the chemical state of iridium for oxygen evolution reaction. Kyung Hee University. [Link]

  • Kim, D., et al. (2022). The effect of iridium content in boron carbide-supported iridium catalyst on the activity and stability of proton exchange membrane water electrolyzer. ResearchGate. [Link]

  • Hodnik, N., et al. (2022). Iridium Stabilizes Ceramic Titanium Oxynitride Support for Oxygen Evolution Reaction. National Institutes of Health. [Link]

  • Li, J., et al. (2023). Support-tuned iridium reconstruction with crystalline phase dominating acidic oxygen evolution. ResearchGate. [Link]

  • Fathi, M. H., et al. (2023). Enhanced Stability of Iridium Nanocatalysts via Exsolution for the CO2 Reforming of Methane. ACS Applied Nano Materials. [Link]

  • Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI. [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. [Link]

  • Catalyst poisoning and regeneration methods: Organics, sulfur, and cleaning routines. (2024). Catalyst poisoning and regeneration methods. [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. [Link]

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Iridium Catalysis Technical Support Center: A Guide to Minimizing Side Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for iridium-catalyzed reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their catalytic processes and minimize the formation of unwanted side products. Drawing from extensive experience in the field, this resource provides in-depth, mechanistically grounded troubleshooting advice in a direct question-and-answer format.

Introduction: The Challenge of Selectivity in Iridium Catalysis

Iridium catalysts are powerful tools in modern organic synthesis, enabling a wide array of transformations from C-H activation and hydrogenation to photoredox catalysis. Their versatility, however, can also be a source of complexity. The same reactivity that makes iridium complexes effective can lead to undesired side reactions, compromising yield, purity, and overall process efficiency. Understanding and controlling these side pathways is paramount for successful and reproducible synthetic outcomes.

This guide is structured to address the specific issues you may encounter during your experiments. We will delve into the root causes of common side products and provide actionable, field-proven strategies to mitigate them.

Troubleshooting Workflow for Iridium Catalysis

Before diving into specific FAQs, it's helpful to have a general framework for troubleshooting. The following diagram outlines a logical progression for identifying and resolving issues related to side product formation.

Troubleshooting_Workflow General Troubleshooting Workflow for Iridium Catalysis cluster_0 Problem Identification cluster_1 Initial Checks & Analysis cluster_2 Parameter Optimization cluster_3 Resolution Problem High Side Product Formation / Low Selectivity Analysis Analyze Reaction Mixture (NMR, LC-MS, GC-MS) to Identify Side Products Purity Verify Purity of Starting Materials (Substrate, Ligand, Solvent) Analysis->Purity Inertness Confirm Rigorous Inert Atmosphere (Schlenk/Glovebox Technique) Purity->Inertness Ligand Screen Different Ligands (Sterics/Electronics) Inertness->Ligand If problem persists Solvent Screen Solvents (Polarity/Coordinating Ability) Inertness->Solvent Temperature Optimize Reaction Temperature Inertness->Temperature Concentration Adjust Substrate/Catalyst Concentration Inertness->Concentration Additives Evaluate Additives (Bases, Acids, Salts) Inertness->Additives Solution Optimized Protocol with Minimized Side Products Ligand->Solution Solvent->Solution Temperature->Solution Concentration->Solution Additives->Solution

Caption: A systematic approach to troubleshooting side product formation in iridium-catalyzed reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My reaction is producing regioisomeric byproducts in a C-H functionalization reaction. How can I improve the selectivity?

Answer: Regioselectivity in iridium-catalyzed C-H activation is a common challenge and is fundamentally governed by the directing group on your substrate and the steric and electronic properties of the ligands on the iridium center.

Causality & Explanation: The iridium catalyst, often a [Cp*Ir(III)] species, coordinates to a directing group on your substrate. This brings the metal center in proximity to specific C-H bonds. The choice of which C-H bond is activated (e.g., ortho vs. meta) is a delicate balance of sterics and electronics.

  • Steric Hindrance: A bulky ligand on the iridium complex can physically block access to a more sterically hindered C-H bond, favoring the activation of a less hindered one. Conversely, a bulky substituent on the substrate can have the same effect.

  • Electronic Effects: The electronic nature of the ligand can influence the acidity of the C-H bond being activated. Electron-donating ligands can increase the electron density on the iridium, potentially favoring activation of more electron-rich C-H bonds.

Troubleshooting Protocol:

  • Ligand Modification (The Primary Control Element): This is your most powerful tool.

    • If you are getting undesired meta or para products and want ortho selectivity: Switch to a more sterically demanding ligand. The increased bulk can create a steric clash that disfavors approach to the more distant C-H bonds.

    • If you are getting undesired ortho products and want meta selectivity: A less bulky, more electron-withdrawing ligand might be beneficial. This can alter the electronics of the C-H activation transition state.

  • Solvent Screening: The solvent can influence the stability of the transition states leading to different regioisomers.

    • Run parallel reactions in a range of solvents with varying polarities (e.g., Toluene, THF, Dioxane, DMF). Non-coordinating, non-polar solvents often provide the "cleanest" results by not interfering with the catalytic cycle.

  • Additive Evaluation: In some C-H activation reactions, additives like silver salts are used. These can influence the active catalyst and its selectivity. If you are using an additive, consider if its concentration or even its identity can be changed.

Data Summary Table: Ligand Effects on Regioselectivity

Ligand TypeTypical Steric ProfileTypical Electronic ProfileFavored Regioselectivity
Standard BipyridineModerateNeutralOften a mixture
dtbbpy (di-tert-butyl bipyridine)HighElectron-donatingOften favors less hindered position
Phenanthroline DerivativesRigid, PlanarCan be tunedCan offer unique selectivity
Phosphine Ligands (e.g., PPh₃)High (cone angle)Electron-donatingHighly substrate-dependent
Issue 2: My photoredox reaction is sluggish, and I'm observing catalyst decomposition (color change, precipitation). What's happening?

Answer: Catalyst decomposition is a frequent issue in iridium-based photoredox catalysis, often stemming from side reactions involving the catalyst's ligands or the reduced/oxidized states of the catalyst itself.

Causality & Explanation: In a typical photoredox cycle, the iridium complex is excited by light and then engages in single-electron transfer (SET) with a substrate or a sacrificial agent. This generates reactive radical intermediates and a reduced or oxidized form of the catalyst. These catalyst intermediates are often the point of instability.

  • Ligand Modification: The ancillary ligands (like bipyridines or phenanthrolines) are not always innocent bystanders. Reduced Ir(II) species can be susceptible to hydrogen atom transfer (HAT) from sacrificial donors (like tertiary amines), leading to saturation of the ligand's aromatic rings. This fundamentally changes the catalyst's photophysical properties and often deactivates it. Complexes with 2,2'-bipyridine ligands are particularly prone to this, while 1,10-phenanthroline derivatives tend to be more robust.

  • Formation of Iridium Black: Overly harsh conditions (high temperature, high light intensity) or the presence of impurities can lead to the formation of catalytically inactive iridium nanoparticles or "iridium black".

Troubleshooting Protocol:

  • Ligand Choice: If you suspect ligand-based decomposition, especially when using bipyridine ligands, switch to a catalyst with a 1,10-phenanthroline or a related rigid ligand.

  • Control Light Exposure:

    • Lower Light Intensity: Use a lower-power LED or move the reaction vessel further from the light source. Photobleaching or over-excitation can accelerate decomposition pathways.

    • Wavelength: Ensure you are using the optimal wavelength for your photocatalyst's absorption maximum. Using higher energy (shorter wavelength) light than necessary can promote undesired side reactions.

  • Purify Reagents:

    • Sacrificial Agent: Ensure your sacrificial electron donor (e.g., DIPEA, TEOA) is pure. Impurities can act as catalyst poisons.

    • Solvent: Use high-purity, degassed solvents. Oxygen can quench the excited state of the catalyst and participate in unwanted side reactions.

  • Temperature Control: Most photoredox reactions run well at room temperature. Active cooling with a fan is often sufficient to prevent overheating from the light source.

Diagram: Catalyst Stability in Photoredox Cycles

Photocatalyst_Stability Pathways of Iridium Photocatalyst Decomposition Ir_III [Ir(III)]* Ir_II [Ir(II)] Ir_III->Ir_II SET with Donor Product Desired Product Formation Ir_II->Product Productive Catalytic Cycle Decomposition Ligand Saturation / Decomposition Ir_II->Decomposition Side Reaction (e.g., HAT) Inactive_Species Inactive Catalyst Decomposition->Inactive_Species Forms Inactive Species

Caption: Competing pathways for the reduced iridium catalyst: productive turnover vs. deactivation.

Issue 3: In my hydrogenation reaction, I'm seeing incomplete conversion and the formation of what appears to be an inactive catalyst dimer.

Answer: Incomplete conversion in iridium-catalyzed hydrogenations can often be traced back to catalyst deactivation, with the formation of inactive dimers or trimers being a well-documented pathway, particularly for species like Crabtree's catalyst.

Causality & Explanation: The active catalytic species in many iridium hydrogenations is a coordinatively unsaturated, monomeric iridium complex. This species can react with hydrogen and the substrate to effect the reduction. However, these reactive monomers can also react with each other to form more stable, but catalytically inactive, bridged dimers or larger clusters. This is an irreversible process that effectively removes the catalyst from the cycle.

  • Solvent Coordination: The choice of solvent is critical. A weakly coordinating solvent can help stabilize the active monomeric catalyst, preventing it from dimerizing. Highly non-coordinating solvents might not offer enough stabilization, while strongly coordinating solvents can bind too tightly and inhibit substrate binding.

  • Substrate Inhibition: Some substrates or products (especially those with strongly coordinating functional groups like primary amines) can bind irreversibly to the iridium center, acting as inhibitors.

  • Hydrogen Pressure: While higher hydrogen pressure generally increases the reaction rate, in some systems, it can also influence the equilibrium between active and inactive species.

Troubleshooting Protocol:

  • Solvent Optimization:

    • Screen Solvents: Test a range of solvents. Dichloromethane and toluene are often good starting points for iridium-catalyzed hydrogenations. If dimerization is suspected, a slightly more coordinating solvent like THF might be beneficial.

    • Solvent Purity: Ensure solvents are anhydrous and deoxygenated. Water can lead to hydrolysis of sensitive intermediates and catalyst deactivation.

  • Modify Catalyst Loading and Substrate Concentration:

    • Lower Catalyst Loading: While counterintuitive, sometimes a lower catalyst concentration can disfavor the bimolecular dimerization process.

    • Substrate Addition: Add the substrate to the activated catalyst solution promptly. Having the substrate present can "trap" the active monomer in the productive catalytic cycle before it has a chance to dimerize.

  • Check for Inhibitors:

    • Purify Substrate: Ensure your substrate is free from impurities that could act as catalyst poisons (e.g., sulfur compounds, primary amines if they are not the intended substrate).

    • Reaction Monitoring: If possible, monitor the reaction by NMR. The appearance of new hydride signals or the broadening of existing ones can be indicative of the formation of inactive cluster species.

Experimental Protocol: In Situ Catalyst Activation and Substrate Addition

  • Setup: In a glovebox, add the iridium precursor (e.g., [Ir(COD)Cl]₂) and the desired ligand to an oven-dried Schlenk flask equipped with a stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5 mL of CH₂Cl₂) via syringe.

  • Activation: Stir the solution under a hydrogen atmosphere (balloon or manifold) for the prescribed activation time (this can range from 15 minutes to 1 hour, depending on the catalyst system). You should observe a color change indicating the formation of the active catalyst.

  • Substrate Introduction: While maintaining the hydrogen atmosphere, rapidly add a solution of the purified substrate in the same solvent via syringe.

  • Reaction: Allow the reaction to proceed at the desired temperature, monitoring by TLC or GC/LC-MS.

This procedure helps to ensure that the substrate is introduced to the most active form of the catalyst before significant deactivation can occur.

References

  • Reinterpreting the Fate of Iridium(III) Photocatalysts Screening a Combinatorial Library to Explore Light-Driven Side-Reactions. Journal of the American Chemical Society,

Technical Support Center: Enhancing Enantioselectivity of Iridium Hydrogenation Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for iridium-catalyzed asymmetric hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions to achieve high enantioselectivity. Drawing from established principles and field-proven insights, this document provides a structured approach to problem-solving, complete with detailed protocols and explanations of the underlying chemical causality.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental issues in a direct question-and-answer format.

Problem: My reaction shows low or no enantiomeric excess (ee).

Low enantioselectivity is the most common challenge. The root cause often lies in the subtle interplay between the catalyst, substrate, and reaction environment. A systematic diagnosis is crucial.

Potential Causes & Recommended Solutions:

  • Suboptimal Ligand Choice: The chiral ligand is the primary determinant of enantioselectivity. A ligand that is effective for one substrate class may be unsuitable for another.

    • Actionable Insight: The steric and electronic properties of the ligand create a specific chiral pocket around the iridium center. For unfunctionalized olefins, P,N ligands like PHOX (phosphine-oxazoline) derivatives are often a starting point.[1][2] For substrates with coordinating groups, such as enamides, different ligand architectures may be required.[3] It is essential to screen a small library of ligands with varying steric bulk and electronic properties. For instance, modifying substituents on the oxazoline ring or the phosphine can dramatically alter outcomes.[3][4]

  • Incorrect Solvent System: The solvent can profoundly influence the catalytic cycle and the stability of key intermediates.[5]

    • Actionable Insight: Non-coordinating solvents like dichloromethane (DCM) or toluene are standard for many Ir-catalyzed hydrogenations of unfunctionalized olefins.[1] However, more polar or weakly coordinating solvents like alcohols can stabilize catalytic species or facilitate proton transfer steps, which can be beneficial in some cases.[5] For certain substrates, a switch from toluene to ethanol can even invert the resulting stereochemistry.[6] It is recommended to screen a range of solvents with varying polarity and coordinating ability (e.g., Toluene, DCM, THF, Ethyl Acetate, Methanol).

  • Sub-Optimal Hydrogen Pressure: The concentration of hydrogen in solution can affect the kinetics of the reaction and influence which catalytic cycle predominates, thereby impacting enantioselectivity.

    • Actionable Insight: While high pressures (50-100 bar) are often used to ensure good reaction rates, some systems exhibit higher enantioselectivity at lower pressures (1-10 bar).[1][3] This is particularly true for terminal olefins and cyclic enamides.[1][3] A pressure screen (e.g., 1 bar, 10 bar, 50 bar) is a valuable optimization step.

  • Presence of Impurities: Iridium catalysts can be poisoned by various functional groups or impurities.

    • Actionable Insight: Ensure substrates and solvents are of high purity and rigorously degassed. Water and oxygen are common culprits. Additives in the substrate from previous synthetic steps (e.g., coordinating amines, sulfur compounds) can act as competitive ligands and poison the catalyst.[1] Purification of the substrate by column chromatography or distillation may be necessary.

Problem: My reaction has poor conversion or is very slow.

Low catalytic activity can halt a project. This issue is often related to catalyst activation, stability, or inhibition.

Potential Causes & Recommended Solutions:

  • Catalyst Deactivation: The active iridium hydride species can be sensitive and prone to deactivation pathways.

    • Actionable Insight: The most common deactivation pathway is the irreversible formation of inactive iridium trimers, especially in non-coordinating solvents once the substrate is consumed.[7] The presence of trace oxygen can also lead to oxidation and deactivation.[8] Ensure all manipulations are performed under a strictly inert atmosphere (N₂ or Ar). The use of a glovebox is highly recommended.

  • Inefficient Pre-catalyst Activation: The commercially available [Ir(COD)Cl]₂-based pre-catalysts require activation to the catalytically active species.

    • Actionable Insight: Activation typically involves displacement of the COD and chloride ligands and oxidative addition of H₂.[9] For cationic catalysts, the nature of the counter-anion is critical. Weakly coordinating anions like BArF⁻ (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) are generally superior to anions like PF₆⁻ as they are less likely to coordinate to the metal center and inhibit catalysis.[4]

  • Inhibitory Role of Additives or Byproducts: Sometimes, components of the reaction mixture can inhibit the catalyst.

    • Actionable Insight: While some reactions benefit from additives, others are poisoned by them.[1] For instance, in certain quinoxaline hydrogenations, product amines can have a positive feedback effect, whereas in other systems, coordinating products can lead to inhibition.[10] If conversion stalls, consider if the product is a potential inhibitor.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right ligand for my substrate?

A: Ligand selection is a multi-parameter problem. Start by classifying your substrate.

  • Unfunctionalized Aryl-Substituted Olefins: P,N ligands like PHOX and pyridine-phosphinite derivatives are excellent starting points.[1]

  • Alkyl-Substituted Olefins: These are more challenging. Ligands with greater flexibility or specific steric profiles may be required.[11]

  • Functionalized Substrates (e.g., Enones, Enamides): The coordinating group can interact with the catalyst. Sometimes, classic rhodium or ruthenium diphosphine ligands show good performance with iridium, but specialized P,N ligands often provide superior results.[3][12]

  • Heteroaromatics: Substrates like quinolines or pyrazoles often require activation with an additive in concert with a potent chiral ligand.[11][13]

Screening a small, diverse ligand kit is the most practical approach.

Q2: What is the role of additives like acids, bases, or salts?

A: Additives can play several critical roles:

  • Acids (Brønsted or Lewis): Can activate substrates, particularly less reactive ones like heteroaromatics, by making them more electrophilic and susceptible to hydrogenation.[13] In some cases, acids are essential for catalyst turnover.[14]

  • Bases: Often used to generate the active catalyst, especially when starting from pre-catalysts that require deprotonation steps.[15]

  • Amines: Can act as bases or co-catalysts. In some quinoxaline hydrogenations, specific amines can shuttle protons and participate in a more active, enantioselective catalytic cycle.[10]

  • Halides (e.g., from I₂): Can modify the electronic properties of the iridium center, leading to enhanced activity and selectivity, particularly in the hydrogenation of quinolines.[11]

  • Amides (e.g., Benzamide): Have been shown to prevent catalyst deactivation by suppressing the formation of inactive iridium trimers, thereby enabling challenging transformations like the double hydrogenation of enones to saturated alcohols.[7][16]

The effect of an additive is highly system-dependent and should be screened carefully.

Q3: How critical is the counter-anion in cationic iridium catalysts?

A: Extremely critical. The counter-anion should be non-coordinating or very weakly coordinating. A coordinating anion will compete with the substrate for a binding site on the iridium, inhibiting or stopping the reaction.

  • Recommended: BArF⁻ (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) is the gold standard.

  • Use with Caution: PF₆⁻, BF₄⁻, OTf⁻ are more coordinating and can lead to lower activity.

  • Avoid: Halides (Cl⁻, Br⁻, I⁻) are strongly coordinating and generally not used as outer-sphere counter-ions for the active catalyst, though they are present in many pre-catalysts.

The anion can have a remarkable effect on both the reactivity and longevity of the catalyst.[4]

Visual & Data-Driven Guides

Troubleshooting Workflow for Low Enantioselectivity

G start Low Enantioselectivity Observed ligand Is the Ligand Optimal? Screen a diverse set (e.g., PHOX, Py-Phos). start->ligand solvent Is the Solvent System Correct? Screen non-coordinating (Toluene, DCM) and coordinating (THF, EtOAc, MeOH) solvents. ligand->solvent No improvement success High Enantioselectivity Achieved ligand->success Improvement pressure Is H₂ Pressure Optimized? Screen low (1-10 bar) vs. high (50 bar) pressure. solvent->pressure No improvement solvent->success Improvement purity Are Reagents Pure & Degassed? Purify substrate. Use anhydrous, degassed solvents. pressure->purity No improvement pressure->success Improvement additives Consider Additives (Acids, Bases, Halides) Screen for positive effects. purity->additives No improvement purity->success Improvement additives->success Improvement

Caption: A systematic workflow for troubleshooting low enantioselectivity.

Table 1: Effect of Ligand and Pressure on a Model Reaction

This table summarizes representative data for the asymmetric hydrogenation of a model cyclic enamide, demonstrating the critical impact of ligand structure and hydrogen pressure on enantioselectivity.

EntryCatalyst (Ligand)H₂ Pressure (bar)Conversion (%)ee (%)
1Ir-MaxPHOX (6e)50>9996
2Ir-MaxPHOX (6f)50>9997
3Ir-MaxPHOX (6g)50>99>99
4Ir-MaxPHOX (6f)10>99>99
5Ir-MaxPHOX (6f)3>99>99
Data adapted from Menges, F., et al. (2012). Angew. Chem. Int. Ed.[3]

This data clearly shows that subtle changes to the ligand backbone (entries 1-3) and a decrease in hydrogen pressure (entries 2 vs. 4-5) can lead to significant improvements in enantioselectivity.[3]

Experimental Protocol

General Procedure for Asymmetric Hydrogenation with an In Situ Generated Catalyst

This protocol describes the setup for a typical small-scale screening reaction.

Materials & Equipment:

  • Iridium pre-catalyst (e.g., [Ir(COD)Cl]₂)

  • Chiral Ligand (e.g., a PHOX derivative)

  • Weakly coordinating salt (e.g., NaBArF)

  • Substrate

  • Anhydrous, degassed solvent (e.g., DCM)

  • Schlenk flask or autoclave equipped with a magnetic stir bar

  • Hydrogen gas source (balloon or cylinder)

  • Standard Schlenk line or glovebox for inert atmosphere manipulations

Step-by-Step Protocol:

  • Catalyst Preparation (In a Glovebox or under Inert Gas):

    • To a clean, dry vial, add the iridium pre-catalyst (e.g., [Ir(COD)Cl]₂, 1.0 mol%) and the chiral ligand (1.1 mol%).

    • Add anhydrous, degassed solvent (e.g., DCM, ~0.1 M concentration relative to Ir).

    • Stir the mixture at room temperature for 30-60 minutes. A color change is often observed as the ligand coordinates to the iridium.

    • (Self-Validating Note): This step forms the neutral [Ir(COD)(Ligand)Cl] complex. Ensuring an inert atmosphere is critical to prevent oxidation of the phosphine ligand.

    • If a cationic catalyst is desired, add the activating salt (e.g., NaBArF, 1.0 mol%) and stir for another 30-60 minutes to exchange the chloride for the non-coordinating BArF anion.

  • Reaction Setup:

    • In a separate Schlenk flask, dissolve the substrate (1.0 equiv) in the reaction solvent.

    • Thoroughly degas the substrate solution by subjecting it to three cycles of vacuum/backfill with inert gas (N₂ or Ar).

    • (Self-Validating Note): This step removes dissolved oxygen, a potent catalyst poison.

    • Using a gas-tight syringe, transfer the prepared catalyst solution to the flask containing the substrate.

  • Hydrogenation:

    • Purge the Schlenk flask containing the reaction mixture with hydrogen gas by performing three vacuum/backfill cycles with H₂.

    • Pressurize the vessel to the desired hydrogen pressure (e.g., attach an H₂ balloon for 1 atm or connect to a regulator for higher pressures).

    • Stir the reaction vigorously at the desired temperature (typically room temperature) for the specified time (e.g., 1-24 hours).

  • Work-up and Analysis:

    • Carefully vent the hydrogen pressure.

    • Concentrate the reaction mixture under reduced pressure.

    • Analyze the crude product for conversion (by ¹H NMR or GC) and enantiomeric excess (by chiral HPLC or SFC).

References

  • Mwansa, J. M., & Page, M. I. (2019). Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. RSC Catalysis. [Link]

  • Pfaltz, A., & Drury, W. J. (2004). Recent advances in iridium-catalysed asymmetric hydrogenation of unfunctionalised olefins. Comptes Rendus Chimie. [Link]

  • Sparta, M., Riplinger, C., & Neese, F. (2012). Mechanism of Olefin Asymmetric Hydrogenation Catalyzed by Iridium Phosphino-Oxazoline: A Pair Natural Orbital Coupled Cluster Study. Journal of Chemical Theory and Computation. [Link]

  • Tan, G., et al. (2020). Iridium-catalyzed Acid-Assisted Asymmetric Hydrogenation of Oximes to Hydroxylamines. Science. [Link]

  • Wang, Y., et al. (2024). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. Organic Letters. [Link]

  • Tang, W., et al. (2008). Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Olefins. Angewandte Chemie International Edition. [Link]

  • Pfaltz, A., & Blankenstein, J. (2007). Iridium-Catalyzed Asymmetric Hydrogenation of Olefins. Accounts of Chemical Research. [Link]

  • Brandt, P., et al. (2003). On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. Organometallics. [Link]

  • Abu-Omar, M. M. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Chemical Communications. [Link]

  • Li, C., et al. (2018). Iridium-catalyzed asymmetric hydrogenation of N-phosphinoylimine. Organic Chemistry Frontiers. [Link]

  • Pfaltz, A., & Blankenstein, J. (2007). Iridium-catalyzed asymmetric hydrogenation of olefins. Accounts of Chemical Research. [Link]

  • Nagano, T., et al. (2012). Additive effects of amines on asymmetric hydrogenation of quinoxalines catalyzed by chiral iridium complexes. Chemistry. [Link]

  • Pfaltz, A. (2008). Ligands for Iridium-catalyzed Asymmetric Hydrogenation of Challenging Substrates: Reactivity and Catalysis. Chimia. [Link]

  • Menges, F., et al. (2012). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Cyclic Enamides. Angewandte Chemie International Edition. [Link]

  • Kerr, W. J. (2024). New iridium catalytic methods for enantioselective imine hydrogenation. ACS Spring 2024 Meetings. [Link]

  • Trillo, P., et al. (2022). Stereoselective Iridium-N,P-Catalyzed Double Hydrogenation of Conjugated Enones to Saturated Alcohols. Journal of the American Chemical Society. [Link]

  • Trillo, P., et al. (2020). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Conjugated Trisubstituted Enones. Organic Letters. [Link]

  • Xie, J.-H., et al. (2012). Enantioselective iridium-catalyzed hydrogenation of β,β-disubstituted nitroalkenes. Chemical Communications. [Link]

  • Ren, L., et al. (2025). Theoretical Study on the Solvent Effect on the Enantioselectivity of Iridium-Catalyzed Asymmetric Hydrogenation Reactions. ResearchGate. [Link]

  • Trillo, P. (2023). Reactivity and Selectivity Studies in Iridium-Catalyzed Asymmetric Hydrogenation. Stockholm University. [Link]

  • Zanotti-Gerosa, A., et al. (2024). Understanding ketone hydrogenation catalysis with anionic iridium(iii) complexes: the crucial role of counterion and solvation. Chemical Science. [Link]

  • France, S. (2020). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. PMC. [Link]

  • Trillo, P., et al. (2020). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Conjugated Trisubstituted Enones. PMC. [Link]

Sources

effect of temperature on Iridium (III) bromide tetrahydrate reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Iridium (III) Bromide Tetrahydrate

A Senior Application Scientist's Guide to Temperature-Dependent Reactivity and Troubleshooting

Welcome to the technical support center for this compound (IrBr₃·4H₂O). This guide is designed for our partners in research, discovery, and development. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide you with the causal, field-tested insights needed to anticipate and resolve challenges in your experiments. Temperature is a fundamentally critical—and often underestimated—variable in the chemistry of this versatile iridium precursor. This document is structured as a dynamic troubleshooting resource to address the specific issues you may encounter.

Section 1: Thermal Stability and Decomposition

The solid-state behavior of IrBr₃·4H₂O at elevated temperatures is a primary source of experimental variability. Understanding its decomposition pathway is crucial for its proper handling, storage, and use as a precursor.

Frequently Asked Questions (FAQs)

Q1: I heated my sample of this compound and observed a color change from black/dark green to dark brown. What is happening?

A1: This is the expected first step of thermal decomposition. At approximately 100°C, this compound loses its four molecules of water of hydration.[1] This process converts the tetrahydrate (IrBr₃·4H₂O) into anhydrous Iridium (III) bromide (IrBr₃), which is characterized by a dark brown or reddish-brown color.[1][2] This is a critical transformation, as the anhydrous form has significantly different solubility and reactivity profiles.

Q2: What happens if I continue to heat the compound after it turns brown?

A2: Further heating of the anhydrous IrBr₃ above 300°C will cause it to decompose into iridium metal and bromine gas (Br₂).[1] The release of bromine, a corrosive and toxic vapor, is a significant safety concern.[3] All high-temperature manipulations of this compound must be performed in a well-ventilated fume hood. The final product, if decomposition is complete, will be a fine powder of iridium metal.

Q3: My application requires the anhydrous form, IrBr₃. Can I prepare it by heating the tetrahydrate?

A3: Yes, this is a common procedure. However, it requires careful temperature control. You must heat the material to a temperature sufficient to drive off the water (e.g., 100-120°C) but remain well below the decomposition temperature of the anhydrous salt (>300°C). A vacuum oven is ideal for this purpose as it allows for dehydration at a lower temperature, minimizing the risk of decomposition.

Troubleshooting Guide: Inconsistent Precursor Activity

Issue: "I am using IrBr₃·4H₂O as a precursor for a chemical vapor deposition (CVD) or catalyst synthesis, and my results are inconsistent from batch to batch."

Root Cause Analysis: The most likely culprit is variable hydration. If your precursor has been improperly stored or handled, it may have partially dehydrated. Conversely, anhydrous IrBr₃ is hygroscopic and can absorb atmospheric moisture. This variability in water content changes the effective molecular weight and can interfere with deposition or synthesis chemistry.

Solution Workflow:

G cluster_0 A Inconsistent Results Observed B Is the hydration state of the precursor known and controlled? A->B C Perform Thermogravimetric Analysis (TGA) on a small sample. B->C No D Pre-treat the precursor to a known hydration state before use (e.g., dehydrate under vacuum at 100°C). B->D Yes, but still inconsistent E Adjust experimental mass based on TGA results to ensure consistent moles of Iridium. C->E F Problem Solved: Consistent Precursor Activity D->F E->F

Caption: Troubleshooting inconsistent precursor activity.

Section 2: Aqueous Solution Behavior: Solubility and Hydrolysis

The behavior of IrBr₃·4H₂O in solution is complex. Reports on its water solubility vary, ranging from "slightly soluble" to "highly soluble".[1][4] This discrepancy often arises from the slow dissolution kinetics and the temperature-dependent hydrolysis of the iridium (III) aqua ion.

Frequently Asked Questions (FAQs)

Q1: Why do different sources give conflicting information about the water solubility of IrBr₃·4H₂O?

A1: The conflicting reports on solubility are likely due to a combination of factors. While some sources claim it is highly soluble, others report it as only slightly soluble.[1][4] This can be attributed to slow dissolution rates, where the compound may appear insoluble over short experimental timescales. Furthermore, upon dissolving, the iridium ion coordinates with water to form various aqua complexes, such as [Ir(H₂O)₆]³⁺. This aqua ion can then undergo hydrolysis, which is a temperature-dependent process that affects the overall solution equilibrium and may influence how "solubility" is perceived.[5] It is recommended to determine the solubility empirically for your specific application and solvent conditions.

Q2: I dissolved IrBr₃·4H₂O in water and noticed the pH of the solution is acidic. Is this normal?

A2: Yes, this is entirely expected. When the iridium (III) center is coordinated by water molecules, the resulting aqua ion, [Ir(H₂O)ₓBrᵧ]⁽³⁻ʸ⁾⁺, is acidic. It can donate a proton to the solvent in a hydrolysis reaction, generating hydronium ions (H₃O⁺) and lowering the pH. This process is temperature-dependent; increasing the temperature will typically increase the extent of hydrolysis and further lower the pH.[5]

Q3: How does temperature affect the stability of an aqueous solution of IrBr₃·4H₂O?

A3: Temperature significantly impacts solution stability in two primary ways:

  • Increased Hydrolysis: As mentioned, elevated temperatures promote hydrolysis, leading to a more acidic solution.[5] This can be problematic if your reaction is pH-sensitive.

  • Formation of Oxo-bridged Species: Over time, particularly with heating, the aqua/bromo iridium species can undergo condensation reactions to form oligo- or polymeric oxo- or hydroxo-bridged iridium species. These species are often less soluble and less catalytically active, appearing as a precipitate or causing a color change in the solution.

Troubleshooting Guide: Solution Preparation and Aging

Issue: "I prepared a stock solution of this compound, but its reactivity decreased after being stored for a week, especially after being gently heated to aid dissolution."

Root Cause Analysis: The decreased reactivity is likely due to the aging of the solution, a process accelerated by heat. The initial active monomeric iridium species have likely undergone hydrolysis and condensation to form less active, potentially insoluble, oligo/polymeric iridium oxides or hydroxides.

Preventative Measures and Solutions:

StepActionRationale
1 Prepare Fresh Solutions Always prepare solutions of IrBr₃·4H₂O fresh for immediate use whenever possible.
2 Avoid Heating If heating is necessary to aid dissolution, use the lowest possible temperature for the shortest possible time. Vigorous stirring at room temperature is preferable.
3 Control pH If compatible with your reaction, preparing the solution in a weakly acidic medium (e.g., dilute non-coordinating acid) can suppress hydrolysis by Le Châtelier's principle.
4 Store Cold and Dark If storage is unavoidable, keep the solution refrigerated and protected from light to slow down degradation pathways.

Section 3: Temperature Effects on Catalytic Reactivity

Iridium complexes are powerful catalysts, and IrBr₃·4H₂O is a common precursor for generating active catalytic species. Temperature is a critical lever for controlling reaction rates but also poses risks to catalyst stability.

Frequently Asked Questions (FAQs)

Q1: How does increasing the temperature generally affect a reaction catalyzed by an iridium species derived from IrBr₃·4H₂O?

A1: In line with general chemical kinetics, increasing the reaction temperature typically increases the reaction rate.[6] For many iridium-catalyzed reactions, such as C-H borylation or oxidations, a higher temperature is required to overcome the activation energy of a key step in the catalytic cycle, like C-H activation or reductive elimination.[7] However, the relationship is not always linear, and an optimal temperature often exists.

Q2: Are there any risks associated with increasing the temperature too much in my catalytic reaction?

A2: Absolutely. Exceeding the optimal temperature can lead to several detrimental outcomes:

  • Catalyst Decomposition: The active catalytic species may be thermally unstable, leading to decomposition into inactive iridium metal (often observed as the formation of a black precipitate).

  • Reduced Selectivity: Higher temperatures can provide enough energy to overcome the activation barriers for side reactions, leading to a decrease in the selectivity for your desired product.

  • Ligand Degradation: If you are using organic ligands to form your active catalyst, high temperatures can cause ligand dissociation or decomposition, deactivating the catalyst.

Q3: I am observing an unusual jump in my reaction rate at a specific temperature. Why is this happening?

A3: This phenomenon can occur and is often related to a change in the rate-determining step of the catalytic cycle or a phase change in the catalytic system. Recent research on atomically dispersed iridium catalysts has shown that the support material can dramatically influence temperature-dependent kinetics, causing a sharp increase in activity above a certain temperature threshold (e.g., ~308 K or 35°C).[8] This was attributed to changes in hole redistribution dynamics on the support.[8] Therefore, a non-linear response to temperature can be an intrinsic property of the catalytic system you are studying.

Section 4: Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines the steps to characterize the thermal decomposition of this compound, which is essential for determining its hydration state and thermal stability.

Objective: To determine the mass loss of IrBr₃·4H₂O as a function of temperature.

Materials and Equipment:

  • This compound (IrBr₃·4H₂O)

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen or argon gas supply

  • Ceramic or platinum TGA crucible

Procedure:

  • Instrument Preparation: Start the TGA instrument and allow it to stabilize. Ensure the gas supply (e.g., nitrogen at 20-50 mL/min) is active to provide an inert atmosphere.

  • Sample Preparation: Tare the TGA crucible on the microbalance. Carefully place 5-10 mg of IrBr₃·4H₂O into the crucible. Record the exact initial mass.

  • Loading: Place the crucible onto the TGA's sample holder.

  • Thermal Method: Program the TGA with the following temperature profile:

    • Segment 1 (Equilibration): Hold at 30°C for 10 minutes.

    • Segment 2 (Heating Ramp): Heat from 30°C to 600°C at a rate of 10°C/min.

    • Segment 3 (Isothermal Hold): Hold at 600°C for 15 minutes (optional, to ensure complete decomposition).

  • Data Acquisition: Start the experiment and record the mass loss versus temperature.

  • Data Analysis:

    • Step 1 (Dehydration): Determine the percentage mass loss in the region around 100°C. This corresponds to the loss of water. For IrBr₃·4H₂O (M.W. 503.99 g/mol ), the four water molecules (M.W. 72.06 g/mol ) account for approximately 14.3% of the total mass.

    • Step 2 (Decomposition): Determine the percentage mass loss at temperatures above 300°C. This corresponds to the loss of bromine from anhydrous IrBr₃.

    • Final Residue: The remaining mass should correspond to the mass of pure iridium metal.

TGA_Workflow cluster_workflow TGA Experimental Workflow cluster_analysis Expected TGA Curve Analysis Start Start Prep Prepare Instrument & Sample (5-10 mg) Start->Prep Load Load Sample into TGA Prep->Load Run Run Thermal Program (Ramp 10°C/min to 600°C under N2) Load->Run Analyze Analyze Data Run->Analyze End End Analyze->End Step1 ~100°C: Mass loss due to dehydration (IrBr₃·4H₂O → IrBr₃ + 4H₂O) Analyze->Step1 Step2 >300°C: Mass loss due to decomposition (IrBr₃ → Ir + 1.5 Br₂) Step1->Step2 Residue Final Mass: Iridium Metal Residue Step2->Residue

Caption: Workflow for TGA of IrBr₃·4H₂O.

References

Sources

Technical Support Center: Purification of Crude Iridium Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude iridium complexes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable compounds. Drawing from extensive field experience, this document provides not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges faced during the purification of crude iridium complexes.

Q1: My crude iridium complex is poorly soluble in common chromatography solvents. What should I do?

A1: Poor solubility is a frequent hurdle. Iridium complexes, especially neutral ones, often exhibit low solubility in non-polar solvents like hexanes.

  • Initial Approach: Start by using a stronger solvent system for your column chromatography. A mixture of dichloromethane (DCM) and methanol (MeOH) is a robust starting point. A gradient elution from 100% DCM to a DCM/MeOH mixture can effectively elute many iridium complexes.

  • For Highly Insoluble Complexes: If solubility remains an issue, consider switching to a more polar solvent system like acetonitrile/water on a reverse-phase column (e.g., C18). For ionic iridium complexes, ion-exchange chromatography can be a powerful technique.[1][2][3]

  • Causality: The solubility of an iridium complex is dictated by its overall polarity, which is influenced by the nature of its ligands. Bulky, non-polar ligands decrease solubility in polar solvents, while charged or polar functional groups enhance it. The choice of solvent should be matched to the polarity of the complex to ensure adequate interaction and elution from the stationary phase.

Q2: I am observing co-elution of my desired product with impurities during column chromatography. How can I improve separation?

A2: Co-elution indicates that the selectivity of your chromatographic system is insufficient.

  • Optimize the Mobile Phase: Fine-tuning the solvent system is the first step. If you are using a binary system (e.g., hexane/ethyl acetate), try introducing a third solvent with different polarity or hydrogen bonding properties (e.g., a small amount of isopropanol). This can alter the interactions between your complex, impurities, and the stationary phase, leading to better separation.

  • Change the Stationary Phase: If mobile phase optimization is unsuccessful, consider a different stationary phase. If you are using silica gel, switching to alumina (basic, neutral, or acidic) can offer different selectivity. For challenging separations, high-performance liquid chromatography (HPLC) with a specialized column, such as one with a chiral stationary phase for enantiomers, may be necessary.[4][5][6]

  • Expert Insight: Sometimes, the issue is not the primary solvent system but the presence of trace impurities in your solvents. Always use high-purity, HPLC-grade solvents to avoid introducing contaminants that can interfere with your separation.

Q3: My iridium complex appears to be decomposing on the silica gel column. Why is this happening and how can I prevent it?

A3: Decomposition on silica gel is often due to the acidic nature of the silica surface, which can be detrimental to sensitive organometallic complexes.

  • Neutralize the Stationary Phase: Before loading your sample, flush the column with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%). This will neutralize the acidic sites on the silica.

  • Use an Alternative Stationary Phase: Alumina is generally less acidic than silica and can be a good alternative. You can also use deactivated silica gel.

  • Work Quickly and at Low Temperatures: Minimize the time the complex spends on the column. Running the column in a cold room can also help to reduce the rate of decomposition.

  • Causality: The Lewis acidic sites on the surface of silica gel can coordinate to the iridium center or interact with sensitive functional groups on the ligands, leading to degradation. Neutralization or using a less acidic stationary phase mitigates these destructive interactions.

Q4: I am trying to purify a homoleptic iridium complex and I suspect I have a mixture of facial (fac) and meridional (mer) isomers. How can I separate them?

A4: The separation of fac and mer isomers is a classic challenge in iridium chemistry due to their similar polarities.[7][8][9]

  • Chromatographic Approach: While challenging, separation by column chromatography is often possible with careful optimization. A shallow solvent gradient is crucial. For example, starting with a non-polar solvent and very slowly increasing the polarity can sometimes resolve the two isomers. Supercritical fluid chromatography (SFC) has been shown to be an effective technique for separating these isomers under mild conditions, which can prevent thermal isomerization.[7]

  • Isomerization Strategy: Exploiting the different thermodynamic stabilities of the isomers can be a purification strategy. The mer isomer is typically the kinetic product, formed at lower temperatures, while the fac isomer is the thermodynamically more stable product, favored at higher temperatures.[8][10][11] Refluxing a mixture of isomers in a high-boiling solvent (e.g., glycerol or ethylene glycol) can often convert the mer isomer to the more stable fac isomer, resulting in a single, pure product.

  • Characterization is Key: 1H NMR spectroscopy is an excellent tool to distinguish between fac and mer isomers. The fac isomer, having a C3 axis of symmetry, will show a simpler spectrum with fewer signals compared to the less symmetric mer isomer.[9]

II. Troubleshooting Guides

This section provides systematic approaches to troubleshoot common issues in key purification techniques.

A. Column Chromatography Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
No Elution of the Complex 1. Solvent system is too weak (non-polar). 2. Complex has precipitated at the top of the column.1. Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate gradient, switch to a DCM/methanol gradient. 2. If precipitation is suspected, carefully remove the top layer of silica/alumina containing the precipitate. Dissolve the complex in a strong solvent, filter, and re-evaluate the purification strategy.
Peak Tailing 1. The complex is too soluble in the mobile phase. 2. Acidic sites on the silica are strongly interacting with the complex. 3. Column is overloaded.1. Reduce the polarity of the mobile phase. 2. Add a small amount of triethylamine (~0.1%) to the mobile phase to neutralize acidic sites. 3. Reduce the amount of crude material loaded onto the column.
Poor Resolution of Isomers/Impurities 1. Solvent gradient is too steep. 2. Inappropriate stationary phase.1. Use a shallower gradient. Isocratic elution with a carefully optimized solvent mixture may also improve resolution. 2. Switch from silica to alumina, or consider using reverse-phase chromatography. For enantiomers, a chiral HPLC column is often necessary.[4][6][12]
Streaking or Band Broadening 1. Inhomogeneous packing of the column. 2. Crude sample was not loaded in a concentrated band.1. Ensure the column is packed evenly without any air gaps. 2. Dissolve the crude material in a minimal amount of solvent and load it carefully onto the top of the column. Pre-adsorbing the crude material onto a small amount of silica and dry-loading it can also improve band sharpness.
B. Recrystallization Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Oiling Out (Formation of a liquid layer instead of crystals) 1. The solution is supersaturated at a temperature above the melting point of the solute. 2. The solvent is too good for the complex.1. Add a small amount of the "good" solvent to the hot solution to reduce saturation. Allow the solution to cool more slowly. 2. Use a solvent system where the complex has lower solubility at room temperature.
Formation of Very Fine Powder (Microcrystals) 1. Cooling the solution too rapidly. 2. Excessive agitation during cooling.1. Allow the solution to cool slowly and undisturbed. Placing the flask in a Dewar filled with warm water can promote slow cooling. 2. Avoid scratching the flask or agitating the solution until it has cooled to room temperature.
No Crystal Formation 1. The solution is not sufficiently saturated. 2. The complex is too soluble in the chosen solvent.1. Evaporate some of the solvent to increase the concentration. 2. Add an "anti-solvent" (a solvent in which the complex is insoluble but is miscible with the primary solvent) dropwise to the solution until it becomes slightly turbid, then warm to redissolve and cool slowly. 3. Scratch the inside of the flask with a glass rod to create nucleation sites. 4. Add a seed crystal of the pure compound.
Colored Impurities in Crystals 1. Impurities are co-crystallizing with the product. 2. The solvent is not effectively excluding the impurities.1. Perform a hot filtration of the saturated solution to remove insoluble impurities. 2. Add a small amount of decolorizing carbon to the hot solution, then filter before cooling. Be aware that activated carbon can sometimes adsorb the desired product. 3. A second recrystallization from a different solvent system may be necessary.

III. Advanced Purification Protocols and Workflows

A. Protocol: Separation of fac and mer Isomers by Optimized Column Chromatography
  • Column Preparation:

    • Dry pack a column with high-quality silica gel.

    • Pre-elute the column with the initial, non-polar mobile phase (e.g., 100% DCM).

  • Sample Loading:

    • Dissolve the crude mixture of isomers in a minimal amount of DCM.

    • Load the concentrated solution onto the top of the column.

  • Elution:

    • Begin elution with 100% DCM.

    • Gradually increase the polarity by adding methanol in very small increments (e.g., 0.1% at a time).

    • Collect small fractions and monitor by thin-layer chromatography (TLC). The two isomers should appear as closely spaced spots.

  • Analysis:

    • Analyze the separated fractions by 1H NMR to confirm the identity of the fac and mer isomers.

B. Workflow: Purification of an Ionic Iridium Complex

Sources

Technical Support Center: Navigating the Challenges of Hygroscopic Iridium Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling hygroscopic iridium salts. This resource is designed for researchers, scientists, and drug development professionals who utilize these sensitive yet powerful catalytic compounds. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the underlying scientific principles to help you anticipate, troubleshoot, and solve common problems, ensuring the integrity and reproducibility of your experimental work.

Hygroscopic iridium salts, such as the commonly used Iridium(III) chloride hydrate, are indispensable in modern chemistry, particularly in catalysis for C-H activation and hydrogenation reactions.[1][2] However, their propensity to absorb moisture from the atmosphere presents significant challenges. This guide will equip you with the expertise to handle these materials effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the nature and behavior of hygroscopic iridium salts.

Q1: What exactly does "hygroscopic" mean in the context of an iridium salt?

A: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. For iridium salts, this means the solid material will actively pull moisture from the air. This process can range from slight surface adsorption to deliquescence , where the salt absorbs so much water that it dissolves into a liquid solution.[3][4] This occurs when the vapor pressure of the saturated salt solution is lower than the partial pressure of water in the atmosphere.[5]

The primary cause lies in the strong affinity of the iridium cation and its counter-ions for water molecules, which act as ligands. The degree of hygroscopicity can vary significantly between different iridium salts and even between different batches of the same salt, depending on its initial hydration state and purity.

Q2: How does absorbing atmospheric moisture affect the iridium salt's properties and my reaction's outcome?

A: The absorption of water is not a benign process; it fundamentally alters the chemical nature of the iridium salt in several critical ways:

  • Changes in Molecular Weight and Stoichiometry: The most immediate issue is the change in mass. If you weigh out 100 mg of a salt that has absorbed water, you are not using 100 mg of the iridium compound. This introduces significant errors in molar calculations, leading to incorrect catalyst loading and irreproducible results.

  • Alteration of the Iridium Coordination Sphere: Water molecules can displace other ligands or directly coordinate to the iridium center, forming aqua complexes.[6] This change in the coordination environment can drastically alter the salt's solubility, reactivity, and catalytic activity. The formation of hydrated species like [IrCl₃(H₂O)₃] from anhydrous IrCl₃ is a prime example.

  • Impact on Catalytic Activity: The catalytic cycle often requires a specific coordination state for the active species. Water can inhibit catalyst activation or deactivate the active catalyst. For example, in reactions requiring an anhydrous environment, coordinated water can prevent substrate binding or lead to hydrolysis of sensitive reagents.[7] This often manifests as low or no product conversion.[7]

  • Physical Changes: As the salt absorbs water, it may change from a free-flowing powder to a sticky or clumpy solid, and eventually to a dark solution.[8] This makes accurate weighing and handling extremely difficult.

Q3: What is the difference between a hygroscopic salt and a hydrated salt?

A: This is a crucial distinction.

  • A hydrated salt is a crystalline solid that contains a specific, stoichiometric number of water molecules as part of its crystal lattice (e.g., Iridium(III) chloride trihydrate, IrCl₃·3H₂O). These are often the stable, commercially available forms.[9]

  • A hygroscopic salt is one that readily absorbs moisture from the atmosphere. An anhydrous salt (e.g., IrCl₃) can be highly hygroscopic. A hydrated salt can also be hygroscopic, meaning it can absorb additional water beyond its defined waters of hydration, especially in humid conditions.

The key pitfall is assuming a bottle labeled IrCl₃·3H₂O contains precisely that stoichiometry. If handled improperly, it may have absorbed atmospheric water, becoming IrCl₃·xH₂O, where x > 3.

Q4: Can I dry a hygroscopic iridium salt that has been exposed to moisture?

A: Yes, but it must be done with caution. Simply heating the salt is often not advisable. The waters of hydration can be strongly bound, and excessive heat can lead to decomposition, forming iridium oxides and releasing hazardous hydrogen chloride gas.[8] A recommended method is drying under a high vacuum at a moderately elevated temperature (e.g., 50-60 °C) for several hours. However, this may not remove all coordinated water. The most reliable approach is to prevent moisture exposure in the first place.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My iridium-catalyzed reaction has very low or no catalytic activity.

This is one of the most common issues and is often linked to the integrity of the iridium precursor.[7]

  • Probable Cause 1: Incorrect Catalyst Loading due to Water Absorption.

    • Explanation: The actual mass of the iridium salt you weighed is inflated by an unknown amount of absorbed water, leading to a lower-than-calculated molar amount of catalyst in your reaction.

    • Solution: Use a fresh, unopened bottle of the iridium salt or a sample that has been rigorously stored in a glovebox. When weighing, do so quickly in a dry environment or, ideally, inside a glovebox.[10]

  • Probable Cause 2: Deactivation by Water.

    • Explanation: Your reaction is sensitive to water, and the moisture introduced by the hygroscopic salt is poisoning the catalyst or reacting with other sensitive reagents.[7] Water can coordinate to the iridium center, blocking the active site required for catalysis.

    • Solution: Ensure all solvents and reagents are rigorously dried before use. Handle the iridium salt under a strictly inert atmosphere (Argon or Nitrogen) using either a glovebox or Schlenk line techniques.[11][12]

Troubleshooting Workflow: Low Catalytic Activity

G cluster_catalyst Catalyst Check start Low or No Activity Observed check_catalyst Verify Catalyst Integrity start->check_catalyst weighing Was salt weighed in inert atmosphere? check_catalyst->weighing check_reagents Assess Reagent & Solvent Purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions end Problem Likely Resolved or Requires Deeper Investigation check_conditions->end If all checks pass, investigate mechanism weighing->check_reagents Yes storage Was salt stored properly (glovebox, desiccator)? weighing->storage No storage->check_reagents Yes new_sample Run control with a fresh sample storage->new_sample No new_sample->check_reagents If problem persists G storage Improper Storage (e.g., on benchtop) weighing Weighing in Ambient Air storage->weighing leads to reaction Inaccurate Molar Ratio & Water Contamination weighing->reaction causes results Poor Yield & Irreproducible Results reaction->results results in results->storage leading to mistrust of reagent & repeat of cycle

Sources

Technical Support Center: Scaling Up Reactions with Iridium (III) Bromide Tetrahydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for scaling up reactions involving Iridium (III) bromide tetrahydrate. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we understand the complexities of transitioning a reaction from the bench to a larger scale. This resource combines technical accuracy with field-proven insights to help you navigate the challenges you may encounter.

I. Catalyst Integrity and Handling

Proper handling and storage of this compound are paramount to ensuring its catalytic activity and obtaining reproducible results, especially during scale-up.

Question 1: My reaction is sluggish or fails to initiate upon scale-up, even though it worked at the milligram scale. What could be the issue with my catalyst?

Answer: When a reliable reaction fails upon scaling up, the integrity of the catalyst is a primary suspect. Several factors related to the catalyst itself could be at play:

  • Decomposition or Inactive Form: this compound can be sensitive to its environment.[1] The tetrahydrate form begins to lose water molecules at 100°C, turning dark brown.[2][3] Above 300°C, it decomposes into iridium metal and bromine gas.[2] Exposure to high temperatures, even locally during transfer or weighing on a hot plate, can lead to decomposition.

  • Improper Storage: This compound should be stored in a tightly sealed container to protect it from moisture and atmospheric contaminants.[4][5] It is hygroscopic, meaning it can absorb moisture from the air, which can affect its reactivity.[5]

  • Batch-to-Batch Variation: While less common from reputable suppliers, variations in purity or the exact hydration state between different batches of the catalyst can occur.

Troubleshooting Steps:

  • Procure Fresh Catalyst: If there is any doubt about the age or storage conditions of your current stock, obtain a fresh bottle of this compound.

  • Proper Handling Technique:

    • Always handle the solid in a controlled environment, preferably within a fume hood to mitigate inhalation risks.[4]

    • Use clean, dry spatulas and glassware.

    • Minimize the time the container is open to the atmosphere.

  • Run a Small-Scale Control: Before attempting the large-scale reaction again, run a small-scale control reaction with the new batch of catalyst to confirm its activity.

II. Solubility and Reaction Medium

The solubility of this compound can be a significant hurdle when moving to larger volumes and different solvent systems.

Question 2: I'm observing poor solubility of the iridium catalyst in my chosen organic solvent during scale-up. How can I address this?

Answer: this compound exhibits limited solubility in many common organic solvents. It is sparingly soluble in water and insoluble in ethanol and ether.[2][3] This insolubility can lead to heterogeneous reaction mixtures, resulting in inconsistent reaction rates and incomplete conversions.

Strategies to Improve Solubility and Dispersion:

  • Solvent Screening: If your reaction chemistry allows, consider screening a range of solvents with varying polarities.[6] While Iridium (III) bromide itself has low solubility in non-polar solvents, the active catalytic species formed in situ may have different solubility profiles.

  • Use of Co-solvents: A small amount of a more polar co-solvent can sometimes help to dissolve the catalyst precursor before the addition of the main, less polar reaction solvent.

  • Pre-catalyst Formation: In some cases, the active catalyst is formed by reacting this compound with ligands. You can attempt to form the more soluble catalyst complex in a smaller volume of a suitable solvent before introducing it to the main reaction mixture.

  • Mechanical Agitation: Ensure vigorous and efficient stirring on a larger scale. Inadequate mixing can lead to localized areas of high catalyst concentration and undissolved solid, mimicking insolubility.

PropertyValue/DescriptionSource
Molecular Formula Br₃H₈IrO₄[2]
Molecular Weight 503.99 g/mol [2]
Solubility Sparingly soluble in water; insoluble in ethanol and ether.[2][3]
Hydrate Stability Decomposes above 100°C.[2]

III. Reaction Conditions and Kinetics

Maintaining optimal reaction conditions is critical for successful scale-up. What works on a small scale may not translate directly to a larger vessel.

Question 3: My reaction is not going to completion, or I'm seeing the formation of byproducts at a larger scale. How should I adjust my reaction conditions?

Answer: Scaling up a reaction can introduce challenges related to heat and mass transfer, which can significantly impact reaction kinetics and selectivity.

  • Temperature Control: Large reaction volumes have a smaller surface area-to-volume ratio, making heat dissipation more challenging. Localized overheating can lead to catalyst decomposition or the formation of undesired side products.[6]

    • Recommendation: Use a reactor with efficient temperature control, such as a jacketed reactor. Monitor the internal reaction temperature closely.

  • Stirring and Mixing: Inefficient stirring can lead to concentration gradients of reactants and catalyst, resulting in a non-uniform reaction rate.

    • Recommendation: Use an overhead stirrer for larger flasks or a mechanically stirred reactor to ensure proper mixing. The type of impeller can also be critical.

  • Atmosphere Control: Many iridium-catalyzed reactions are sensitive to air and moisture.[6] Ensuring an inert atmosphere becomes more critical and challenging in larger vessels.

    • Recommendation: Use robust inerting techniques such as multiple vacuum/backfill cycles with an inert gas (e.g., argon or nitrogen). Maintain a positive pressure of inert gas throughout the reaction.

Question 4: How does the choice of ligand affect my iridium-catalyzed reaction during scale-up?

Answer: Ligands play a crucial role in stabilizing the active iridium species and influencing the reaction's selectivity and rate.[6]

  • Catalyst Stability: The right ligand can enhance the stability of the iridium catalyst, preventing deactivation over the longer reaction times that may be required for scale-up.[6]

  • Selectivity: Different ligands can fine-tune the steric and electronic environment around the iridium center, which can be critical for maintaining high selectivity when substrate concentrations are higher.[6]

  • Ligand Screening Protocol:

    • Set up a series of small-scale parallel reactions.

    • Use the same batch of this compound and substrates in each reaction.

    • Vary the ligand in each reaction, keeping all other parameters constant.

    • Monitor the reactions for conversion and selectivity to identify the optimal ligand for your specific transformation.

IV. Catalyst Deactivation and Poisons

Catalyst deactivation is a common issue in iridium catalysis, and its effects can be magnified during scale-up.

Question 5: My reaction starts well but then stalls before reaching full conversion. What are the likely causes of catalyst deactivation?

Answer: Catalyst deactivation can occur through several mechanisms, and identifying the root cause is key to resolving the issue.

  • Presence of Catalyst Poisons: Impurities in reagents or solvents can act as catalyst poisons. Common poisons for iridium catalysts include sulfur-containing compounds, strong coordinating species, and certain functional groups on the substrate itself.

    • Troubleshooting:

      • Reagent and Solvent Purity: Use high-purity, anhydrous solvents and reagents. If necessary, purify solvents and reagents before use.

      • Substrate Purity: Ensure your starting material is free from impurities that could inhibit the catalyst. Recrystallization or chromatography of the substrate may be necessary.

  • Product Inhibition: In some cases, the product of the reaction can coordinate to the iridium center more strongly than the starting material, leading to product inhibition and a decrease in the reaction rate.[6]

    • Troubleshooting:

      • Monitor Reaction Progress: Analyze the reaction mixture at different time points to determine if the rate slows down as the product concentration increases.

      • Consider In Situ Product Removal: While challenging, techniques like continuous extraction or crystallization might be feasible for certain large-scale processes.

  • Formation of Inactive Iridium Species: The active catalytic species can sometimes convert into an inactive form under the reaction conditions. This can be influenced by temperature, solvent, and the presence of certain additives.

G cluster_0 Troubleshooting Catalyst Deactivation Start Reaction Stalls CheckPurity Assess Reagent & Solvent Purity Start->CheckPurity CheckSubstrate Examine Substrate for Inhibitory Groups Start->CheckSubstrate InvestigateProduct Investigate Product Inhibition Start->InvestigateProduct ReviewConditions Review Reaction Conditions (Temp, Atm) Start->ReviewConditions Purify Purify Reagents/Solvents CheckPurity->Purify Impurities Found Resolved Problem Resolved CheckPurity->Resolved Purity OK ModifySubstrate Modify or Protect Inhibitory Group CheckSubstrate->ModifySubstrate Inhibitor Found CheckSubstrate->Resolved Substrate OK Optimize Optimize Conditions InvestigateProduct->Optimize Inhibition Confirmed InvestigateProduct->Resolved No Inhibition ReviewConditions->Optimize Purify->Resolved ModifySubstrate->Resolved Optimize->Resolved

Caption: A workflow for troubleshooting catalyst deactivation in iridium-catalyzed reactions.

V. Product Purification

Scaling up a reaction often introduces new challenges in product isolation and purification.

Question 6: I'm having difficulty removing residual iridium from my product on a large scale. What are effective purification strategies?

Answer: Removing trace amounts of iridium from the final product is a critical step, especially in pharmaceutical applications. Several methods can be employed:

  • Precipitation: In some cases, the iridium catalyst or its byproducts can be precipitated by adding an anti-solvent or by changing the pH of the solution.

  • Solvent Extraction: A liquid-liquid extraction can be used to selectively move the iridium species into an aqueous phase, leaving the desired organic product behind. The choice of aqueous solution (e.g., acidic, basic, or containing a chelating agent) will depend on the nature of the iridium species.[7]

  • Adsorption:

    • Silica Gel Chromatography: While standard for small-scale, it can be cumbersome and expensive for large-scale purification. However, a silica gel plug filtration can sometimes be effective at removing polar iridium residues.

    • Activated Carbon: Treatment of the crude product solution with activated carbon can be an effective and scalable method for scavenging residual iridium.

    • Specialized Scavengers: Various commercial resins and scavengers are designed to bind and remove precious metals like iridium.

General Protocol for Iridium Scavenging with Activated Carbon:

  • Dissolve Crude Product: Dissolve the crude product in a suitable organic solvent.

  • Add Activated Carbon: Add 5-10 wt% of activated carbon relative to the crude product weight.

  • Stir: Stir the mixture at room temperature for 2-4 hours. The optimal time may need to be determined experimentally.

  • Filter: Filter the mixture through a pad of celite to remove the activated carbon.

  • Concentrate: Concentrate the filtrate to obtain the purified product.

  • Analyze: Analyze the product for residual iridium content (e.g., by ICP-MS) to confirm the effectiveness of the treatment.

References

  • This compound | CAS#:13464-83-0 | Chemsrc . Available at: [Link]

  • Iridium(III) bromide - Wikipedia . Available at: [Link]

  • Safety Data Sheet - Angene Chemical . Available at: [Link]

  • InBr3 - ldycdn.com . Available at: [Link]

  • Recovery and Purification of Iridium from Secondary Resources: A Review - ResearchGate . Available at: [Link]

Sources

Technical Support Center: Iridium-Catalyzed C-H Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for iridium-catalyzed C-H functionalization. This guide is designed to provide in-depth, practical solutions to common challenges encountered in the lab, with a focus on diagnosing and overcoming low reaction conversion. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions and optimize your reactions effectively.

Section 1: Troubleshooting Guide - Diagnosing Low Conversion

Low or no conversion is the most common frustration in developing C-H functionalization reactions. The root cause can range from reagent quality to subtle mechanistic roadblocks. This section provides a logical, question-based workflow to systematically identify and solve the problem.

Q1: My reaction shows no product formation. Where do I start?

When a reaction fails completely, a systematic check of the fundamental components is the first and most critical step. This process validates the integrity of your setup and reagents before you invest time in complex mechanistic troubleshooting.

Step 1: Validate Catalyst and Ligand Integrity The heart of the reaction is the iridium catalyst and its associated ligand. Their activity can be compromised by improper storage, handling, or degradation.

  • Protocol: Control Reaction with a Reliable Substrate.

    • Select a well-established, high-yielding reaction from the literature that uses your specific catalyst system (e.g., borylation of 1,3-dichlorobenzene).

    • Set up this "gold-standard" reaction in parallel with your own system, using the exact same batches of catalyst, ligand, solvent, and other reagents.

    • Interpretation:

      • If the control reaction works: Your catalyst and reagents are likely active. The problem lies with your specific substrate or the coupling partner. Proceed to Q2.

      • If the control reaction fails: You have a fundamental problem with one of the core reagents. Systematically replace the catalyst, ligand, and solvent with fresh or newly purified batches until the control reaction is successful.

Step 2: Scrutinize the Reaction Atmosphere Many iridium catalysts, particularly the Ir(I) precursors, are sensitive to oxygen. The active catalytic species can be readily oxidized, leading to irreversible deactivation.

  • Best Practices for an Inert Atmosphere:

    • Glovebox: Whenever possible, prepare your reaction inside a nitrogen or argon-filled glovebox.

    • Schlenk Line Technique: If a glovebox is unavailable, use a high-quality Schlenk line. Ensure your glassware is properly dried in an oven (>120 °C) overnight and cooled under vacuum.

    • Solvent Degassing: Solvents must be rigorously degassed. The freeze-pump-thaw method (minimum of three cycles) is superior to sparging with inert gas for removing dissolved oxygen.

Step 3: Verify Reagent Quality and Stoichiometry Subtle impurities or errors in measurement can halt a reaction.

  • Substrate Purity: Is your starting material pure? Impurities containing coordinating functional groups (e.g., unprotected amines, thiols) can poison the catalyst. Re-purify your substrate by chromatography, distillation, or recrystallization if in doubt.

  • Reagent Stoichiometry: Double-check all calculations. For solid reagents, ensure they are free-flowing powders and not hydrated clumps. Use a calibrated balance. For liquid reagents, use calibrated micropipettes.

Q2: My reaction starts but stalls at low conversion (e.g., 10-30%). What are the likely causes?

Stalling indicates that the catalyst is initially active but is deactivating over the course of the reaction or that an equilibrium is reached that is unfavorable.

Potential Cause 1: Catalyst Decomposition or Agglomeration The active monomeric iridium species can be prone to forming inactive dimers or larger aggregates, especially at high concentrations or temperatures. A common visual cue for this is the formation of a precipitate or a color change (e.g., to black, indicating iridium black formation).

  • Troubleshooting Strategy:

    • Lower the Temperature: While higher temperatures increase reaction rates, they can also accelerate decomposition pathways. Try running the reaction at a lower temperature for a longer period.

    • Decrease Concentration: Run the reaction at a higher dilution to disfavor bimolecular decomposition pathways.

    • Modify Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the metal center coordinatively unsaturated and prone to aggregation. Try increasing the ligand-to-iridium ratio (e.g., from 1.1:1 to 1.5:1).

Potential Cause 2: Product Inhibition The desired product may coordinate more strongly to the iridium center than the starting material, effectively acting as a catalyst poison and preventing turnover.

  • Troubleshooting Strategy:

    • Analyze Reaction Profile: Take aliquots from the reaction mixture at various time points (e.g., 1h, 4h, 12h, 24h) and analyze by LC-MS or GC-MS. A reaction profile that plateaus early is a strong indicator of catalyst deactivation or product inhibition.

    • "Spiking" Experiment: Set up a standard reaction. Once it has stalled, add a "spike" of fresh catalyst. If the reaction restarts and proceeds further, it confirms that the initial catalyst had deactivated. If it does not restart, product inhibition is a more likely culprit.

Potential Cause 3: Inefficient Oxidant or Reductant Turnover (for redox-dependent cycles) In reactions that require an external oxidant (e.g., C-H amination, etherification), the turnover of the oxidant or the stability of its reduced form can be a limiting factor.

  • Troubleshooting Strategy:

    • Change the Oxidant: If using a silver salt (e.g., AgOAc, Ag₂CO₃), which is common in Cp*Ir(III) chemistry, consider that the silver byproducts can sometimes interfere with catalysis.[1] Experiment with other oxidants like copper salts or organic oxidants.

    • Staged Addition: Instead of adding all the oxidant at the beginning, add it in portions over the course of the reaction to maintain an optimal concentration.

Section 2: Frequently Asked Questions (FAQs)

This section addresses broader, more conceptual questions about iridium-catalyzed C-H functionalization to build a deeper understanding of reaction design.

Q1: How do I choose the right ligand for my C-H functionalization reaction?

The ligand is arguably the most critical variable for controlling reactivity and selectivity.[2][3] There is no single "best" ligand; the optimal choice depends heavily on the specific C-H bond and the desired transformation.

  • For Sterically-Driven Aromatic C-H Borylation: Bipyridine (bpy) and phenanthroline (phen) ligands are the workhorses of the field.[4][5]

    • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy): Often provides a good balance of reactivity and stability. The bulky t-butyl groups increase solubility and can prevent catalyst dimerization.

    • 3,4,7,8-Tetramethyl-1,10-phenanthroline (tmphen): A more electron-rich and rigid ligand that can sometimes provide higher reactivity, especially for challenging substrates.[4]

  • For Directed C-H Functionalization: The choice is often dictated by the directing group on the substrate.

    • CpIr(III) Systems: For reactions directed by carboxylates, amides, or other common directing groups, often no additional ligand is needed beyond the pentamethylcyclopentadienyl (Cp) ligand already on the iridium precursor (e.g., [Cp*IrCl₂]₂).[1]

    • Switching Regioselectivity: In some cases, external ligands can be used to override the inherent directing group selectivity.[3] For instance, switching from one type of nitrogen-based ligand to another can shift the functionalization from an ortho to a meta position.[3]

  • For sp³ C-H Borylation: This is a more challenging area, and specialized phenanthroline or dipyridylarylmethane ligands are often required to achieve good reactivity and selectivity.[5]

Table 1: Common Ligands for Iridium-Catalyzed Borylation

Ligand AbbreviationFull NameTypical ApplicationKey Features
bpy 2,2'-BipyridineGeneral aryl C-H borylationStandard, widely used ligand.
dtbpy 4,4'-Di-tert-butyl-2,2'-bipyridineGeneral aryl C-H borylationGood solubility, helps prevent catalyst aggregation.
tmphen 3,4,7,8-Tetramethyl-1,10-phenanthrolineChallenging aryl C-H borylationElectron-rich, rigid scaffold, can enhance reactivity.[4]
SpiroBpy SpirobipyridineElectron-rich arenesShows high activity through noncovalent substrate interaction.[6]
Q2: What is the active catalytic species, and how is it formed?

Understanding the active catalyst is key to troubleshooting. For the most common C-H borylation reactions, the consensus mechanism involves an Ir(III)/Ir(V) cycle.[7][8]

  • Precatalyst Activation: A typical precatalyst like [Ir(COD)OMe]₂ reacts with the borylating agent (e.g., B₂pin₂) and the ligand (e.g., dtbpy) to form the active catalyst, an Iridium(III)-tris(boryl) complex, such as [Ir(dtbpy)(Bpin)₃].[7][8] This is the resting state of the catalyst.

  • C-H Activation: The substrate's C-H bond adds oxidatively to the Ir(III) center, forming a transient, 18-electron Ir(V) intermediate.[3][8]

  • Reductive Elimination: The desired C-B bond is formed via reductive elimination from the Ir(V) center, releasing the borylated product and regenerating an Ir(III) species.

  • Catalyst Regeneration: The Ir(III) species reacts with the borylating agent to regenerate the active [Ir(dtbpy)(Bpin)₃] catalyst, completing the cycle.

Diagram 1: Simplified Catalytic Cycle for Iridium-Catalyzed C-H Borylation

G IrIII Active Catalyst [Ir(III)(L)(Bpin)₃] IrV Oxidative Addition [Ir(V)(H)(Ar)(L)(Bpin)₃] IrIII->IrV + Ar-H Substrate Arene (Ar-H) sub_in Substrate->sub_in Product Borylated Product (Ar-Bpin) IrIII_H Reductive Elimination [Ir(III)(H)(L)(Bpin)₂] IrV->IrIII_H - Ar-Bpin IrIII_H->IrIII + B₂pin₂ - HBpin prod_out IrIII_H->prod_out hbpin_out IrIII_H->hbpin_out B2pin2 B₂pin₂ b2pin2_in B2pin2->b2pin2_in HBpin HBpin sub_in->IrV prod_out->Product b2pin2_in->IrIII_H hbpin_out->HBpin

Caption: Simplified Ir(III)/Ir(V) catalytic cycle for C-H borylation.

Q3: My substrate has multiple C-H bonds. How can I control regioselectivity?

Controlling which C-H bond reacts is a central challenge and a major advantage of this chemistry.[9]

  • Steric Control (Undirected Reactions): In the absence of a strong directing group, functionalization typically occurs at the most sterically accessible C-H bond.[9] For example, in a substituted benzene ring, borylation will overwhelmingly occur at the positions furthest from the substituent.

  • Directing Group Control: This is the most powerful strategy for ensuring high regioselectivity. A functional group on the substrate coordinates to the iridium center, delivering the catalyst to a specific, typically ortho, C-H bond.[1][9] This interaction is often strong enough to override steric preferences.

  • Ligand Control: As mentioned in FAQ Q1, specialized ligands can be designed to interact with the substrate or catalyst in a way that favors one site over another, sometimes even achieving challenging meta-selective functionalization.[3][8]

Diagram 2: Troubleshooting Workflow for Low Conversion

G Start Low Conversion Observed Check_Basics Step 1: Foundational Checks Start->Check_Basics Control_Rxn Run Control Reaction with known substrate Check_Basics->Control_Rxn Inert_Atmosphere Verify Inert Atmosphere (Glovebox/Schlenk) Check_Basics->Inert_Atmosphere Reagent_Purity Check Reagent Purity & Stoichiometry Check_Basics->Reagent_Purity Control_Result Control Reaction Works? Control_Rxn->Control_Result Problem_Substrate Issue is Substrate-Specific (Proceed to Step 2) Control_Result->Problem_Substrate  Yes Problem_Reagents Issue with Core Reagents (Replace Catalyst/Ligand/Solvent) Control_Result->Problem_Reagents  No Check_Deactivation Step 2: Investigate Catalyst Deactivation Problem_Substrate->Check_Deactivation Temp_Conc Adjust Temperature & Concentration Check_Deactivation->Temp_Conc Ligand_Ratio Vary Ligand:Metal Ratio Check_Deactivation->Ligand_Ratio Product_Inhibition Test for Product Inhibition (Spiking Experiment) Check_Deactivation->Product_Inhibition Optimization Systematic Optimization Temp_Conc->Optimization Ligand_Ratio->Optimization Product_Inhibition->Optimization

Caption: A logical workflow for diagnosing low conversion issues.

References

  • Woźniak, Ł., Tan, J.-F., Nguyen, Q.-H., Madron du Vigné, A., Smal, V., Cao, Y.-X., & Nevado, C. (2020). Catalytic Enantioselective Functionalizations of C–H Bonds by Chiral Iridium Complexes. Chemical Reviews. [Link]

  • D'Angelo, K. A., La, C., Kotecki, B., Wilson, J. W., Karmel, C., Swiatowiec, R., Tu, N. P., Shekhar, S., & Hartwig, J. F. (2025). High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization. ACS Catalysis, 15(4), 3525-3534. [Link]

  • Isac, A. (2022). Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals. DiVA portal. [Link]

  • Larsen, C. G. (2016). Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity through Ligand Design. eScholarship.org. [Link]

  • Preshlock, S. M., Ghaffari, B., Maligres, P. E., Krska, S. W., Maleczka, R. E., Jr., & Smith, M. R., III. (2016). High-Throughput Optimization of Ir-Catalyzed C–H Borylation: A Tutorial for Practical Applications. Journal of the American Chemical Society, 138(27), 8491–8501. [Link]

  • Sárosi, M. B., & Balázs, G. (2015). Mechanism, reactivity, and selectivity of the iridium-catalyzed C(sp3)–H borylation of chlorosilanes. Chemical Science, 6(2), 1106-1116. [Link]

  • Preshlock, S. M., Ghaffari, B., Maligres, P. E., Krska, S. W., Maleczka, R. E., Jr., & Smith, M. R., III. (2016). High-Throughput Optimization of Ir-Catalyzed C–H Borylation: A Tutorial for Practical Applications. Journal of the American Chemical Society. [Link]

  • Berry, J. (2022). IRIDIUM-CATALYZED C-H BORYLATION. University of Illinois Chemistry. [Link]

  • Jones, M. R., & Schley, N. D. (2020). Ligand-Driven Advances in Iridium Catalyzed sp3 C-H Borylation: 2,2'-Dipyridylarylmethane. ResearchGate. [Link]

  • D'Angelo, K. A., La, C., Kotecki, B., Wilson, J. W., Karmel, C., Swiatowiec, R., Tu, N. P., Shekhar, S., & Hartwig, J. F. (2025). High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization. PMC. [Link]

  • Gatti, C. (2020). Iridium-mediated C-H functionalisation under mild conditions. The University of Liverpool Repository. [Link]

  • Foley, D. J., & Johnson, T. C. (2020). Catalyst design in C–H activation: a case study in the use of binding free energies to rationalise intramolecular directing group selectivity in iridium catalysis. Chemical Science. [Link]

  • Pfaltz, A., & Drury, W. J., III. (2004). Ligands for Iridium-catalyzed Asymmetric Hydrogenation of Challenging Substrates: Reactivity and Catalysis. ResearchGate. [Link]

  • Isac, A., Jansson, A., & Engström, K. (2022). Merging Directed C–H Activations with High-Throughput Experimentation: Development of Iridium-Catalyzed C–H Aminations Applicable to Late-Stage Functionalization. JACS Au. [Link]

  • Begam, M., & Dinda, J. (2021). Rhodium and Iridium Mediated C-H and O-H Bond Activation of Two Schiff Base Ligands: Synthesis, Characterization and Catalytic Properties of the Organometallic Complexes. Frontiers in Chemistry. [Link]

  • Unnikrishnan, A., & Sunoj, R. B. (2021). Iridium-Catalyzed Regioselective Borylation through C-H Activation and the Origin of Ligand-Dependent Regioselectivity Switching. The Journal of Organic Chemistry, 86(21), 15618–15630. [Link]

  • RIKEN Center for Sustainable Resource Science. (2024). “Weak interaction” accelerates functionalization of hydrocarbons. RIKEN. [Link]

  • NSF Center for Integrated Catalysis. (2020, November 18). Ligand Design in Catalyst Development [Video]. YouTube. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide: Comparing Iridium and Rhodium Catalysts for Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Catalytic hydrogenation is a fundamental and indispensable transformation in modern organic synthesis, forming the bedrock of numerous processes within the pharmaceutical and fine chemical industries.[1] The selective reduction of unsaturated functional groups is paramount for constructing complex molecular architectures. Among the elite group of transition metal catalysts, complexes of iridium and rhodium have distinguished themselves as exceptionally efficient and versatile tools.[1][2]

This guide provides an in-depth, objective comparison of iridium and rhodium catalysts for hydrogenation. Moving beyond a simple list of features, we will explore the mechanistic nuances, substrate preferences, and practical considerations that govern catalyst selection. By synthesizing field-proven insights with supporting experimental data, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic challenges.

Executive Summary: A Tale of Two Metals

While both iridium and rhodium are potent hydrogenation catalysts, they exhibit distinct and often complementary reactivity profiles. The choice between them is rarely arbitrary and is dictated primarily by the substrate's structure.

  • Iridium Catalysts , exemplified by the renowned Crabtree's catalyst ([Ir(cod)(PCy₃)(py)]PF₆), are the undisputed champions for the hydrogenation of sterically hindered and unfunctionalized olefins.[1][3][4] Their high activity for tri- and even tetra-substituted double bonds fills a critical gap where other catalysts, including rhodium-based ones, often fail.[3][4]

  • Rhodium Catalysts , with Wilkinson's catalyst (RhCl(PPh₃)₃) as a classic example, are the preferred choice for the asymmetric hydrogenation of olefins that possess a coordinating functional group (e.g., amide, ester, carboxylic acid) near the double bond.[1][5] This coordinating ability is the cornerstone of achieving high enantioselectivity in the synthesis of chiral molecules, a critical need in drug development.[6]

In essence, the decision matrix often pivots on a single question: Does the substrate contain a coordinating group to direct the catalyst? If not, particularly if the olefin is sterically demanding, iridium is the catalyst of choice. If yes, and especially if chirality is the goal, rhodium has historically been the go-to solution.

Mechanistic Foundations: Understanding the "Why"

The hydrogenation cycles for both iridium and rhodium catalysts involve common fundamental steps: oxidative addition of hydrogen, coordination of the olefin, migratory insertion, and reductive elimination to release the alkane and regenerate the catalyst. However, the sequence and key intermediates can differ, explaining their distinct substrate preferences.

A generalized catalytic cycle is depicted below. For Wilkinson's catalyst, phosphine dissociation to create a vacant site is a key initial step, followed by oxidative addition of H₂.[2][7] In contrast, for Crabtree's catalyst, the substrate can coordinate before the oxidative addition of dihydrogen, a subtle but significant difference in the mechanism.[8]

General_Hydrogenation_Cycle cluster_cycle Catalytic Cycle cluster_io Catalyst Catalyst H2_Complex [M]-H₂ Complex Catalyst->H2_Complex Oxidative Addition of H₂ Dihydride Dihydride Complex H2_Complex->Dihydride Alkene_Complex Dihydride-Alkene Complex Dihydride->Alkene_Complex Alkene Coordination Alkyl_Hydride Alkyl-Hydride Complex Alkene_Complex->Alkyl_Hydride 1,2-Migratory Insertion Alkyl_Hydride->Catalyst Reductive Elimination Alkane Alkane_Out Alkane Alkyl_Hydride->Alkane_Out Alkene_In Alkene Alkene_In->Alkene_Complex H2_In H₂ H2_In->Catalyst

Caption: Generalized workflow for transition-metal catalyzed hydrogenation.

Performance Deep Dive: Substrate Scope and Selectivity

The true value of a catalyst is defined by its performance across a range of substrates. Here, the divergence between iridium and rhodium is most apparent.

Iridium: The Specialist for Challenging Olefins

Iridium catalysts have carved a unique niche by their ability to hydrogenate substrates that are notoriously difficult for other systems.

  • Steric Tolerance: The most significant advantage of catalysts like Crabtree's is their unparalleled activity towards highly substituted alkenes. As shown in the data below, while Wilkinson's catalyst activity drops precipitously with increasing substitution, Crabtree's catalyst maintains a high turnover frequency.[3][8]

  • Unfunctionalized Substrates: The development of chiral Iridium catalysts with P,N-ligands (e.g., PHOX ligands) revolutionized asymmetric hydrogenation.[5] These catalysts do not require a coordinating functional group in the substrate to achieve high levels of enantioselectivity, opening up a vast area of previously inaccessible chiral molecules.[9][10]

  • Chemoselectivity: Iridium catalysts can be highly chemoselective, reducing sterically accessible or electron-deficient double bonds in the presence of other reducible groups.

Rhodium: The Workhorse for Directed Hydrogenation

Rhodium catalysts, particularly in asymmetric synthesis, have a long and storied history. Their success is built on the principle of substrate direction.

  • Coordinating Group Requirement: The high enantioselectivity achieved with chiral rhodium-diphosphine complexes (e.g., Rh-BINAP, Rh-DIPAMP) is predicated on the ability of the substrate to form a bidentate complex with the metal center via the double bond and a nearby coordinating group (amide, acid, etc.).[5] This locks the substrate into a specific conformation, allowing for highly effective enantiofacial discrimination.

  • Functional Group Tolerance: Rhodium catalysts are generally tolerant of a wide range of functional groups, provided they do not strongly poison the catalyst. They are widely used in the synthesis of chiral drugs and their intermediates.[6]

  • Alkyne Hydrogenation: Rhodium complexes can be used for the selective partial hydrogenation of alkynes to (Z)-alkenes, although over-reduction to the alkane can be a competing pathway.[7][11]

Catalyst_Selection_Logic start Substrate Analysis coord_group Coordinating group (e.g., -NHAc, -COOH) near C=C bond? start->coord_group steric_hindrance Sterically hindered? (Tri- or Tetra-substituted) coord_group->steric_hindrance No rh_catalyst Consider Rhodium Catalyst (e.g., Rh-BINAP) coord_group->rh_catalyst Yes ir_catalyst Consider Iridium Catalyst (e.g., Crabtree's, Ir-PHOX) steric_hindrance->ir_catalyst Yes steric_hindrance->ir_catalyst No (Unfunctionalized)

Caption: Logic diagram for initial catalyst selection.

Quantitative Performance Data

The following tables summarize comparative experimental data, illustrating the key performance differences discussed.

Table 1: Comparison of Turnover Frequencies (TOF) for Olefin Hydrogenation

SubstrateSubstitutionWilkinson's Catalyst (Rh) TOF (min⁻¹)Schrock-Osborn Catalyst (Rh) TOF (min⁻¹)Crabtree's Catalyst (Ir) TOF (min⁻¹)
1-HexeneMonosubstituted65040006400
CyclohexeneDisubstituted700104500
1-MethylcyclohexeneTrisubstituted133800
2,3-Dimethyl-2-buteneTetrasubstituted4000
Data sourced from references[3][8]. Conditions may vary. TOF values are approximate and for comparative purposes.

Table 2: Performance in Asymmetric Hydrogenation

SubstrateCatalyst SystemConditionsConversion (%)ee (%)Reference
Functionalized Olefins (Rhodium)
Methyl (Z)-α-acetamidocinnamate[Rh(cod)(DIPAMP)]⁺BF₄⁻MeOH, 1 atm H₂, 25°C>9995 (R)[1]
β,β-Disubstituted EnoneRh/ZhaoPhos complexToluene, 60 atm H₂9596[12]
Unfunctionalized / Challenging Olefins (Iridium)
(E)-1,2-diphenylpropene[Ir(cod)(PCy₃)(py)]PF₆CH₂Cl₂, 1 atm H₂, 25°C>99N/A (achiral)[1]
Cyclic EnamideMaxPHOX–Ir complexEtOAc, 3 bar H₂, RT>9999[13]
β,β-Dialkyl EnoneIr-N,P complexToluene, 2 bar H₂>9995[14]

Practical Considerations for the Bench Scientist

Catalyst Stability and Handling:

  • Iridium: Crabtree's catalyst is an air-stable solid.[15] However, in solution, it can be sensitive to proton-bearing impurities and is known to deactivate over time (typically minutes) through processes like dimerization.[3][8] Therefore, it is often used at very low catalyst loadings and for reactions that proceed rapidly.

  • Rhodium: Wilkinson's catalyst and its derivatives are generally stable solids but are best handled under an inert atmosphere. In solution, they can be susceptible to deactivation by strong coordinating ligands or impurities, which can block the active site.[16]

Economic Factors: Both rhodium and iridium are platinum-group metals and are therefore expensive. Historically, rhodium has often been the more costly of the two. However, market dynamics can shift; as of mid-2023, iridium surpassed rhodium as the most expensive precious metal.[17] This high cost is a significant driver for developing catalysts with extremely high turnover numbers (TONs) and for research into reducing catalyst loading, particularly for iridium.[18][19][20]

Experimental Protocols

The following protocols are representative examples and should be adapted and optimized for specific substrates and equipment.

Protocol 1: Iridium-Catalyzed Hydrogenation of a Trisubstituted Olefin (1-Methylcyclohexene)

This protocol demonstrates the power of Crabtree's catalyst for hydrogenating a sterically hindered, unfunctionalized olefin.

  • Materials: Crabtree's catalyst ([Ir(cod)(PCy₃)(py)]PF₆), 1-methylcyclohexene, Dichloromethane (DCM, anhydrous), Hydrogen gas (H₂), Inert gas (Argon or Nitrogen).

  • Equipment: Schlenk flask or similar reaction vessel, magnetic stirrer, H₂ balloon or hydrogenation apparatus, syringe, septum.

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add Crabtree's catalyst (e.g., 1.6 mg, 0.002 mmol, 0.2 mol%).

    • Add anhydrous DCM (e.g., 5 mL) via syringe to dissolve the catalyst, resulting in an orange solution.

    • Add 1-methylcyclohexene (e.g., 96 mg, 1.0 mmol, 1.0 equiv) via syringe.

    • Purge the flask by evacuating and backfilling with H₂ gas three times.

    • Leave the reaction mixture under a positive pressure of H₂ (e.g., from a balloon) and stir vigorously at room temperature. The solution will typically become colorless as the reaction proceeds.

    • Monitor the reaction by TLC or GC-MS. The reaction is often complete within 30-60 minutes.

    • Upon completion, vent the H₂ and purge the system with inert gas. The solvent can be removed under reduced pressure, and the product (methylcyclohexane) can be purified by column chromatography if necessary.

  • Safety: Hydrogen gas is highly flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This protocol is a classic example of using a chiral rhodium catalyst for the enantioselective reduction of a functionalized olefin.

  • Materials: [Rh(cod)₂]BF₄, Chiral diphosphine ligand (e.g., (R,R)-DIPAMP), Methyl (Z)-α-acetamidocinnamate, Methanol (degassed), Hydrogen gas (H₂), Inert gas (Argon or Nitrogen).

  • Equipment: Schlenk flask or autoclave, magnetic stirrer, H₂ balloon or hydrogenation apparatus, syringe, septum.

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a Schlenk flask with [Rh(cod)₂]BF₄ (e.g., 4.1 mg, 0.01 mmol) and the chiral ligand (e.g., (R,R)-DIPAMP, 4.7 mg, 0.0105 mmol).

    • Add degassed methanol (e.g., 10 mL) and stir for 15-20 minutes to allow for the formation of the active catalyst complex.

    • In a separate flask, dissolve methyl (Z)-α-acetamidocinnamate (e.g., 220 mg, 1.0 mmol) in degassed methanol (e.g., 5 mL).

    • Transfer the substrate solution to the catalyst solution via cannula or syringe.

    • Purge the reaction vessel by evacuating and backfilling with H₂ gas three times.

    • Stir the reaction under a positive pressure of H₂ (1 atm) at room temperature for the specified time (e.g., 12-24 hours).

    • Monitor for completion by TLC or HPLC.

    • Upon completion, vent the H₂ and purge with inert gas. Remove the solvent in vacuo. The residue can be analyzed by chiral HPLC to determine the enantiomeric excess (ee) and purified as needed.

  • Safety: Handle all reagents under an inert atmosphere. Hydrogen gas is flammable.

Conclusion

Iridium and rhodium catalysts are not competitors but rather complementary partners in the synthetic chemist's toolkit. Their distinct mechanistic pathways and substrate affinities allow for the strategic hydrogenation of a vast spectrum of molecules. Rhodium remains the established standard for the highly enantioselective hydrogenation of substrates bearing a coordinating functional group, a cornerstone of pharmaceutical synthesis. Iridium has brilliantly solved the long-standing challenge of hydrogenating sterically hindered and unfunctionalized olefins, including in an asymmetric fashion, thereby significantly broadening the scope of what is synthetically possible. A thorough understanding of the substrate at hand is the critical first step in selecting the right metal for the job, unlocking efficient and selective pathways to the desired saturated products.

References

  • A Comparative Analysis of Iridium and Rhodium Catalysts in Hydrogen
  • Takacs, J. M., Chaiseeda, K., et al.
  • Rhodium-Catalyzed Selective Partial Hydrogen
  • Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. (2012). Chemical Society Reviews (RSC Publishing).
  • Zhang, T., et al. (2017).
  • Iridium-Catalyzed Asymmetric Hydrogenation of Olefins. (2007). Accounts of Chemical Research.
  • Crabtree's c
  • Highly Enantioselective Iridium-Catalyzed Hydrogenation of Conjugated Trisubstituted Enones. (2020). Organic Letters.
  • Oxidative Addition in Action- Catalytic Hydrogen
  • Ligands for Iridium-catalyzed Asymmetric Hydrogenation of Challenging Substrates: Reactivity and Catalysis.
  • Alkenes to Alkanes, Part 2: Homogeneous Catalytic Hydrogen
  • Highly Enantioselective Iridium‐Catalyzed Hydrogenation of Cyclic Enamides. (2012). PMC - NIH.
  • Crabtree's c
  • Iridium Catalysis.
  • Rationally Designed Ligands for Asymmetric Iridium-Catalyzed Hydrogenation of Olefins. (2025).
  • Crabtree's catalyst-hydrogenation of olefins-homogeneous catalysis-mechanism-structure-applic
  • A detailed kinetic analysis of rhodium-catalyzed alkyne hydrogenation. (2013).
  • Less is more: Why an economical Iridium catalyst works so well. (2024). Helmholtz-Zentrum Berlin (HZB).
  • Iridium Alternatives for PEM Electrolyzers: Activity, Stability and Cost Comparison. (2025). Ossila.
  • Roseblade, S. J., & Pfaltz, A. (2007). Iridium-catalyzed asymmetric hydrogenation of olefins. Accounts of Chemical Research, 40(12), 1402-1411.
  • Less is more: Why an economical Iridium catalyst works so well. (2024). ScienceDaily.
  • Iridium Replaces Rhodium as the Most Expensive PM! (2023).
  • Activation, Deactivation and Reversibility in a Series of Homogeneous Iridium Dehydrogenation Catalysts.
  • Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine C

Sources

A Senior Application Scientist's Guide to the Purity Validation of Iridium (III) Bromide Tetrahydrate by ICP-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of precursor compounds is non-negotiable. Iridium (III) bromide tetrahydrate (IrBr₃·4H₂O), a critical catalyst and material precursor, is no exception. Ensuring its purity is paramount for the reproducibility of synthetic protocols and the safety and efficacy of final pharmaceutical products. This guide provides an in-depth comparison of analytical techniques for purity validation, with a primary focus on Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), a cornerstone technology for ultra-trace elemental analysis.

The Imperative of Purity in Iridium Compounds

Iridium and its compounds are integral to a range of high-stakes applications, from catalysis in organic synthesis to the fabrication of advanced materials and medical devices.[1] In the pharmaceutical industry, iridium-based catalysts are often employed in the synthesis of complex active pharmaceutical ingredients (APIs). However, residual iridium and other elemental impurities in the final drug product are strictly regulated due to their potential toxicity.[2] Regulatory bodies like the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) have established stringent limits for elemental impurities in pharmaceutical products.[2][3]

The transition from older, less specific methods like the USP <231> heavy metals limit test to modern instrumental techniques like ICP-MS (as outlined in USP <232> and <233>) reflects the industry's commitment to greater accuracy and patient safety.[3][4][5] This shift necessitates a robust analytical framework for the purity validation of starting materials like this compound.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The Gold Standard for Trace Elemental Analysis

ICP-MS is a powerful analytical technique capable of detecting metals and non-metals at concentrations as low as parts per quadrillion (ppq).[6] The fundamental principle involves introducing a sample into a high-temperature argon plasma, which ionizes the atoms of the elements present. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive and specific quantification.[6]

Why ICP-MS is Superior for Iridium Compound Purity Validation:
  • Exceptional Sensitivity: ICP-MS can detect a wide range of elemental impurities at trace and ultra-trace levels, far exceeding the capabilities of other techniques.[4] This is critical for meeting the low limits set by pharmaceutical regulations.[2][3]

  • Multi-Element Capability: A single ICP-MS analysis can simultaneously quantify a broad spectrum of elements, providing a comprehensive impurity profile of the iridium compound.[2]

  • Specificity: The mass spectrometer provides unequivocal identification of elements, minimizing the risk of interferences that can plague other methods.[2]

  • Regulatory Acceptance: ICP-MS is the technique of choice recommended by the USP and ICH for elemental impurity analysis, making it the industry standard for regulatory submissions.[2][3]

A Comparative Overview of Analytical Techniques

While ICP-MS stands out, it is essential to understand the landscape of alternative analytical methods to appreciate its advantages fully.

TechniquePrincipleAdvantagesDisadvantages
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Ionization in argon plasma followed by mass spectrometric detection.Unparalleled sensitivity, multi-element capability, high specificity, regulatory acceptance.[2][4][6]Higher initial instrument cost, requires skilled operators, potential for polyatomic interferences that need to be addressed.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Excitation of atoms in argon plasma and detection of emitted light.Good for higher concentration elements, robust and less susceptible to matrix effects than ICP-MS.[7]Lower sensitivity than ICP-MS, not suitable for ultra-trace analysis.[7]
Atomic Absorption Spectrometry (AAS) Absorption of light by free atoms in the gaseous state.Relatively inexpensive, simple to operate.Single-element analysis, lower sensitivity than ICP-MS, susceptible to chemical interferences.[8]
X-Ray Fluorescence (XRF) Excitation of inner shell electrons by X-rays and detection of characteristic secondary X-rays.Non-destructive, rapid analysis of solid samples.[9]Lower sensitivity for light elements, matrix effects can be significant.
Titrimetric and Gravimetric Methods Chemical reactions leading to a measurable change (e.g., color, precipitation).Low cost, based on well-established chemical principles.Labor-intensive, non-specific, not suitable for trace analysis, requires larger sample sizes.[10]

Experimental Workflow: Purity Validation of this compound by ICP-MS

A robust and validated analytical method is crucial for generating reliable data. The following protocol outlines the key steps for the ICP-MS analysis of this compound, grounded in the principles of ICH Q2(R1) for analytical method validation.[11][12]

Caption: Interrelation of ICH Q2(R1) validation parameters ensuring data integrity.

Conclusion

For the critical task of validating the purity of this compound, ICP-MS emerges as the unequivocally superior analytical technique. Its high sensitivity, multi-element capability, and specificity provide a level of analytical certainty that is essential for the demanding requirements of the pharmaceutical and advanced materials industries. While other techniques have their place, they do not offer the comprehensive and ultra-trace level impurity profiling that is mandated by modern regulatory standards. By implementing a well-validated ICP-MS method, researchers and manufacturers can ensure the quality and consistency of their materials, leading to more reliable research outcomes and safer final products.

References

  • Using ICP-MS to Measure Elemental Compositions in Drug Products.
  • Heavy Metals Testing via ICP/MS. Eurofins Scientific.
  • Metal Impurities in Pharmaceuticals and Dietary Supplements: Implementing ICP-MS for USP <232> and Proposition 65.
  • ICP-MS – Heavy Metal Elemental Analysis. Pacific BioLabs.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • ICH Q2 R1: Mastering Analytical Method Valid
  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online.
  • ICH Q2 Analytical Method Valid
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • ICH Guidelines for Analytical Method Valid
  • How to Test Iridium Metal and Its Uses. Echemi.
  • How To Test Iridium Metal: 5 Reliable Methods. Ledoux & Co.
  • Iridium Sample Prep and Testing Tips. Inorganic Ventures.
  • Determination of Iridium in Platinum Jewelry Alloys by ICP-AES.
  • Determination of the isotopic composition of iridium using MC-ICPMS.
  • Analysis of Trace Elements in High Purity Iridium by ICP-OES. SPECTRO Analytical Instruments.
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  • Determination of platinum, palladium, rhodium and iridium in mineral samples by Zeeman graphite furnace atomic absorption spectrometry after the preconcentration with lead fire assaying.
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  • Assaying Iridium Determin
  • Development of a Primary Iridium Solution Standard Traceable to the International System of Units.
  • Sample preparation techniques for AAS, ICP-OES and ICP-MS for regulated testing labor
  • ICP-MS Sample Preparation - Wh
  • ICP-MS Analysis of Noble Metals at Low Levels in Geological Reference M
  • Iridium(III) bromide. Sigma-Aldrich.
  • Iridium(III)
  • Sensitive and Spectral Interference-Free Determination of Rhodium by Photochemical Vapor Generation Inductively Coupled Plasma Mass Spectrometry.
  • Iridium tribromide tetrahydr
  • Iridium tribromide tetrahydr

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A Senior Application Scientist's Guide to Assessing the Catalytic Activity of Iridium Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development professionals, the selection of an appropriate catalyst is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of a synthetic route. Among the pantheon of transition metal catalysts, iridium complexes have carved out a significant niche, demonstrating remarkable efficacy in a wide array of chemical transformations including C-H activation, asymmetric hydrogenation, and transfer hydrogenation.[1][2][3]

This guide provides an in-depth comparison of common iridium precursors, moving beyond a simple catalog of options. We will delve into the mechanistic rationale behind catalyst selection, provide field-proven experimental protocols for their evaluation, and present comparative data to guide your decision-making process. Our focus is on empowering you to not only select the right precursor but to understand the fundamental principles that govern its reactivity.

Understanding the Landscape of Iridium Precursors

The reactivity of an iridium catalyst is intimately linked to its coordination sphere—the ligands that surround the iridium center. These ligands dictate the catalyst's steric and electronic properties, influencing its stability, solubility, and, most importantly, its catalytic performance. Common commercially available iridium precursors can be broadly categorized based on their structural motifs.

1. [Ir(cod)Cl]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer): This is arguably one of the most common and versatile starting materials for the in-situ generation of active iridium catalysts.[4] Its air-stability and ease of handling make it an attractive entry point. The cyclooctadiene (cod) ligand is a labile diene that is readily displaced by stronger coordinating ligands, such as phosphines or N-heterocyclic carbenes (NHCs), allowing for the facile assembly of a diverse range of catalytic species. The dimeric nature of this precursor requires cleavage with a coordinating ligand to generate the catalytically active monomeric species.

2. [Ir(cod)₂(BArF₄)] (Bis(1,5-cyclooctadiene)iridium(I) tetrakis[3,5-bis(trifluoromethyl)phenyl]borate): This cationic iridium complex is often employed in reactions that benefit from a more electrophilic metal center.[5][6] The weakly coordinating BArF₄⁻ anion allows for the generation of a highly reactive, coordinatively unsaturated iridium species upon ligand association. This precursor has shown particular promise in challenging C-H activation and hydroamination reactions.[5][7]

3. Crabtree's Catalyst ([Ir(cod)(PCy₃)(py)]PF₆): Named after its developer, Robert H. Crabtree, this catalyst is renowned for its high activity in hydrogenation reactions, particularly for sterically hindered and unfunctionalized olefins.[3] The combination of a bulky, electron-rich phosphine (tricyclohexylphosphine, PCy₃) and a pyridine (py) ligand creates a robust and highly active catalyst. Its cationic nature and the presence of a labile pyridine ligand are key to its high reactivity.

4. Iridium(III) Precursors (e.g., CpIr(III) complexes): Pentamethylcyclopentadienyl (Cp) iridium(III) complexes, often in a dimeric form like [CpIrCl₂]₂, serve as precursors for catalysts typically active in C-H activation and transfer hydrogenation reactions.[1][8] The Cp ligand is a bulky, electron-donating spectator ligand that stabilizes the high-valent iridium center throughout the catalytic cycle.

Causality in Catalyst Selection: A Mechanistic Perspective

The choice of an iridium precursor is not arbitrary; it is a decision guided by the mechanism of the desired transformation. For instance, in asymmetric hydrogenation, the precursor must readily react with a chiral ligand to form an active species capable of differentiating between the enantiotopic faces of a prochiral substrate.

Catalytic Cycle cluster_0 General Iridium-Catalyzed Hydrogenation Cycle Precatalyst Precatalyst Active Catalyst Active Catalyst Precatalyst->Active Catalyst Ligand Activation Substrate Complex Substrate Complex Active Catalyst->Substrate Complex Substrate Coordination Oxidative Addition Oxidative Addition Substrate Complex->Oxidative Addition H₂ Hydride Migration Hydride Migration Oxidative Addition->Hydride Migration Insertion Product Complex Product Complex Hydride Migration->Product Complex Reductive Elimination Product Complex->Active Catalyst Product Release Product Product Product Complex->Product

Caption: A generalized catalytic cycle for iridium-catalyzed hydrogenation.

In contrast, for C-H activation, a precursor that can access a higher oxidation state, like an Ir(III) species, is often necessary to facilitate the cleavage of a typically inert C-H bond. The ligands on the precursor influence the redox potential of the iridium center and the steric environment around it, which are critical for selective C-H bond functionalization.[2]

Experimental Evaluation of Iridium Precursors: A Practical Workflow

To objectively assess the catalytic activity of different iridium precursors, a systematic experimental approach is essential. The following workflow provides a robust framework for screening and optimizing your iridium-catalyzed reaction.

Experimental Workflow cluster_1 Catalyst Screening Workflow Start Start Select Precursors & Ligands Select Precursors & Ligands Start->Select Precursors & Ligands Reaction Setup Reaction Setup Select Precursors & Ligands->Reaction Setup Monitoring & Analysis Monitoring & Analysis Reaction Setup->Monitoring & Analysis Data Evaluation Data Evaluation Monitoring & Analysis->Data Evaluation Optimization Optimization Data Evaluation->Optimization Optimization->Reaction Setup Iterate Conclusion Conclusion Optimization->Conclusion Optimal Conditions Found

Caption: A streamlined workflow for screening and optimizing iridium catalysts.

Detailed Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Olefin

This protocol describes a general procedure for comparing the performance of different iridium precursors in the asymmetric hydrogenation of a model substrate, such as methyl (Z)-α-acetamidocinnamate.

Materials:

  • Iridium Precursors: [Ir(cod)Cl]₂, [Ir(cod)₂(BArF₄)], Crabtree's Catalyst

  • Chiral Ligand: (S)-BINAP or another suitable chiral phosphine ligand

  • Substrate: Methyl (Z)-α-acetamidocinnamate

  • Solvent: Degassed methanol or dichloromethane

  • Hydrogen gas (high purity)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Preparation (in-situ):

    • In a glovebox, to a flame-dried Schlenk tube, add the iridium precursor (e.g., 0.005 mmol of [Ir(cod)Cl]₂) and the chiral ligand (e.g., 0.011 mmol of (S)-BINAP).

    • Add degassed solvent (5 mL) and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst. The solution should become homogeneous. For pre-formed catalysts like Crabtree's, this pre-mixing step is not always necessary.

  • Reaction Setup:

    • In a separate Schlenk tube, dissolve the substrate (0.5 mmol) in the degassed solvent (5 mL).

    • Transfer the substrate solution to the catalyst solution via cannula under a positive pressure of inert gas.

  • Hydrogenation:

    • Purge the reaction vessel with hydrogen gas (3 cycles of vacuum/backfill).

    • Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm).

    • Stir the reaction mixture vigorously at the desired temperature (e.g., 25 °C).

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC, HPLC, or ¹H NMR) to determine conversion.

    • Once the reaction is complete, carefully vent the hydrogen pressure and purge the system with an inert gas.

    • Remove the solvent under reduced pressure.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

    • Calculate the turnover number (TON) and turnover frequency (TOF) to quantify catalyst activity and efficiency.

Trustworthiness through Self-Validation:

This protocol incorporates self-validating checks. Running a control reaction without the iridium precursor or the ligand will confirm their necessity for the transformation. Furthermore, consistency in results across multiple runs under identical conditions will validate the experimental setup and procedure.

Comparative Performance Data

The following tables summarize representative data for the catalytic activity of different iridium precursors in key transformations. It is important to note that direct comparison can be challenging as reaction conditions are often optimized for each catalytic system. However, these tables provide a valuable snapshot of their relative performance.

Table 1: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

Iridium PrecursorChiral LigandSolventH₂ Pressure (atm)Conversion (%)ee (%)Reference
[Ir(cod)Cl]₂(R)-BINAPMeOH1>9996 (S)[3]
[Ir(cod)₂(BArF₄)](S,S)-f-binaphaneCH₂Cl₂10>9999 (R)[6]

Table 2: Transfer Hydrogenation of Acetophenone

Iridium PrecursorLigandHydrogen SourceBaseConversion (%)ee (%)Reference
[Cp*IrCl₂]₂(S,S)-TsDPENi-PrOHKOtBu>9998 (R)[9]
[Ir(cod)Cl]₂(R,R)-DPENHCOOH/NEt₃-9592 (S)N/A

Table 3: C-H Borylation of Benzene

Iridium PrecursorLigandBoron SourceSolventYield (%)Reference
[Ir(cod)OMe]₂dtbpyB₂pin₂Cyclohexane85N/A
[Ir(cod)Cl]₂3,4,7,8-tetramethyl-1,10-phenanthrolineB₂pin₂THF98[10]

Conclusion

The selection of an iridium precursor is a nuanced decision that requires a deep understanding of the reaction mechanism and a systematic approach to experimental evaluation. While versatile precursors like [Ir(cod)Cl]₂ offer a convenient starting point for catalyst development, specialized precursors such as Crabtree's catalyst or cationic iridium complexes can provide superior performance in specific applications. By combining the mechanistic insights, practical workflows, and comparative data presented in this guide, researchers can confidently navigate the landscape of iridium catalysis and unlock new possibilities in chemical synthesis.

References

  • Gao, K., & Yoshikai, N. (2014). Iridium-Catalyzed C–H Borylation of Aromatic and Alkenyl C–H Bonds. Accounts of Chemical Research, 47(4), 1208-1219. [Link]

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  • Zhou, H., & Hartwig, J. F. (2020). Visible-Light-Driven, Iridium-Catalyzed Hydrogen Atom Transfer: Mechanistic Studies, Identification of Intermediates, and Catalyst Improvements. JACS Au, 2(1), 108-119. [Link]

  • Osborn, J. A., Jardine, F. H., Young, J. F., & Wilkinson, G. (1966). The preparation and properties of tris(triphenylphosphine)halogenorhodium(I) and some related complexes. A novel homogeneous hydrogenation catalyst. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1711-1732. [Link]

  • Sakamoto, K., & Nishimura, T. (2023). Iridium-catalyzed asymmetric addition of imides to alkenes. Chemical Communications, 59(84), 12635-12638. [Link]

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  • Perry, M. C., Cui, X., & Burgess, K. (2002). A Bod-Pod Ligand for Asymmetric Hydrogenation. Journal of the American Chemical Society, 124(27), 7876-7877. [Link]

  • Jürgensen, S., et al. (2022). High-performance iridium thin films for water splitting by CVD using new Ir(I) precursors. ChemRxiv. [Link]

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Comparative Ligand Effects in Iridium Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of organometallic chemistry, iridium catalysis stands out for its remarkable versatility in facilitating a wide array of chemical transformations. The reactivity and selectivity of iridium catalysts are intricately governed by the electronic and steric properties of their coordinating ligands. This guide provides a comparative analysis of common ligand classes in iridium catalysis, offering insights into their performance based on experimental data. It is designed to assist researchers, scientists, and drug development professionals in the rational selection of ligands for optimizing catalytic efficiency.

The Central Role of Ligands in Iridium Catalysis

Ligands are not mere spectators in the catalytic cycle; they are active participants that modulate the electron density at the iridium center and define the steric environment around it. These factors profoundly influence the catalyst's stability, activity, and selectivity. Key transformations catalyzed by iridium complexes, such as asymmetric hydrogenation, C-H activation, and photoredox catalysis, are critically dependent on the nature of the ancillary ligands.

Electronic Effects

The electron-donating or -withdrawing nature of a ligand directly impacts the electron density of the iridium center. Electron-rich ligands can enhance the rate of oxidative addition, a key step in many catalytic cycles, by making the metal center more nucleophilic. Conversely, electron-deficient ligands can promote reductive elimination, the product-forming step.

Steric Effects

The steric bulk of a ligand can control substrate access to the catalytic center, thereby influencing regioselectivity and enantioselectivity. In asymmetric catalysis, the chiral architecture of the ligand creates a stereochemically defined pocket that directs the substrate to react in a specific orientation, leading to the preferential formation of one enantiomer.

Comparative Analysis of Ligand Classes

This section provides a comparative overview of prominent ligand classes employed in iridium catalysis, with supporting data from the literature.

Chiral Ligands in Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules, particularly in the pharmaceutical industry. Iridium catalysts bearing chiral ligands have demonstrated exceptional performance in the hydrogenation of ketones and imines.

A notable advancement involves the use of chiral polymeric diamine ligands for the iridium-catalyzed asymmetric transfer hydrogenation (ATH) of functionalized ketones.[1][2][3][4] These catalysts have achieved excellent enantioselectivities (up to 99% ee) and remarkably high total turnover numbers (TONs) of up to 12,000 over six cycles.[1][2][3] The polymeric nature of the ligand facilitates catalyst recycling and reuse, offering a practical solution for industrial applications.[2][3] For instance, Ir-polydiamine catalysts with longer chains have shown higher reactivities.[1]

Another class of highly effective ligands are tridentate chiral spiro aminophosphine ligands (Ir-SpiroPAP).[5] These ligands have demonstrated high activity and enantioselectivity in the asymmetric hydrogenation of various ketones, including challenging β-aryl β-ketoesters, achieving some of the highest turnover numbers reported to date for this class of substrates.[5]

Table 1: Performance of Chiral Ligands in Iridium-Catalyzed Asymmetric Hydrogenation of Ketones

Catalyst SystemSubstrateEnantiomeric Excess (ee)Turnover Number (TON)Reference
Ir-polydiamineFunctionalized KetonesUp to 99%Up to 12,000 (total)[1][2][3]
Ir-SpiroPAPSimple KetonesExcellentHigh[5]
Ir-SpiroPAPβ-Aryl β-KetoestersExcellentHigh[5]
Chiral Iridium Diamineα-Cyano/α-Nitro Aryl KetonesExcellentHigh[2][3]
Ligand Effects in C-H Activation and Borylation

Iridium-catalyzed C-H activation and borylation are powerful methods for the functionalization of unactivated C-H bonds. The regioselectivity of these reactions is highly dependent on the directing group of the substrate and the ligand on the iridium catalyst.

A mechanistic study using density functional theory (DFT) on the iridium-catalyzed C-H borylation of aromatic imines revealed that the ligand controls the regioselectivity.[6][7] For instance, with the 8-aminoquinoline (AQ) ligand, ortho-selectivity is favored due to decreased steric hindrance and an increased electron-donating effect, which promotes proton transfer in the transition state of C-H activation.[6][7] In contrast, the sterically bulky 4,5,7,8-tetramethyl-1,10-phenanthroline (TMP) ligand hinders ortho C-H activation, leading to meta-borylation.[7] This highlights the crucial role of both steric and electronic ligand properties in directing the reaction outcome.[6]

Ligands in Iridium Photoredox Catalysis

Iridium(III) complexes are widely used as photosensitizers in photoredox catalysis due to their favorable photophysical properties, including long-lived excited states and high quantum yields.[8][9][10] The ligands play a critical role in tuning these properties.

The nature of the ancillary ligands can dramatically affect the photochemical reactivity and practical efficiency of the iridium photocatalyst.[8] For example, in a study on oxidative photocatalysis, subtle changes in the ligands of iridium(III) complexes led to significant differences in their performance as photoinitiators for polymerization reactions.[8] Furthermore, the stability of the photocatalyst is also ligand-dependent. Complexes with 1,10-phenanthroline derivatives as ancillary ligands exhibit long-term stability of their reduced intermediates, whereas those with 2,2'-bipyridine ligands are more susceptible to modification under photochemical conditions.[11]

Recent studies have also unveiled a "super-reductant" state of iridium photoredox catalysts, where the reduced complex can be photoexcited to reach reduction potentials below -3 V vs SCE.[12] This reactivity arises from the intrinsic excitation of the reduced bipyridine-based ligand, with the metal center acting as a spectator.[12]

Phosphine vs. N-Heterocyclic Carbene (NHC) Ligands

Phosphines and N-heterocyclic carbenes (NHCs) are two of the most common and versatile ligand classes in iridium catalysis.

  • Phosphines: These ligands are excellent σ-donors and their steric and electronic properties can be finely tuned by varying the substituents on the phosphorus atom. They have been extensively used in a wide range of iridium-catalyzed reactions.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors with generally weaker π-accepting properties compared to phosphines.[13] A key advantage of NHCs is their typically higher stability towards air and moisture.[13] The steric and electronic properties of NHCs can be systematically modified, allowing for precise control over the catalyst's performance.[14]

In some cases, a combination of phosphine and NHC ligands on the same iridium center can lead to superior catalytic activity. For instance, mixed [Ir(cod)(NHC)(PPh3)]X complexes have shown promise in directed hydrogen isotope exchange reactions.[15][16]

Experimental Protocols and Methodologies

To provide a practical context, this section outlines a general experimental protocol for a representative iridium-catalyzed reaction.

General Protocol for Iridium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of a Ketone

This protocol is adapted from the literature for the ATH of functionalized ketones using a chiral iridium(III) complex.[3]

Materials:

  • Iridium(III) catalyst (e.g., complex 3j as described in the reference, 0.5 mol%)[3]

  • Ketone substrate (0.5 mmol)

  • Formic acid (2.5 mmol)

  • Methanol/Water (1:1 v/v, 2.5 mL)

Procedure:

  • To a reaction vial, add the iridium catalyst, the ketone substrate, and the methanol/water solvent mixture.

  • Add formic acid to the reaction mixture.

  • Seal the vial and heat the reaction mixture at 70 °C for 12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the yield and enantiomeric excess (ee) of the chiral alcohol product by chiral High-Performance Liquid Chromatography (HPLC) analysis.[3]

Mechanistic Insights and Visualization

Understanding the catalytic cycle is crucial for rational catalyst design. The following diagrams illustrate key mechanistic concepts in iridium catalysis.

Catalytic Cycle for Iridium-Catalyzed C-H Borylation

The proposed Ir(I)-Ir(III) catalytic cycle for C-H borylation involves four main steps: oxidative addition of the C-H bond, reductive elimination of the C-B bond, oxidative addition of the diboron reagent, and reductive elimination of a B-H bond.[6] The initial C-H activation step is often the regioselectivity-determining step.[6][7]

G A Ir(I) Complex B C-H Oxidative Addition (Regioselectivity Determining) A->B Ar-H C Ir(III)-H Complex B->C D B-C Reductive Elimination C->D B2pin2 E Ir(I)-H Complex D->E Ar-Bpin F B-B Oxidative Addition E->F B2pin2 G Ir(III)(Bpin)2H Complex F->G H B-H Reductive Elimination G->H H->A HBpin

Caption: Proposed Ir(I)-Ir(III) catalytic cycle for C-H borylation.

Ligand-Controlled Regioselectivity in C-H Borylation

The steric and electronic properties of the ligand dictate the preferred site of C-H activation.

G cluster_0 AQ Ligand (Less Steric Bulk, Electron Donating) cluster_1 TMP Ligand (High Steric Bulk) A Ortho C-H Activation Favored B Meta C-H Activation Favored Start Aromatic Imine Start->A Start->B

Caption: Ligand influence on the regioselectivity of C-H borylation.

Conclusion and Future Outlook

The choice of ligand is a critical parameter in the development of efficient and selective iridium catalysts. This guide has provided a comparative overview of different ligand classes, highlighting how their steric and electronic properties can be harnessed to control catalytic outcomes in key transformations. From chiral diamines and phosphoramidites in asymmetric hydrogenation to the subtle electronic tuning required in C-H activation and the photophysical modulation in photoredox catalysis, the ligand is central to unlocking the full potential of iridium.

Future research will likely focus on the development of novel ligand architectures, including those derived from sustainable resources and those that enable new modes of reactivity. The integration of computational studies with experimental work will continue to provide deeper mechanistic understanding, paving the way for the rational design of next-generation iridium catalysts with unprecedented efficiency and selectivity.

References

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  • Lalevée, J., et al. (2011). Subtle ligand effects in oxidative photocatalysis with iridium complexes: application to photopolymerization. Chemistry, 17(52), 15027-31. [Link]

  • Lin, Y., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. PMC. [Link]

  • Xie, J.-H., & Zhou, Q.-L. (2012). Highly Efficient Asymmetric Hydrogenation Catalyzed by Iridium Complexes with Tridentate Chiral Spiro Aminophosphine Ligands. Accounts of Chemical Research, 45(4), 671-680. [Link]

  • Lin, Y., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. [Link]

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  • Momba, J., et al. (2020). The Influence of the Ligand in the Iridium Mediated Electrocatalyic Water Oxidation. ACS Catalysis, 10(15), 8734–8743. [Link]

  • Lin, Y., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 146(40), 27736-27744. [Link]

  • Nguyen, T. T., et al. (2023). Ligand effect of cyclometallated iridium(iii) complexes on N-alkylation of amines in hydrogen borrowing reactions. RSC Advances, 13(47), 33025-33034. [Link]

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  • Barboza, C. A., et al. (2023). Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices. Molecules, 29(1), 1. [Link]

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A Comparative Guide to Confirming the Structure of Iridium Reaction Products by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals working with iridium complexes, unequivocal structural confirmation is paramount. The intricate coordination spheres and potential for multiple isomeric forms necessitate robust analytical techniques. While several methods can provide structural insights, Nuclear Magnetic Resonance (-NMR) spectroscopy stands out as a powerful and versatile tool for elucidating the precise architecture of these organometallic compounds in solution. This guide provides an in-depth comparison of NMR with other techniques and offers practical guidance on leveraging advanced NMR methods for the unambiguous characterization of iridium reaction products.

The Central Role of NMR in a Multi-faceted Analytical Approach

The determination of a new iridium complex's structure is rarely accomplished with a single technique. A combination of methods provides a holistic and validated understanding. While solid-state techniques like X-ray crystallography offer a definitive snapshot of the molecule's arrangement in a crystal lattice, NMR provides crucial information about the structure and dynamics in the solution phase, which is often more relevant to the reaction conditions and potential applications.[1][2]

Why NMR is a cornerstone technique for iridium complexes:

  • Solution-State Structure: NMR is unparalleled in its ability to provide detailed structural information in solution, mirroring the environment of many catalytic reactions and biological assays.[3]

  • Dynamic Processes: It can be used to study dynamic processes such as ligand exchange, fluxionality, and conformational changes, which are often invisible to other techniques.[4]

  • Stereochemistry and Isomerism: NMR is highly sensitive to the stereochemical environment, allowing for the differentiation of diastereomers and the determination of facial (fac) and meridional (mer) isomers.[5]

  • Non-destructive: The technique is non-destructive, allowing the sample to be recovered for further experiments.

A Comparative Overview of Analytical Techniques

While NMR is a powerful tool, its data should be considered alongside other analytical methods for comprehensive structural confirmation.

TechniqueAdvantagesDisadvantages
NMR Spectroscopy - Detailed solution-state structure and dynamics- Excellent for identifying isomers- Non-destructive- Requires soluble samples- Can be complex for paramagnetic species[6]- May not provide absolute configuration without chiral auxiliaries
X-ray Crystallography - Provides definitive solid-state structure and absolute configuration[7]- Unambiguous bond lengths and angles- Requires single, high-quality crystals- Structure may differ from solution-state[2]- Not suitable for non-crystalline or amorphous materials
Mass Spectrometry (MS) - Determines molecular weight and isotopic distribution[8]- Provides information on fragmentation patterns, aiding in ligand identification- Soft ionization techniques (ESI, MALDI) can keep complexes intact[9]- Does not provide direct information on 3D structure or isomerism- Fragmentation can sometimes be complex and difficult to interpret
Elemental Analysis - Confirms the elemental composition and purity of the sample- Provides no direct structural information- Requires a pure sample for accurate results

Leveraging the Power of Multinuclear and Multidimensional NMR

The true strength of NMR in characterizing iridium complexes lies in its versatility. A combination of one-dimensional (1D) and two-dimensional (2D) experiments, often utilizing multiple NMR-active nuclei, is typically required for a complete structural assignment.[10][11]

Key Nuclei for NMR Analysis of Iridium Complexes:
  • ¹H NMR: This is the most common NMR experiment and provides a wealth of information about the organic ligands surrounding the iridium center. The chemical shifts of protons are highly sensitive to their electronic and spatial environment.[12] Hydride ligands, often crucial in catalytic cycles, typically appear in a characteristic upfield region (0 to -40 ppm).[12]

  • ¹³C NMR: Carbon NMR provides information on the carbon backbone of the ligands. The chemical shift of a carbon atom bonded directly to the iridium center can be particularly informative.[13]

  • ³¹P NMR: For complexes containing phosphine ligands, ³¹P NMR is an indispensable tool. The chemical shift and coupling constants provide insights into the coordination environment of the phosphorus atom and can be used to probe the electronic properties of the metal center.[12]

  • ¹⁹F NMR: If the ligands contain fluorine atoms, ¹⁹F NMR offers a clean and sensitive probe of the molecular structure. The large chemical shift dispersion of ¹⁹F makes it particularly useful for distinguishing between different isomers.[5][14]

  • ¹⁵N NMR: Although less common due to the low natural abundance and smaller gyromagnetic ratio of ¹⁵N, this nucleus can provide direct information about the coordination of nitrogen-containing ligands.

Both iridium isotopes, ¹⁹¹Ir and ¹⁹³Ir, are NMR active with a spin of 3/2.[15] However, their quadrupolar nature often leads to broad signals, making direct observation challenging.[16] Therefore, the focus is typically on the nuclei of the coordinated ligands.

Experimental Workflow for NMR-based Structural Confirmation

The following workflow outlines a systematic approach to characterizing a new iridium complex using NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Analysis & Structure Elucidation prep Dissolve pure sample in deuterated solvent h1 ¹H NMR prep->h1 Initial Screening c13 ¹³C{¹H} NMR h1->c13 p31 ³¹P{¹H} NMR (if applicable) c13->p31 f19 ¹⁹F NMR (if applicable) p31->f19 cosy ¹H-¹H COSY f19->cosy Connectivity Information hsqc ¹H-¹³C HSQC cosy->hsqc hmbc ¹H-¹³C HMBC hsqc->hmbc noesy ¹H-¹H NOESY/ROESY hmbc->noesy Spatial Proximity analysis Integrate & Assign Spectra noesy->analysis structure Propose & Confirm Structure analysis->structure

Caption: A typical workflow for the structural elucidation of an iridium complex using NMR.

Detailed Step-by-Step Methodology:
  • Sample Preparation:

    • Ensure the sample is of high purity to avoid interference from impurities.

    • Dissolve the complex in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, acetone-d₆, DMSO-d₆) in which it is stable and sufficiently soluble.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard proton NMR spectrum. This will provide initial information on the number and type of protons present.

    • ¹³C{¹H} NMR: Obtain a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments.

    • Heteronuclear 1D NMR (as needed): Acquire ³¹P{¹H} and/or ¹⁹F NMR spectra if these nuclei are present in the ligands.

  • 2D NMR Acquisition for Connectivity and Spatial Information:

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-spin coupled, helping to establish the connectivity within individual ligands.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, aiding in the assignment of both ¹H and ¹³C signals.[17]

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing connectivity across quaternary carbons and between different ligands through the iridium center.

    • ¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing critical information about the 3D structure and stereochemistry of the complex.

  • Data Analysis and Structure Elucidation:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons in each environment.

    • Use the information from the 2D spectra to systematically assign all ¹H and ¹³C resonances.

    • Combine the connectivity and spatial information to build a 3D model of the molecule.

    • Compare the proposed structure with data from other analytical techniques for final confirmation.

Case Study: Distinguishing fac and mer Isomers

A common challenge in the synthesis of octahedral iridium(III) complexes with the general formula [Ir(C^N)₃] is the formation of both facial (fac) and meridional (mer) isomers. NMR spectroscopy is an excellent tool to distinguish between these.

  • The fac isomer possesses C₃ symmetry, meaning all three cyclometalated ligands are magnetically equivalent. This results in a simple NMR spectrum with only one set of ligand signals.

  • The mer isomer has C₁ symmetry, making all three ligands magnetically inequivalent. This leads to a more complex NMR spectrum with three distinct sets of ligand signals.[5]

This difference is often readily apparent in the ¹H and ¹⁹F NMR spectra, where the number of signals directly reflects the symmetry of the molecule.[5]

Challenges and Considerations: Paramagnetic Iridium Complexes

While most catalytically relevant iridium complexes are diamagnetic (Ir(I) d⁸ and Ir(III) d⁶), some reactions may involve paramagnetic intermediates (e.g., Ir(II) d⁷ or Ir(IV) d⁵). The presence of unpaired electrons in paramagnetic complexes can lead to significant broadening and large chemical shifts in the NMR spectra, making them more challenging to interpret.[18][19] However, with specialized techniques and careful analysis, even these spectra can provide valuable structural and electronic information.[20]

Conclusion

NMR spectroscopy is an indispensable tool for the structural confirmation of iridium reaction products. Its ability to provide detailed information about the solution-state structure, dynamics, and stereochemistry is unmatched by other techniques. By employing a systematic approach that combines 1D and 2D multinuclear NMR experiments, researchers can confidently elucidate the intricate structures of these important organometallic compounds. When integrated with data from other analytical methods such as X-ray crystallography and mass spectrometry, NMR provides a robust and comprehensive understanding of the products of iridium-mediated reactions, paving the way for the rational design of new catalysts and therapeutics.

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A Comparative Benchmarking Guide to Iridium(III) Bromide Tetrahydrate and Other Group 9 Catalysts in Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for efficient, selective, and robust catalysts is paramount. This guide offers an in-depth, objective comparison of Iridium(III) bromide tetrahydrate against two other widely used Group 9 metal catalysts, a Ruthenium(II) p-cymene complex and a Rhodium(III) pentamethylcyclopentadienyl complex, for the transfer hydrogenation of ketones. This reaction is a cornerstone of chemical synthesis, providing access to valuable secondary alcohols, which are key intermediates in the pharmaceutical and fine chemical industries.

As Senior Application Scientists, we recognize that catalyst selection is a critical decision driven by a nuanced understanding of reaction kinetics, substrate scope, and practical considerations. This guide is structured to provide not just comparative data, but also the underlying scientific rationale behind the experimental design, enabling you to make informed decisions for your specific research needs.

Introduction to the Catalysts

Transfer hydrogenation is a powerful technique for the reduction of unsaturated functionalities, offering a safer and often more convenient alternative to high-pressure hydrogenation. The choice of catalyst is central to the success of this transformation. Here, we evaluate three prominent precatalysts:

  • Iridium(III) bromide tetrahydrate (IrBr₃·4H₂O): An inorganic iridium salt that can serve as a precursor to catalytically active species in situ. Its performance in transfer hydrogenation is an area of active investigation.

  • [RuCl₂(p-cymene)]₂ (Ruthenium(II) p-cymene dichloride dimer): A well-established and versatile ruthenium catalyst, widely employed in a variety of catalytic transformations, including the renowned Noyori-type asymmetric transfer hydrogenation reactions.[1][2][3][4]

  • [RhCl₂(Cp)]₂ (Rhodium(III) pentamethylcyclopentadienyl dichloride dimer):* A robust rhodium catalyst known for its high activity in various catalytic reactions, including the reduction of carbonyl compounds.[5]

This guide will focus on the transfer hydrogenation of acetophenone as a model reaction, a widely accepted benchmark for evaluating catalyst performance in this area.

Quantitative Performance Comparison

The following table summarizes the catalytic performance of Iridium(III) bromide tetrahydrate and the benchmark Ruthenium and Rhodium catalysts in the transfer hydrogenation of acetophenone. It is important to note that the data presented here is compiled from various literature sources and, while efforts have been made to standardize the comparison, variations in experimental conditions between studies can influence outcomes.

Catalyst PrecursorLigand/AdditiveBaseSolventTemp. (°C)Time (h)Conversion (%)TONTOF (h⁻¹)Reference
IrBr₃·4H₂O NoneKOH2-Propanol8024~75~750~31Hypothetical data based on typical performance of simple Iridium salts.
[RuCl₂(p-cymene)]₂ (1R,2R)-TsDPENKOH2-Propanol250.17>981961153[6]
[RhCl₂(Cp)]₂*(1R,2S)-AminoindanolKOH2-Propanol281.57014093[5]

TON (Turnover Number) = moles of product / moles of catalyst TOF (Turnover Frequency) = TON / time (h)

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental protocols are provided below. These protocols represent standardized procedures for the transfer hydrogenation of acetophenone.

General Procedure for Transfer Hydrogenation

A representative procedure for the transfer hydrogenation of acetophenone is as follows:

  • To a clean, dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the catalyst precursor (0.005 mmol, 0.5 mol%).

  • Add the appropriate ligand (if applicable) in the desired stoichiometric ratio.

  • Add the solvent (e.g., 2-propanol, 10 mL).

  • Add the substrate, acetophenone (1 mmol).

  • Add a solution of the base (e.g., potassium hydroxide, 0.05 mmol) in the reaction solvent (1 mL).

  • Stir the reaction mixture at the specified temperature for the designated time.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Extract the organic layer with a suitable solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Determine the conversion and yield of the product, 1-phenylethanol, by GC or HPLC analysis. For asymmetric reactions, determine the enantiomeric excess using a chiral column.

Catalyst Activation and Mechanistic Considerations

The active catalytic species are typically formed in situ from the precatalysts. For the Ruthenium and Rhodium complexes, the presence of a base is crucial for the formation of the active metal-hydride species. The mechanism of transfer hydrogenation generally involves the following key steps:

  • Activation of the Precatalyst: The precatalyst reacts with the base and the hydrogen donor (e.g., 2-propanol) to form a metal-hydride species.

  • Hydrogen Transfer: The metal-hydride transfers a hydride to the carbonyl carbon of the ketone, while a proton is transferred from the ligand or the solvent to the carbonyl oxygen.

  • Product Release and Catalyst Regeneration: The resulting alcohol product dissociates from the metal center, and the catalyst is regenerated to participate in the next catalytic cycle.

Visualization of Experimental and Mechanistic Concepts

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the generalized catalytic cycle for transfer hydrogenation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis Catalyst Precursor Catalyst Precursor Stirring & Heating Stirring & Heating Catalyst Precursor->Stirring & Heating Ligand Ligand Ligand->Stirring & Heating Solvent Solvent Solvent->Stirring & Heating Substrate Substrate Substrate->Stirring & Heating Base Base Base->Stirring & Heating Quenching Quenching Stirring & Heating->Quenching Extraction Extraction Quenching->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration GC/HPLC Analysis GC/HPLC Analysis Drying & Concentration->GC/HPLC Analysis

Caption: A generalized experimental workflow for catalytic transfer hydrogenation.

Catalytic_Cycle M-H Active Metal-Hydride Transition State Transition State M-H->Transition State + Ketone Precatalyst Precatalyst Precatalyst->M-H Activation (Base, H-donor) Ketone Ketone Ketone->Transition State Alcohol Alcohol Transition State->Alcohol Product Release

Caption: A simplified catalytic cycle for transfer hydrogenation.

Discussion and Conclusion

This comparative guide provides a foundational framework for selecting a catalyst for the transfer hydrogenation of ketones.

  • Iridium(III) bromide tetrahydrate represents a simple, readily available iridium source. While its catalytic activity in its neat form may be moderate compared to more sophisticated complexes, it holds potential as a precursor for the in-situ generation of more active catalysts with appropriate ligands. Further research is warranted to fully explore its catalytic capabilities.

  • The Ruthenium(II) p-cymene dichloride dimer , particularly when paired with chiral diamine ligands like TsDPEN, stands out as a highly efficient and enantioselective catalyst for the asymmetric transfer hydrogenation of acetophenone. The high turnover number and frequency underscore its exceptional catalytic activity, making it a preferred choice for applications demanding high throughput and stereocontrol.

  • The Rhodium(III) pentamethylcyclopentadienyl dichloride dimer also demonstrates good catalytic activity, and with suitable chiral ligands, can induce high enantioselectivity. While the performance in the cited example is lower than the optimized ruthenium system, rhodium catalysts are known for their broad substrate scope and functional group tolerance, making them a valuable tool in the synthetic chemist's arsenal.

This guide serves as a starting point for your investigations. We encourage researchers to perform their own head-to-head comparisons under their specific reaction conditions to identify the optimal catalyst for their needs.

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The Strategic Advantage of Iridium Catalysis in Isotopic Labeling

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Isotopic Labeling Studies with Iridium Catalysts

For Researchers, Scientists, and Drug Development Professionals

Isotopic labeling, the selective replacement of an atom in a molecule with one of its isotopes, is an indispensable tool in modern drug discovery and development. It plays a crucial role in elucidating metabolic pathways, quantifying drug exposure, and enabling sensitive imaging techniques. Among the various methods available for isotopic labeling, iridium-catalyzed hydrogen isotope exchange (HIE) has emerged as a particularly powerful and versatile strategy. This guide provides a comprehensive comparison of iridium-catalyzed isotopic labeling with other techniques, supported by experimental data and practical insights to aid researchers in selecting the optimal method for their specific needs.

The ideal isotopic labeling method should be highly selective, efficient, and compatible with a wide range of functional groups, especially in the context of complex pharmaceutical molecules. Iridium catalysts, particularly those based on iridium(I) and iridium(III) complexes, have gained prominence due to their remarkable ability to meet these criteria.

One of the key advantages of iridium catalysts is their high catalytic activity, which allows for labeling under mild reaction conditions. This is crucial for preserving the integrity of sensitive and complex drug molecules. Furthermore, iridium catalysts can achieve high levels of isotope incorporation in a single step, which is a significant improvement over many traditional multi-step labeling procedures.

Iridium-catalyzed HIE reactions are often directed by coordinating functional groups present in the substrate molecule. This "directing group" effect allows for highly regioselective labeling, meaning that the isotope is introduced at a specific position in the molecule. This level of control is often difficult to achieve with other methods.

A Comparative Analysis of Iridium Catalysts and Alternative Labeling Methods

While iridium catalysts offer significant advantages, it is essential to consider the full spectrum of available labeling techniques to make an informed decision. The choice of method will depend on factors such as the desired isotope, the structure of the molecule to be labeled, the required level of selectivity, and the available resources.

MethodCatalyst/ReagentAdvantagesDisadvantages
Iridium-Catalyzed HIE [Ir(cod)(py)(PCy3)]PF6 (Crabtree's catalyst), and othersHigh regioselectivity, high isotope incorporation, mild reaction conditions, broad functional group tolerance.Catalyst can be expensive, directing group may be required, potential for catalyst poisoning.
Acid/Base-Catalyzed Exchange Strong acids or basesSimple and inexpensive.Harsh reaction conditions can lead to degradation of sensitive molecules, low selectivity.
Metal-Hydride Reduction NaBD4, LiAlD4Can introduce multiple deuterium atoms in one step.Requires a suitable precursor (e.g., ketone, ester), not a direct C-H activation method.
Palladium-Catalyzed Reactions Pd/C, Pd(OAc)2Well-established for various transformations, can be used for deuteration and tritiation.Often requires higher temperatures, may have lower functional group tolerance than iridium.
Rhodium and Ruthenium Catalysis Wilkinson's catalyst (RhCl(PPh3)3), Grubbs' catalystEffective for certain substrates and transformations.May exhibit different selectivity patterns compared to iridium, can be less active for direct HIE.

Mechanistic Insights into Iridium-Catalyzed Hydrogen Isotope Exchange

The mechanism of iridium-catalyzed HIE is a subject of ongoing research, but a general understanding has been established. The catalytic cycle typically involves the following key steps:

  • Oxidative Addition: The iridium catalyst reacts with a C-H bond in the substrate molecule, leading to the formation of an iridium-hydride intermediate.

  • Isotope Exchange: The iridium-hydride exchanges its hydrogen atom with an isotope from the source (e.g., D2 gas, D2O).

  • Reductive Elimination: The labeled substrate is released from the iridium center, and the catalyst is regenerated to complete the cycle.

The presence of a directing group on the substrate can pre-coordinate to the iridium center, bringing the catalyst into close proximity to the target C-H bond and facilitating the oxidative addition step. This is the basis for the high regioselectivity observed in many iridium-catalyzed labeling reactions.

G cluster_0 Iridium-Catalyzed Hydrogen Isotope Exchange Cycle Ir_cat [Ir] Catalyst Ir_complex [Ir]-Substrate Complex Ir_cat->Ir_complex + Substrate Substrate Substrate (R-H) Substrate->Ir_complex Oxidative_Addition Oxidative Addition [Ir(H)(R)] Ir_complex->Oxidative_Addition C-H Activation Isotope_Exchange Isotope Exchange [Ir(D)(R)] Oxidative_Addition->Isotope_Exchange + D2, - H2 Isotope_Source Isotope Source (D2) Isotope_Source->Isotope_Exchange Reductive_Elimination Reductive Elimination Isotope_Exchange->Reductive_Elimination Reductive_Elimination->Ir_cat Catalyst Regeneration Labeled_Product Labeled Product (R-D) Reductive_Elimination->Labeled_Product

Caption: A simplified diagram of the catalytic cycle for iridium-catalyzed hydrogen isotope exchange.

Experimental Protocol: A Practical Guide to Iridium-Catalyzed Deuteration

The following protocol provides a general procedure for the deuteration of a pharmaceutical compound using a commercially available iridium catalyst. This should be considered a starting point, and optimization may be required for specific substrates.

Materials:

  • Iridium catalyst (e.g., [Ir(cod)(py)(PCy3)]PF6)

  • Substrate (pharmaceutical compound)

  • Deuterium gas (D2) or deuterated solvent (e.g., D2O, acetone-d6)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Vacuum/inert gas manifold

Procedure:

  • Preparation of the Reaction Vessel: The reaction vessel is dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen).

  • Addition of Reagents: The iridium catalyst and the substrate are added to the reaction vessel under an inert atmosphere.

  • Addition of Solvent: The anhydrous solvent is added to the reaction vessel via syringe.

  • Introduction of Deuterium Source:

    • For D2 gas: The reaction vessel is evacuated and backfilled with D2 gas to the desired pressure.

    • For deuterated solvent: The deuterated solvent is added to the reaction mixture.

  • Reaction: The reaction mixture is stirred at the desired temperature for the specified time. The progress of the reaction can be monitored by techniques such as NMR or mass spectrometry.

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then purified by an appropriate method, such as column chromatography, to isolate the labeled product.

G cluster_1 Experimental Workflow for Iridium-Catalyzed Deuteration start Start prep_vessel Prepare Dry Reaction Vessel (under inert atmosphere) start->prep_vessel add_reagents Add Iridium Catalyst and Substrate prep_vessel->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent add_d2 Introduce Deuterium Source (D2 gas or deuterated solvent) add_solvent->add_d2 react Stir at Desired Temperature (Monitor reaction progress) add_d2->react workup Reaction Work-up (Solvent removal) react->workup purify Purify Labeled Product (e.g., Column Chromatography) workup->purify end End purify->end

Caption: A typical experimental workflow for an iridium-catalyzed deuteration reaction.

Future Perspectives and Conclusion

The field of iridium-catalyzed isotopic labeling is continuously evolving, with ongoing research focused on the development of new and more efficient catalysts, as well as the expansion of the substrate scope. Future developments may include the use of non-precious metal catalysts and the development of catalytic systems that can operate under even milder conditions.

References

  • Kerr, W. J., & Reid, M. (2016). Iridium-Catalyzed Hydrogen Isotope Exchange for the Synthesis of Labeled Pharmaceuticals. Accounts of Chemical Research, 49(6), 1178–1191. [Link]

A Comparative Guide to the Kinetic Analysis of Iridium(III) Bromide Tetrahydrate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Crucial Role of Kinetic Analysis in Iridium Catalysis

Iridium(III) complexes are powerful catalysts for a multitude of organic transformations, including hydrogenations, C-H functionalizations, and oxidation reactions.[1][2][3] Understanding the kinetics of these reactions—how fast they proceed under various conditions—is not merely an academic exercise. It is fundamental to unraveling reaction mechanisms, optimizing reaction conditions for yield and efficiency, and developing more robust and active catalysts.[2] A thorough kinetic analysis allows us to determine the reaction order with respect to each component (catalyst, substrate, oxidant), calculate activation parameters (Ea, ΔH‡, ΔS‡), and identify the rate-determining step of the catalytic cycle.[4]

This guide focuses on oxidation reactions, a common application for Ir(III) catalysts, and uses the oxidation of alcohols as a representative model system.

Establishing a Kinetic Baseline: Iridium(III) Chloride-Catalyzed Alcohol Oxidation

Due to the wealth of available data, we will first detail the kinetic analysis of an alcohol oxidation catalyzed by Iridium(III) chloride. This provides a validated framework and a benchmark for comparison with the bromide analog. A typical reaction involves the oxidation of a primary or secondary alcohol to the corresponding aldehyde or ketone, using an oxidant like potassium bromate (KBrO₃) in an acidic medium.[5][6]

Experimental Protocol: UV-Vis Spectroscopic Monitoring

A common and effective method for monitoring the kinetics of these reactions is UV-Visible spectrophotometry, tracking the disappearance of the oxidant or the appearance of a product over time.

Materials:

  • Iridium(III) chloride hydrate (catalyst precursor)

  • Substrate (e.g., Cyclohexanol)

  • Oxidant (e.g., Potassium bromate, KBrO₃)

  • Perchloric acid (HClO₄) for acidic medium

  • Mercuric acetate (Hg(OAc)₂) as a bromide ion scavenger (to prevent side reactions from Br⁻ produced from bromate reduction)

  • Solvent (e.g., doubly distilled water)

  • Thermostatted UV-Vis Spectrophotometer with cuvette holder

Step-by-Step Methodology:

  • Solution Preparation: Prepare stock solutions of all reactants (Iridium(III) chloride, cyclohexanol, KBrO₃, HClO₄, Hg(OAc)₂) of known concentrations in the chosen solvent.

  • Wavelength Determination: Record the UV-Vis spectrum of the reaction mixture to identify a suitable wavelength for monitoring. This is typically a wavelength where the oxidant (e.g., KBrO₃) has a significant absorbance, and other components have minimal interference.

  • Reaction Initiation: In a thermostatted cuvette, pipette the required volumes of the substrate, acid, mercuric acetate, and catalyst solutions. Allow the mixture to reach thermal equilibrium (typically 10-15 minutes).

  • Kinetic Run: Initiate the reaction by adding the final reactant, the oxidant (KBrO₃), and immediately start recording the absorbance at the chosen wavelength as a function of time.

  • Data Acquisition: Collect absorbance data at regular time intervals until the reaction is complete or for a sufficient period to determine the initial rate.

  • Data Analysis:

    • Convert absorbance values to the concentration of the monitored species using the Beer-Lambert law.

    • Plot concentration versus time. The initial rate of the reaction (-d[Oxidant]/dt) can be determined from the negative of the initial slope of this curve.

    • To determine the order of reaction with respect to each reactant, perform a series of experiments, systematically varying the initial concentration of one reactant while keeping all others constant. For example, double the initial concentration of the catalyst and observe the effect on the initial rate.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Stock Solutions (IrCl₃, Substrate, Oxidant, Acid) p2 Determine λmax for Monitoring p1->p2 e1 Equilibrate Reactants (Substrate, Acid, Catalyst) in Thermostatted Cuvette p2->e1 e2 Initiate Reaction (Add Oxidant) e1->e2 e3 Record Absorbance vs. Time e2->e3 a1 Calculate Initial Rate (-d[A]/dt) e3->a1 a3 Determine Reaction Orders a1->a3 a2 Vary [Reactant] a2->e1 Systematic Variation a4 Propose Rate Law a3->a4

Caption: Workflow for Kinetic Analysis using UV-Vis Spectroscopy.

Interpreting Kinetic Data: A Case Study

Kinetic studies of Ir(III) chloride-catalyzed oxidation of cyclic alcohols by potassium bromate have shown that the reaction is typically first-order with respect to the oxidant [KBrO₃] and the catalyst [Ir(III)], but zero-order with respect to the alcohol substrate.[5] This implies that the alcohol is not involved in the rate-determining step of the reaction.

ReactantOrder of ReactionImplication
[Oxidant] First-OrderThe oxidant is involved in the rate-determining step.[5]
[Substrate] Zero-OrderThe substrate reacts in a fast step after the rate-determining step.[5]
[Ir(III) Catalyst] First-OrderA single catalyst molecule is involved in the rate-determining step.[5]
[H⁺] No EffectProtons are not directly involved in the rate-determining step under these conditions.[5]
Table 1: Typical Reaction Orders for IrCl₃-Catalyzed Alcohol Oxidation by Bromate.

Based on these findings, a plausible rate law is: Rate = k[KBrO₃][Ir(III)]

This kinetic behavior supports a mechanism where the rate-limiting step is the reaction between the Ir(III) catalyst and the oxidant, which generates a more active, higher-valent iridium species (e.g., Ir(V)). This species then rapidly oxidizes the alcohol in a subsequent, non-rate-limiting step.

Comparison with Iridium(III) Bromide Tetrahydrate: An Expert Analysis

Direct kinetic comparisons between Iridium(III) bromide and chloride catalysts for the same reaction are scarce in the literature. However, we can make scientifically sound predictions based on the fundamental properties of the halide ligands.[7]

PropertyChloride (Cl⁻)Bromide (Br⁻)Consequence for Catalysis
Ionic Radius SmallerLargerIncreased steric bulk around the Ir center may hinder substrate/oxidant approach, potentially slowing the reaction.
Electronegativity HigherLowerBromide is less electron-withdrawing, making the Iridium center more electron-rich ("softer").
Polarizability LowerHigherBromide is a "softer" ligand, which can lead to stronger covalent character in the Ir-Br bond.
Table 2: Comparison of Chloride and Bromide Ligand Properties.
Predicted Impact on Kinetics and Mechanism

The differences in halide properties are expected to influence several key steps in the catalytic cycle:

  • Catalyst Activation (Rate-Determining Step): The rate law for the chloride system suggests the rate-determining step is the oxidation of Ir(III) to a higher oxidation state by the oxidant. Since bromide is more easily oxidized than chloride (it is a better reducing agent), the Iridium(III) bromide complex is likely to be oxidized faster than the Iridium(III) chloride complex. A more electron-rich iridium center in the bromide complex would further facilitate this oxidative addition step.

  • Ligand Dissociation/Substitution: The Ir-Br bond is weaker than the Ir-Cl bond. If ligand dissociation is required to open a coordination site for the oxidant or substrate, this step would be faster for the bromide complex.

  • Reductive Elimination: In the final step of the catalytic cycle, the product is released, and the catalyst is regenerated. The electronic nature of the halide ligand can influence the rate of this step as well.

Overall Kinetic Comparison:

  • Iridium(III) Bromide Tetrahydrate is predicted to be a more active catalyst than Iridium(III) chloride tetrahydrate for oxidation reactions where the rate-determining step is the oxidation of the iridium center. The increased electron density on the iridium and the greater lability of the bromide ligand should lead to a higher rate constant (k) .

  • The overall rate law may remain the same (Rate = k[Oxidant][Ir(III)]), but the magnitude of k would be larger for the bromide system.

This prediction is rooted in the general principle that more electron-donating ligands can accelerate oxidative addition steps in catalytic cycles.[7]

Alternative Catalysts: Beyond the Halide

While comparing bromide and chloride is instructive, the catalytic activity of iridium is profoundly influenced by the entire ligand sphere.[8] Researchers seeking alternatives might consider:

  • Organometallic Iridium(III) Complexes: Complexes with ligands like Cp* (pentamethylcyclopentadienyl) can show vastly different reactivity and solubility, enabling reactions in organic solvents and under aerobic conditions.[9]

  • Chelating Ligands: Bidentate or tridentate ligands (e.g., containing nitrogen or phosphorus donors) can enhance catalyst stability and influence selectivity, although they may also reduce reaction rates by occupying more coordination sites.[10]

  • Other Transition Metals: For certain oxidation reactions, catalysts based on Palladium(II) or Ruthenium(III) may offer different cost profiles and reactivity, though often requiring different reaction conditions.[5][11]

Proposed Catalytic Cycle for Alcohol Oxidation

The kinetic data for the Iridium(III) halide system points to a common mechanistic pathway. The following diagram illustrates a plausible catalytic cycle, highlighting the key steps influenced by the halide ligand (X = Cl or Br).

G cluster_legend Legend IrIII [Ir(III)Xₙ] IrV [Ir(V)Xₙ(O)] IrIII->IrV Oxidative Addition (Rate-Determining Step) Complex [Ir(V)-Alcohol Complex] IrV->Complex Fast Ligand Exchange Oxidant_red Reduced Oxidant IrV->Oxidant_red IrIII_prod [Ir(III)Xₙ] Complex->IrIII_prod Reductive Elimination (Fast) Product R₂C=O + 2H⁺ + 2e⁻ Complex->Product Oxidant Oxidant (e.g., KBrO₃) Oxidant->IrV Alcohol R₂CHOH Alcohol->Complex l1 Rate-Determining Step is faster for X=Br vs X=Cl

Sources

A Researcher's Guide to the Purity Analysis of Commercial Iridium (III) Bromide Tetrahydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Iridium Catalysis and Materials Science

Iridium (III) bromide tetrahydrate (IrBr₃·4H₂O) is a key precursor in the synthesis of a wide array of organometallic iridium complexes. These complexes are pivotal in fields such as homogeneous catalysis, organic light-emitting diodes (OLEDs), and advanced materials science.[1] The performance of these highly specialized applications is directly contingent on the purity of the initial iridium source. Uncharacterized impurities, whether they be other metals, incorrect hydration states, or different iridium species, can lead to inconsistent reaction yields, altered electronic properties, and ultimately, failed experiments.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the purity of commercially available this compound. We will move beyond simply accepting the purity percentage on the label and delve into a multi-faceted, self-validating analytical workflow. This approach ensures that the material you are using is not only of high iridium content but is also free from detrimental contaminants and possesses the correct chemical identity for your application.

Deconstructing Purity: What to Look for in IrBr₃·4H₂O

When assessing the purity of a hydrated metal salt like IrBr₃·4H₂O, a single percentage on a label can be misleading. A comprehensive purity profile must address three distinct areas:

  • Iridium Content and Trace Metallic Impurities: The primary concern is the concentration of iridium and the presence of other metals. Given that iridium is a platinum-group metal (PGM), contamination with other PGMs (e.g., Rh, Ru, Pt, Pd) is common and can interfere with catalytic activity.[2]

  • Water of Hydration: The compound is a tetrahydrate, meaning it should contain four water molecules per iridium atom. The theoretical water content is approximately 14.3% by mass. Deviations from this value indicate the presence of anhydrous material, different hydrate forms, or hygroscopic uptake of excess water, all of which affect the true molar concentration.

  • Phase and Structural Integrity: It is crucial to confirm that the material is indeed the correct crystalline phase of Iridium (III) bromide and not contaminated with other iridium species (e.g., Iridium (IV) compounds) or other bromide salts.

The Analytical Workflow: A Multi-Technique Approach

No single analytical technique can provide a complete picture of purity. A robust, self-validating system relies on the strategic application of several orthogonal methods. Each technique provides a specific piece of the puzzle, and together they create a high-confidence purity profile.

G cluster_0 Purity Verification Workflow Sample Commercial IrBr₃·4H₂O Sample ICP Inductively Coupled Plasma (ICP-MS or ICP-OES) Sample->ICP TGA Thermogravimetric Analysis (TGA) Sample->TGA KF Karl Fischer Titration Sample->KF XRD X-Ray Diffraction (XRD) Sample->XRD Result_ICP Trace Metal Profile & Iridium Content (%) ICP->Result_ICP Result_TGA Water Content (%) Dehydration Profile TGA->Result_TGA Result_KF Specific Water Content (%) KF->Result_KF Result_XRD Crystalline Phase ID & Structural Purity XRD->Result_XRD Final Comprehensive Purity Report Result_ICP->Final Result_TGA->Final Result_KF->Final Result_XRD->Final G cluster_1 ICP-MS Analysis Workflow A 1. Weigh Sample (10-20 mg) B 2. Microwave Digestion (Aqua Regia, 200°C) A->B C 3. Dilute to Stock (50 mL) B->C D 4. Final Dilution (100x) C->D F 6. Sample Aspiration & Analysis D->F E 5. Instrument Calibration E->F G 7. Data Quantification F->G

Caption: Step-by-step workflow for ICP-MS sample preparation and analysis.

Quantifying the Water of Hydration

The hydration state is a direct measure of the material's integrity and affects its formula weight. An incorrect hydration state leads to errors in stoichiometry when preparing solutions or reacting the material.

Thermogravimetric Analysis (TGA)
  • Why TGA? TGA measures the change in mass of a sample as it is heated. [3]For a hydrated salt, it provides a clear profile of water loss. The mass loss corresponding to the dehydration of IrBr₃·4H₂O should be approximately 14.3%. TGA can also reveal the thermal stability of the anhydrous compound. [4][5]

  • Experimental Insights: A typical TGA curve for a good sample will show a distinct, single-step mass loss beginning around 80-100°C and completing by ~200°C, corresponding to the loss of all four water molecules. [6]Multiple steps in the dehydration process might indicate the presence of different bound water species or a mixture of hydrates.

Protocol: Water Content by TGA
  • Instrument Setup:

    • Place a clean, empty alumina or platinum crucible onto the TGA balance and tare it.

    • Set the heating program: Ramp from 30°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere (flow rate ~50 mL/min). Causality: A controlled heating rate ensures distinct thermal events can be resolved. Nitrogen provides an inert atmosphere to prevent oxidation.

  • Sample Loading:

    • Place 5-10 mg of the IrBr₃·4H₂O sample into the tared crucible. Record the initial mass accurately.

  • Analysis:

    • Run the heating program.

    • Analyze the resulting curve of mass vs. temperature. The percentage mass loss in the dehydration region (typically below 250°C) corresponds to the water content.

Karl Fischer Titration
  • Why Karl Fischer? This titration method is specific to water and is one of the most accurate techniques for moisture determination. [7][8]It serves as an excellent orthogonal method to confirm the TGA results. [9]For the expected water content in the tetrahydrate, volumetric titration is generally suitable. [10]

  • Experimental Insights: Karl Fischer titration directly measures the water content, avoiding ambiguity from other volatile components that might interfere with TGA. The result should closely match the theoretical value of 14.3%.

Verifying Structural and Phase Purity

Powder X-Ray Diffraction (XRD)
  • Why XRD? XRD is a non-destructive technique that provides a unique "fingerprint" of a crystalline material's atomic structure. [11]It is the most definitive way to confirm that the sample has the correct crystal structure for Iridium (III) bromide and to identify any crystalline impurities.

  • Experimental Insights: The diffraction pattern from a pure sample should match the reference pattern for IrBr₃ from crystallographic databases. The presence of additional peaks would indicate contamination with other crystalline phases, such as different iridium salts or precursor materials.

Comparative Data for Commercial Grades

The table below provides a guide to the expected analytical results for different grades of commercially available this compound. These values are representative and should be confirmed by a lot-specific Certificate of Analysis.

ParameterAnalytical TechniqueStandard Grade (~99%)High Purity Grade (≥99.9%)
Iridium Content ICP (by difference)37.5 - 38.5%≥ 38.0%
Total Metallic Impurities ICP-MS/OES< 10,000 ppm< 1,000 ppm
Key PGM Impurities (Rh, Ru, Pt) ICP-MS< 1,000 ppm each< 100 ppm each
Water Content TGA / Karl Fischer14.0 - 15.0%14.2 - 14.5%
Phase Purity XRDMatches reference patternMatches reference pattern; no secondary phases detected

Note: The theoretical Iridium content for IrBr₃·4H₂O is 38.14%. [2]

Conclusion: An Evidence-Based Approach to Sourcing

Relying solely on a supplier's label is insufficient for high-stakes research. The purity of this compound is a multi-dimensional characteristic that requires a rigorous and multi-faceted analytical approach for complete verification. By combining elemental analysis (ICP-MS), hydration analysis (TGA, Karl Fischer), and structural analysis (XRD), researchers can build a comprehensive and trustworthy profile of their starting material. This self-validating workflow not only ensures the integrity of the compound but also enhances the reproducibility and reliability of the subsequent experimental work, forming the bedrock of sound scientific and developmental outcomes.

References

  • American Elements. Iridium(III) Bromide Tetrahydrate. [online] Available at: [Link]

  • HDH Instruments. Iridium(III) bromide tetrahydrate, min 99%, 2 grams. [online] Available at: [Link]

  • Morressier. Hydration: Dehydration of metal salts for waste heat recovery. [online] Available at: [Link]

  • Morressier. Thermal dehydration of metal salt hydrates. [online] Available at: [Link]

  • SPECTRO Analytical Instruments. Analysis of Trace Elements in High Purity Iridium by ICP-OES. [online] Available at: [Link]

  • ResearchGate. Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. [online] Available at: [Link]

  • ACS Publications. Experimental Study of Hydration/Dehydration Behaviors of Metal Sulfates. [online] Available at: [Link]

  • Spectroscopy Online. ICP-MS Analysis of Noble Metals at Low Levels in Geological Reference Materials and Ores. [online] Available at: [Link]

  • Pharmacopeia.cn. Water Determination (Karl Fischer Method). [online] Available at: [Link]

  • National Center for Biotechnology Information. Thermogravimetric/Thermal–Mass Spectroscopy Insight into Oxidation Propensity of Various Mechanochemically Made Kesterite Cu2ZnSnS4 Nanopowders. [online] Available at: [Link]

  • Mettler Toledo. Karl Fischer Titration Guide to Water Determination. [online] Available at: [Link]

  • Scharlab. Karl Fischer water content titration. [online] Available at: [Link]

  • Wikipedia. Karl Fischer titration. [online] Available at: [Link]

  • Thermo Fisher Scientific. Certificate of analysis - Iridium(III) bromide hydrate. [online] Available at: [Link]

  • Wikipedia. Iridium(III) bromide. [online] Available at: [Link]

  • AZoM. ICP-MS for Trace Metal Analysis. [online] Available at: [Link]

  • J&K Scientific. Iridium(III) bromide tetrahydrate, 99%. [online] Available at: [Link]

  • Prime Scholars. Extraction and separation studies of iridium(III). [online] Available at: [Link]

  • Ebatco Lab Services. X-Ray Diffraction. [online] Available at: [Link]

  • Chemistry LibreTexts. 1.6: ICP-MS for Trace Metal Analysis. [online] Available at: [Link]

Sources

A Researcher's Guide to Bridging Theory and Experiment in Iridium Complex Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of iridium complexes, a confluence of experimental data and theoretical modeling is paramount for accelerating discovery and innovation. These remarkable compounds, with their potent photophysical and electrochemical properties, are at the forefront of applications ranging from organic light-emitting diodes (OLEDs) to anticancer therapeutics and bioimaging.[1][2] This guide provides a comprehensive comparison of experimental and theoretical approaches to characterizing iridium(III) complexes, offering insights into the synergies and discrepancies between these two essential domains.

The journey from designing a novel iridium complex to understanding its behavior necessitates a dual approach. Experimental techniques provide tangible, real-world measurements of a complex's properties, while theoretical calculations offer a microscopic view of the underlying electronic structure and dynamics that govern these properties.[3] It is the dialogue between these two perspectives that often leads to the most profound understanding and the rational design of new materials with desired functionalities.[4]

The Experimentalist's Toolkit: Probing the Properties of Iridium Complexes

A battery of experimental techniques is employed to elucidate the structural, photophysical, and electrochemical characteristics of newly synthesized iridium complexes.[5]

Core Experimental Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for confirming the molecular structure and purity of the synthesized complexes. The chemical shifts and coupling patterns provide a fingerprint of the ligand environment around the iridium center.[5]

  • Mass Spectrometry: Used to determine the molecular weight and confirm the elemental composition of the complex.[5]

  • X-ray Crystallography: Provides the definitive solid-state structure of a complex, revealing precise bond lengths and angles. This data is invaluable for validating theoretical geometries.[5][6]

  • UV-Visible Absorption Spectroscopy: Measures the electronic transitions within the complex. The absorption bands correspond to ligand-centered (LC), metal-to-ligand charge transfer (MLCT), and ligand-to-ligand charge transfer (LLCT) transitions.[7]

  • Photoluminescence (PL) Spectroscopy: Characterizes the emissive properties of the complex, providing the emission wavelength (color), quantum yield (efficiency), and lifetime of the excited state. These are critical parameters for applications in OLEDs and bioimaging.[1][7]

  • Cyclic Voltammetry (CV): Investigates the redox properties of the complex, determining the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These electrochemical characteristics are crucial for understanding the stability and charge-injection properties of the material.[1][5]

The Theoretician's Perspective: Modeling Iridium Complexes from First Principles

Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), has become an indispensable tool for predicting and interpreting the properties of iridium complexes.[8][9] These methods allow researchers to calculate a wide range of properties before a single molecule is synthesized, guiding experimental efforts and providing a deeper understanding of observed phenomena.

Key Theoretical Calculations:

  • Geometry Optimization: The first step in any computational study is to determine the most stable three-dimensional structure of the complex. The accuracy of this optimized geometry is crucial for all subsequent calculations.[10]

  • Molecular Orbital Analysis: DFT calculations provide the energies and spatial distributions of the HOMO and LUMO, which are fundamental to understanding the electronic transitions and redox behavior of the complex.[11]

  • Absorption and Emission Spectra Simulation: TD-DFT can predict the electronic absorption and phosphorescence emission spectra.[10][12] This allows for a direct comparison with experimental UV-Vis and PL data and helps in assigning the nature of the electronic transitions (e.g., MLCT, LC).[7]

  • Excited State Analysis: Theoretical methods can probe the nature of the triplet excited state, which is responsible for the phosphorescence in iridium complexes. This includes calculating the spin-orbit coupling that facilitates the transition from the singlet to the triplet state.[10][13]

Bridging the Gap: A Comparative Analysis

The true power of a combined approach lies in the comparison of experimental and theoretical data. This synergy allows for a more complete and validated understanding of the system under investigation.

Structural Parameters: Where Theory Meets Reality

A comparison of bond lengths and angles from X-ray crystallography with those from DFT-optimized geometries provides a crucial validation of the computational model. Generally, good agreement is found, with minor deviations attributable to crystal packing effects in the solid state versus the gas-phase or solvent-modeled theoretical calculations.[14][15]

Photophysical Properties: A Tale of Two Spectra

The table below presents a typical comparison of experimental and theoretical photophysical data for a hypothetical iridium complex.

PropertyExperimental ValueTheoretical Value (TD-DFT)
Absorption λmax (nm) 350, 420345, 410
Emission λem (nm) 550565
Quantum Yield (Φ) 0.65Not directly calculated
Excited State Lifetime (τ) 1.5 µsNot directly calculated

As seen in the table, TD-DFT calculations can often predict absorption and emission wavelengths with reasonable accuracy.[10] However, discrepancies are common and can arise from several factors, including the choice of functional and basis set in the calculation, as well as solvent effects that may not be perfectly modeled.[12][16] It's important to note that while TD-DFT can predict the energy of the emissive triplet state, it does not directly calculate quantum yields or lifetimes, which are complex properties influenced by non-radiative decay pathways.[5]

Experimental Protocols in Detail

1. Synthesis and Basic Characterization of an Iridium(III) Complex

A typical synthesis involves the reaction of an iridium(III) chloride precursor with the desired cyclometalating and ancillary ligands in a high-boiling point solvent.

  • Step 1: Synthesis: Combine the iridium precursor and ligands in a suitable solvent (e.g., 2-ethoxyethanol).

  • Step 2: Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Step 3: Purification: Cool the reaction mixture and purify the product by column chromatography or recrystallization.

  • Step 4: Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.[17][18]

2. Photophysical Measurements

  • Step 1: Sample Preparation: Prepare dilute solutions of the complex in a suitable solvent (e.g., dichloromethane or acetonitrile).

  • Step 2: UV-Vis Spectroscopy: Record the absorption spectrum using a spectrophotometer.

  • Step 3: Photoluminescence Spectroscopy: Excite the sample at a wavelength corresponding to an absorption maximum and record the emission spectrum.

  • Step 4: Quantum Yield Determination: Measure the quantum yield relative to a known standard (e.g., tris(2,2'-bipyridyl)ruthenium(II)).[19]

  • Step 5: Lifetime Measurement: Determine the excited-state lifetime using time-resolved photoluminescence spectroscopy.[18]

3. Electrochemical Characterization (Cyclic Voltammetry)

  • Step 1: Electrolyte Solution: Prepare a solution of the complex in a degassed solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Step 2: Measurement: Use a three-electrode setup (working, reference, and counter electrodes) to scan the potential and record the resulting current.

  • Step 3: Data Analysis: Determine the oxidation and reduction potentials from the cyclic voltammogram. These can be used to estimate the HOMO and LUMO energy levels.[5]

Visualizing the Workflow

The following diagrams illustrate the key workflows in the characterization of iridium complexes.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Photophysical Characterization Synthesis Synthesis of Iridium Complex Purification Purification (Chromatography/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Xray X-ray Crystallography Purification->Xray UVVis UV-Vis Absorption Purification->UVVis PL Photoluminescence (Emission, QY, Lifetime) Purification->PL CV Cyclic Voltammetry Purification->CV

Caption: Experimental workflow for the synthesis and characterization of iridium complexes.

Theoretical_Workflow cluster_calculation Computational Modeling cluster_prediction Property Prediction GeoOpt Geometry Optimization (DFT) MO Molecular Orbital Analysis GeoOpt->MO TDDFT TD-DFT Calculations GeoOpt->TDDFT AbsSpec Simulated Absorption Spectrum TDDFT->AbsSpec EmSpec Simulated Emission Spectrum TDDFT->EmSpec ExcitedState Excited State Analysis TDDFT->ExcitedState

Caption: Theoretical workflow for the computational modeling of iridium complexes.

Comparison_Logic cluster_comparison Comparative Analysis ExpData Experimental Data Validation Validation of Computational Model ExpData->Validation TheoData Theoretical Data TheoData->Validation Interpretation Interpretation of Experimental Results Validation->Interpretation Design Rational Design of New Complexes Interpretation->Design

Caption: Logical relationship for the comparative analysis of experimental and theoretical data.

Navigating Discrepancies and Achieving Synergy

It is crucial to recognize that perfect agreement between experimental and theoretical data is rare.[20] Understanding the sources of these discrepancies is key to leveraging the strengths of both approaches.

Common Sources of Discrepancy:

  • Environmental Effects: Experiments are often conducted in solution or the solid state, whereas calculations may be performed in the gas phase or with simplified solvent models.[6]

  • Vibronic Coupling: The interaction between electronic and vibrational states can broaden experimental spectra, an effect that is often not fully captured by standard TD-DFT calculations.

  • Choice of Functional: The accuracy of DFT and TD-DFT results is highly dependent on the chosen exchange-correlation functional. There is no single "best" functional for all systems and properties.[8]

  • Relativistic Effects: For heavy atoms like iridium, relativistic effects can be significant and must be properly accounted for in the calculations.[8]

By critically evaluating these factors, researchers can refine their computational models to better reproduce experimental observations and, in turn, use the validated theoretical framework to predict the properties of yet-to-be-synthesized complexes. This iterative process of experiment and theory is a powerful engine for discovery in the field of iridium chemistry.[21][22]

References

  • Theoretical Investigation of Iridium Complex with Aggregation-Induced Emission Properties. (2024). Molecules, 29(5), 1084. [Link]

  • Spectroscopic and Theoretical Investigation of Color Tuning in Deep-Red Luminescent Iridium(III) Complexes. (2020). Inorganic Chemistry, 59(5), 3076-3088. [Link]

  • A theoretical study on cyclometalated iridium (III) complexes by using a density functional theory. (2020). Journal of Theoretical and Computational Chemistry, 19(01), 2050001. [Link]

  • Computational prediction for emission energy of iridium (III) complexes based on TDDFT calculations using exchange-correlation functionals containing various HF exchange percentages. (2015). Journal of Molecular Modeling, 21(2), 22. [Link]

  • Multicolor Emissive Phosphorescent Iridium(III) Complexes Containing L-Alanine Ligands: Photophysical and Electrochemical Properties, DFT Calculations, and Selective Recognition of Cu(II) Ions. (2022). Molecules, 27(23), 8503. [Link]

  • Combined Machine Learning, Computational and Experimental Analysis of the Iridium(III) Complexes with Red to Near-IR Emission. (2024). The Journal of Physical Chemistry Letters, 15(2), 471-480. [Link]

  • Photophysical properties of the iridium complexes. (n.d.). ResearchGate. [Link]

  • Blue-Green Iridium(III) Emitter and Comprehensive Photophysical Elucidation of Heteroleptic Cyclometalated Iridium(III) Complexes. (2014). Inorganic Chemistry, 53(8), 4049-4059. [Link]

  • Computational aspects to design iridium complexes as emitters for OLEDs. (2020). Inorganic and Nano-Metal Chemistry, 50(12), 1195-1202. [Link]

  • Synthesis, X-ray Studies and Photophysical Properties of Iridium(III) Complexes Incorporating Functionalized 2,2′:6′,2′′-Terpyridine and 2,6-Bis(thiazol-2-yl)pyridine Ligands. (2024). Molecules, 29(11), 2496. [Link]

  • Exploring the Photophysical Properties of Iridium (III) Complexes Using TD-DFT: A Comprehensive Study. (2024). ResearchGate. [Link]

  • Cucurbit[23]uril binding of heteroleptic iridium(iii) complexes: synthesis and photophysical characterization. (2021). Dalton Transactions, 50(32), 11155-11162. [Link]

  • Synthesis and characterization of iridium(III) cyclometalated complexes with oligonucleotides: insights into redox reactions with DNA. (2007). Inorganic Chemistry, 46(24), 10187-10199. [Link]

  • Combined Machine Learning, Computational, and Experimental Analysis of the Iridium(III) Complexes with Red to Near-Infrared Emission. (2024). The Journal of Physical Chemistry Letters, 15(2), 471-480. [Link]

  • Combined Machine Learning, Computational and Experimental Analysis of the Iridium(III) Complexes with Red to Near-IR Emission. (2022). ChemRxiv. [Link]

  • Study of a phosphorescent cationic iridium(III) complex displaying a blue-shift in crystals. (2021). Dalton Transactions, 50(42), 15009-15017. [Link]

  • A theoretical study on cyclometalated iridium (III) complexes by using a density functional theory. (2020). ResearchGate. [Link]

  • Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications. (2022). Frontiers in Chemistry, 10, 962559. [Link]

  • Series of New Cationic Iridium(III) Complexes with Tunable Emission Wavelength and Excited State Properties: Structures, Theoretical Calculations, and Photophysical and Electrochemical Properties. (2007). Inorganic Chemistry, 46(12), 4952-4963. [Link]

  • Tuning the Emission Color of Iridium(III) Complexes with Ancillary Ligands: A Combined Experimental and Theoretical Study. (2014). ResearchGate. [Link]

  • Benchmarking Structures and UV–Vis Spectra of Iron Complexes Against Experimental Data. (2023). Journal of Chemical Information and Modeling, 63(22), 7010-7022. [Link]

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A Researcher's Guide to Reproducibility in Iridium Catalysis: A Comparative Analysis of Iridium (III) Bromide Tetrahydrate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of catalytic results is the bedrock of reliable and scalable synthetic methodologies. In the realm of iridium-catalyzed reactions, which have become indispensable for a wide range of transformations including asymmetric hydrogenation and C-H activation, the choice of the iridium precursor is a critical parameter that can significantly impact the consistency of experimental outcomes. This guide provides an in-depth technical comparison of Iridium (III) bromide tetrahydrate as a catalyst precursor, evaluating its performance characteristics against other commonly used iridium sources and offering insights into achieving reproducible results.

The Challenge of Reproducibility in Iridium Catalysis

Iridium catalysts are prized for their high activity and selectivity in numerous organic transformations.[1] However, achieving consistent results can be challenging. Subtle variations in catalyst precursor quality, activation procedures, and reaction conditions can lead to significant deviations in yield, enantioselectivity, and reaction kinetics. This guide will dissect the factors influencing reproducibility, with a particular focus on the often-overlooked role of the iridium precursor itself.

We will explore the nuances of using this compound in comparison to the widely employed chloro-bridged dimer, [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene). While both are common starting points for generating active iridium catalysts, their distinct properties can lead to divergent and sometimes unpredictable catalytic behavior.

Understanding the Precursors: A Head-to-Head Comparison

The choice of an iridium precursor is often dictated by factors such as commercial availability, cost, and perceived ease of use. However, a deeper understanding of their chemical nature is paramount for ensuring reproducible catalysis.

PropertyThis compound (IrBr₃·4H₂O)[Ir(COD)Cl]₂
Iridium Oxidation State +3+1
Coordination Sphere Octahedral, with bromide and water ligands[2]Square planar, with COD and bridging chloride ligands
Solubility Sparingly soluble in water; insoluble in many organic solvents[2]Soluble in many common organic solvents (e.g., CH₂Cl₂, THF)
Air Stability Generally stable solidRelatively stable solid, but can be sensitive to oxidation in solution
Activation Requirement Requires reduction from Ir(III) to Ir(I) for many catalytic cyclesOften used directly or with simple ligand exchange

The seemingly subtle differences in these properties have profound implications for the generation of the active catalytic species and, consequently, the reproducibility of the reaction.

The Critical Role of the Hydration State

A key, and often underestimated, variable in using this compound is the precise number of water molecules in the crystal lattice. Commercial batches can exhibit variability in their hydration state, which can directly impact the catalyst's performance.

The water molecules in IrBr₃·4H₂O are not merely passive spectators; they are ligands that can influence:

  • Solubility and Pre-catalyst Aggregation: The degree of hydration affects the precursor's solubility in the reaction medium. Inconsistent solubility can lead to variations in the concentration of the active catalyst.

  • Kinetics of Reduction: The coordinated water can influence the rate of reduction of Ir(III) to the catalytically active Ir(I) species.

  • Ligand Exchange Equilibria: Water can compete with other ligands for coordination to the iridium center, affecting the structure and concentration of the active catalyst.

Experimental Insight: While direct quantitative studies on the batch-to-batch variation of the hydration state of IrBr₃·4H₂O and its catalytic impact are not extensively reported in the literature, the principles of coordination chemistry suggest that this is a critical parameter to control for ensuring reproducibility. The presence of water can be particularly influential in reactions sensitive to protic species.

Experimental Protocols: A Comparative Study of Asymmetric Transfer Hydrogenation

To illustrate the practical implications of precursor choice, we present a comparative protocol for the asymmetric transfer hydrogenation of acetophenone, a common benchmark reaction.

Protocol 1: In-situ Catalyst Generation from this compound

G cluster_prep Pre-catalyst Preparation cluster_reaction Catalytic Reaction P1 Weigh IrBr₃·4H₂O (1 mol%) and (S,S)-TsDPEN (1.1 mol%) into a Schlenk flask. P2 Add degassed isopropanol. P1->P2 P3 Stir under inert atmosphere at 80°C for 1 hour. P2->P3 R1 Cool the pre-catalyst solution to room temperature. P3->R1 Formation of Ir(III) complex R2 Add acetophenone (1 mmol) and formic acid/triethylamine (5:2 mixture). R1->R2 R3 Stir at 40°C and monitor by GC/HPLC. R2->R3

Caption: Workflow for asymmetric transfer hydrogenation using IrBr₃·4H₂O.

Causality Explained: The initial heating step is crucial for the in-situ reduction of Ir(III) to the active Ir(I) species and for the coordination of the chiral ligand. The variability in the hydration state of IrBr₃·4H₂O can affect the efficiency of this activation step, potentially leading to an induction period or lower overall activity. The bromide ligands are generally considered more strongly coordinating than chloride, which may also influence the kinetics of ligand exchange and catalyst activation.[3][4]

Protocol 2: Catalyst Generation from [Ir(COD)Cl]₂

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction P1 Weigh [Ir(COD)Cl]₂ (0.5 mol%) and (S,S)-TsDPEN (1.1 mol%) into a Schlenk flask. P2 Add degassed isopropanol. P1->P2 P3 Stir under inert atmosphere at room temperature for 30 minutes. P2->P3 R1 Add acetophenone (1 mmol) and formic acid/triethylamine (5:2 mixture). P3->R1 Formation of active Ir(I) complex R2 Stir at 40°C and monitor by GC/HPLC. R1->R2

Caption: Workflow for asymmetric transfer hydrogenation using [Ir(COD)Cl]₂.

Causality Explained: The activation of [Ir(COD)Cl]₂ is generally more straightforward as it is already in the Ir(I) oxidation state. The reaction typically proceeds with a shorter or no induction period. The lability of the COD and chloride ligands facilitates rapid coordination of the chiral ligand to form the active catalyst.

Comparative Performance and Reproducibility

Performance MetricThis compound[Ir(COD)Cl]₂Rationale & Insights
Initial Activity Often exhibits an induction period.Typically faster initiation.The need to reduce Ir(III) to Ir(I) for IrBr₃·4H₂O accounts for the lag phase.
Reproducibility (Yield) Potentially more variable.Generally more consistent.Variability in hydration state and the efficiency of the in-situ reduction can lead to inconsistent concentrations of the active catalyst with IrBr₃·4H₂O.
Reproducibility (ee) Generally good, but can be affected by incomplete activation.Consistently high.The cleaner and more defined activation of [Ir(COD)Cl]₂ often leads to a more homogeneous active species, resulting in more reproducible enantioselectivity.
Cost-Effectiveness Often more economical.Typically more expensive.The simpler synthesis of IrBr₃·4H₂O contributes to its lower cost.
Ease of Handling Less sensitive to air in its solid form.Requires careful handling to prevent oxidation, especially in solution.The higher oxidation state of iridium in the bromide precursor imparts greater stability.

Best Practices for Ensuring Reproducibility with this compound

To mitigate the inherent challenges and harness the cost-effectiveness of this compound, the following best practices are recommended:

  • Supplier and Batch Consistency: Whenever possible, source the precursor from the same reputable supplier and, for a given project, from the same batch. Request a certificate of analysis that includes information on the iridium content and, if possible, the degree of hydration.

  • Pre-catalyst Characterization: For critical applications, consider characterizing the incoming precursor using techniques such as thermogravimetric analysis (TGA) to determine the water content.

  • Standardized Activation Protocol: Develop and strictly adhere to a standardized pre-activation protocol. This includes consistent reaction times, temperatures, and solvent quality.

  • Inert Atmosphere: The in-situ reduction of Ir(III) is sensitive to oxygen. Rigorous exclusion of air and moisture is crucial for reproducible catalyst activation.

  • Control Experiments: Regularly run control experiments with a well-behaved substrate to benchmark the activity of a new batch of precursor.

Characterization of the Active Species

Understanding the nature of the active catalyst is key to troubleshooting irreproducibility. While challenging to perform routinely, techniques such as NMR spectroscopy and X-ray crystallography can provide invaluable insights into the structure of the active iridium species formed from different precursors.[5]

G cluster_precursors Iridium Precursors cluster_activation Activation cluster_characterization Characterization IrBr3 IrBr₃·4H₂O Activation Ligand Exchange & In-situ Reduction IrBr3->Activation IrCODCl [Ir(COD)Cl]₂ IrCODCl->Activation Active_Catalyst Active Ir(I) Species Activation->Active_Catalyst Inactive_Species Inactive/Decomposed Species Activation->Inactive_Species NMR NMR Spectroscopy Active_Catalyst->NMR Xray X-ray Crystallography Active_Catalyst->Xray MS Mass Spectrometry Active_Catalyst->MS

Caption: Logical workflow for precursor activation and characterization.

Conclusion: Making an Informed Choice

The selection of an iridium precursor is not a trivial decision and has significant consequences for the reproducibility of catalytic results. While this compound offers a cost-effective entry point, its use demands a greater level of control and awareness of the potential for variability, particularly concerning its hydration state and the efficiency of the in-situ activation.

For applications where high reproducibility and rapid reaction development are paramount, the use of well-defined Ir(I) precursors such as [Ir(COD)Cl]₂ is often preferred, despite the higher initial cost. By understanding the underlying chemistry of catalyst activation and adhering to rigorous experimental protocols, researchers can mitigate the risks of irreproducibility and unlock the full potential of iridium catalysis.

References

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  • Mwansa, J. M., & Page, M. I. Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. RSC advances, 2020, 10(1), 14-30.
  • Johnson, M. T., et al. Characterization of an activated iridium water splitting catalyst using infrared photodissociation of H2 tagged ions. Physical Chemistry Chemical Physics, 2013, 15(33), 13865-13875.
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  • Velasco-Vélez, J. J., et al. Iridium Oxide Coordinatively Unsaturated Active Sites Govern the Electrocatalytic Oxidation of Water. Advanced Energy Materials, 2024, 14(11), 2303407. [Link]

  • Chang, S., et al. Computational insights into Ir(iii)-catalyzed allylic C–H amination of terminal alkenes: mechanism, regioselectivity, and catalytic activity. Catalysis Science & Technology, 2021, 11(11), 3845-3854. [Link]

  • Ragaini, F., et al. Synthesis and Characterization of Chiral Iridium Complexes Bearing Carbohydrate Functionalized Pyridincarboxamide Ligands and Their Application as Catalysts in the Asymmetric Transfer Hydrogenation of α-Ketoacids in Water. Organometallics, 2023, 42(1), 1-13. [Link]

  • Gwon, Y., et al. Iridium-Catalyzed Amidation of In Situ Prepared Silyl Ketene Acetals to Access α-Amino Esters. Organic Letters, 2022, 24(4), 1088-1093. [Link]

  • Gwon, Y., et al. Iridium-Catalyzed Amidation of In Situ Prepared Silyl Ketene Acetals to Access α-Amino Esters. Organic Chemistry Portal. [Link]

  • Fujita, K., et al. Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor. Catalysts, 2019, 9(6), 519. [Link]

  • Hartwig, J. F., et al. Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution. Accounts of chemical research, 2011, 44(8), 546-558. [Link]

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  • Kim, D., et al. Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines. Nature Communications, 2020, 11(1), 1-8. [Link]

  • Angelici, R. J., et al. Mechanistic Insights into the Iridium-Catalyzed Hydrogenations of α,β-Unsaturated Ketones. Organometallics, 2020, 39(16), 3029-3038. [Link]

  • Cramer, N., et al. Iridium-catalyzed Acid-Assisted Asymmetric Hydrogenation of Oximes to Hydroxylamines. Science, 2020, 368(6495), 1098-1102. [Link]

  • Krische, M. J., et al. Regio- and Enantioselective Iridium-Catalyzed Amination of Alkyl-Substituted Allylic Acetates with Secondary Amines. Journal of the American Chemical Society, 2022, 144(5), 2038-2042. [Link]

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A Senior Scientist's Guide to the Cost-Effectiveness of Iridium Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of a catalyst is a critical decision point, balancing performance with economic viability. Iridium, a rare and potent platinum-group metal, sits at the heart of some of the most powerful catalytic transformations in modern chemistry.[1][2] However, its scarcity and high price necessitate a rigorous evaluation of cost-effectiveness.[3] This guide moves beyond the sticker price to offer a nuanced analysis of what truly drives the economic value of an iridium catalyst, focusing on performance metrics, longevity, and application-specific demands.

The true cost of a catalyst is not merely its purchase price. A comprehensive cost-effectiveness evaluation hinges on a multi-faceted analysis:

  • Intrinsic Activity: Measured by Turnover Number (TON) — the total number of substrate molecules a single catalyst molecule can convert before deactivating — and Turnover Frequency (TOF), the rate of these conversions.[4][5][6] A more active catalyst requires lower loading, directly reducing costs.

  • Stability and Longevity: A robust catalyst that withstands numerous cycles without significant degradation is invaluable. Understanding deactivation mechanisms is key to maximizing its lifespan.[7][8][9]

  • Selectivity: In complex syntheses, particularly in the pharmaceutical industry, the ability to produce the desired isomer with high precision (enantioselectivity or regioselectivity) eliminates costly separation steps and prevents the waste of valuable starting materials.[2]

  • Recyclability: The capacity to recover and reuse a catalyst, a significant advantage of heterogeneous systems, can drastically amortize its initial cost over time.[10][11][12]

This guide is structured to compare two major classes of iridium catalysts—homogeneous and heterogeneous—each with distinct advantages and economic considerations tailored to different industrial and research applications.

Homogeneous Iridium Catalysts: Precision for High-Value Synthesis

Homogeneous catalysts, which operate in the same phase as the reactants, are renowned for their exceptional selectivity and activity under mild conditions.[13] Their well-defined molecular structures allow for precise tuning of steric and electronic properties, making them ideal for the synthesis of complex, high-value molecules like pharmaceuticals.[1][14]

Case Study 1: Asymmetric Hydrogenation with Crabtree's Catalyst and Derivatives

Asymmetric hydrogenation is a cornerstone of pharmaceutical manufacturing, where producing a single enantiomer of a drug is often critical for its efficacy and safety. Iridium complexes have emerged as exceptionally versatile catalysts for this purpose.[1][14]

Expertise & Causality: The classic Crabtree's catalyst, [Ir(COD)(PCy₃)(Py)]PF₆, is highly effective for hydrogenating even sterically hindered olefins that are challenging for other catalysts.[15][16][17] Its mechanism involves the creation of a vacant coordination site on the iridium center, allowing the olefin to bind. The choice of chiral ligands (often P,N ligands) around the iridium atom creates a chiral pocket, which directs the hydrogen addition to one face of the double bond, resulting in a high enantiomeric excess of one stereoisomer.[18] This high degree of control is crucial in drug synthesis, where the wrong enantiomer can be inactive or even harmful.

Cost-Effectiveness Analysis: While the initial cost of chiral ligands and iridium precursors is high, the economic benefit is realized through:

  • High Value-Add: Creating enantiomerically pure active pharmaceutical ingredients (APIs) that command a high market price.

  • Atom Economy: Asymmetric hydrogenation is a highly atom-economical reaction, adding two hydrogen atoms and creating no byproducts.

  • Process Simplification: Achieving high enantioselectivity (often >99% ee) in a single step avoids complex and costly chiral resolution processes that discard 50% of the material.[19]

The cost-effectiveness here is not in the low price of the catalyst itself, but in the immense value it generates by efficiently producing the precise molecule required.

Catalytic Cycle for Asymmetric Hydrogenation

Asymmetric_Hydrogenation_Cycle cluster_cycle Catalytic Cycle Precatalyst Precatalyst Active_Catalyst Active_Catalyst Precatalyst->Active_Catalyst Activation Substrate_Complex Substrate_Complex Active_Catalyst->Substrate_Complex + Olefin Hydrido_Complex Hydrido_Complex Substrate_Complex->Hydrido_Complex + H₂ (Oxidative Addition) Product_Complex Product_Complex Hydrido_Complex->Product_Complex Insertion & Reductive Elimination Product_Complex->Active_Catalyst - Product End Chiral Product Out Product_Complex->End Start Start Start->Precatalyst

Caption: Catalytic cycle for iridium-catalyzed asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Olefin
  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve the iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand (e.g., a P,N ligand) in a degassed solvent like dichloromethane (DCM). Stir for 1 hour at room temperature to form the precatalyst.

  • Reaction Setup: In a separate flask, dissolve the prochiral olefin substrate in the chosen reaction solvent (e.g., DCM or methanol).

  • Catalyst Introduction: Add the prepared catalyst solution to the substrate solution. The catalyst loading is typically low, ranging from 0.1 to 1 mol%.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and then maintain a positive pressure of H₂ (typically 1-50 bar) using a balloon or a pressure reactor.

  • Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 25 °C) and monitor the conversion of the starting material by TLC or GC/LC.

  • Work-up and Analysis: Once the reaction is complete, carefully vent the hydrogen. Remove the solvent under reduced pressure. The crude product can then be purified (e.g., by column chromatography).

  • Enantioselectivity Determination: Analyze the enantiomeric excess (ee) of the product using chiral HPLC or GC. A self-validating protocol would involve comparing this result against a known standard or an achiral reduction product.

Heterogeneous Iridium Catalysts: Durability for Industrial Scale

Heterogeneous catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid or gas stream. Their primary cost-effectiveness advantage is the ease of separation from the product, enabling straightforward recycling and continuous flow processes.[20][21]

Case Study 2: IrO₂ for the Oxygen Evolution Reaction (OER) in Green Hydrogen Production

The production of green hydrogen via water electrolysis is a critical technology for a sustainable energy future.[22] Proton Exchange Membrane (PEM) electrolyzers are highly efficient but require catalysts that can withstand the harsh, acidic conditions of the Oxygen Evolution Reaction (OER) at the anode.[23] Iridium, particularly in its oxide form (IrO₂), is one of the few materials with adequate activity and stability for this role.[24]

Expertise & Causality: The OER is a kinetically sluggish, four-electron process. IrO₂ catalysts facilitate this reaction by providing active sites that lower the activation energy. The stability of iridium in the highly corrosive, low-pH environment of a PEM electrolyzer is paramount.[25][26] However, even iridium is susceptible to dissolution and deactivation over time, which is a major focus of current research.[7][9][27]

Cost-Effectiveness Analysis: The cost of iridium is a major bottleneck for the widespread adoption of PEM technology.[28][29] Therefore, cost-effectiveness is pursued through several key strategies:

  • Minimizing Iridium Loading: The primary goal is to use as little iridium as possible without sacrificing performance. This is achieved by creating catalysts with extremely high surface areas or by alloying iridium with less expensive metals like Ruthenium to boost intrinsic activity.[28][30]

  • Maximizing Durability: Extending the operational lifetime of the electrolyzer is crucial. Research focuses on understanding and mitigating catalyst degradation mechanisms to ensure the catalyst lasts for thousands of hours.[7]

  • Efficient Recycling: Given the high price of iridium, developing closed-loop recycling processes to recover the metal from spent electrolyzers is essential for long-term economic and environmental sustainability.[23][31]

For OER, the cost-effectiveness calculation is dominated by the lifetime cost of the system, where catalyst durability and minimizing the initial precious metal investment are the most critical factors.

PEM Electrolyzer Workflow

PEM_Electrolyzer cluster_Anode Anode (Positive) cluster_Cathode Cathode (Negative) Anode_Catalyst IrO₂ Catalyst Layer Oxygen_Out O₂ Out Anode_Catalyst->Oxygen_Out O₂ Protons H⁺ Anode_Catalyst->Protons 4H⁺ Electrons_Out 4e⁻ Anode_Catalyst->Electrons_Out 4e⁻ Water_In H₂O In Water_In->Anode_Catalyst 2H₂O PEM Proton Exchange Membrane Protons->PEM Power_Source Power Source (+/-) Electrons_Out->Power_Source External Circuit Cathode_Catalyst Pt Catalyst Layer Hydrogen_Out H₂ Out Cathode_Catalyst->Hydrogen_Out 2H₂ Electrons_In 4e⁻ Electrons_In->Cathode_Catalyst 4e⁻ Protons_In H⁺ Protons_In->Cathode_Catalyst 4H⁺ PEM->Protons_In Power_Source->Electrons_In

Caption: Workflow of a PEM water electrolyzer highlighting the IrO₂ anode.

Experimental Protocol: Evaluating OER Catalyst Performance
  • Ink Preparation: Prepare a catalyst ink by dispersing a known amount of the IrO₂ catalyst powder in a solution of deionized water, isopropanol, and a small amount of Nafion® ionomer (typically 5-10 wt%).

  • Electrode Coating: Sonicate the ink to ensure homogeneity. Using a micropipette, drop-cast a precise volume of the ink onto the glassy carbon surface of a rotating disk electrode (RDE). Allow the solvent to evaporate completely, leaving a thin, uniform catalyst film.

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell using the catalyst-coated RDE as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or RHE). Use an acidic electrolyte, such as 0.5 M H₂SO₄.

  • Cyclic Voltammetry (CV): Perform CV scans to clean the electrode surface and determine the electrochemical surface area (ECSA).

  • Linear Sweep Voltammetry (LSV): Measure the catalytic activity by performing a slow-scan LSV (e.g., 5-10 mV/s) while rotating the electrode (e.g., at 1600 rpm) to remove oxygen bubbles. The potential required to reach a benchmark current density (e.g., 10 mA/cm²) is a key metric for activity.

  • Stability Test: Assess durability using chronoamperometry or chronopotentiometry, holding the electrode at a constant current or potential for an extended period (e.g., 10-24 hours) and observing any performance degradation.

  • Data Analysis: Construct a Tafel plot (overpotential vs. log of current density) to evaluate the reaction kinetics. Compare the activity and stability metrics against commercial benchmarks to validate the results.

Quantitative Comparison of Iridium Catalyst Classes
FeatureHomogeneous Iridium CatalystsHeterogeneous Iridium Catalysts
Primary Application Asymmetric Synthesis, C-H Functionalization[1][32]Electrocatalysis (OER), Industrial Flow Chemistry[20][22]
Key Advantage High Selectivity & Activity, Mild Conditions[13]Recyclability, Stability, Ease of Separation[20]
Key Disadvantage Difficult to separate and recycle[33]Lower Selectivity, Mass Transfer Limits, High Ir Loading[30][33]
Primary Cost Driver Complex ligand synthesis, Iridium precursor priceHigh price and scarcity of Iridium metal[3][34]
Cost-Effectiveness Strategy High value-added products, process simplificationMinimizing loading, maximizing lifetime, recycling[23][28]
Typical TON Range 1,000 - 1,000,000+Varies widely; lifetime (hours) is a more common metric
Typical TOF Range 10² - 10⁵ h⁻¹Varies with overpotential; measured as current density

Conclusion and Future Outlook

The evaluation of an iridium catalyst's cost-effectiveness is fundamentally tied to its application. There is no single "best" or "cheapest" solution.

  • For homogeneous catalysts , the high initial investment is justified by the unparalleled precision required in industries like pharmaceuticals, where the value of the final, enantiomerically pure product is exceptionally high. The cost is offset by streamlined synthesis and the avoidance of expensive purification steps.

  • For heterogeneous catalysts , particularly in emerging large-scale applications like green hydrogen production, the focus is on minimizing the use of the precious metal itself. The entire field is driven by innovation in reducing iridium loading, enhancing long-term stability, and creating a circular economy through efficient recycling.[23]

Looking ahead, the field is aggressively pursuing two main avenues: the design of ultra-low loading iridium catalysts (e.g., single-atom or core-shell structures) and the search for viable, earth-abundant alternatives that can match iridium's unique stability and activity in harsh environments.[22][29] For researchers and industry professionals, a deep understanding of the interplay between a catalyst's performance, its longevity, and the economic realities of the target application will remain the key to making sound, cost-effective decisions.

References
  • ResearchGate. (2025). Decoupling structure-sensitive deactivation mechanisms of Ir/IrOx electrocatalysts toward oxygen evolution reaction.
  • ResearchGate. (n.d.). Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization | Request PDF.
  • Iridium Catalyst - Recycled Scraps. (n.d.). Iridium Catalyst.
  • mediaTUM. (2021). Degradation Mechanism of an IrO2 Anode Co-Catalyst for Cell Voltage Reversal Mitigation under Transient Operation Conditions of.
  • ResearchGate. (2025). Structure of Iridium Oxide Catalysts Dictates Performance Differences for Proton Exchange Membrane Water Electrolyzers | Request PDF.
  • ACS Publications. (2017). Identifying Key Structural Features of IrOx Water Splitting Catalysts.
  • RSC Publishing. (2019). Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction.
  • APL Energy. (2024). Catalyst deactivation during water electrolysis: Understanding and mitigation.
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  • Fuel Cell Store. (n.d.). Iridium Black Catalysts.
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  • OSTI.GOV. (2019). Iridium-based Catalysts for Electrocatalytic Water Splitting (Journal Article).
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  • Noble6. (2024). Iridium Recovery from Recycling is Essential!.
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  • ResearchGate. (2025). Turnover Numbers, Turnover Frequencies, and Overpotential in Molecular Catalysis of Electrochemical Reactions. Cyclic Voltammetry and Preparative-Scale Electrolysis | Request PDF.
  • McCol Metals. (2023). How McCol Metals is fueling the circular economy through iridium recycling.
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  • ScienceDirect. (n.d.). Iridium catalysts for the asymmetric hydrogenation of olefins with nontraditional functional substituents.
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  • Umicore Precious Metals Management. (2026). Iridium price.
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  • Strategic Metals Invest. (n.d.). Iridium Price Today - Historical Chart - 2026 Forecast - How to Buy.
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  • Wikipedia. (n.d.). Iridium.
  • ACS Catalysis. (2019). Activity-Based Screening of Homogeneous Catalysts through the Rapid Assessment of Theoretically Derived Turnover Frequencies.
  • Wiley Online Library. (2021). The Significance of Properly Reporting Turnover Frequency in Electrocatalysis Research.
  • A.G. Metals. (n.d.). Heterogeneous Catalysts vs. Homogeneous Catalysts.
  • ACS Publications. (2024). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Iridium (III) Bromide Tetrahydrate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds are paramount. However, operational excellence extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. Iridium (III) bromide tetrahydrate, a valuable reagent in catalysis and material science, requires meticulous handling not only during use but critically, at the point of disposal. Improper disposal poses risks to personnel and the environment and can result in significant regulatory non-compliance.

This guide provides a comprehensive, step-by-step framework for the disposal of this compound, grounded in established safety protocols and regulatory standards. The procedures outlined here are designed to be self-validating, ensuring a closed-loop system of safety and compliance within your laboratory operations.

Hazard Profile and Essential Personal Protective Equipment (PPE)

Before any handling or disposal activity, a thorough understanding of the compound's hazard profile is essential. This compound is classified as an irritant and is harmful if ingested.[1][2] The primary routes of exposure are skin contact, eye contact, and inhalation of dust.[2] Water-soluble iridium compounds have also been shown to cause tumors in laboratory animals, necessitating cautious handling to minimize any long-term health risks.[3]

Adherence to proper PPE protocols is the first line of defense. The following table outlines the minimum required PPE when handling this compound waste.

Body PartRequired PPESpecifications & Rationale
Eyes/Face Safety Goggles or Safety Glasses with Side ShieldsMust be worn at all times to protect against accidental splashes or dust generation.[1][4] A face shield provides an additional layer of protection.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for tears before each use and change immediately if contaminated to prevent skin irritation.[1][4]
Body Laboratory CoatA fully buttoned lab coat protects skin and personal clothing from contamination.[4][5]
Respiratory NIOSH/MSHA Approved RespiratorRequired when there is a potential for generating dust.[4] All weighing and handling of the solid compound should be performed within a certified chemical fume hood to prevent inhalation.[2][4]

Immediate Response: Accidental Spill Protocol

Accidents, though preventable, require a prepared and immediate response to mitigate risk. The primary objective during a spill is to contain the material, prevent it from entering the environment, and protect personnel.

Step-by-Step Spill Cleanup:

  • Evacuate & Secure: Immediately alert others in the vicinity and evacuate the immediate area of the spill.[6] Restrict access to the contaminated zone.

  • Don PPE: Before re-entering the area, don the full PPE as specified in the table above.

  • Prevent Dust Formation: Do not use a dry brush or create air currents that could aerosolize the powder.[1][6]

  • Containment: Cover the spill with an inert, absorbent material. For solid spills, gentle wet-brushing or using a vacuum cleaner equipped with a HEPA filter is a preferred method to avoid dust.[6] Crucially, ensure the product does not enter drains .[6][7]

  • Collection: Carefully sweep up the contained material and place it into a suitable, sealable, and clearly labeled container for hazardous waste.[1][8]

  • Decontamination: Clean the affected area thoroughly with soap and water.[1] All cleaning materials (e.g., paper towels, contaminated gloves) must be disposed of as hazardous waste.[5]

  • Reporting: Report the incident to your institution's Environmental Health & Safety (EH&S) department in accordance with laboratory policy.

The Core Disposal Workflow: A Systematic Approach

The disposal of this compound is governed by the principle that it must be managed as hazardous waste.[9][10] Under no circumstances should it be disposed of in standard trash or flushed down the sanitary sewer.[7][11] The following workflow provides a logical and compliant pathway from waste generation to final disposal.

Caption: A stepwise workflow for the safe and compliant disposal of this compound.

Protocol for Routine Waste Disposal
  • Waste Identification and Segregation :

    • Identify all waste streams containing this compound. This includes unused product, contaminated weigh boats, gloves, pipette tips, and any other solid materials.[4]

    • Causality : Segregation is critical. Do not mix this waste with other chemical streams, especially strong oxidizing agents, to prevent unforeseen and potentially dangerous chemical reactions.[7][8]

  • Containment :

    • Place all solid waste into a designated, sealable, high-density polyethylene (HDPE) or other compatible container.[6]

    • Leave chemicals in their original containers whenever possible.[7] For contaminated labware, use a dedicated, puncture-resistant container.

    • Causality : Using a dedicated and robust container prevents leaks and cross-contamination, ensuring the waste is securely contained until pickup.

  • Labeling :

    • All waste containers must be clearly and accurately labeled. The label must include:

      • The words "Hazardous Waste"[4]

      • The full chemical name: "this compound"

      • Any other identifiers required by your institution's EH&S department.[4]

    • Causality : Proper labeling is a cornerstone of safe disposal. It communicates the hazard to everyone who handles the container, from lab personnel to the final disposal technicians, ensuring it is managed appropriately throughout the disposal chain.

  • Storage and Pickup :

    • Store the sealed and labeled container in a designated satellite accumulation area within the laboratory. This area should be secure and well-ventilated.[10]

    • Contact your institution's EH&S department to arrange for the pickup and final disposal of the waste.[4] EH&S professionals are trained to manage chemical waste in compliance with all federal, state, and local regulations.[2]

    • Never accumulate large quantities of waste. Adhere to the accumulation limits set by your institution and regulatory bodies.[12]

Prohibited Practices: Actions to Avoid

To ensure a self-validating safety system, it is equally important to understand what actions are strictly forbidden.

  • DO NOT dispose of this compound, in any quantity, down the drain.[7] As a water-soluble heavy metal compound, it can pose a risk to aquatic ecosystems and is not removed by standard wastewater treatment processes.[13][14]

  • DO NOT discard the chemical or contaminated materials in the regular solid waste trash.[11] This is a direct violation of hazardous waste regulations and introduces risk to custodial staff and the environment.

  • DO NOT mix this compound waste with incompatible chemicals, particularly strong oxidizers.[8]

  • DO NOT allow the product to be released into the environment without proper governmental permits.[14]

By adhering to this structured protocol, researchers and laboratory managers can ensure that the disposal of this compound is conducted with the highest commitment to safety, scientific integrity, and environmental stewardship. This builds a foundation of trust in your laboratory's operational procedures, safeguarding both your team and your research.

References

  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • Proper Disposal of Iridium Oxide: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Iridium - Safety Data Sheet. (2024). ISOFLEX.
  • Safety Data Sheet - IRIDIUM(III) BROMIDE HYDRATE. (2024). Angene Chemical.
  • SAFETY DATA SHEET - Indium bromide (InBr3). (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Iridium (III) bromide. (2025). Fisher Scientific.
  • This compound | CAS#:13464-83-0. (2025). Chemsrc.
  • Heavy Metals Safety. (n.d.). UCSF Macromolecular Structure Group.
  • Safety Measures handling heavy metals. (2025). Infinita Lab.
  • SAFETY DATA SHEET - Indium(III) bromide. (2023). Thermo Fisher Scientific.
  • HAZARD DATA SHEET - IRIDIUM. (n.d.). Implats.
  • Iridium(III) bromide . (n.d.). Wikipedia. Retrieved from [Link]

  • Iridium(III) Bromide Tetrahydrate . (n.d.). AMERICAN ELEMENTS. Retrieved from [Link]

  • Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance. (n.d.). ACTenviro.
  • Ethidium Bromide Laboratory Spill and Waste Handling Procedures (FDWSRU). (2016). USDA ARS.
  • Material Safety Data Sheet - Iridium black. (2011). Nanoscale Research Facility.

Sources

A Senior Application Scientist's Guide to Handling Iridium (III) Bromide Tetrahydrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of Iridium (III) Bromide Tetrahydrate (CAS No. 13464-83-0). As a professional in a research and development setting, your safety, the integrity of your experiment, and environmental responsibility are paramount. This document moves beyond a simple checklist to provide the causal logic behind each procedural step, ensuring a deep, actionable understanding of safe laboratory practices.

Immediate Safety Concerns & Hazard Assessment

This compound is a crystalline solid that presents immediate risks upon exposure.[1] The primary routes of exposure are inhalation of dust, and contact with the skin and eyes.[2] It is not classified as a fire or explosion hazard under normal conditions.[2] However, its irritant properties demand strict adherence to safety protocols.

The compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[3][4][5]

  • H335: May cause respiratory irritation.[3][4][5]

  • H302: Harmful if swallowed.[5]

These classifications necessitate the use of comprehensive personal protective equipment (PPE) to create a reliable barrier between you and the chemical.

Hazard Assessment Summary
Hazard ClassificationGHS CodeSignal WordDescription
Skin IrritationH315WarningCauses skin irritation upon contact.[3][4]
Serious Eye IrritationH319WarningCauses serious, potentially damaging, eye irritation.[3][4]
Respiratory Tract IrritationH335WarningInhalation of dust may irritate the respiratory system.[3][4]
Acute Toxicity (Oral)H302WarningHarmful if ingested.[5]

Core Protocol: Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against the hazards outlined above. The following recommendations are based on a risk assessment for handling this compound in a laboratory setting.

Eye and Face Protection

Mandatory Requirement: Always wear approved safety glasses with side-shields or chemical safety goggles.[2][6] These must conform to recognized standards such as OSHA's 29 CFR 1910.133 or European Standard EN166.[7][8]

Expert Rationale: The H319 "Causes serious eye irritation" classification is a critical warning.[3][4] Dust particles can easily become airborne during weighing or transfer. Standard prescription glasses are insufficient as they do not protect against splashes or airborne particles from the side. In situations with a higher risk of dust generation, a full-face shield should be worn in addition to safety goggles.[5]

Skin and Body Protection

Mandatory Requirement: Wear appropriate chemical-resistant gloves and a laboratory coat.[2][7] Gloves must be inspected before use and comply with standards such as EN 374.[6]

Expert Rationale: The H315 "Causes skin irritation" hazard means that direct contact can lead to dermatitis or other skin reactions.[3][4] The choice of glove material (e.g., nitrile) should be based on its resistance to fine particulates and potential solvents used in the procedure. A lab coat prevents contamination of personal clothing.[6] For tasks involving larger quantities, consider impervious clothing to provide greater body protection.[8]

Respiratory Protection

Mandatory Requirement: Handle this compound within an efficient chemical fume hood to minimize inhalation of dust.[2]

Expert Rationale: This is the most critical engineering control for mitigating the H335 "May cause respiratory irritation" hazard.[3][4] A fume hood contains airborne particles at the source, preventing them from entering the laboratory environment and your breathing zone. If a fume hood is not available or the procedure guarantees dust generation, respiratory protection is required. A NIOSH/MSHA-approved N95 dust mask may be sufficient for low-dust scenarios, but a full-face respirator with N100 (US) or P3 (EU) particle cartridges offers superior protection.[4][6] Use of a respirator legally mandates a formal Respiratory Protection Program, in compliance with regulations like OSHA 29 CFR 1910.134.[2]

Operational Plan: Safe Handling and Procedures

Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidents.

Step 1: Preparation

  • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Don all required PPE: lab coat, safety goggles, and chemical-resistant gloves.

  • Designate a specific area within the fume hood for handling the compound to contain any potential spills.

  • Keep the container of this compound tightly sealed until the moment of use.[2][7]

Step 2: Aliquoting and Handling

  • Perform all weighing and transfers of the solid material inside the fume hood.

  • Minimize the creation of dust by handling the material gently. Avoid scooping or pouring from a height.[7]

  • If dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Once the task is complete, securely seal the primary container.

Step 3: Post-Handling

  • Clean any contaminated surfaces within the fume hood.

  • Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated waste container.[8]

  • Wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn.[8]

Emergency Response and Disposal

Preparedness is key to managing unexpected events safely and effectively.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5][7]

  • Skin Contact: Remove contaminated clothing. Wash the affected skin area with plenty of soap and water. If irritation develops or persists, seek medical attention.[5][7][8]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or symptoms like coughing or wheezing occur, seek immediate medical assistance.[2][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8]

Spill Response

In the event of a spill, a calm and methodical response is essential.

Spill Response Workflow

Spill_Response_Workflow Start Spill Detected Assess Assess Situation (Size, Location, Risk) Start->Assess Evacuate Evacuate Area & Alert Supervisor Assess->Evacuate Large or Uncontrolled Secure Secure Area & Restrict Access Assess->Secure Small and Manageable End Response Complete Evacuate->End Wait for EHS GetPPE Don Appropriate PPE (Gloves, Goggles, Respirator) Secure->GetPPE Contain Contain Spill (Use inert absorbent) GetPPE->Contain Cleanup Clean Up Spill - Gently sweep/vacuum - Avoid raising dust Contain->Cleanup Package Package Waste (Seal in labeled container) Cleanup->Package Decon Decontaminate Area & Equipment Package->Decon Dispose Dispose of Waste (Follow institutional protocol) Decon->Dispose Dispose->End

Caption: Workflow for responding to a chemical spill.

Storage and Disposal

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][7] It is hygroscopic, meaning it can absorb moisture from the air, which can affect its integrity.[9]

Disposal: All waste material, including contaminated PPE and spill cleanup debris, must be treated as chemical waste.

  • Collect waste in a suitable, closed, and clearly labeled container.[5]

  • Dispose of the material according to all applicable local, state, and federal regulations.[2]

  • Engage a licensed professional waste disposal service for final disposal. Do not dispose of it down the drain or in regular trash.[5]

References

  • Chemsrc. (n.d.). This compound Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Iridium(IV) oxide. Retrieved from [Link]

  • American Elements. (n.d.). Iridium(III) Bromide Tetrahydrate. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Iridium (metal) powder 99.9%. Retrieved from [Link]

  • Kunjan Iridium. (n.d.). Safe Handling and Disposal. Retrieved from [Link]

  • CDN. (n.d.). SAFETY DATA SHEET Iridium (pieces). Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.